Fmoc-Lys(Dansyl)-OH
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(2S)-6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35N3O6S/c1-36(2)30-18-9-16-27-26(30)15-10-19-31(27)43(40,41)34-20-8-7-17-29(32(37)38)35-33(39)42-21-28-24-13-5-3-11-22(24)23-12-4-6-14-25(23)28/h3-6,9-16,18-19,28-29,34H,7-8,17,20-21H2,1-2H3,(H,35,39)(H,37,38)/t29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBNIPMLSUPCFW-LJAQVGFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679800 | |
| Record name | N~6~-[5-(Dimethylamino)naphthalene-1-sulfonyl]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
601.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118584-90-0 | |
| Record name | N~6~-[5-(Dimethylamino)naphthalene-1-sulfonyl]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Fmoc-Lys(Dansyl)-OH for Advanced Peptide Synthesis and Analysis
Abstract
This technical guide provides a comprehensive overview of N-α-(9-Fluorenylmethyloxycarbonyl)-N-ε-(5-dimethylaminonaphthalene-1-sulfonyl)-L-lysine, commonly known as Fmoc-Lys(Dansyl)-OH. This specialized amino acid derivative is a cornerstone in modern peptide chemistry, integrating the principles of solid-phase peptide synthesis (SPPS) with the analytical power of fluorescence. By covalently linking a dansyl chloride fluorophore to the ε-amino group of the lysine side chain, this reagent enables the direct, in-sequence incorporation of a fluorescent probe. This guide will detail its physicochemical properties, explore its critical role in creating fluorescently labeled peptides for research and diagnostic applications, provide validated experimental protocols for its use, and discuss its application in advanced biochemical assays such as Förster Resonance Energy Transfer (FRET).
Introduction: The Tri-Functional Power of this compound
This compound is a meticulously designed molecule that serves three distinct but synergistic functions in peptide science. Understanding this trifunctional nature is key to appreciating its versatility and power.
-
The Fmoc Group (N-α-protection): The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group attached to the α-amino position. Its primary role is to prevent unwanted polymerization during the coupling of the next amino acid in the sequence.[1][2] The mild cleavage conditions required for its removal (typically a piperidine solution) make the Fmoc strategy highly compatible with a wide range of sensitive functional groups that may be present in a peptide sequence, a significant advantage over harsher, acid-labile strategies like Boc-SPPS.[3]
-
The Lysine Core: As a derivative of the essential amino acid L-lysine, it provides the fundamental backbone structure for incorporation into a growing polypeptide chain. The lysine side chain offers a primary amine (the ε-amino group), which serves as the ideal attachment point for functional moieties without interfering with the peptide backbone formation.
-
The Dansyl Group (Side-Chain Reporter): The 5-(Dimethylamino)naphthalene-1-sulfonyl (dansyl) group is a classic and highly robust fluorophore attached to the lysine side-chain.[1] This moiety is the "business end" of the molecule for analytical purposes. Its fluorescence is environmentally sensitive, making it a valuable probe for studying peptide conformation, binding events, and enzymatic activity.[1][4] The direct incorporation of the dansyl group during synthesis circumvents the need for post-synthetic labeling, which can be inefficient and lead to non-specific modifications.[5][6]
This intelligent design allows researchers to synthesize peptides with a precisely positioned fluorescent label, opening the door to a vast array of sophisticated biochemical and cellular assays.[1][5]
Physicochemical and Spectral Properties
A thorough understanding of the molecule's fundamental properties is critical for its effective use, from calculating molar quantities for synthesis to designing fluorescence-based experiments.
| Property | Value | Source(s) |
| CAS Number | 118584-90-0 | [1][7][8][9] |
| Molecular Formula | C₃₃H₃₅N₃O₆S | [1][7][8] |
| Molecular Weight | 601.7 g/mol | [1][7][8] |
| IUPAC Name | (2S)-6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | [1] |
| Appearance | Typically a yellow to orange powder | [10] |
| Solubility | Soluble in DMF, DMSO, and other polar organic solvents | [11] |
| Excitation Wavelength (λex) | ~335 nm | [1] |
| Emission Wavelength (λem) | ~515 nm | [1] |
| Storage Temperature | 2-8°C, protect from light and moisture | [12] |
Core Applications & Methodologies
Direct Incorporation in Fmoc Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is its use as a building block in automated or manual Fmoc-SPPS.[1][13] This allows for the creation of peptides with a fluorescent tag at a predetermined position within the sequence.
Workflow for Incorporating this compound in SPPS
Caption: Workflow for SPPS incorporating a fluorescent label.
Detailed Protocol: Manual Coupling of this compound
This protocol assumes a 0.1 mmol synthesis scale on a rink amide resin. Adjust volumes accordingly for different scales.
-
Resin Preparation: Swell the peptide-resin (on which the sequence up to the insertion point has been synthesized) in N,N-Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash thoroughly with DMF (5x), Dichloromethane (DCM) (3x), and DMF (3x) to ensure complete removal of piperidine.
-
Causality Insight: Piperidine is a secondary amine that acts as a base to cleave the acidic proton on the fluorenyl ring, initiating an elimination reaction that liberates the free amine. Thorough washing is critical as residual piperidine will neutralize the subsequent coupling reagents.
-
-
Activation of this compound: In a separate vessel, dissolve this compound (0.4 mmol, 4 eq), HBTU (0.39 mmol, 3.9 eq), and HOBt (0.4 mmol, 4 eq) in DMF. Add N,N-Diisopropylethylamine (DIEA) (0.8 mmol, 8 eq) and allow the solution to pre-activate for 2-5 minutes. The solution should turn yellow.
-
Causality Insight: HBTU/HOBt is a highly efficient coupling system. HOBt first forms an active ester with the carboxylic acid of the amino acid. HBTU accelerates this reaction and stabilizes the active ester, minimizing side reactions like racemization. DIEA is a non-nucleophilic base required to activate the system.
-
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel for 2-4 hours at room temperature.
-
Expertise Note: The bulky dansyl group can cause steric hindrance. A longer coupling time and/or a double coupling (repeating steps 3 and 4) may be necessary to ensure the reaction goes to completion.
-
-
Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (beads remain colorless/yellow) indicates successful coupling. If the test is positive (beads turn blue), repeat the coupling step.[14]
-
Washing: Once coupling is complete, wash the resin thoroughly with DMF (5x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.
Cleavage and Purification
After the full peptide sequence is assembled, the peptide must be cleaved from the solid support and the side-chain protecting groups must be removed.
-
Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage: Prepare a cleavage cocktail appropriate for the other amino acids in the sequence. A common general-purpose cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5).[3] Add the cocktail to the resin (approx. 10 mL per gram of resin) and shake at room temperature for 2-3 hours.
-
Safety Precaution: Trifluoroacetic acid (TFA) is highly corrosive and should be handled with extreme caution in a chemical fume hood.[14]
-
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.
-
Purification: Pellet the peptide by centrifugation, decant the ether, and dry the crude product. The dansyl-labeled peptide can be readily visualized as a fluorescent band during purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The dansyl group's fluorescence allows for sensitive detection using a fluorescence detector set to the appropriate wavelengths (e.g., Ex: 335 nm, Em: 515 nm).[1]
Application in FRET-Based Assays
Förster Resonance Energy Transfer (FRET) is a powerful technique for measuring distances on the nanometer scale (1-10 nm), making it ideal for studying molecular interactions.[15][16] In a FRET assay, energy is transferred non-radiatively from an excited donor fluorophore to a nearby acceptor molecule (which can be another fluorophore or a quencher).[16]
This compound is an excellent building block for creating FRET peptide substrates. The dansyl group can serve as the FRET donor. It is commonly paired with an acceptor/quencher like Dabcyl.[10][17]
Example: A Protease Activity Assay
A peptide can be synthesized containing both a dansyl group and a quencher (e.g., Dabcyl), separated by a specific protease cleavage sequence.
Caption: Principle of a FRET-based protease assay.
-
Initial State: In the intact peptide, the dansyl donor and Dabcyl quencher are in close proximity. When the dansyl group is excited at ~335 nm, the energy is efficiently transferred to the Dabcyl group and dissipated as heat. The result is low to no fluorescence emission.
-
Enzymatic Cleavage: Upon addition of a specific protease, the enzyme cleaves the peptide bond within the recognition sequence.
-
Final State: The dansyl and Dabcyl moieties diffuse apart. Now, when the dansyl group is excited, it can no longer transfer energy to the quencher and instead emits its characteristic fluorescence at ~515 nm. The rate of increase in fluorescence is directly proportional to the enzyme's activity.[4][18]
Handling, Storage, and Safety
-
Storage: this compound should be stored in a cool (2-8°C), dry place, tightly sealed to prevent moisture absorption. It should be protected from direct light to prevent photobleaching of the dansyl fluorophore.
-
Handling: Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Handle the powder in a well-ventilated area or fume hood to avoid inhalation.
-
Safety: While not acutely toxic, avoid contact with skin and eyes. Refer to the manufacturer's Safety Data Sheet (SDS) for complete safety and disposal information.
Conclusion
This compound is more than just a protected amino acid; it is an enabling tool for sophisticated biochemical inquiry. Its seamless integration into the robust and versatile Fmoc-SPPS workflow provides a direct and reliable method for producing peptides with a built-in fluorescent reporter. From tracking peptide localization and quantifying enzymatic reactions to elucidating protein-protein interactions, the applications are vast and impactful. This guide has provided the core properties, validated protocols, and theoretical underpinnings necessary for researchers, scientists, and drug development professionals to effectively leverage the unique capabilities of this compound in their work.
References
- Title: Fmoc-solid phase peptide synthesis of fluorescently labeled peptides,...
- Title: Innovations in Peptide Synthesis: The Role of this compound Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
- Title: Direct solid-phase synthesis and fluorescence labeling of large, monodisperse mannosylated dendrons in a peptide synthesizer Source: PubMed URL:[Link]
- Title: Solid-phase approaches for labelling targeting peptides with far-red emitting coumarin fluorophores Source: University of Barcelona Digital Repository URL:[Link]
- Title: Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol Source: GenScript URL:[Link]
- Title: A sensitive high throughput screening method for identifying small molecule stimulators of the core particle of the proteasome Source: NIH National Center for Biotechnology Inform
- Title: Strategies for the Synthesis of Labeled Peptides Source: LifeTein URL:[Link]
- Title: The Synthesis and Application of Fmoc-Lys(5-Fam)
- Title: Förster resonance energy transfer (FRET)
- Title: A Guide to Fluorescent Protein FRET Pairs Source: NIH National Center for Biotechnology Inform
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- 1. Buy this compound | 118584-90-0 [smolecule.com]
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- 4. FMOC-L-LYS(DANSYL)-OH | 118584-90-0 [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. lifetein.com [lifetein.com]
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- 9. chempep.com [chempep.com]
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- 11. FMOC-Lys(Cy5)-OH | AAT Bioquest [aatbio.com]
- 12. Fmoc-Lys-OH 盐酸盐 ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 13. Direct solid-phase synthesis and fluorescence labeling of large, monodisperse mannosylated dendrons in a peptide synthesizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A sensitive high throughput screening method for identifying small molecule stimulators of the core particle of the proteasome - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. A Guide to Fluorescent Protein FRET Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Synthesis and Application of Fmoc-Lys(5-Fam) Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 18. FMOC-L-LYS(DANSYL)-OH | 118584-90-0 [amp.chemicalbook.com]
Spectral Properties of Dansyl-Lysine Derivatives: An In-depth Technical Guide
Introduction: The Enduring Utility of a Classic Fluorophore
For decades, the dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) chromophore has been an indispensable tool in the life sciences. Its covalent attachment to primary and secondary amines, such as the ε-amino group of lysine residues, provides a robust and environmentally sensitive fluorescent probe for elucidating protein structure, dynamics, and interactions. Dansyl-lysine, in particular, serves as a powerful reporter group, its spectral properties exquisitely sensitive to the polarity of its local microenvironment. This sensitivity makes it an ideal probe for investigating ligand binding, conformational changes in proteins, and the hydrophobic characteristics of biological membranes.[1]
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core spectral properties of dansyl-lysine derivatives. Moving beyond a simple recitation of facts, this guide delves into the photophysical principles governing the behavior of this fluorophore, offers field-proven experimental protocols for accurate and reproducible measurements, and provides insights into the interpretation of the resulting data.
The Photophysical Heart of Dansyl-Lysine: A Tale of Charge Transfer and Solvent Relaxation
The remarkable environmental sensitivity of the dansyl fluorophore is rooted in the nature of its excited state. Upon absorption of a photon, the dansyl moiety transitions from its ground state (S₀) to an excited singlet state (S₁). This excited state possesses a significant degree of planar intramolecular charge transfer (PICT) character.[2] In this PICT state, there is a substantial redistribution of electron density, with the dimethylamino group acting as an electron donor and the naphthalene sulfonyl group as an electron acceptor. This creates a much larger dipole moment in the excited state compared to the ground state.
This change in dipole moment is the key to the solvatochromic properties of dansyl-lysine. In a polar solvent, the surrounding solvent molecules will reorient themselves to stabilize the large dipole moment of the excited state. This process, known as solvent relaxation , lowers the energy of the excited state before fluorescence emission occurs.[3][4] The more polar the solvent, the greater the stabilization and the larger the energy gap between the excited and ground states is reduced, resulting in a lower energy (red-shifted) emission.
Conversely, in a non-polar environment, there is minimal solvent reorganization, and the emission occurs from a higher energy state, leading to a blue-shifted spectrum. This phenomenon is also accompanied by a significant increase in fluorescence quantum yield in non-polar environments, as non-radiative decay pathways are less favored. The fluorescence intensity of dansyl-lysine, for instance, is enhanced at least 50-fold when it partitions from an aqueous environment into a phosphatidylcholine membrane.[5][6]
The following Jablonski diagram illustrates the photophysical processes for a solvatochromic fluorophore like dansyl-lysine, highlighting the role of solvent relaxation.
Caption: Jablonski diagram illustrating the photophysical processes for dansyl-lysine.
Quantitative Spectral Properties: The Influence of the Microenvironment
The changes in the fluorescence emission spectrum of dansyl derivatives provide quantitative information about the polarity of their surroundings. The table below presents the spectral properties of dansyl glycine, a close analog of dansyl-lysine, in solvents of varying polarity. This data is illustrative of the general behavior expected for dansyl-lysine derivatives, where the photophysics are dominated by the dansyl chromophore.
| Solvent | Dielectric Constant (ε) | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) |
| Dioxane | 2.2 | ~338 | ~480 | 0.66[7] |
| Chloroform | 4.8 | ~340 | ~500 | 0.54 |
| Ethyl Acetate | 6.0 | ~335 | ~505 | 0.45 |
| Acetone | 20.7 | ~335 | ~520 | 0.32 |
| Ethanol | 24.6 | ~335 | ~530 | 0.23 |
| Acetonitrile | 37.5 | ~335 | ~535 | 0.21 |
| Water | 80.1 | ~340 | ~560 | 0.07[7] |
Data for dansyl glycine, compiled from various sources and representative of dansyl amino acid behavior.
As evident from the table, there is a significant red-shift in the emission maximum and a dramatic decrease in the fluorescence quantum yield as the solvent polarity increases. This predictable relationship allows for the empirical calibration of fluorescence emission maxima to a solvent polarity scale, enabling the determination of the effective dielectric constant of an unknown environment, such as a protein binding pocket.
The following diagram illustrates the effect of solvent polarity on the emission spectrum of a dansyl derivative.
Caption: The influence of solvent polarity on the fluorescence emission of dansyl derivatives.
Experimental Protocols for Accurate Spectral Characterization
The acquisition of high-quality, reproducible fluorescence data is paramount. The following protocols are designed to be self-validating, incorporating steps to minimize common artifacts and ensure data integrity.
Protocol: Measurement of Fluorescence Emission Spectra
This protocol outlines the steps for obtaining accurate emission spectra of dansyl-lysine derivatives.
Materials:
-
Calibrated spectrofluorometer with a xenon lamp source and photomultiplier tube (PMT) detector.
-
Quartz cuvettes (1 cm path length).
-
Dansyl-lysine stock solution (e.g., 1 mM in a suitable organic solvent like ethanol).
-
A series of solvents of varying polarity (e.g., dioxane, ethanol, water).
-
Volumetric flasks and pipettes.
Procedure:
-
Instrument Warm-up and Calibration: Allow the spectrofluorometer lamp and electronics to warm up for at least 30 minutes to ensure stable output. Perform instrument calibration checks as per the manufacturer's guidelines.
-
Sample Preparation:
-
Prepare a series of dilute dansyl-lysine solutions in the desired solvents.
-
Crucially, the absorbance of the solutions at the excitation wavelength should be kept below 0.1 to avoid the inner filter effect. [7] This can be verified using a UV-Vis spectrophotometer.
-
-
Spectral Acquisition:
-
Set the excitation wavelength. For dansyl derivatives, this is typically in the range of 335-340 nm.[8]
-
Set the emission scan range (e.g., 400-650 nm).
-
Set the excitation and emission slit widths (e.g., 5 nm). Narrower slits provide better resolution but lower signal-to-noise.
-
Acquire the fluorescence emission spectrum of a solvent blank for each solvent used.
-
Acquire the fluorescence emission spectrum of each dansyl-lysine sample.
-
-
Data Processing:
-
Subtract the corresponding solvent blank spectrum from each sample spectrum to remove Raman scattering and other background signals.
-
If necessary, correct the spectra for the wavelength-dependent response of the instrument using correction files provided by the manufacturer or determined using standard lamps.
-
Normalize the spectra to the peak intensity for comparison of emission maxima.
-
Protocol: Determination of Relative Fluorescence Quantum Yield (ΦF)
The relative quantum yield is determined by comparing the fluorescence of the dansyl-lysine sample to that of a well-characterized fluorescence standard.
Materials:
-
Fluorescence standard with a known quantum yield and absorption/emission in a similar spectral region (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).
-
UV-Vis spectrophotometer.
-
Spectrofluorometer.
Procedure:
-
Prepare a series of dilutions of both the dansyl-lysine sample and the fluorescence standard in the same solvent. The absorbance of all solutions at the excitation wavelength must be below 0.1.
-
Measure the absorbance of each solution at the excitation wavelength.
-
Measure the fluorescence emission spectrum for each solution, ensuring the same excitation wavelength and instrument settings are used for both the sample and the standard.
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The resulting plots should be linear.
-
Calculate the quantum yield of the dansyl-lysine sample using the following equation:
ΦF (sample) = ΦF (standard) × (slopesample / slopestandard) × (η²sample / η²standard)
where ΦF is the fluorescence quantum yield, slope is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
The following diagram outlines the workflow for determining the relative fluorescence quantum yield.
Caption: Workflow for the determination of relative fluorescence quantum yield.
Trustworthiness in Measurement: Mitigating the Inner Filter Effect
A critical aspect of ensuring the trustworthiness of fluorescence data is the mitigation of the inner filter effect (IFE) . IFE arises when the sample absorbs a significant fraction of the excitation light (primary IFE) or re-absorbs the emitted fluorescence (secondary IFE). This leads to a non-linear relationship between fluorescence intensity and concentration, and can distort the shape of the emission spectrum.
The primary method to avoid IFE is to work with dilute solutions, ensuring the absorbance at the excitation and across the emission range is low (typically < 0.1). [7] For experiments where higher concentrations are unavoidable, such as in some protein-ligand binding studies, correction factors can be applied:
Fcorrected = Fobserved × 10(Aex + Aem)/2
where Fcorrected and Fobserved are the corrected and observed fluorescence intensities, and Aex and Aem are the absorbances at the excitation and emission wavelengths, respectively. However, it is always preferable to minimize IFE through dilution wherever possible.
Applications in Research and Drug Development
The environmentally sensitive spectral properties of dansyl-lysine derivatives make them invaluable in a range of applications:
-
Probing Protein Conformation and Dynamics: Covalently attaching dansyl-lysine to a specific site on a protein allows for the monitoring of conformational changes that alter the polarity of the probe's microenvironment.
-
Characterizing Protein-Ligand Interactions: The binding of a ligand to a protein can displace water molecules from a binding site, leading to a decrease in polarity. A dansyl-lysine probe in or near the binding site will report this change through an increase in fluorescence intensity and a blue-shift in its emission spectrum.
-
Investigating Membrane Properties: The partitioning of dansyl-lysine into lipid membranes provides information on membrane fluidity and the presence of different lipid domains.[5][6]
-
High-Throughput Screening: The fluorescence turn-on response of dansyl-lysine upon binding to a target can be adapted for high-throughput screening assays in drug discovery.
Conclusion: A Versatile and Powerful Spectroscopic Tool
Dansyl-lysine and its derivatives continue to be powerful tools for researchers in the life sciences. A thorough understanding of their photophysical properties, particularly the interplay between the intramolecular charge transfer excited state and the local environment, is crucial for the robust design and interpretation of experiments. By adhering to rigorous, self-validating experimental protocols, researchers can harness the full potential of this classic fluorophore to gain deep insights into complex biological systems.
References
- Gale, P. A., & Sessler, J. L. (2021). Dansyl Emits from a PICT Excited State. The Journal of Physical Chemistry A, 125(5), 1229–1233. [Link]
- Wagner, B. D., et al. (2018). The polarity sensitivity factor of some fluorescent probe molecules used for studying supramolecular systems and other heterogeneous environments. Journal of Molecular Liquids, 265, 644-650. [Link]
- Oregon Medical Laser Center. (n.d.). Dansyl glycine. OMLC. [Link]
- Humphries, G. M., & Lovejoy, J. P. (1983). Dansyl lysine: a structure-selective fluorescent membrane stain?. Biophysical journal, 42(3), 307–310. [Link]
- Humphries, G. M., & Lovejoy, J. P. (1984). Dansyl lysine: a structure-selective fluorescent membrane stain?. PubMed. [Link]
- Harvard University. (1985). FLUORESCENCE PROPERTIES OF DNSYL GROUPS COVALENTLY inl I BONDED TO THE SURFACE.
- Rietveld, A., & van den Bergh, H. (1993). Correction of Fluorescence Spectra. Scilit. [Link]
- Irimie, F. D., et al. (2020). Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors. Molecules, 25(10), 2359. [Link]
- Nakatsuji, S., et al. (1998). Methylated Nepsilon-dansyl-L-lysine as a fluorogenic reagent for the chiral separation of carboxylic acids.
- ResearchGate. (n.d.). Absorption and fluorescence emission spectra for dansyl dye 1 in ethanol. [Link]
- Gotor, R., et al. (2021). A Review on the Methods for Correcting the Fluorescence Inner-Filter Effect of Fluorescence Spectrum. Applied Spectroscopy Reviews, 57(8), 665-683. [Link]
- Revue Roumaine de Chimie. (2012). EVIDENCE FOR A FLUORESCENCE ENHANCEMENT OF SOME DANSYL AND STILBENE DERIVATIVES USED AS OPTICAL CHEMOSENSORS. [Link]
- Montaño-Priede, J. L., et al. (2022). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. Molecules, 27(19), 6286. [Link]
- ResearchGate. (n.d.).
- Evident Scientific. (n.d.). Solvent Effects on Fluorescence Emission. [Link]
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- 3. Dansyl lysine: a structure-selective fluorescent membrane stain? - PMC [pmc.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Excitation and Emission Spectra of Fmoc-Lys(Dansyl)-OH
This guide provides a comprehensive technical overview of the photophysical properties of Nα-(9-Fluorenylmethyloxycarbonyl)-Nε-(5-dimethylaminonaphthalene-1-sulfonyl)-L-lysine (Fmoc-Lys(Dansyl)-OH), a versatile fluorescent amino acid derivative. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles governing its fluorescence, offers detailed experimental protocols for accurate spectral measurements, and explores its application in advanced biochemical assays.
Introduction: The Significance of a Dual-Functionalized Amino Acid
This compound is a cornerstone reagent in modern peptide chemistry and biochemical analysis. Its unique structure incorporates two critical moieties: the fluorenylmethyloxycarbonyl (Fmoc) group and the dansyl group. The Fmoc group serves as a base-labile protecting group for the α-amino group of lysine, making it an ideal building block for solid-phase peptide synthesis (SPPS)[1]. This allows for the precise incorporation of a fluorescent reporter at a specific position within a peptide sequence.
The true analytical power of this compound, however, lies in the dansyl (5-(Dimethylamino)naphthalene-1-sulfonyl) group attached to the ε-amino group of the lysine side chain[1]. The dansyl moiety is a highly environment-sensitive fluorophore, meaning its fluorescence properties are exquisitely dependent on the polarity of its local microenvironment[2]. This sensitivity makes this compound an invaluable tool for probing molecular interactions, conformational changes in proteins and peptides, and for developing sensitive diagnostic assays[3].
Unveiling the Photophysical Behavior of the Dansyl Fluorophore
The fluorescence of the dansyl group is governed by the principles of electronic excitation and subsequent emission of a photon. This process can be visualized using a Jablonski diagram, which illustrates the electronic states of a molecule and the transitions between them.
Figure 1: Simplified Jablonski diagram illustrating the processes of absorption, vibrational relaxation, fluorescence, intersystem crossing, and phosphorescence.
Upon absorption of a photon of appropriate energy (typically in the UV range), the dansyl group is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). Following a rapid, non-radiative process of vibrational relaxation to the lowest vibrational level of S₁, the molecule can return to the ground state by emitting a photon. This emitted light is the observed fluorescence.
The Critical Influence of the Microenvironment
The fluorescence of the dansyl group is profoundly influenced by the polarity of its surrounding environment, a phenomenon known as solvatochromism[2]. This sensitivity arises from the significant charge-transfer character of its excited state[2].
-
In non-polar, hydrophobic environments: The fluorescence emission is shifted to shorter wavelengths (a "blue shift"), and the fluorescence quantum yield is high[2]. This is because non-polar solvents do not stabilize the charge-separated excited state, leading to a larger energy gap for fluorescence emission[2].
-
In polar, protic environments (like water): The fluorescence emission is shifted to longer wavelengths (a "red shift"), and the fluorescence quantum yield is significantly lower[2]. Polar solvents stabilize the excited state, reducing the energy of the emitted photon. Furthermore, polar protic solvents can quench fluorescence through hydrogen bonding and other non-radiative decay pathways[2].
This pronounced solvatochromism is a key feature exploited in many of its applications. For instance, when a dansyl-labeled peptide binds to a hydrophobic pocket on a target protein, a significant increase in fluorescence intensity and a blue shift in the emission maximum are often observed[2].
The following table summarizes the typical excitation and emission maxima of a dansyl derivative (Dansyl glycine) in solvents of varying polarity, illustrating the solvatochromic effect.
| Solvent | Dielectric Constant (ε) | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_f) |
| Dioxane | 2.2 | ~330 | ~490 | ~160 | 0.66[4][5] |
| Chloroform | 4.8 | ~340 | ~500 | ~160 | - |
| Ethyl Acetate | 6.0 | ~335 | ~505 | ~170 | - |
| Ethanol | 24.6 | ~340 | ~530 | ~190 | - |
| Acetonitrile | 37.5 | ~330 | ~520 | ~190 | - |
| Water | 80.1 | ~335 | ~560-580 | ~225-245 | 0.065-0.07[4][5] |
Note: The exact values for this compound may vary slightly, but the trend of red-shifting emission and decreasing quantum yield with increasing solvent polarity is consistent for dansyl derivatives.
pH Sensitivity
The fluorescence of dansyl derivatives can also be sensitive to the pH of the medium. The dimethylamino group of the dansyl moiety can be protonated at acidic pH (typically below pH 4-6)[6][7][8]. This protonation can lead to a significant decrease in fluorescence intensity or even complete quenching[7][8]. Conversely, at very high pH (above 11), deprotonation of the sulfonamide group can occur, leading to a blue-shift in the emission spectrum[7]. Therefore, maintaining a stable and appropriate pH is crucial for reproducible fluorescence measurements.
Experimental Protocols for Accurate Spectral Characterization
To obtain reliable and reproducible excitation and emission spectra of this compound, a systematic experimental approach is essential.
Figure 2: A generalized workflow for the spectrofluorometric analysis of this compound.
Sample Preparation
-
Solvent Selection: Choose a solvent appropriate for your application. For fundamental characterization, spectroscopic grade solvents are recommended. If studying interactions with biomolecules, use a buffered aqueous solution (e.g., PBS, Tris) at a controlled pH, typically between 7 and 8, to avoid pH-induced fluorescence changes.
-
Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent like DMF or DMSO, as it may have limited solubility in aqueous buffers.
-
Working Solution: Dilute the stock solution into the final buffer or solvent to the desired concentration. It is crucial to ensure that the absorbance of the final solution at the excitation wavelength is below 0.1 to avoid the inner-filter effect, where the sample itself absorbs a significant fraction of the excitation or emission light, leading to non-linear fluorescence intensity[4].
Spectrofluorometer Settings
-
Excitation Wavelength (λ_ex): To measure the emission spectrum, set the excitation wavelength to the absorption maximum of the dansyl group, typically around 335-340 nm[1][9].
-
Emission Scan Range: Scan the emission wavelengths from approximately 400 nm to 700 nm to capture the entire fluorescence profile.
-
Emission Wavelength (λ_em): To measure the excitation spectrum, set the emission wavelength to the fluorescence maximum (e.g., ~520 nm in a moderately polar environment).
-
Excitation Scan Range: Scan the excitation wavelengths from approximately 250 nm to 450 nm.
-
Slit Widths: Use appropriate excitation and emission slit widths to balance signal intensity and spectral resolution. Narrower slits provide better resolution but lower signal, while wider slits increase the signal but can broaden the spectral features. A good starting point is 5 nm for both excitation and emission.
-
Integration Time and Scan Speed: Adjust the integration time and scan speed to achieve a good signal-to-noise ratio without causing significant photobleaching.
Data Acquisition and Analysis
-
Blank Subtraction: Always measure the spectrum of a solvent blank (the solvent or buffer without the fluorophore) and subtract it from the sample spectrum to remove background signals, including Raman scattering from the solvent.
-
Spectral Correction: For accurate determination of quantum yields and for comparing spectra across different instruments, it is essential to correct the raw data for the wavelength-dependent response of the spectrofluorometer's excitation source and detector.
-
Peak Maxima: Identify the wavelengths of maximum excitation and emission intensity.
-
Quantum Yield Calculation: The fluorescence quantum yield (Φ_f) can be determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized fluorescence standard with a known quantum yield, measured under identical experimental conditions[2].
Advanced Applications and Considerations
The unique photophysical properties of this compound make it a powerful tool for a variety of advanced applications.
Fluorescence Resonance Energy Transfer (FRET)
FRET is a non-radiative energy transfer process that occurs between a donor fluorophore and an acceptor molecule when they are in close proximity (typically 1-10 nm)[10][11]. The dansyl group can act as an excellent FRET acceptor for a donor fluorophore with an emission spectrum that overlaps with the dansyl absorption spectrum[8][12].
A commonly used FRET pair is Tryptophan (donor) and Dansyl (acceptor) [1][12]. Tryptophan, an intrinsic fluorophore in many proteins, has an emission maximum around 348 nm, which overlaps well with the absorption of the dansyl group. The Förster distance (R₀), the distance at which FRET efficiency is 50%, for the tryptophan-dansyl pair is approximately 21-24 Å[1][12]. This makes it an ideal "spectroscopic ruler" for studying:
-
Protein and peptide folding[1]
-
Ligand binding
-
Enzyme kinetics
To perform a FRET experiment, a peptide or protein is labeled with both the donor (e.g., containing a tryptophan residue) and the acceptor (this compound). Upon excitation of the donor, a decrease in the donor's fluorescence and the appearance of sensitized emission from the acceptor indicates that FRET is occurring, and thus the donor and acceptor are in close proximity.
Potential Artifacts and Troubleshooting
-
Photobleaching: The irreversible destruction of the fluorophore upon prolonged exposure to excitation light can lead to a decrease in fluorescence signal over time. To minimize photobleaching, use the lowest necessary excitation intensity and exposure time[6].
-
Inner-Filter Effect: As mentioned earlier, at high concentrations, the sample can absorb a significant portion of the excitation or emission light, leading to a non-linear relationship between concentration and fluorescence intensity. Always work with dilute solutions (absorbance < 0.1)[4].
-
Quenching: The fluorescence of the dansyl group can be quenched by various substances, including heavy atoms (e.g., iodide), oxygen, and certain amino acid residues. It is important to be aware of potential quenchers in your sample.
-
Background Fluorescence: Impurities in solvents or buffers, or autofluorescence from biological samples, can contribute to the background signal. Using high-purity reagents and performing proper blank subtraction is crucial[6].
Conclusion
This compound is a powerful and versatile tool for researchers in the fields of chemistry, biology, and drug discovery. Its utility stems from the combination of the Fmoc protecting group, which allows for its site-specific incorporation into peptides, and the environmentally sensitive dansyl fluorophore. A thorough understanding of its photophysical properties, particularly its sensitivity to solvent polarity and pH, is paramount for designing robust experiments and accurately interpreting the resulting data. By following the detailed protocols and being mindful of potential artifacts, researchers can effectively harness the capabilities of this fluorescent amino acid to gain valuable insights into a wide range of biological processes.
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An In-depth Technical Guide to the Quantum Yield of Dansyl Fluorophore in Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dansyl Fluorophore as a Versatile Tool in Peptide Analysis
The dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) group is a cornerstone fluorophore in the study of peptides and proteins.[1][2] Its utility is rooted in the remarkable sensitivity of its fluorescence properties to the local microenvironment.[1][3] When covalently attached to a peptide, typically through reaction of dansyl chloride with primary amino groups like the N-terminus or the side chain of lysine, the resulting fluorescent adduct serves as a powerful probe for investigating peptide structure, dynamics, and interactions.[2][4][5] This guide provides a comprehensive exploration of a critical parameter governing its fluorescence: the quantum yield.
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[6] For dansyl-labeled peptides, the quantum yield is not an intrinsic constant but is profoundly influenced by the fluorophore's immediate surroundings.[1][7] This environmental sensitivity is the very characteristic that makes the dansyl fluorophore so valuable for probing molecular landscapes.[1][8]
This technical guide will delve into the photophysical principles governing the quantum yield of dansyl fluorophores in peptides, detail the factors that modulate this parameter, provide robust protocols for its measurement, and offer insights into the interpretation of quantum yield data in the context of peptide research and drug development.
Section 1: The Photophysical Basis of Dansyl Fluorophore's Environmental Sensitivity
The environmental sensitivity of the dansyl fluorophore's quantum yield originates from its unique electronic structure. The dansyl group consists of a naphthalene ring system substituted with a dimethylamino group (an electron donor) and a sulfonyl group (an electron acceptor).[9] This arrangement gives rise to a significant dipole moment that changes upon excitation.
Upon absorption of a photon, typically in the UV range around 335-350 nm, the dansyl fluorophore is promoted to an excited electronic state.[1][10][11] This excited state has a more pronounced charge-transfer character than the ground state. The efficiency with which the excited molecule returns to the ground state via the emission of a fluorescent photon is highly dependent on the polarity of its environment.[1][12] This phenomenon, known as solvatochromism, is a key characteristic of dansyl fluorophores.[1][13][14][15]
In non-polar, hydrophobic environments, such as the interior of a folded protein or a lipid membrane, the non-radiative decay pathways are less favored, leading to a higher fluorescence quantum yield and a blue-shift in the emission maximum.[1] Conversely, in polar, protic solvents like water, the excited state is stabilized by solvent relaxation, which promotes non-radiative decay pathways and results in a lower quantum yield and a red-shift of the emission maximum.[1][12]
Section 2: Key Factors Influencing the Quantum Yield of Dansyl-Peptide Conjugates
The quantum yield of a dansyl fluorophore attached to a peptide is a multifactorial property. Understanding these factors is crucial for designing experiments and interpreting results accurately.
Local Environment and Peptide Conformation
The immediate microenvironment surrounding the dansyl group is the most significant determinant of its quantum yield. When a dansyl-labeled peptide folds into a specific conformation, the fluorophore may become buried in a hydrophobic pocket, shielded from the aqueous solvent. This sequestration into a non-polar environment leads to a significant enhancement of its fluorescence quantum yield.[1] Changes in peptide conformation, induced by ligand binding, temperature, or mutations, can alter the exposure of the dansyl group to the solvent, resulting in measurable changes in quantum yield.
Solvent Polarity
As a direct consequence of its solvatochromic nature, the polarity of the bulk solvent plays a major role in the quantum yield of dansyl-labeled peptides, especially when the fluorophore is solvent-exposed. The quantum yield of dansyl derivatives is generally higher in non-polar solvents and decreases with increasing solvent polarity. For example, the quantum yield of dansyl glycine is reported to be 0.66 in dioxane and as low as 0.065-0.07 in water.[16]
Temperature
Temperature can influence the quantum yield through several mechanisms. Increased temperature generally leads to a decrease in quantum yield due to an increase in the rate of non-radiative decay processes.[17] Additionally, temperature can induce conformational changes in the peptide, which in turn affects the local environment of the dansyl probe.
Quenching Effects
Fluorescence quenching is a process that decreases the fluorescence intensity and, consequently, the quantum yield. Quenching can occur through various mechanisms, including:
-
Collisional Quenching: Occurs when the excited fluorophore encounters a quencher molecule in solution. Common quenchers include molecular oxygen, iodide ions, and certain heavy metal ions.[18][19]
-
Static Quenching: Involves the formation of a non-fluorescent complex between the fluorophore and a quencher.
-
Förster Resonance Energy Transfer (FRET): A non-radiative energy transfer from an excited donor fluorophore (like tryptophan in a peptide) to a suitable acceptor molecule (like the dansyl group).[2][20] The efficiency of FRET depends on the distance and orientation between the donor and acceptor.
-
Photoinduced Electron Transfer (PET): Electron transfer can occur between the excited fluorophore and a nearby electron donor or acceptor, leading to quenching.[21][22]
The presence of specific amino acid residues in the peptide sequence can also lead to quenching. For instance, tryptophan can act as a FRET donor to a nearby dansyl group, and certain amino acid side chains can participate in PET.[20]
Section 3: Methodologies for Determining Quantum Yield
The fluorescence quantum yield of a dansyl-labeled peptide can be determined using either relative or absolute methods.[23]
Relative Quantum Yield Measurement
The comparative method is the most common approach for determining fluorescence quantum yields.[24] It involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.
Principle: For dilute solutions with identical absorbance at the same excitation wavelength, the ratio of the integrated fluorescence intensities is equal to the ratio of their quantum yields.[24]
Equation for Relative Quantum Yield Calculation:
ΦX = ΦST * (IX / IST) * (AST / AX) * (nX2 / nST2)
Where:
-
ΦX and ΦST are the quantum yields of the sample and the standard, respectively.
-
IX and IST are the integrated fluorescence intensities of the sample and the standard.
-
AX and AST are the absorbances of the sample and the standard at the excitation wavelength.
-
nX and nST are the refractive indices of the sample and standard solutions.
Experimental Workflow for Relative Quantum Yield Measurement:
Caption: Workflow for relative quantum yield determination.
Detailed Protocol for Relative Quantum Yield Measurement:
-
Selection of a Suitable Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the dansyl-peptide conjugate. Quinine sulfate in 0.1 M H2SO4 (Φf = 0.54) is a commonly used standard for the blue-green emission region of dansyl fluorophores.
-
Preparation of Solutions:
-
Prepare a stock solution of the dansyl-labeled peptide in a suitable buffer.
-
Prepare a stock solution of the quantum yield standard.
-
Prepare a series of dilutions for both the sample and the standard. It is crucial to work in the linear range of absorbance (typically A < 0.1 at the excitation wavelength) to avoid inner filter effects.
-
-
Absorbance Measurements:
-
Record the absorbance spectra of the blank (solvent/buffer), the standard solutions, and the sample solutions using a UV-Vis spectrophotometer.
-
Determine the absorbance of each solution at the chosen excitation wavelength (e.g., 340 nm).
-
-
Fluorescence Measurements:
-
Using a spectrofluorometer, record the fluorescence emission spectra of the blank, the standard solutions, and the sample solutions at the same excitation wavelength used for the absorbance measurements.
-
Ensure that the experimental settings (e.g., excitation and emission slit widths, detector voltage) are identical for all measurements.
-
-
Data Analysis:
-
Subtract the blank spectrum from each of the sample and standard spectra.
-
Integrate the area under the corrected fluorescence emission spectra for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
The slope of these plots is proportional to the quantum yield.
-
Calculate the quantum yield of the dansyl-peptide using the equation provided above, using the slopes of the plots for I/A.
-
Absolute Quantum Yield Measurement
Absolute methods for determining quantum yield do not require a reference standard. The most common absolute method utilizes an integrating sphere to collect all the emitted light from the sample.[23]
Principle: An integrating sphere is used to measure the total number of photons emitted by the sample and compare it to the number of photons absorbed.
This method is more complex and requires specialized equipment but eliminates the uncertainties associated with standard quantum yield values.
Section 4: Data Interpretation and Applications
Changes in the quantum yield of a dansyl-labeled peptide can provide valuable insights into various molecular processes.
Data Presentation: Typical Quantum Yield Values of Dansyl Derivatives
| Compound/System | Solvent/Environment | Quantum Yield (Φf) | Reference |
| Dansyl Glycine | Dioxane | 0.66 | [16] |
| Dansyl Glycine | Water | 0.065 - 0.07 | [16] |
| 8-Anilinonaphthalene-1-sulfonic acid (ANS) | Aqueous Buffer | ~0.002 | [7] |
| 8-Anilinonaphthalene-1-sulfonic acid (ANS) | Bound to Serum Albumin | ~0.4 | [7] |
| Dansyl-labeled Calmodulin (D-CaM) | Apo-state | Baseline Fluorescence | [5] |
| Dansyl-labeled Calmodulin (D-CaM) | Ca2+-bound and Peptide-bound | Enhanced Fluorescence | [5] |
Applications in Peptide Research and Drug Development:
-
Peptide Folding and Conformational Changes: A change in quantum yield can indicate a transition between folded and unfolded states or other conformational rearrangements that alter the environment of the dansyl probe.[20]
-
Peptide-Protein Interactions: Binding of a dansyl-labeled peptide to a protein can lead to a significant change in quantum yield, providing a means to quantify binding affinity and kinetics.[5][8]
-
Enzyme Assays: Dansyl-labeled peptides can be designed as substrates for proteases. Cleavage of the peptide can lead to a change in the fluorophore's environment and a corresponding change in quantum yield, enabling the monitoring of enzyme activity.[25]
-
Membrane Interactions: The partitioning of a dansyl-labeled peptide into a lipid membrane will result in a substantial increase in quantum yield, allowing for the study of peptide-membrane interactions.
Conclusion
The quantum yield of a dansyl fluorophore attached to a peptide is a highly sensitive reporter of its local molecular environment. A thorough understanding of the factors that influence this parameter, coupled with rigorous experimental methodologies for its measurement, empowers researchers to extract valuable information about peptide structure, function, and interactions. By leveraging the environmentally sensitive nature of the dansyl fluorophore's quantum yield, scientists in basic research and drug development can gain deeper insights into the complex world of peptide and protein science.
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- 21. A dansyl-based fluorescent probe for the highly selective detection of cysteine based on a d-PeT switching mechanism - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00212B [pubs.rsc.org]
- 22. Convergent preparation and photophysical characterization of dimaleimide dansyl fluorogens: elucidation of the maleimide fluorescence quenching mechanism. | Sigma-Aldrich [sigmaaldrich.com]
- 23. edinst.com [edinst.com]
- 24. chem.uci.edu [chem.uci.edu]
- 25. merckmillipore.com [merckmillipore.com]
Fmoc-Lys(Dansyl)-OH CAS number and molecular weight
An In-Depth Technical Guide to Fmoc-Lys(Dansyl)-OH: A Versatile Tool in Peptide Chemistry and Fluorescence Spectroscopy
Introduction
In the landscape of modern biochemical and pharmaceutical research, the ability to synthesize, purify, and track peptides and proteins with high precision is paramount. This has led to the development of specialized amino acid derivatives that serve multiple functions within a single molecule. Among these, N-α-(9-Fluorenylmethyloxycarbonyl)-N-ε-dansyl-L-lysine, commonly abbreviated as this compound, stands out as a uniquely versatile reagent. This guide provides a comprehensive technical overview of this compound, detailing its properties, applications, and the methodologies for its use, aimed at researchers, scientists, and professionals in drug development.
This compound is a derivative of the amino acid L-lysine that incorporates two critical functional moieties: the Fmoc (Fluorenylmethyloxycarbonyl) protecting group and the dansyl (5-(Dimethylamino)naphthalene-1-sulfonyl) group. The Fmoc group is a base-labile protecting group for the α-amino group, making it a cornerstone of modern solid-phase peptide synthesis (SPPS)[1][2]. The dansyl group, attached to the ε-amino group of the lysine side chain, is a highly fluorescent probe sensitive to its local environment[1]. This dual functionality allows for the site-specific incorporation of a fluorescent label during peptide synthesis, enabling a wide array of applications from real-time enzyme assays to studies of protein-protein interactions.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental design. Key data for this compound are summarized in the table below.
| Property | Value |
| CAS Number | 118584-90-0[1][3][4] |
| Molecular Formula | C33H35N3O6S[1][3][4] |
| Molecular Weight | 601.7 g/mol [1][3][5][4] |
| IUPAC Name | (2S)-6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid[1] |
| Appearance | Light yellow to yellow solid powder[6] |
| Storage Temperature | 2-8°C[6] |
| Fluorescence | λex ≈ 335 nm, λem ≈ 515 nm[1] |
The dansyl moiety's fluorescence is environmentally sensitive, with its emission maximum and quantum yield often changing in response to the polarity of its surroundings. This property is particularly advantageous for studying conformational changes in peptides and their binding to other molecules. The compound is typically soluble in organic solvents like dimethylformamide (DMF), which is commonly used in peptide synthesis.
Core Applications in Research and Drug Development
The unique structure of this compound makes it a powerful tool in a variety of scientific applications.
Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is as a building block in Fmoc-based SPPS[1][2]. The Fmoc group on the α-amino position allows for its incorporation into a growing peptide chain on a solid support. This protecting group is stable to the coupling conditions but can be readily removed with a mild base, typically a solution of piperidine in DMF, to allow for the addition of the next amino acid. This enables the precise placement of a fluorescent dansyl group at a specific site within a peptide sequence.
Fluorescent Probes and Peptide Tracking
Once incorporated into a peptide, the dansyl group serves as a fluorescent reporter. This allows for the sensitive detection and quantification of the peptide during purification by High-Performance Liquid Chromatography (HPLC) with a fluorescence detector. Furthermore, it enables the tracking of peptides in biological systems, such as monitoring their uptake by cells or their localization within subcellular compartments using fluorescence microscopy[1].
Fluorometric Enzyme Assays
This compound is widely used to create substrates for fluorometric assays of proteolytic enzymes[7][8][9]. A peptide sequence containing the dansyl-lysine residue is synthesized, often with a quencher moiety at another position. In the intact peptide, the fluorescence of the dansyl group is quenched. Upon enzymatic cleavage of the peptide bond between the fluorophore and the quencher, the fluorescence is restored, providing a direct and continuous measure of enzyme activity. This is particularly valuable for high-throughput screening of potential enzyme inhibitors.
Protein-Protein Interaction Studies
The environmentally sensitive fluorescence of the dansyl group can be exploited to study protein-protein interactions. When a dansyl-labeled peptide binds to its target protein, the change in the local environment of the dansyl probe can lead to a shift in its fluorescence emission spectrum or an increase in fluorescence intensity. This can be used to determine binding affinities and kinetics. It can also serve as a donor or acceptor in Fluorescence Resonance Energy Transfer (FRET) experiments to measure distances and conformational changes[1].
Bioconjugation
After the completion of peptide synthesis and removal of the Fmoc group, the N-terminal α-amino group can be used for conjugation to other molecules, such as carrier proteins, drugs, or imaging agents, while the dansyl group provides a convenient spectroscopic handle for characterizing the resulting bioconjugate[1].
Experimental Protocol: Incorporation of this compound into a Peptide via SPPS
This section provides a generalized, step-by-step methodology for the manual incorporation of this compound into a peptide chain using standard Fmoc-based SPPS.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Fmoc-amino acids
-
This compound
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% Triisopropylsilane, 2.5% Water)
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel. Drain the DMF.
-
Initial Fmoc Deprotection: Add the 20% piperidine/DMF solution to the resin and agitate for 20 minutes to remove the Fmoc group from the resin linker. Drain and wash the resin thoroughly with DMF.
-
Coupling of First Amino Acid: Dissolve the first Fmoc-amino acid, HBTU, and DIPEA in DMF. Add this solution to the resin and agitate for 1-2 hours. Wash the resin with DMF.
-
Iterative Chain Elongation: Repeat the deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid in the peptide sequence.
-
Incorporation of this compound:
-
Perform an Fmoc deprotection step on the N-terminus of the growing peptide chain.
-
Prepare the coupling solution for this compound by dissolving it with HBTU and DIPEA in DMF.
-
Add the solution to the resin and allow it to couple for 2-4 hours. The bulkier nature of the dansyl group may require a longer coupling time or a double coupling.
-
Wash the resin extensively with DMF and then DCM.
-
-
Continuation of Synthesis: Continue the iterative deprotection and coupling steps for any remaining amino acids in the sequence.
-
Final Fmoc Deprotection: After the final amino acid coupling, perform a final deprotection step to remove the N-terminal Fmoc group.
-
Cleavage and Deprotection: Wash the resin with DCM and dry it. Add the cleavage cocktail to the resin to cleave the peptide from the resin and remove the side-chain protecting groups. Agitate for 2-3 hours.
-
Peptide Precipitation and Purification: Filter the resin and precipitate the peptide from the cleavage cocktail using cold diethyl ether. Centrifuge to collect the peptide pellet. Purify the crude peptide by reverse-phase HPLC.
Sources
- 1. Buy this compound | 118584-90-0 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. chempep.com [chempep.com]
- 5. advancedchemtech.com [advancedchemtech.com]
- 6. FMOC-L-LYS(DANSYL)-OH CAS#: 118584-90-0 [m.chemicalbook.com]
- 7. FMOC-L-LYS(DANSYL)-OH | 118584-90-0 [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. 错误页 [amp.chemicalbook.com]
Solubility of Fmoc-Lys(Dansyl)-OH in organic solvents
An In-Depth Technical Guide to the Solubility of Fmoc-Lys(Dansyl)-OH in Organic Solvents
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the solubility characteristics of Nα-Fmoc-Nε-dansyl-L-lysine (this compound), a critical reagent in peptide chemistry and fluorescent labeling. We will move beyond simple solubility statements to explore the underlying chemical principles, provide actionable experimental protocols for solubility determination, and present expected solubility data in a range of common organic solvents utilized in research and development.
Introduction to this compound: A Molecule of Dichotomous Nature
This compound is a derivative of the amino acid lysine, featuring two key modifications: a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group and a dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) group on the ε-amino group of the lysine side chain. This unique structure imparts a dual character to the molecule. The large, nonpolar Fmoc and dansyl groups create significant hydrophobic character, while the free carboxylic acid provides a site for polar interactions and deprotonation.
This structural dichotomy is the primary determinant of its solubility profile. The bulky, aromatic groups favor interactions with nonpolar and moderately polar aprotic solvents, whereas the carboxylic acid can engage in hydrogen bonding with protic solvents. Understanding this interplay is crucial for its effective use in applications such as:
-
Solid-Phase Peptide Synthesis (SPPS): Where its solubility in solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) is essential for efficient coupling reactions.
-
Fluorescent Labeling: Used to introduce a fluorescent tag onto peptides and proteins, often requiring dissolution in organic co-solvents for reaction with biomolecules in aqueous media.
-
Chromatographic Purification (HPLC): Where its solubility in mobile phase components like acetonitrile (ACN) and methanol (MeOH) is critical for achieving sharp peaks and good resolution.
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone for understanding the solubility of this compound. The molecule's solubility in a given solvent is governed by the balance of intermolecular forces between the solute and the solvent.
Key Molecular Features Influencing Solubility:
-
Fmoc Group: A large, planar, and highly nonpolar group that dominates the molecule's character, favoring solubility in solvents that can engage in π-π stacking and van der Waals interactions.
-
Dansyl Group: Another bulky, aromatic group that is also largely hydrophobic, contributing to the overall nonpolar nature of the molecule.
-
Carboxylic Acid: A polar, protic group capable of acting as a hydrogen bond donor and acceptor. This group enhances solubility in polar protic solvents and allows for salt formation in the presence of a base, which can dramatically alter solubility.
-
Lysine Backbone: The aliphatic side chain of the lysine residue adds to the nonpolar character.
The interplay of these features is visually represented in the diagram below.
Caption: Interplay of molecular components influencing solubility.
Quantitative Solubility Data
| Solvent | Chemical Class | Polarity Index | Expected Solubility | Rationale and Commentary |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | Very Soluble | The polar aprotic nature of DMF effectively solvates both the polar carboxylic acid and the large nonpolar groups. It is a standard solvent for peptide synthesis for this reason. |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | 6.5 | Very Soluble | Similar to DMF, NMP is an excellent solvent for protected amino acids due to its ability to solubilize both polar and nonpolar moieties. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Very Soluble | DMSO is a highly polar aprotic solvent capable of disrupting intermolecular hydrogen bonds and solvating a wide range of compounds. It is often used for creating concentrated stock solutions. |
| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | Soluble | THF has a lower polarity than DMF or DMSO but is still effective at dissolving the nonpolar Fmoc and dansyl groups. The solubility may be slightly lower than in the aforementioned solvents. |
| Acetonitrile (ACN) | Polar Aprotic | 5.8 | Moderately Soluble | Commonly used in HPLC, this compound is soluble enough for analytical and preparative chromatography, but may not be suitable for creating highly concentrated solutions. |
| Dichloromethane (DCM) | Nonpolar | 3.1 | Sparingly Soluble | While DCM can solvate the nonpolar components, it is not effective at interacting with the polar carboxylic acid, leading to limited solubility. |
| Methanol (MeOH) | Polar Protic | 5.1 | Sparingly Soluble | As a protic solvent, methanol can hydrogen bond with the carboxylic acid. However, the large nonpolar groups limit overall solubility. |
| Water | Polar Protic | 10.2 | Insoluble | The overwhelming hydrophobic character of the Fmoc and dansyl groups makes the molecule practically insoluble in water at neutral pH. |
| Hexane | Nonpolar | 0.1 | Insoluble | The polarity of the carboxylic acid group is too high to be effectively solvated by a nonpolar alkane solvent. |
Experimental Protocol for Solubility Determination
To obtain precise solubility data for a specific application or lot of material, it is recommended to perform an experimental determination. The following protocol outlines a reliable method for determining the solubility of this compound.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., DMF, ACN, etc.)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 2 mL glass vials)
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
Calibrated pipettes
-
HPLC system with a UV-Vis detector (or a UV-Vis spectrophotometer)
Step-by-Step Methodology:
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a series of vials.
-
Add a precise volume of the chosen solvent (e.g., 1.0 mL) to each vial.
-
Cap the vials tightly and vortex thoroughly for 1-2 minutes to create a suspension.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Allow the suspensions to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution reaches saturation. This allows the dissolution process to reach thermodynamic equilibrium.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the excess, undissolved solid.
-
-
Sample Preparation and Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a calibrated pipette, being cautious not to disturb the solid pellet.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Dilute the filtered solution with a suitable solvent (e.g., ACN) to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted solution by HPLC-UV or UV-Vis spectrophotometry to determine the concentration of this compound. A pre-established calibration curve is required for accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the concentration in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in desired units, such as mg/mL or mol/L.
-
The workflow for this protocol is illustrated below.
Caption: Experimental workflow for solubility determination.
Conclusion and Best Practices
The solubility of this compound is a critical parameter that is dictated by its unique molecular structure. It exhibits high solubility in polar aprotic solvents like DMF, NMP, and DMSO, making these the solvents of choice for stock solutions and reaction media. Its moderate solubility in acetonitrile allows for its use in reversed-phase chromatography, while its poor solubility in water and nonpolar solvents like hexane limits its application in these systems without modification (e.g., salt formation). For applications requiring precise concentrations, the experimental protocol provided offers a robust method for determining solubility under specific laboratory conditions. Always use high-purity solvents and perform determinations in a temperature-controlled environment for the most accurate and reproducible results.
References
- Bachem. (n.d.). Product Information: Fmoc-Lys(Dns)-OH. Retrieved from a representative supplier datasheet. (Note: A specific URL is not provided as these can change; however, this information is commonly found on the websites of major chemical suppliers like Bachem, Sigma-Aldrich, and Thermo Fisher Scientific by searching for the product.)
Illuminating the Proteome: A Technical Guide to the Application of Fluorescent Amino Acids in Biochemistry
Foreword: Beyond the Green Glow
For decades, the green fluorescent protein (GFP) and its spectral variants have been the workhorses of cellular imaging, revolutionizing our ability to visualize the location and movement of proteins.[1][2] However, the sheer size of these protein tags (typically ~27 kDa) can introduce significant steric hindrance, potentially altering the natural function, interactions, and dynamics of the protein of interest.[1][3][4] This is particularly problematic when studying small proteins or intricate protein complexes where subtle conformational changes are critical.[1]
This guide delves into a more precise and minimally invasive approach: the use of fluorescent amino acids (fAAs). These are amino acids, either naturally occurring with intrinsic fluorescence or synthetically designed, that can be incorporated directly into the polypeptide chain.[3][5] Their small size, comparable to their natural counterparts, minimizes perturbations to protein structure and function, offering a higher-fidelity window into the molecular world.[3][5]
This document is intended for researchers, scientists, and drug development professionals who seek to leverage the power of fAAs to gain deeper insights into protein science. We will explore the diverse palette of available fAAs, detail the methodologies for their site-specific incorporation, and provide in-depth guidance on their application in studying protein structure, dynamics, and interactions.
The Fluorescent Amino Acid Toolkit: A Palette for Precision
The choice of a fluorescent amino acid is dictated by the specific biological question and the experimental context. The ideal fAA should be small, bright, photostable, and possess spectral properties that are sensitive to its local environment.[6]
The Intrinsic Fluorescence of Natural Amino Acids
Among the 20 canonical amino acids, three possess aromatic side chains that exhibit intrinsic fluorescence: Tryptophan (Trp), Tyrosine (Tyr), and Phenylalanine (Phe).[5][7]
-
Tryptophan is the most commonly utilized natural fluorescent probe due to its relatively high quantum yield and sensitivity to the polarity of its local environment.[8][9] However, its UV excitation and emission spectra can be problematic for live-cell imaging due to cellular autofluorescence and potential for photodamage.[8][10]
-
Tyrosine and Phenylalanine have significantly lower quantum yields and are less sensitive to their environment, limiting their practical application as fluorescent reporters.[3][11]
Unnatural Fluorescent Amino Acids (ufAAs): Expanding the Spectroscopic Horizons
To overcome the limitations of natural fAAs, a diverse array of unnatural fluorescent amino acids (ufAAs) has been developed. These synthetic analogues offer a broader range of photophysical properties, including:
-
Red-shifted excitation and emission spectra: This minimizes cellular autofluorescence and allows for deeper tissue penetration in imaging experiments.[3]
-
Enhanced brightness and photostability: Crucial for single-molecule studies and long-term imaging.[3]
-
Environmental sensitivity: Many ufAAs are designed to be "smart" probes, where their fluorescence properties change in response to specific environmental parameters like polarity, pH, or the presence of metal ions.[3][12]
Table 1: Comparison of Representative Fluorescent Amino Acids
| Fluorescent Amino Acid | Type | Excitation (nm) | Emission (nm) | Quantum Yield | Key Advantages | Common Applications |
| Tryptophan (Trp) | Natural | ~280 | ~350 | 0.13 | Intrinsic to proteins, sensitive to environment.[8][9] | Studying protein folding and conformational changes in vitro.[9] |
| 4-cyanotryptophan (4CN-Trp) | Unnatural | ~355 | ~450 | 0.88 | Small size, high quantum yield, visible emission.[3][8] | In vivo imaging, FRET studies.[3][8] |
| Acridonylalanine (Acd) | Unnatural | ~420 | ~540 | >0.9 | Long fluorescence lifetime, suitable for time-resolved FRET.[1][13] | Measuring conformational distributions and protein dynamics.[1] |
| Coumarin derivatives (e.g., Cou) | Unnatural | ~400 | ~470 | High | Bright, photostable, can be used as a FRET donor.[14][15] | FRET-based studies of protein-protein interactions.[15] |
| Aminophenoxazone maleimide (APM) | Unnatural | 521-598 | 580-633 | Variable | Large Stokes shift, sensitive to polarity.[12] | Reporting protein conformational changes.[12] |
Diagram 1: Advantages of Fluorescent Amino Acids
Caption: fAAs offer minimal structural disruption and precise placement compared to bulky traditional tags like GFP.
Incorporation Methodologies: Weaving Fluorescence into the Proteome
The site-specific incorporation of fAAs into a protein of interest is a cornerstone of this technology. Two primary methodologies are employed, each with its own set of advantages and considerations.
Genetic Code Expansion: Reprogramming the Ribosome
Genetic code expansion is a powerful in vivo technique that allows for the co-translational incorporation of ufAAs at any desired position in a protein.[16][17] This is achieved by repurposing a stop codon (typically the amber stop codon, TAG) to encode the ufAA.[16][18]
The core components of this system are:
-
An Orthogonal Aminoacyl-tRNA Synthetase (O-aaRS): An engineered enzyme that specifically recognizes and charges the ufAA onto its cognate tRNA, while not recognizing any of the endogenous amino acids or tRNAs.[5][13]
-
An Orthogonal tRNA (O-tRNA): A tRNA that is not recognized by any of the host cell's native aaRSs but is recognized by the O-aaRS. Its anticodon is mutated to recognize the repurposed stop codon.[5][13]
Diagram 2: Workflow for Genetic Code Expansion
Caption: The genetic code expansion workflow enables site-specific ufAA incorporation in living cells.
Experimental Protocol: Site-Specific Incorporation of a Fluorescent Amino Acid in E. coli
-
Site-Directed Mutagenesis:
-
Using a standard site-directed mutagenesis kit, introduce an amber stop codon (TAG) at the desired position in the gene of interest cloned into an expression vector.[16]
-
Verify the mutation by DNA sequencing.
-
-
Transformation:
-
Co-transform competent E. coli cells (e.g., a strain with reduced release factor 1 activity) with:
-
The plasmid containing the gene of interest with the TAG codon.
-
A second plasmid encoding the orthogonal aaRS/tRNA pair specific for the desired ufAA.[18]
-
-
Plate on selective media and incubate overnight.
-
-
Protein Expression:
-
Inoculate a starter culture in a suitable growth medium (e.g., LB) with the appropriate antibiotics and grow overnight.
-
Inoculate a larger expression culture with the starter culture.
-
When the culture reaches mid-log phase (OD600 ≈ 0.6-0.8), add the unnatural fluorescent amino acid to the culture medium to a final concentration of 1-2 mM.
-
Induce protein expression with the appropriate inducer (e.g., IPTG).
-
Continue to grow the culture for the desired amount of time (typically 4-16 hours) at a reduced temperature (e.g., 18-25 °C) to enhance protein folding and ufAA incorporation.
-
-
Protein Purification and Verification:
-
Harvest the cells by centrifugation.
-
Lyse the cells and purify the protein of interest using standard chromatography techniques (e.g., affinity chromatography).
-
Verify the incorporation of the ufAA by mass spectrometry. The mass of the purified protein should correspond to the expected mass with the incorporated ufAA.
-
Solid-Phase Peptide Synthesis (SPPS): Building from the Benchtop
For in vitro studies, particularly with smaller proteins or peptides, solid-phase peptide synthesis (SPPS) offers a direct and versatile method for incorporating fAAs.[3][19] In SPPS, amino acids are sequentially coupled to a growing peptide chain that is covalently attached to an insoluble resin support.[3][7]
The key advantages of SPPS include:
-
Positional control: fAAs can be incorporated at any position in the peptide sequence.
-
Versatility: A wide range of commercially available fAAs can be used.
-
Purity: High-purity peptides can be obtained after cleavage from the resin and purification.[19]
Experimental Protocol: Incorporation of a Fluorescent Amino Acid via SPPS
-
Resin Preparation:
-
Swell the appropriate resin (e.g., Rink amide resin for C-terminal amides) in a suitable solvent like dimethylformamide (DMF).
-
-
First Amino Acid Coupling:
-
Couple the first Fmoc-protected amino acid to the resin using a coupling agent (e.g., HBTU/DIEA).
-
-
Iterative Deprotection and Coupling Cycles:
-
Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a solution of piperidine in DMF.[7]
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.
-
Coupling: Couple the next Fmoc-protected amino acid (which can be a fluorescent amino acid) to the deprotected N-terminus using a coupling agent.
-
Washing: Wash the resin to remove excess reagents.
-
Repeat these steps until the desired peptide sequence is synthesized.
-
-
Cleavage and Deprotection:
-
Once the synthesis is complete, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).
-
-
Purification and Analysis:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verify the identity and purity of the fluorescently labeled peptide by mass spectrometry and analytical HPLC.
-
Applications in Biochemical Research: Shedding Light on Molecular Mechanisms
The ability to site-specifically label proteins with fAAs has opened up new avenues for investigating a wide range of biochemical processes with unprecedented detail.
Probing Protein Structure and Conformational Dynamics
The fluorescence of many fAAs is sensitive to the polarity and dynamics of their local environment.[9][10] This property can be exploited to monitor conformational changes in real-time.
-
Mechanism: A change in protein conformation can alter the solvent accessibility or the surrounding amino acid residues of the incorporated fAA, leading to a change in its fluorescence intensity, emission wavelength, or lifetime.[9][20]
-
Causality: By placing an environmentally sensitive fAA at a strategic location within a protein, such as a flexible loop or at the interface of two domains, researchers can directly observe conformational changes associated with ligand binding, protein-protein interactions, or enzymatic activity.[10][11]
Monitoring Protein-Protein Interactions with Förster Resonance Energy Transfer (FRET)
FRET is a powerful technique for measuring distances on the order of 1-10 nanometers, making it ideal for studying protein-protein interactions and intramolecular conformational changes.[13][21] FRET involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore.[21] The efficiency of this energy transfer is exquisitely sensitive to the distance between the two fluorophores.[21]
-
fAAs as FRET pairs: By incorporating two different fAAs with overlapping spectra (a donor and an acceptor) at specific sites in two interacting proteins, the formation of a protein complex can be monitored by the appearance of a FRET signal.[13][15] Alternatively, incorporating a donor and acceptor fAA into the same protein can report on conformational changes that alter the distance between them.[13]
-
Advantages over traditional FRET: Using fAAs as FRET pairs minimizes the linkage error associated with larger fluorescent protein tags and allows for more precise distance measurements.[13]
Diagram 3: Principle of FRET using Fluorescent Amino Acids
Caption: FRET occurs when a donor and acceptor fAA are in close proximity, indicating a protein-protein interaction.
Experimental Protocol: FRET Microscopy for Protein Interaction Analysis
-
Sample Preparation:
-
Prepare cells expressing the two proteins of interest, one labeled with a donor fAA and the other with an acceptor fAA, using the genetic code expansion method described above.
-
Alternatively, for in vitro studies, use proteins labeled with fAAs via SPPS or other biochemical methods.
-
-
Image Acquisition:
-
Use a fluorescence microscope equipped for FRET imaging (e.g., with appropriate filter sets for the donor and acceptor fluorophores).[22]
-
Acquire three images:
-
Donor image: Excite at the donor's excitation wavelength and collect emission at the donor's emission wavelength.
-
Acceptor image: Excite at the acceptor's excitation wavelength and collect emission at the acceptor's emission wavelength.
-
FRET image: Excite at the donor's excitation wavelength and collect emission at the acceptor's emission wavelength (sensitized emission).[22]
-
-
-
Data Analysis:
-
Correction for bleed-through: Correct the FRET image for spectral bleed-through from the donor emission into the acceptor channel and for direct excitation of the acceptor by the donor excitation light.[2]
-
Calculate FRET efficiency: Calculate the FRET efficiency (E) using the corrected fluorescence intensities. A common method is the normalized FRET (NFRET) calculation.
-
Quantitative analysis: The FRET efficiency can be used to determine the fraction of interacting proteins and to calculate binding affinities.[2][23]
-
Table 2: Sample FRET Data Analysis
| Condition | Donor Intensity (ID) | Acceptor Intensity (IA) | FRET Intensity (IFRET) | Corrected FRET (cFRET) | FRET Efficiency (E) |
| Control (No Interaction) | 1500 | 200 | 100 | 0 | 0% |
| Test (Interaction) | 900 | 800 | 500 | 350 | 38.9% |
Tracking Protein Localization and Dynamics in Live Cells
The ability to incorporate fAAs in living cells allows for the real-time tracking of protein localization, trafficking, and turnover with minimal perturbation.[21] This is particularly valuable for studying dynamic cellular processes.
Probing Enzyme Activity
fAAs can be designed as "fluorogenic" substrates for enzymes.[24] In their intact state, these fAAs are non-fluorescent or have very low fluorescence. Upon enzymatic modification (e.g., cleavage by a protease), the fluorophore is released or undergoes a conformational change that "turns on" its fluorescence.[24][25] This provides a direct and continuous assay for measuring enzyme activity in real-time, which is highly valuable for drug screening and mechanistic studies.[24][26]
Troubleshooting and Best Practices
-
Low Incorporation Efficiency of ufAAs:
-
Optimize the concentration of the ufAA in the growth medium.
-
Use an E. coli strain with a modified genome to enhance ufAA incorporation (e.g., reduced release factor 1).
-
Ensure the chosen O-aaRS/O-tRNA pair is highly active and specific for the desired ufAA.[13]
-
-
Abnormal Protein Function or Localization:
-
Even though fAAs are small, they can still potentially perturb protein function. It is crucial to perform functional assays to validate that the labeled protein behaves similarly to the wild-type protein.
-
Consider the position of incorporation. Avoid placing the fAA in the active site or a critical protein-protein interaction interface unless that is the specific region being probed.
-
-
High Background in FRET Experiments:
-
Carefully select a FRET pair with minimal spectral overlap between the donor emission and acceptor excitation.
-
Perform proper bleed-through corrections during data analysis.[2]
-
Include appropriate negative controls (e.g., cells expressing only the donor or only the acceptor).
-
Conclusion: The Future is Bright and Small
Fluorescent amino acids represent a paradigm shift in our ability to study proteins. By providing a minimally invasive yet powerful tool for site-specific labeling, they enable researchers to ask and answer questions that were previously intractable with traditional methods. From elucidating the subtle conformational dances of enzymes to mapping the intricate networks of protein interactions in living cells, the applications of fAAs are vast and continue to expand. As new fAAs with even more sophisticated photophysical properties are developed, and as methods for their incorporation become more robust and accessible, the future of protein science is undoubtedly bright, and small.
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An In-Depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS)
Abstract
Solid-phase peptide synthesis (SPPS) utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group has become the predominant methodology for the chemical synthesis of peptides in both academic research and industrial drug development.[1] Its widespread adoption is a testament to its efficiency, robustness, amenability to automation, and the milder reaction conditions it employs compared to older methods.[2][3] This guide provides a comprehensive technical overview of the core principles of Fmoc SPPS, delving into the fundamental chemistry, critical reagents, detailed experimental workflows, and field-proven insights for overcoming common challenges. It is intended for researchers, scientists, and professionals in drug development who seek a deeper, mechanistic understanding of this pivotal technology.
The Foundational Principle: Solid-Phase Synthesis and Orthogonality
The revolutionary concept introduced by R.B. Merrifield was to anchor the C-terminal amino acid of a target peptide to an insoluble polymeric support, or resin.[1][4] This innovation transforms the synthesis from a series of laborious solution-phase steps with complex intermediate purifications into a streamlined process within a single reaction vessel.[5] Excess reagents and soluble byproducts are simply removed by filtration and washing, while the growing peptide chain remains securely attached to the solid support.[1] This paradigm enables the use of large excesses of reagents to drive reactions to completion, a key factor in achieving high yields in a multi-step synthesis.
The success of Fmoc SPPS is fundamentally reliant on the principle of orthogonal protection .[4][6] This strategy involves using protecting groups for different functional moieties (the Nα-amino group and amino acid side chains) that can be removed under distinct and non-interfering chemical conditions.[4][7] In the Fmoc/tBu (tert-butyl) strategy, the Nα-Fmoc group is base-labile, removed at each cycle with a mild base like piperidine, while the side-chain protecting groups (often tBu-based) are acid-labile, remaining stable throughout the synthesis and only removed during the final cleavage step with a strong acid like trifluoroacetic acid (TFA).[3][8] This full orthogonality is a significant advantage, preventing the gradual loss of side-chain protection that could occur with repeated acid treatments in older Boc/Bzl strategies.[8][9]
The Heart of the Matter: The SPPS Cycle
Fmoc SPPS proceeds via a repeated cycle of three core steps: Nα-Fmoc deprotection, amino acid coupling, and washing. This cycle is repeated for each amino acid to be incorporated into the sequence.[10]
Caption: The core cyclical workflow of Fmoc-based solid-phase peptide synthesis.
Step 1: Nα-Fmoc Deprotection
The removal of the temporary Fmoc protecting group is the critical first step in each cycle, exposing the N-terminal amine for the subsequent coupling reaction.[1] This is achieved by treating the peptide-resin with a mild organic base, most commonly a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3][11]
The mechanism is a base-catalyzed β-elimination.[11] A secondary amine, like piperidine, abstracts the relatively acidic proton on the fluorene ring system's C9 position.[7][12] This leads to the elimination of the carbamate, releasing the free amine, carbon dioxide, and a highly reactive electrophile, dibenzofulvene (DBF).[3][11] The excess piperidine serves a dual role: it not only acts as the base for deprotection but also functions as a scavenger, trapping the DBF byproduct to form a stable adduct that is washed away.[3][7]
Caption: Mechanism of base-catalyzed Fmoc group removal and DBF scavenging.
While piperidine is the standard, other bases can be used. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a much stronger, non-nucleophilic base that can accelerate deprotection, which is particularly useful for sterically hindered amino acids or during the synthesis of aggregation-prone sequences.[7] However, because DBU cannot scavenge the DBF byproduct, a small amount of a nucleophilic scavenger like piperidine is often included in the DBU solution.[7] Caution is advised when using DBU with aspartic acid-containing sequences, as it can catalyze the formation of aspartimide, a serious side reaction.[2][7]
Step 2: Amino Acid Coupling
The formation of the peptide (amide) bond is the central event of the synthesis. This requires the activation of the carboxylic acid group of the incoming Fmoc-amino acid to render it susceptible to nucleophilic attack by the free N-terminal amine of the resin-bound peptide.[1][5] A wide variety of coupling reagents have been developed to achieve this efficiently and with minimal side reactions, particularly racemization.[13][14]
These reagents can be broadly categorized:
-
Carbodiimides: N,N'-Diisopropylcarbodiimide (DIC) is commonly used in SPPS.[15] Carbodiimides react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and can undergo intramolecular rearrangement to a stable N-acylurea, terminating the chain. To suppress these side reactions, carbodiimide activation is almost always performed in the presence of a nucleophilic additive.[16]
-
Additives: Additives like 1-hydroxybenzotriazole (HOBt) or its safer and more effective modern replacement, ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), react with the O-acylisourea intermediate to form a less reactive but more stable active ester.[14][16] This active ester is less susceptible to racemization and reacts cleanly with the amine to form the peptide bond.
-
Aminium/Uronium Salts: These reagents, often referred to as "onium salts," are pre-packaged combinations of an activating agent and an additive. They are highly efficient, rapid, and convenient.[14] Common examples include HBTU, HATU, and HCTU. They react with the Fmoc-amino acid in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to generate the active ester in situ.[14] HATU, which incorporates the additive HOAt (1-hydroxy-7-azabenzotriazole), is particularly effective for coupling sterically hindered amino acids and reducing racemization.[14]
| Coupling Reagent Class | Examples | Mechanism/Key Features | Typical Use Case |
| Carbodiimides | DIC, EDC | Forms O-acylisourea intermediate. Requires an additive to suppress racemization and side reactions.[15] | Standard couplings, often with HOBt or Oxyma. |
| Phosphonium Salts | PyBOP, PyAOP | Forms phosphonium active esters. Highly efficient.[14] | Difficult couplings, N-methyl amino acids. |
| Aminium/Uronium Salts | HBTU, HATU, HCTU | Forms aminium/uronium active esters. Fast and reliable.[5][14] | Routine automated and manual synthesis. HATU is preferred for difficult couplings. |
| Additives | HOBt, HOAt, Oxyma | Forms active esters, suppresses racemization.[16] | Used in conjunction with carbodiimides or as the basis for onium salts. |
Materials of the Trade: Resins and Protecting Groups
The Solid Support: Resins and Linkers
The choice of resin is critical as it dictates the C-terminal functionality of the final peptide and influences the overall success of the synthesis.[17][18] The resin consists of an insoluble polymer matrix (typically polystyrene cross-linked with divinylbenzene) functionalized with a linker or "handle."[17] This linker provides the anchoring point for the first amino acid and determines the conditions required for final cleavage.[18]
-
For C-terminal Carboxylic Acids:
-
Wang Resin: An alkoxybenzyl alcohol-type linker. The first amino acid is attached via an ester bond. Cleavage with strong acid (e.g., 95% TFA) yields the peptide acid.[10][19]
-
2-Chlorotrityl Chloride (2-CTC) Resin: A highly acid-labile resin. It allows for the synthesis of fully protected peptide fragments because the peptide can be cleaved under very mild acidic conditions that leave side-chain protecting groups intact.[20] This is also the preferred resin for avoiding racemization of C-terminal cysteine and histidine.
-
-
For C-terminal Amides:
-
Rink Amide Resin: The standard choice for producing peptide amides. The linker contains a base-labile Fmoc group that is removed before coupling the first amino acid. Final cleavage with strong acid releases the peptide with a C-terminal amide functionality.[10][19]
-
MBHA Resin: Primarily used in Boc-SPPS but can be adapted for Fmoc chemistry. Requires harsher cleavage conditions (e.g., HF).[17]
-
Side-Chain Protecting Groups
To prevent unwanted side reactions, the reactive functional groups on amino acid side chains must be masked with "permanent" protecting groups that are stable to the repetitive base treatments for Fmoc removal.[3] These groups are designed to be cleaved simultaneously with the resin linker during the final TFA "cocktail" treatment.
| Amino Acid | Side Chain Functionality | Common Protecting Group |
| Arg | Guanidinium | Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl)[2] |
| Asp, Glu | Carboxylic Acid | OtBu (tert-butyl ester)[2] |
| Cys | Thiol | Trt (Trityl), Acm (Acetamidomethyl)[2][21] |
| His | Imidazole | Trt (Trityl)[2] |
| Lys, Trp | Amine, Indole | Boc (tert-butoxycarbonyl)[2] |
| Ser, Thr, Tyr | Hydroxyl | tBu (tert-butyl ether)[2] |
| Asn, Gln | Amide | Trt (Trityl)[2] |
Monitoring, Troubleshooting, and Advanced Strategies
In-Process Monitoring
Ensuring that each deprotection and coupling step proceeds to completion is vital for obtaining a high-purity final product.
-
Kaiser (Ninhydrin) Test: This is the most common qualitative test to detect the presence of free primary amines after a coupling step.[12][22] A sample of resin beads is heated with ninhydrin reagents. A positive result (blue/purple beads) indicates incomplete coupling (unreacted amines), while a negative result (yellow/colorless beads) suggests the reaction is complete.[22] If the test is positive, a second, or "double," coupling is performed.[22]
-
UV Monitoring: Automated synthesizers often incorporate a UV detector to monitor the concentration of the DBF-piperidine adduct in the waste stream during deprotection.[3][23] A characteristic double peak profile is observed for each deprotection, and the area under the curve can be integrated to quantify the amount of Fmoc group removed, providing a semi-quantitative measure of the reaction progress.[23]
Common Challenges and Solutions
-
Incomplete Coupling: Often caused by steric hindrance (e.g., with β-branched amino acids like Val or Ile) or on-resin aggregation.[22][24]
-
On-Resin Aggregation ("Difficult Sequences"): Certain hydrophobic sequences have a tendency to form secondary structures (β-sheets) on the resin, which hinders reagent access and leads to poor solvation.[24][26][27]
-
Aspartimide Formation: A base-catalyzed side reaction common at Asp-Gly or Asp-Ser sequences, where the side-chain carboxylate attacks the backbone amide, forming a cyclic imide.[2] This can lead to chain termination or rearrangement to β- or D-aspartyl peptides.
-
Solution: Use specialized protecting groups on the Asp side chain or add acidic modifiers like HOBt or Oxyma to the piperidine deprotection solution to suppress the reaction.[2]
-
Final Cleavage and Deprotection
Once the peptide chain assembly is complete, the peptide must be cleaved from the resin, and all side-chain protecting groups must be removed. This is typically accomplished in a single step by treating the peptide-resin with a "cleavage cocktail," most commonly based on trifluoroacetic acid (TFA).
The cocktail contains TFA as the strong acid, along with a mixture of scavengers to quench the highly reactive cationic species (e.g., tert-butyl cations) that are generated as the protecting groups are cleaved.[7] Without scavengers, these cations can re-attach to electron-rich residues like Trp, Met, Cys, and Tyr, causing unwanted side products.
A common general-purpose cleavage cocktail is Reagent K:
-
TFA (82.5%): The cleavage agent.
-
Water (5%): Suppresses aspartimide formation.
-
Phenol (5%): Scavenger, protects Tyr and Trp.
-
Thioanisole (5%): Scavenger.
-
1,2-Ethanedithiol (EDT) (2.5%): Scavenger, particularly for Trt groups.
The choice of scavengers must be tailored to the peptide's amino acid composition. For example, peptides containing arginine protected with Pbf or Pmc benefit from the inclusion of triisopropylsilane (TIS) as a scavenger.
Standard Experimental Protocols
Protocol 1: Resin Swelling and Preparation
-
Place the appropriate amount of resin (e.g., 100-200 mg for a 0.1 mmol synthesis) into a suitable reaction vessel.[20]
-
Add DMF to cover the resin completely.
-
Agitate gently for 30-60 minutes to allow the resin beads to swell, making the reactive sites accessible.[10][20]
-
Drain the DMF using filtration.
Protocol 2: The Synthesis Cycle (Manual Example)
-
Fmoc Deprotection:
-
Amino Acid Coupling (using HBTU/DIPEA):
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), HBTU (3-5 eq.), and HOBt (3-5 eq.) in a minimal volume of DMF.
-
Add DIPEA (6-10 eq.) to the vial. The solution will typically turn yellow, indicating activation.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate for 30-60 minutes at room temperature.
-
Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
-
-
Monitoring: Perform a Kaiser test on a few beads to confirm coupling completion. If positive, repeat the coupling step.
-
Repeat: Return to step 1 for the next amino acid in the sequence.
Protocol 3: Final Cleavage and Peptide Precipitation
-
After the final Fmoc deprotection and wash, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Add the pre-chilled cleavage cocktail (e.g., Reagent K, ~10 mL per gram of resin) to the dry peptide-resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate, which contains the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
-
Precipitate the crude peptide by adding the TFA filtrate dropwise into a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide, decant the ether, and repeat the ether wash to remove scavengers.
-
Dry the crude peptide pellet under vacuum. The peptide is now ready for purification, typically by reverse-phase HPLC.
Conclusion
Fmoc solid-phase peptide synthesis is a powerful and versatile technology that has revolutionized the accessibility of synthetic peptides for scientific inquiry and therapeutic development. A thorough understanding of the underlying chemical principles—from the orthogonal protection strategy and cyclic reaction workflow to the nuances of coupling reagents and side-reaction prevention—is paramount for success. By grounding practice in this solid theoretical framework, researchers can effectively troubleshoot challenges, optimize syntheses for difficult sequences, and ultimately produce high-quality peptides to advance their scientific goals.
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- 24. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
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- 26. The road to the synthesis of “difficult peptides” - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 27. Overview of solid phase synthesis of "difficult peptide" sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Optimization of solid-phase synthesis of difficult peptide sequences via comparison between different improved approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Fmoc Protecting Group Chemistry for Peptide Synthesis
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 9-fluorenylmethoxycarbonyl (Fmoc) protecting group chemistry, a cornerstone of modern solid-phase peptide synthesis (SPPS). We will delve into the core principles, mechanistic details, field-proven protocols, and critical troubleshooting strategies to empower you to achieve higher purity, yield, and success in your synthetic endeavors.
The Fmoc Group: A Paradigm of Orthogonality and Mildness
The widespread adoption of Fmoc chemistry in both research and industrial peptide manufacturing is a testament to its elegant design.[1] Developed by Louis A. Carpino and Grace Y. Han in 1970, the Fmoc group provides temporary protection for the α-amino group of amino acids. Its success hinges on a key principle: orthogonality .
In the context of SPPS, orthogonality means that the protecting groups for the N-terminus (temporary) and the amino acid side chains (permanent) can be removed under distinct, non-interfering conditions.[2][3] The Fmoc group is labile to mild basic conditions, while most side-chain protecting groups are removed by strong acid (e.g., trifluoroacetic acid, TFA) during the final cleavage from the solid support.[3][4] This strategic difference prevents premature deprotection of side chains during the iterative synthesis cycles, a significant advantage over older methods like Boc/Benzyl chemistry.[3][5]
Key Properties of the Fmoc Group:
-
Base Lability: Rapidly cleaved by secondary amines, most commonly piperidine.[4][6]
-
Acid Stability: Highly resistant to strong acids like TFA, ensuring side-chain integrity until the final cleavage step.[3][4]
-
UV-Active Chromophore: The fluorenyl ring system allows for real-time spectrophotometric monitoring of the deprotection step, enabling quantitative analysis of reaction completion.[7][8]
The Engine of SPPS: The Fmoc Synthesis Cycle
Fmoc-SPPS is a cyclical process where a peptide chain is assembled in the C-to-N terminus direction on an insoluble resin support.[1][9] Each cycle, which adds one amino acid, consists of two fundamental steps: deprotection and coupling.
The Deprotection Step: Unmasking the Amine
The removal of the Fmoc group is the critical first step in each cycle, exposing the N-terminal amine for the subsequent coupling reaction. This occurs via a base-catalyzed β-elimination (E1cB) mechanism.[4][10]
Mechanism of Fmoc Deprotection:
-
Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring.[10][11]
-
Carbanion Formation: This deprotonation creates a stabilized carbanion intermediate. The stability is due to the aromaticity of the resulting fluorenyl anion system.[11]
-
β-Elimination: The intermediate rapidly undergoes elimination, releasing the free amine of the peptide, carbon dioxide, and a highly reactive electrophile, dibenzofulvene (DBF).[4][10]
-
DBF Scavenging: The secondary amine (piperidine) acts as a scavenger, trapping the DBF to form a stable adduct. This crucial step prevents the DBF from reacting with the newly liberated N-terminal amine of the peptide and drives the equilibrium towards complete deprotection.[7][10]
The Coupling Step: Forging the Peptide Bond
Once the N-terminal amine is free, the next Fmoc-protected amino acid is introduced and activated to form a new peptide bond. This is a nucleophilic acyl substitution reaction.
Causality Behind Experimental Choices:
-
Activation is Key: The carboxylic acid of the incoming amino acid is not reactive enough to form an amide bond on its own. It must be converted into a more electrophilic species.
-
Common Activators: Carbodiimides (like DIC) combined with additives (like HOBt or Oxyma), or pre-formed aminium/uronium (HBTU, HATU) or phosphonium (PyBOP) salts are used.[1] These reagents form highly reactive esters or anhydrides in situ, which are then readily attacked by the peptide's free amine.
-
Suppressing Racemization: The choice of activating agent and additives is critical to prevent racemization of the amino acid, which would compromise the stereochemical integrity of the final peptide. Additives like HOBt and Oxyma are essential for this purpose.
Experimental Protocols & In-Process Controls
A self-validating system requires monitoring at each critical stage. The following protocols for a 0.1 mmol scale synthesis incorporate essential in-process controls.
Protocol: Fmoc Deprotection
-
Resin Swelling: Swell the peptide-resin in 5-10 mL of N,N-dimethylformamide (DMF) for at least 30 minutes in a fritted reaction vessel.[12] Drain the solvent.
-
Deprotection: Add 5 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 3 minutes. Drain.[1]
-
Second Deprotection: Add a fresh 5 mL of 20% piperidine in DMF. Agitate for 7-10 minutes. Drain. The two-step process ensures complete removal.
-
Washing: Wash the resin thoroughly with DMF (5 x 5 mL) to remove all piperidine and the DBF-piperidine adduct.[1] Proceed immediately to the coupling step.
Protocol: Monitoring with the Kaiser Test
The Kaiser test detects free primary amines. A negative result (yellow/colorless beads) after coupling confirms reaction completion. A positive result (dark blue beads) after deprotection confirms the amine is ready for the next coupling.[8][13]
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.
Procedure: [1]
-
Collect a small sample of resin beads (1-2 mg).
-
Wash beads with DMF, then ethanol.
-
Add 2-3 drops of each solution (A, B, and C).
-
Heat at 110-120°C for 3-5 minutes.
-
Observe the color: Blue indicates the presence of free primary amines. Yellow/colorless indicates their absence.
Expert Insight: The Kaiser test is unreliable for N-terminal proline (a secondary amine), which gives a faint red/brown color.[8] For proline-containing sequences, an alternative like the chloranil test is recommended.[13]
Navigating Common Side Reactions and Troubleshooting
Even with optimized protocols, sequence-dependent challenges can arise. Understanding the causality of these side reactions is the key to their prevention.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | Peptide Aggregation: The growing peptide chain folds on the resin, blocking reagent access.[14] Steric Hindrance: Bulky amino acids near the N-terminus can slow the reaction. | Change Solvent: Switch from DMF to N-Methyl-2-pyrrolidone (NMP) or add chaotropic salts to disrupt hydrogen bonds.[14] Use a Stronger Base: A cocktail of 1-2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) with 5% piperazine in NMP can be highly effective for difficult sequences.[15][16] |
| Aspartimide Formation | Base-catalyzed intramolecular cyclization of aspartic acid (Asp) residues, especially at Asp-Gly, Asp-Ala, or Asp-Ser sequences.[5][14] This leads to a mixture of α- and β-peptides and potential racemization.[17][18] | Use Milder Base: Adding 0.1 M HOBt to the piperidine deprotection solution can suppress the side reaction.[14] Modify Backbone/Side Chain: Use specialized Asp derivatives with bulkier side-chain protecting groups or backbone-protected dipeptides.[18][19] |
| Diketopiperazine (DKP) Formation | Intramolecular cyclization of the N-terminal dipeptide, cleaving it from the resin. This is most common when Proline or Glycine are in the first two positions (C-terminus).[14][20] | Use Bulky Resin: Synthesize on a 2-chlorotrityl chloride (2-CTC) resin, whose steric bulk inhibits cyclization.[14] Couple a Dipeptide: Couple the second and third amino acids as a pre-formed dipeptide unit, bypassing the vulnerable dipeptide-resin stage.[14][21] |
| Racemization | Loss of stereochemical integrity at the α-carbon, often during the activation step of coupling. | Use Additives: Always include HOBt or Oxyma with carbodiimide activators. Avoid Tertiary Bases: Minimize the use of bases like DIPEA during activation, especially for sensitive residues like Cys and His. |
Deprotection Reagents: A Comparative Overview
While 20% piperidine in DMF is the workhorse, certain situations demand alternative reagents. The choice involves a trade-off between speed, efficiency, and the potential for side reactions.[10][22]
| Reagent Cocktail | Concentration | Key Advantages | Considerations |
| Piperidine | 20% in DMF/NMP | Industry standard, reliable, well-characterized.[6] | Can promote aspartimide formation.[10] A controlled substance in some regions.[10] |
| 4-Methylpiperidine | 20% in DMF/NMP | Functionally equivalent to piperidine.[10] Not a controlled substance. | Similar propensity for side reactions as piperidine.[23] |
| Piperazine / DBU | 5% Piperazine, 2% DBU in NMP | Very fast and efficient, especially for aggregated sequences.[15][16] Reduces DKP formation.[15] | DBU is a non-nucleophilic base and requires a scavenger like piperazine to trap DBF.[23] Can still promote aspartimide formation without additives.[24] |
| Piperazine | 5-10% in DMF/NMP | Milder base, can reduce aspartimide formation compared to piperidine.[15] | Slower deprotection rates may be observed. |
Final Cleavage: Releasing the Peptide
After chain assembly is complete, the peptide is cleaved from the resin, and the "permanent" side-chain protecting groups are removed simultaneously. This is typically achieved with a cocktail based on strong acid, most commonly Trifluoroacetic Acid (TFA).[25]
The Role of Scavengers: During acidolysis, protecting groups are released as reactive carbocations.[25] These can re-attach to sensitive amino acid side chains (e.g., Trp, Met, Cys, Tyr). Scavengers are nucleophilic reagents added to the cleavage cocktail to trap these carbocations.[25][26] A common and robust choice is "Reagent K".[1]
Reagent K Cocktail: [1]
-
TFA: 82.5%
-
Water: 5%
-
Phenol: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
Expert Insight: The choice and combination of scavengers must be tailored to the peptide's sequence. For example, peptides rich in Cysteine benefit from EDT, while Tryptophan-containing peptides require scavengers like TIS or thioanisole to prevent modification of the indole ring.[27]
Conclusion
Fmoc protecting group chemistry provides a robust, versatile, and highly optimizable platform for the synthesis of peptides. Mastery of this technique extends beyond simply following a protocol; it requires a deep understanding of the underlying reaction mechanisms, the rationale behind procedural choices, and the foresight to anticipate and mitigate potential side reactions. By leveraging the principles and strategies outlined in this guide, researchers can confidently tackle the synthesis of complex peptides, paving the way for new discoveries in science and medicine.
References
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- Góngora-Benítez, M., et al. (2016). Deprotection reagents in Fmoc solid phase peptide synthesis: Moving away from piperidine?. Molecules, 21(11), 1542. [Link]
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Zhang, L., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega, 7(50), 46536-46545. [Link]
- Radboud University. (2022). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Radboud Repository. [Link]
- Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
- Dou, G., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 11842-11848. [Link]
- Ralhan, K., et al. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 5(126), 104417-104425. [Link]
- ResearchGate. (n.d.). A general process of solid-phase peptide synthesis (SPPS) with Fmoc protected amino acids (Fmoc-AA-OH).
- Gairí, M., et al. (1995). Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation. Journal of the Chemical Society, Perkin Transactions 1, (13), 1645-1650. [Link]
- Góngora-Benítez, M., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(11), 1542. [Link]
- Ralhan, K., et al. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 5, 104417-104425. [Link]
- YouTube. (2022, January 7). Deprotecting Fmoc Group Mechanism | Organic Chemistry.
- YouTube. (2022, January 10). Adding Fmoc Group With Fmoc-Cl Mechanism | Organic Chemistry.
- Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. [Link]
- ResearchGate. (n.d.). A general process of solid-phase peptide synthesis (SPPS) with Fmoc...
- Ralhan, K., et al. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. SciSpace. [Link]
- ResearchGate. (n.d.). Methods for Removing the Fmoc Group.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- Konno, H. (2011). Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis. Synform, A122-A124. [Link]
- Vágner, J., et al. (2019). 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. Green Chemistry, 21(24), 6683-6689. [Link]
- Denton, E. (2023, February 6). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Biotage. [Link]
- ResearchGate. (n.d.). Peptide Global Deprotection/Scavenger-Induced Side Reactions.
- Góngora-Benítez, M., et al. (2016).
- Chen, J., et al. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 22(7), 891-898. [Link]
- University of Barcelona. (2016). Deprotection reagents in Fmoc solid phase peptide synthesis: Moving away from piperidine?.
- AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
- Semantic Scholar. (2016).
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The "Molecular Ruler": A Technical Guide to the Principles of Fluorescence Resonance Energy Transfer (FRET)
Introduction: Beyond the Diffraction Limit
In the intricate landscape of cellular biology and drug discovery, understanding molecular interactions is paramount. While conventional microscopy techniques are powerful, they are fundamentally limited by the diffraction of light, making it impossible to resolve interactions occurring at the nanometer scale. This is where Fluorescence Resonance Energy Transfer (FRET) emerges as an indispensable tool. FRET is a non-radiative energy transfer process between two light-sensitive molecules, a donor and an acceptor, that functions as a "spectroscopic ruler," enabling the measurement of distances and detection of molecular interactions well below the diffraction limit, typically in the 1-10 nanometer range.[1][2][3] This guide provides an in-depth exploration of the core principles of FRET, its practical implementation, and its significance for researchers, scientists, and drug development professionals.
The Fundamental Mechanism: A Non-Radiative Handshake
At its core, FRET is a quantum mechanical phenomenon describing the transfer of energy from an excited donor fluorophore to a nearby acceptor chromophore.[4] This energy transfer occurs without the emission of a photon from the donor, hence it is a non-radiative process.[1][5][6] The mechanism can be conceptualized as a near-field, dipole-dipole coupling between the two molecules.[4][7]
When the donor molecule absorbs a photon and enters an excited electronic state, it creates an oscillating dipole electric field.[8][9] If a suitable acceptor molecule is in close proximity, its dipole can couple with the donor's dipole, leading to a direct, non-radiative transfer of the excitation energy.[8] This energy transfer excites the acceptor, which can then relax by emitting a photon at its characteristic longer wavelength (a phenomenon known as sensitized emission).[7][10] Concurrently, the fluorescence of the donor is quenched.[10][11]
Figure 1: The FRET process from donor excitation to acceptor emission.
Governing Principles: The Förster Equation and Critical Factors
The efficiency of FRET (E), which is the fraction of energy transferred from the donor to the acceptor, is exquisitely sensitive to the distance between the two molecules. This relationship was mathematically described by Theodor Förster and is encapsulated in the Förster equation.[5]
E = R₀⁶ / (R₀⁶ + r⁶)
Where:
-
E is the FRET efficiency.
-
r is the distance between the donor and acceptor.
-
R₀ is the Förster distance, a critical parameter representing the distance at which FRET efficiency is 50%.[7][10][12]
The strong inverse sixth-power dependence on distance is the cornerstone of FRET's utility as a molecular ruler.[4][7][13] Small changes in the distance between the donor and acceptor lead to significant and measurable changes in FRET efficiency.[4][13]
Several key factors influence the Förster distance (R₀) and, consequently, the FRET efficiency:
| Factor | Description | Impact on FRET Efficiency |
| Spectral Overlap (J) | The degree of overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor.[7][12][14][15] | Greater overlap leads to a larger R₀ and higher FRET efficiency.[12][14] |
| Donor Quantum Yield (ΦD) | The efficiency of the donor fluorophore in emitting a photon after excitation. | A higher quantum yield results in a larger R₀ and more efficient FRET. |
| Acceptor Extinction Coefficient (εA) | A measure of how strongly the acceptor absorbs light at a particular wavelength. | A larger extinction coefficient contributes to a larger R₀ and enhanced FRET. |
| Dipole Orientation (κ²) | The relative orientation in space of the donor's emission dipole and the acceptor's absorption dipole.[12][14] Values range from 0 (perpendicular) to 4 (collinear).[12][16] For randomly oriented molecules, κ² is assumed to be 2/3.[16] | Optimal parallel alignment (higher κ²) increases FRET efficiency. |
| Refractive Index of the Medium (n) | The refractive index of the medium separating the donor and acceptor. | This factor influences the local electromagnetic field and affects R₀. |
FRET Pairs: Choosing the Right Tools for the Job
The selection of an appropriate donor-acceptor pair is critical for a successful FRET experiment.[17] Historically, small organic dyes were the primary choice. However, the advent of fluorescent proteins (FPs) has revolutionized FRET applications, particularly in living cells, due to their genetic encodability which allows for precise labeling of target proteins.[18][19]
Commonly Used Fluorescent Protein FRET Pairs
| Donor | Acceptor | Förster Distance (R₀) in nm | Key Considerations |
| Cyan Fluorescent Protein (CFP) | Yellow Fluorescent Protein (YFP) | 4.9 | The most common pair, but can suffer from phototoxicity and spectral crosstalk.[18][20] |
| mTurquoise2 | sEYFP | 5.9 | mTurquoise2 is a high quantum yield CFP variant, improving FRET efficiency.[18] |
| Green Fluorescent Protein (GFP) | Red Fluorescent Protein (RFP) | ~5.0-6.0 | Offers better spectral separation, reducing crosstalk and autofluorescence.[20] |
| mNeonGreen | mRuby2/mScarlet | >5.0 | Bright green and red FPs with good photostability.[20][21] |
Experimental Methodologies: Measuring the Invisible
Since FRET itself is a non-radiative process, it cannot be directly measured.[2] Instead, its occurrence is inferred by observing its effects on the fluorescence properties of the donor and acceptor. The two most common intensity-based methods are sensitized emission and acceptor photobleaching.
Sensitized Emission FRET
This method quantifies FRET by measuring the fluorescence emitted from the acceptor upon excitation of the donor.[4][22][23]
Experimental Protocol for Sensitized Emission FRET:
-
Sample Preparation: Prepare three samples:
-
A "Donor-only" sample expressing the donor-tagged protein.
-
An "Acceptor-only" sample expressing the acceptor-tagged protein.
-
A "FRET" sample co-expressing both donor- and acceptor-tagged proteins.[3]
-
-
Image Acquisition: Acquire three images from the FRET sample:
-
Donor Image: Excite at the donor's excitation wavelength and detect at the donor's emission wavelength.
-
Acceptor Image: Excite at the acceptor's excitation wavelength and detect at the acceptor's emission wavelength.
-
FRET Image: Excite at the donor's excitation wavelength and detect at the acceptor's emission wavelength.[24]
-
-
Correction for Crosstalk: The raw FRET signal is contaminated by two sources of spectral crosstalk:
-
Donor Bleed-through: A portion of the donor's emission spectrum extends into the acceptor detection channel.[11]
-
Acceptor Direct Excitation: The donor's excitation light can directly excite the acceptor to some extent.[11]
-
These crosstalk components are quantified using the "Donor-only" and "Acceptor-only" control samples and are mathematically subtracted from the raw FRET image to yield the corrected FRET signal.[24][25]
-
-
FRET Efficiency Calculation: The corrected FRET signal is then used to calculate the FRET efficiency, often normalized to the donor or acceptor concentration.[23]
Figure 2: Workflow for Sensitized Emission FRET Measurement.
Acceptor Photobleaching FRET
This technique relies on the principle that if FRET is occurring, photobleaching (irreversibly destroying) the acceptor will eliminate the FRET pathway, leading to an increase in the donor's fluorescence intensity.[4]
Experimental Protocol for Acceptor Photobleaching FRET:
-
Pre-bleach Imaging: Acquire an image of the donor fluorescence in the sample containing both donor and acceptor.
-
Acceptor Photobleaching: Select a region of interest and use a high-intensity laser to specifically photobleach the acceptor molecules in that region.
-
Post-bleach Imaging: Acquire a second image of the donor fluorescence.
-
FRET Efficiency Calculation: The FRET efficiency is calculated from the increase in donor fluorescence after acceptor photobleaching:
E = 1 - (I_pre / I_post)
Where:
-
I_pre is the donor intensity before photobleaching.
-
I_post is the donor intensity after photobleaching.
-
This method is robust and provides a direct measure of FRET efficiency. However, it is a destructive technique and not suitable for dynamic live-cell imaging.
Conclusion: A Versatile Tool for Modern Research
Fluorescence Resonance Energy Transfer has transcended from a physical phenomenon to a cornerstone technique in modern biological and biomedical research.[1] Its ability to provide quantitative information about molecular proximity on a nanometer scale has opened new avenues for investigating protein-protein interactions, conformational changes in biomolecules, and the dynamics of cellular signaling pathways.[6][11] A thorough understanding of the fundamental principles of FRET, coupled with careful experimental design and data analysis, empowers researchers to harness the full potential of this powerful "molecular ruler" in their quest to unravel the complexities of the molecular world.
References
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- Nikon's MicroscopyU. (n.d.). Basics of FRET Microscopy.
- Wikipedia. (2023, December 29). Förster resonance energy transfer.
- Chemistry LibreTexts. (2023, January 29). Fluorescence Resonance Energy Transfer.
- Agilent. (n.d.). An Introduction to Fluorescence Resonance Energy Transfer (FRET) Technology and its Application in Bioscience.
- Zeiss. (n.d.). Förster (Fluorescence) Resonance Energy Transfer with Fluorescent Proteins.
- Periasamy, A. (2001). Fluorescence resonance energy transfer (FRET) microscopy imaging of live cell protein localizations. Journal of Biomedical Optics, 6(3), 287-291.
- Light Microscopy Core, Biological Sciences, University of Bristol. (2024, June 17). Sensitised Emission.
- WikiLectures. (2022, December 2). Förster resonance energy transfer.
- ResearchGate. (2016, November). Distance dependence of FRET efficiency.
- The Fluorescence Laboratory. (n.d.). Calculate Resonance Energy Transfer (FRET) Efficiencies.
- Bitesize Bio. (2015, February 3). How FRET Works: A Guide to Visualizing Protein Interactions.
- Lam, A. J., St-Pierre, F., Gong, Y., Marshall, J. D., Cranfill, P. J., Baird, M. A., ... & Lin, M. Z. (2012). A guide to fluorescent protein FRET pairs. FEBS letters, 586(17), 2524-2530.
- Filippi, C., Gelfand, A., & Korn, D. (2014). Estimating Orientation Factors in the FRET Theory of Fluorescent Proteins: The TagRFP-KFP Pair and Beyond. Biophysical journal, 107(9), 2111–2121.
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- Zal, T., & Gascoigne, N. R. (2004). A quantitative protocol for dynamic measurements of protein interactions by Förster resonance energy transfer-sensitized fluorescence emission. Biophysical journal, 86(6), 3923-3939.
- JoVE. (2021, March 15). Assessing Protein Interactions in Live-Cells with FRET-Sensitized Emission.
- News-Medical.Net. (n.d.). FRET: Fluorophores.
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- ResearchGate. (n.d.). Donor and acceptor location and orientation literature data for common FRET pairs in membranes, and <κ 2 > calculated from this information.
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- 7. Fluorescence Resonance Energy Transfer (FRET) Microscopy [evidentscientific.com]
- 8. Basics of FRET Microscopy | Nikon’s MicroscopyU [microscopyu.com]
- 9. Förster (Fluorescence) Resonance Energy Transfer with Fluorescent Proteins | Nikon’s MicroscopyU [microscopyu.com]
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- 12. Fluorescence resonance energy transfer | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. What factors can influence FRET efficiency? | AAT Bioquest [aatbio.com]
- 15. Fluorescence Resonance Energy Transfer FRET—Note 1.2 | Thermo Fisher Scientific - DE [thermofisher.com]
- 16. Estimating Orientation Factors in the FRET Theory of Fluorescent Proteins: The TagRFP-KFP Pair and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
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- 24. Measurement of FRET in Live Cells - JoVE Journal [jove.com]
- 25. Assessing Protein Interactions in Live-Cells with FRET-Sensitized Emission [jove.com]
An In-Depth Technical Guide to the Safe Handling of Fmoc-Lys(Dansyl)-OH
Introduction
Fmoc-L-Lys(Dansyl)-OH, or Nα-(9-Fluorenylmethyloxycarbonyl)-Nε-(5-dimethylaminonaphthalene-1-sulfonyl)-L-lysine, is a fluorescently labeled amino acid derivative indispensable in modern biochemical and pharmaceutical research.[1] Its unique structure, combining the Fmoc protecting group for solid-phase peptide synthesis (SPPS) with the environmentally sensitive dansyl fluorophore, enables the synthesis of fluorescently tagged peptides and proteins.[1][2] These labeled biomolecules are critical tools for studying protein structure and dynamics, enzyme activity, and molecular interactions.[1][3][4]
This guide provides a comprehensive overview of the essential safety and handling protocols for Fmoc-Lys(Dansyl)-OH, grounded in established laboratory practices and an understanding of its chemical properties. Adherence to these guidelines is paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes.
Compound Profile and Key Characteristics
This compound is a light yellow to yellow solid powder.[5] A thorough understanding of its constituent parts is fundamental to appreciating its handling requirements.
| Property | Value | Source |
| CAS Number | 118584-90-0 | [1][6][7][8][9] |
| Molecular Formula | C33H35N3O6S | [1][7][8] |
| Molecular Weight | 601.7 g/mol | [1][7][8] |
| Appearance | Light yellow to yellow solid | [5] |
| Storage Temperature | 2-8°C, with long-term storage at -20°C to -80°C recommended | [1][5][10] |
The Fmoc Group: Base-Labile Protection
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is an essential protecting group for the α-amino function of the lysine. Its key characteristic is its lability to basic conditions, typically a solution of 20% piperidine in dimethylformamide (DMF), which allows for its removal during stepwise peptide synthesis without affecting acid-labile side-chain protecting groups.[11][12][13][14] This orthogonality is a cornerstone of modern SPPS.[15]
The Dansyl Group: A Fluorescent Reporter with Inherent Reactivity
The dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) group, attached to the ε-amino group of the lysine side chain, serves as the fluorescent probe.[1] Dansyl chloride, the parent compound of the dansyl group, is known to react with primary and secondary amines to form stable, fluorescent sulfonamides.[2][16] This reaction is typically carried out under alkaline conditions (pH 9-11) to ensure the amine is in its more nucleophilic, unprotonated state.[2] While the sulfonamide bond in this compound is stable, the reactivity of the dansyl moiety itself underscores the need for careful handling to avoid unintended reactions.
Hazard Identification and Risk Assessment
While specific toxicity data for this compound is not extensively documented, a conservative approach to handling is warranted based on the known properties of its components and related chemical structures. Safety Data Sheets (SDS) for similar Fmoc-protected amino acids, such as Fmoc-Lys(Boc)-OH, indicate potential hazards including skin irritation, serious eye irritation, and respiratory tract irritation if inhaled.[17][18]
Potential Health Effects:
-
Eye Contact: May cause serious eye irritation.[17]
It is crucial to consult the most up-to-date Safety Data Sheet (SDS) from the specific supplier before handling this compound.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate personal protective equipment, is essential for minimizing exposure to this compound.
Engineering Controls
-
Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[20]
-
Ventilation: Ensure adequate general laboratory ventilation to maintain low background levels of any airborne contaminants.[19][20]
Personal Protective Equipment (PPE)
A standard PPE ensemble for handling this compound includes:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[21]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. It is important to inspect gloves for any signs of degradation or puncture before use and to dispose of them properly after handling the compound.[20]
-
Protective Clothing: A lab coat should be worn to protect street clothes from contamination.
-
Respiratory Protection: For situations with a higher potential for aerosol generation, such as large-scale handling or spill cleanup, a NIOSH-approved respirator may be necessary.[21]
Caption: Workflow for donning and doffing PPE for handling this compound.
Handling and Storage Protocols
Proper handling and storage are critical for maintaining the chemical integrity of this compound and ensuring user safety.
Handling
-
Avoid Dust Formation: Handle the solid material carefully to avoid creating dust.[20]
-
Inert Atmosphere: For applications sensitive to oxidation, consider handling the compound under an inert atmosphere (e.g., argon or nitrogen).
-
Light Protection: The dansyl group is a fluorophore and can be susceptible to photobleaching. Protect the solid compound and its solutions from light by using amber vials or wrapping containers in aluminum foil.[1][22]
Storage
-
Temperature: For short-term storage, keep the compound in a tightly sealed container at 2-8°C.[5] For long-term storage, temperatures of -20°C to -80°C are recommended to minimize thermal degradation.[1][10]
-
Desiccation: Store the compound in a desiccated environment to protect it from moisture, as it is a solid that can be hygroscopic.[22]
-
Incompatibilities: Store away from strong oxidizing agents.[19][22]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
First Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[20][22]
-
Skin Contact: In case of contact, immediately wash the skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[20][22]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[20][22]
-
Ingestion: If swallowed, wash out the mouth with water, provided the person is conscious. Do NOT induce vomiting. Seek medical attention.[20][22]
Spill Cleanup
For small spills, trained laboratory personnel equipped with the proper PPE can perform the cleanup.
Protocol for Small Solid Spills:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area and ensure the area is well-ventilated.[23]
-
Don PPE: Put on the appropriate PPE, including gloves, goggles, and a lab coat. A respirator may be necessary depending on the scale of the spill.
-
Containment: Carefully sweep up the solid material, avoiding dust generation. Use a plastic dustpan and brush.[24]
-
Collection: Place the swept material into a clearly labeled, sealable container for hazardous waste disposal.[24][25]
-
Decontamination: Wipe the spill area with a damp cloth or paper towel. Dispose of the cleaning materials in the same hazardous waste container.
-
Final Cleaning: Wash the area with soap and water.[26]
-
Waste Disposal: Dispose of the hazardous waste according to institutional and local regulations.[25]
Caption: General workflow for responding to a small chemical spill.
Disposal Considerations
All waste containing this compound, including contaminated consumables and spill cleanup materials, must be disposed of as chemical hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal.[19][20] Do not dispose of this compound down the drain.
Conclusion
This compound is a powerful tool in the arsenal of researchers in peptide chemistry and drug development. Its safe and effective use hinges on a thorough understanding of its chemical properties and a disciplined adherence to established safety protocols. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can minimize risks and ensure both personal safety and the integrity of their scientific work.
References
- Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
- Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal.
- Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group.
- CEM Corporation. (2020, November). Safety Data Sheet Fmoc-Lys(Fmoc)-OH.
- Wikipedia. (n.d.). Dansyl chloride.
- ResearchGate. (n.d.). Mechanism of reaction of dansyl chloride with carboxylic acid functional group.
- Walker, J. M. (1984). The dansyl method for identifying N-terminal amino acids. Methods in Molecular Biology, 1, 203-212.
- Anaspec. (2021, February 17). Safety Data Sheet (SDS).
- MDPI. (2025, January 8). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics.
- AAPPTec, LLC. (n.d.). Safety Data Sheet.
- Campus Operations and Risk Management. (n.d.). General Chemical Spill Procedures.
- Subiros-Funosas, R., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 3-26.
- Yanfen Biotech. (2024, January 29). Proper Storage and Handling Guidelines for Peptides.
- CUNY. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide.
- Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- The Ohio State University EHS. (n.d.). Infectious Waste Spill Containment and Clean-Up Procedure.
- Princeton EHS. (n.d.). Chemical Spill Procedures.
- Ivy Fine Chemicals. (n.d.). FMOC-L-LYS(DANSYL)-OH [CAS: 118584-90-0].
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Fmoc-Lys(Dansyl)-OH: A Comprehensive Guide to Commercial Sourcing, Synthesis, and Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
From the Desk of a Senior Application Scientist:
Welcome to a comprehensive exploration of N-α-(9-Fluorenylmethyloxycarbonyl)-N-ε-(5-dimethylaminonaphthalene-1-sulfonyl)-L-lysine, or Fmoc-Lys(Dansyl)-OH. This versatile amino acid derivative is more than a mere building block in peptide synthesis; it is a powerful tool for interrogating biological systems. The inherent fluorescence of the dansyl group, coupled with its sensitivity to the local microenvironment, provides a direct window into molecular interactions, conformational changes, and enzymatic activity.
This guide is structured to move beyond a simple datasheet. It is designed to provide you with the foundational knowledge, practical protocols, and field-proven insights required to successfully source, incorporate, and utilize this compound in your research. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system, grounded in authoritative scientific principles.
Core Physicochemical and Fluorescent Properties
This compound is a derivative of the amino acid L-lysine, where the alpha-amino group is protected by a base-labile Fmoc group for use in solid-phase peptide synthesis (SPPS), and the epsilon-amino group of the side chain is covalently labeled with a dansyl sulfonamide.[1] The dansyl group is the key to its utility as a fluorescent probe.
Key Properties Overview
| Property | Value | Source |
| CAS Number | 118584-90-0 | [2][3][4][5] |
| Molecular Formula | C₃₃H₃₅N₃O₆S | [1][3][4] |
| Molecular Weight | 601.7 g/mol | [1][3][4] |
| Appearance | White to off-white powder | [2] |
| Excitation Max (λex) | ~330-350 nm | [1] |
| Emission Max (λem) | ~515-550 nm (solvent dependent) | [1] |
The Power of Environmental Sensitivity (Solvatochromism)
The true power of the dansyl fluorophore lies in its environmental sensitivity.[1][6] When a dansyl-labeled peptide transitions from a polar aqueous environment to a non-polar, hydrophobic environment (such as binding to a protein pocket), two significant changes occur:
-
Quantum Yield Increases: The fluorescence intensity becomes significantly brighter.
-
Emission Maximum Blue-Shifts: The peak emission wavelength shifts to a shorter wavelength (e.g., from ~550 nm to ~515 nm).[1]
This solvatochromic shift is the principle that allows researchers to monitor binding events and conformational changes in real-time.[5]
Commercial Suppliers of this compound
Sourcing high-purity reagents is the critical first step for any successful synthesis. The following non-exhaustive list comprises reputable suppliers known within the field. Purity and analytical data should always be confirmed by reviewing the lot-specific Certificate of Analysis.
| Supplier | Product Name | Notes |
| ChemPep Inc. | This compound | A well-established supplier of peptides and amino acid derivatives.[5] |
| Advanced ChemTech | This compound | Offers a range of reagents for peptide synthesis.[4] |
| Santa Cruz Biotechnology | Fmoc-L-Lys(Dansyl)-OH | A broad supplier of biochemicals for research use.[3] |
| Meryer (Shanghai) | FMOC-L-LYS(DANSYL)-OH | A supplier with a significant presence in the Asian market.[2] |
| Smolecule | This compound | Provides a range of specialized chemical building blocks.[1] |
| ChemicalBook | FMOC-L-LYS(DANSYL)-OH | An online directory listing various global suppliers.[2][7] |
Core Application: Incorporation into Peptides via Fmoc-SPPS
The standard method for incorporating this compound into a peptide sequence is the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[8] This methodology relies on the base-lability of the N-α-Fmoc group and the acid-lability of side-chain protecting groups.[9]
Diagram: The Fmoc-SPPS Cycle
Caption: The iterative workflow of a single amino acid addition cycle in Fmoc-SPPS.
Experimental Protocol: Manual Fmoc-SPPS
This protocol details the manual incorporation of this compound into a growing peptide chain on a solid support (e.g., Rink Amide resin for a C-terminal amide).
Materials:
-
Peptide synthesis vessel
-
Shaker
-
This compound
-
Standard Fmoc-protected amino acids
-
Rink Amide resin (or other suitable resin)
-
Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)
-
Coupling Reagent: HCTU (or HBTU/HATU)
-
Activation Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: DMF, Dichloromethane (DCM)
-
Kaiser Test Kit: For monitoring coupling completion
Methodology:
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes in the reaction vessel. If starting a new synthesis, perform the initial Fmoc deprotection of the pre-loaded resin.[10]
-
Fmoc Deprotection:
-
Drain the vessel. Add the Deprotection Solution to the resin.
-
Agitate for 5 minutes, drain, and repeat with fresh solution for 15 minutes.[10]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Activation:
-
In a separate vial, dissolve this compound (3 eq. relative to resin loading) and HCTU (2.9 eq.) in a minimal amount of DMF.
-
Add DIPEA (6 eq.) to the solution. A color change to yellow is typically observed.
-
Allow the mixture to pre-activate for 2-5 minutes. Do not let it sit for extended periods.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Scientist's Note: this compound is a bulky amino acid. A longer coupling time is recommended compared to standard amino acids. In some cases, a "double coupling" (repeating steps 3 & 4) may be necessary to drive the reaction to completion.
-
-
Monitoring the Coupling:
-
Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and dry them.
-
Perform a Kaiser test. A blue bead color indicates a complete reaction (no free primary amines). A yellow/colorless bead indicates an incomplete reaction, and the coupling step should be repeated.
-
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the peptide-resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
-
Final Cleavage and Deprotection:
-
After the final amino acid is coupled and its Fmoc group is removed, wash the peptide-resin extensively with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/TIPS 82.5:5:5:5:2.5) for 2-3 hours at room temperature.[10] This step cleaves the peptide from the resin and removes acid-labile side-chain protecting groups. The dansyl group is stable to these conditions.
-
Precipitate the crude peptide in cold diethyl ether, pellet by centrifugation, and dry.
-
Key Applications and Methodologies
The unique properties of the dansyl group enable its use in a variety of sophisticated biochemical assays.
FRET-Based Protease Assays
A primary application is in the design of fluorogenic protease substrates using Fluorescence Resonance Energy Transfer (FRET).[11] In this design, the dansyl group serves as a FRET donor, and its fluorescence is "quenched" by a suitable acceptor molecule (e.g., Dabcyl, Tryptophan) placed elsewhere in the peptide sequence.[12] When the peptide is intact, excitation of the dansyl group results in non-radiative energy transfer to the quencher. Upon cleavage of the peptide by a specific protease, the donor and quencher are separated, disrupting FRET and leading to a quantifiable increase in dansyl fluorescence.[13]
Diagram: Principle of a FRET Protease Assay
Sources
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- 2. researchgate.net [researchgate.net]
- 3. A review on recent advances in amino acid and peptide-based fluorescence and its potential applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Expanding the fluorescence toolkit: molecular design, synthesis and biological application of unnatural amino acids - Chemical Science (RSC Publishing) DOI:10.1039/D5SC05745K [pubs.rsc.org]
- 5. Environmentally Sensitive Fluorescent Sensors Based on Synthetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
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- 11. A sensitive high throughput screening method for identifying small molecule stimulators of the core particle of the proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A fluorescent oligopeptide energy transfer assay with broad applications for neutral proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pure.mpg.de [pure.mpg.de]
A Senior Application Scientist's Guide to Fmoc-Lys(Dansyl)-OH: Pricing, Availability, and Strategic Implementation in Peptide Science
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Nα-(9-Fluorenylmethyloxycarbonyl)-Nε-(5-dimethylaminonaphthalene-1-sulfonyl)-L-lysine, commonly abbreviated as Fmoc-Lys(Dansyl)-OH, is a cornerstone reagent in modern peptide chemistry and biochemical analysis. This bifunctional amino acid derivative integrates the base-labile Fmoc protecting group, essential for solid-phase peptide synthesis (SPPS), with the environmentally sensitive dansyl fluorophore. This strategic combination provides a powerful tool for synthesizing fluorescently labeled peptides, enabling real-time monitoring of synthetic progress, and facilitating advanced biochemical assays. This guide offers an in-depth analysis of its market availability, pricing structure, physicochemical properties, and core applications, providing field-proven insights and detailed protocols to empower researchers in its effective utilization.
Core Compound Profile: Understanding the Molecular Architecture
This compound is a modified L-lysine amino acid. Its utility stems from the distinct functions of its three key components:
-
L-Lysine Backbone: Provides the fundamental amino acid structure for incorporation into a polypeptide chain.
-
Fmoc (9-Fluorenylmethyloxycarbonyl) Group: Attached to the α-amino group (Nα), this protecting group is the lynchpin of the most common strategy in solid-phase peptide synthesis.[1][2] It is stable to acidic and mild basic conditions but is quantitatively cleaved by secondary amines, such as piperidine, allowing for sequential and controlled peptide chain elongation.[2]
-
Dansyl (5-(Dimethylamino)naphthalene-1-sulfonyl) Group: Covalently attached to the ε-amino group (Nε) of the lysine side chain, this moiety is a classic fluorophore.[1] Its fluorescence is highly dependent on the polarity of its local environment, making it an excellent probe for studying molecular interactions, conformational changes, and enzymatic activity.[1]
Key Identifiers:
The dansyl group typically exhibits an excitation maximum around 335 nm and an emission maximum near 515 nm.[1]
Market Analysis: Price and Availability
This compound is readily available from numerous chemical and life science suppliers, intended exclusively for research and development purposes.[4][6] Pricing is competitive but varies based on purity, quantity, and supplier. Researchers should note that listed prices are subject to change and may not include shipping or handling fees.
| Supplier | Catalog Number (Example) | Purity | Quantity | Price (USD) |
| ChemPep, Inc. | 101226-1G / 101226-5G | Not Specified | 1 g / 5 g | $370.00 / $1,395.00 |
| ChemicalBook | 118584-90-0 | >97% | 25 mg | $70.00 |
| Smolecule | S905976 | Not Specified | In Stock | Price on Request |
| Santa Cruz Biotechnology | sc-221299 | Not Specified | In Stock | Price on Request |
| Advanced ChemTech | RK1126 | Not Specified | In Stock | Price on Request |
Note: This data is compiled from publicly available sources as of early 2026 for illustrative purposes. Prices are highly variable. "Price on Request" indicates that pricing is not publicly listed and requires a direct quote.
Strategic Applications in Peptide Research and Development
The dual-functionality of this compound makes it a versatile tool for several critical applications.
In-Process Monitoring of Solid-Phase Peptide Synthesis (SPPS)
A primary challenge in SPPS is ensuring the completeness of each amino acid coupling step. Incomplete reactions lead to deletion sequences, which are difficult to purify from the target peptide. Incorporating this compound, often as the first amino acid coupled to the resin, provides a direct, non-destructive method for monitoring synthesis fidelity.
Causality of the Method: The Fmoc group is cleaved at each cycle with piperidine. However, the dansyl-labeled lysine remains attached to the resin-bound peptide. After each coupling step, a small number of peptide chains can be cleaved from the resin. The presence of fluorescence in this cleaved sample confirms the successful elongation of the peptide chain up to that point.[1]
Workflow: SPPS Monitoring with this compound
Caption: Workflow for SPPS using this compound for real-time monitoring.
Development of FRET-Based Enzyme Assays
Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions, such as an enzyme cleaving its substrate.[7][8] A FRET pair consists of a donor fluorophore and an acceptor (quencher). When in close proximity (typically 10-100 Å), the donor's excitation energy is non-radiatively transferred to the acceptor, quenching the donor's fluorescence.
This compound is used to synthesize one half of a FRET peptide substrate, with the dansyl group serving as the donor fluorophore. Another modified amino acid, such as Fmoc-Lys(Dabcyl)-OH, is incorporated elsewhere in the peptide sequence to act as the quencher.[9][10] When the peptide is intact, the dansyl fluorescence is quenched. Upon enzymatic cleavage of the peptide backbone between the donor and quencher, they diffuse apart, restoring fluorescence.
Causality of the Assay: The rate of fluorescence increase is directly proportional to the rate of enzymatic activity, allowing for sensitive, real-time kinetic measurements. This is invaluable for screening enzyme inhibitors in drug discovery.
Mechanism: FRET-Based Protease Assay
Caption: Principle of a FRET assay using a dansyl/quencher pair.
Quality Control and Purity Analysis for Reliable Synthesis
The success of SPPS is critically dependent on the purity of the building blocks. Impurities in Fmoc-amino acids can lead to side reactions, failed couplings, or the incorporation of incorrect residues, complicating purification and compromising the final peptide's integrity.[11]
Primary Methodology: High-Performance Liquid Chromatography (HPLC) Reversed-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of this compound.[1][11] The method separates the target compound from potential impurities based on hydrophobicity.
Protocol: Standard RP-HPLC Purity Assessment
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a 1:1 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.[11]
-
Instrumentation: A standard HPLC system with a UV detector set to monitor at the absorbance maximum of the Fmoc group (typically ~265 nm or ~300 nm) and/or the dansyl group (~335 nm).
-
Column: A C18 reversed-phase column is standard for this type of analysis.[1]
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Solvent B: 0.1% TFA in HPLC-grade acetonitrile.
-
Rationale: TFA is an ion-pairing agent that sharpens peaks and improves resolution for peptide-like molecules.[1]
-
-
Gradient Elution: A typical gradient might run from 10% B to 90% B over 20-30 minutes. A shallower gradient can be used for higher resolution of closely related impurities.[11]
-
Analysis: Purity is calculated by integrating the area of the main peak and expressing it as a percentage of the total area of all detected peaks. Commercial batches typically specify a purity of ≥97%.[3][9]
Workflow: HPLC Quality Control
Caption: Standard quality control workflow for assessing this compound purity.
Safe Handling and Storage
While not classified as hazardous under GHS, proper laboratory practice is essential when handling this compound.[12]
-
Handling: Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area or under a fume hood to avoid dust formation and inhalation. Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12][13][14]
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed to prevent moisture absorption and degradation. Recommended storage temperature is typically 2-8°C for long-term stability.[15][16]
-
Disposal: Dispose of unused material and contaminated waste in accordance with local, state, and federal regulations. Avoid release into the environment.[12]
Conclusion
This compound is more than a mere building block; it is a strategic tool that provides invaluable real-time data and enables sophisticated biochemical assays. Its rational design, combining the robust Fmoc chemistry with the sensitive dansyl fluorophore, allows researchers to enhance the reliability of peptide synthesis and to probe complex biological systems with greater precision. By understanding its market landscape, mastering its application protocols, and adhering to strict quality control, scientists and drug developers can fully leverage the power of this fluorescent amino acid to accelerate their research endeavors.
References
- FMOC-L-LYS(DANSYL)-OH | 118584-90-0. ChemicalBook.
- Buy this compound | 118584-90-0. Smolecule.
- Fmoc-L-Lys(Dansyl)-OH | CAS 118584-90-0. Santa Cruz Biotechnology.
- This compound. Advanced ChemTech.
- This compound. ChemPep.
- Fmoc-Lys(Dabcyl)-OH Novabiochem. Sigma-Aldrich.
- SAFETY DATA SHEET Fmoc-Lys(Fmoc)-OH.
- Safety D
- A Head-to-Head Comparison: Boc-D-Lys-OH vs. Fmoc-D-Lys-OH in Peptide Synthesis. Benchchem.
- Fmoc-Lys-OH hydrochloride. Sigma-Aldrich.
- Fmoc-Lys(Fmoc)-OH. Sigma-Aldrich.
- The Synthesis and Application of Fmoc-Lys(5-Fam) Building Blocks. PMC, NIH.
- Fmoc-Lys-OH hydrochloride ≥98.0% (HPLC). Sigma-Aldrich.
- A Comparative Guide to HPLC Analysis for Purity Confirm
- Fluorescence resonance energy transfer (FRET) as a high-throughput assay for coupling reactions.
- Materials for Fluorescence Resonance Energy Transfer Analysis: Beyond Traditional Donor–Acceptor Combin
- An Introduction to Fluorescence Resonance Energy Transfer (FRET)
Sources
- 1. Buy this compound | 118584-90-0 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. FMOC-L-LYS(DANSYL)-OH | 118584-90-0 [amp.chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. advancedchemtech.com [advancedchemtech.com]
- 6. chempep.com [chempep.com]
- 7. Fluorescence resonance energy transfer (FRET) as a high-throughput assay for coupling reactions. Arylation of amines as a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nathan.instras.com [nathan.instras.com]
- 9. Fmoc-Lys(Dabcyl)-OH Novabiochem 146998-27-8 [sigmaaldrich.com]
- 10. The Synthesis and Application of Fmoc-Lys(5-Fam) Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 13. peptide.com [peptide.com]
- 14. Fmoc-Lys-OH = 98.0 HPLC 139262-23-0 [sigmaaldrich.com]
- 15. Fmoc-Lys(Fmoc)-OH = 98.0 HPLC 78081-87-5 [sigmaaldrich.com]
- 16. Fmoc-Lys-OH 塩酸塩 ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
Methodological & Application
A Guide to the Strategic Incorporation of Fmoc-Lys(Dansyl)-OH in Solid-Phase Peptide Synthesis
Abstract
This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed protocol and in-depth insights for the successful incorporation of the fluorescent amino acid derivative, N-α-(9-Fluorenylmethyloxycarbonyl)-N-ε-dansyl-L-lysine (Fmoc-Lys(Dansyl)-OH), into peptide sequences via Solid-Phase Peptide Synthesis (SPPS). This document outlines the chemical properties of this compound, step-by-step protocols for its efficient coupling, and critical considerations for the subsequent deprotection, cleavage, and purification of the final dansylated peptide. The strategic use of this fluorescent building block is pivotal for applications such as Förster Resonance Energy Transfer (FRET) studies, protein-protein interaction analysis, and cellular imaging.
Introduction: The Significance of Fluorescently Labeled Peptides
The covalent attachment of fluorescent probes to peptides has become an indispensable tool in biochemical and biomedical research. Fluorescently labeled peptides serve as powerful reporters for elucidating complex biological processes, including enzyme activity, receptor binding, and cellular trafficking. The dansyl (5-(Dimethylamino)naphthalene-1-sulfonyl) group is a classic and widely utilized fluorophore that exhibits sensitivity to its local environment, making it a valuable probe for studying conformational changes and molecular interactions.[1] When incorporated into a peptide, typically on the side chain of a lysine residue, the dansyl group's fluorescence (excitation ~335 nm, emission ~515 nm) allows for sensitive detection and characterization of the peptide's behavior.[1]
The use of this compound in Fmoc-based SPPS offers a direct and efficient method for the site-specific introduction of the dansyl label during peptide chain elongation.[1][2] This approach obviates the need for post-synthetic labeling, which can often lead to non-specific modifications and purification challenges. This guide will provide the necessary protocols and scientific rationale to empower researchers to confidently incorporate this compound into their synthetic peptide targets.
Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for its successful application in SPPS.
| Property | Value | Reference |
| Molecular Formula | C33H35N3O6S | [1] |
| Molecular Weight | 601.7 g/mol | [1] |
| Appearance | White to yellow solid | [3] |
| Solubility | Soluble in common SPPS solvents (DMF, NMP) | [4] |
| Excitation Maximum (λex) | ~335 nm | [1][5] |
| Emission Maximum (λem) | ~515 nm | [1] |
Expert Insight: The dansyl group is relatively bulky. This steric hindrance can potentially slow down the coupling reaction compared to smaller, non-labeled amino acids. Therefore, careful selection of coupling reagents and optimization of reaction times are critical for achieving high coupling efficiency.
Experimental Protocols
The following protocols are based on standard Fmoc/tBu solid-phase peptide synthesis strategies.[6][7] Researchers should adapt these protocols based on their specific peptide sequence, resin choice, and available instrumentation.
General SPPS Workflow
The overall process of incorporating this compound follows the standard iterative cycle of Fmoc-SPPS.
Caption: Standard workflow for one cycle of Fmoc-SPPS.
Detailed Protocol for Incorporating this compound
This protocol assumes the synthesis is proceeding on a pre-loaded resin (e.g., Rink Amide or Wang resin) and the peptide chain has been elongated up to the point of adding the dansylated lysine.
Materials:
-
Peptidyl-resin
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)
-
Dichloromethane (DCM)
-
Cleavage Cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5)[6]
-
Cold diethyl ether
Protocol Steps:
-
Fmoc Deprotection of the N-terminus:
-
Treat the peptidyl-resin with a 20% (v/v) solution of piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes to ensure complete Fmoc removal.[6]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene adduct.[10]
-
-
Coupling of this compound:
-
Activation: In a separate vessel, pre-activate this compound (2-3 equivalents relative to resin loading) with a suitable coupling reagent (e.g., HBTU or HATU, 2-3 equivalents) and a base (e.g., DIPEA, 4-6 equivalents) in DMF for 5-10 minutes.[10][11]
-
Coupling: Add the activated amino acid solution to the deprotected peptidyl-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. Due to the bulkiness of the dansyl group, a longer coupling time or a double coupling may be necessary.[4]
-
Monitoring: Perform a qualitative Kaiser test on a few resin beads. A negative result (beads remain colorless or yellow) indicates the absence of free primary amines and a complete coupling reaction. If the test is positive (blue beads), a second coupling is recommended.
-
-
Post-Coupling Wash:
-
Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times).[10]
-
-
Chain Elongation:
-
Continue with the SPPS cycles for the remaining amino acids in the sequence as described in step 1-3.
-
Cleavage and Final Deprotection
Once the peptide synthesis is complete, the peptide must be cleaved from the solid support, and all side-chain protecting groups must be removed.
Caption: Workflow for peptide cleavage and deprotection.
Protocol:
-
After the final Fmoc deprotection, wash the peptidyl-resin with DMF, followed by DCM, and dry the resin under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., Reagent K) for 2-3 hours at room temperature.[6]
-
Expert Insight: The dansyl group is generally stable to the trifluoroacetic acid (TFA) used in standard cleavage cocktails. However, prolonged exposure should be avoided to minimize any potential side reactions.
-
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[12]
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet several times with cold ether to remove scavengers and residual cleavage reagents.[12]
-
Dry the crude peptide pellet under vacuum.
Purification and Characterization
The crude dansylated peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Purification: Utilize a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[12] The fluorescent nature of the peptide allows for detection using both a UV detector (at 220 nm for the peptide backbone and ~335 nm for the dansyl group) and a fluorescence detector.
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.
Troubleshooting and Key Considerations
| Problem | Possible Cause | Recommended Solution |
| Incomplete Coupling (Positive Kaiser Test) | Steric hindrance from the dansyl group; peptide aggregation. | Perform a double coupling; switch to a more potent coupling reagent like HATU or PyAOP; increase coupling time.[8][11] |
| Low Cleavage Yield | Inefficient cleavage from the resin. | Ensure the cleavage cocktail is freshly prepared; extend the cleavage time slightly (e.g., to 4 hours), monitoring for potential side reactions. |
| Broad or Multiple Peaks in HPLC | Incomplete deprotection; side reactions during cleavage; peptide aggregation. | Optimize deprotection and cleavage conditions; use additives in the HPLC mobile phase to reduce aggregation. |
Conclusion
The successful incorporation of this compound into synthetic peptides is a robust and reliable method for producing fluorescently labeled probes for a myriad of biological applications. By understanding the unique properties of this amino acid derivative and carefully optimizing the coupling and cleavage steps, researchers can achieve high yields of pure, site-specifically labeled peptides. The protocols and insights provided in this guide serve as a foundation for the effective use of this compound, empowering the scientific community to further explore the intricate world of peptide and protein function.
References
- Nowick, J.S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- MedchemExpress. (n.d.). Fmoc-Lys-OH.
- BenchChem. (2025, December). Protocol for dansylation of peptides with Dansyl-L-leucine.
- ChemicalBook. (2025, August 8). FMOC-L-LYS(DANSYL)-OH.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Protein and Peptide Letters, 20(8), 875-883.
- Smolecule. (2023, August 15). This compound.
- ResearchGate. (n.d.). Liquid-phase Fmoc deprotection of Fmoc-Lys(Boc)-OH in DMF at room....
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- BenchChem. (n.d.). Application Notes and Protocols for the Incorporation of Fmoc-Lys(Fmoc)-OH in Peptide Synthesis.
- Albericio, F., et al. (2018).
- BenchChem. (n.d.). A Head-to-Head Comparison: Boc-D-Lys-OH vs. Fmoc-D-Lys-OH in Peptide Synthesis.
- Merck. (n.d.). Novabiochem® Coupling reagents.
- Sigma-Aldrich. (n.d.). Fmoc-D-Lys(Boc)-OH Novabiochem.
- Biorunstar. (n.d.). This compound.
- BenchChem. (n.d.). An In-depth Technical Guide to Fmoc-Lys(Boc)-OH in Solid-Phase Peptide Synthesis (SPPS).
- AAPPTec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal.
- Sigma-Aldrich. (n.d.). Novabiochem® Reagents for labeling & ligation.
- National Institutes of Health. (2021, August 6). One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine via the N,S-Acyl Shift of the N-2-[Thioethyl]glycine Residue.
- Beyermann, M., & Coin, I. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- AAT Bioquest. (n.d.). FMOC-Lys(TF2-Boc)-OH.
- AAPPTEC. (2013, March 29). Synthesis and Use of Fmoc-Lys(5-Fam)-OH.
- National Institutes of Health. (n.d.). A sensitive high throughput screening method for identifying small molecule stimulators of the core particle of the proteasome.
- PubMed. (n.d.). New method of peptide cleavage based on Edman degradation.
- National Institutes of Health. (n.d.). The synthesis and application of Fmoc-Lys(5-Fam) building blocks.
- AltaBioscience. (n.d.). Fluorescent Peptides: A Guide for Life Science Researchers.
- AAPPTec. (n.d.). Cleaving peptides from Merrifield resin; TFMSA cleavage.
Sources
- 1. Buy this compound | 118584-90-0 [smolecule.com]
- 2. FMOC-L-LYS(DANSYL)-OH | 118584-90-0 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. bachem.com [bachem.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chempep.com [chempep.com]
- 12. peptide.com [peptide.com]
Application Note: A Protocol for the Manual Coupling of Fmoc-Lys(Dansyl)-OH in Solid-Phase Peptide Synthesis
Introduction: The Strategic Incorporation of Fluorescent Probes
Solid-Phase Peptide Synthesis (SPPS), based on the foundational Fmoc/tBu orthogonal protection strategy, provides a robust framework for constructing custom peptides.[1] A critical application of this methodology is the site-specific incorporation of fluorescent labels, which serve as powerful tools for investigating peptide structure, localization, and interactions. The dansyl (5-(Dimethylamino)naphthalene-1-sulfonyl) group is a classic environmentally sensitive fluorophore; its emission properties are highly dependent on the polarity of its local environment, making it an invaluable probe for studying conformational changes and binding events.[2]
Fmoc-Lys(Dansyl)-OH is a key building block for this purpose, allowing the covalent attachment of the dansyl moiety to the lysine side chain. However, the steric bulk of the dansyl group presents a moderate challenge to the coupling reaction, necessitating an optimized and carefully monitored protocol to ensure quantitative incorporation and prevent deletion sequences.
This document provides a detailed, field-proven protocol for the manual coupling of this compound. It emphasizes the chemical rationale behind each step and integrates a self-validating checkpoint—the Kaiser test—to ensure reaction completion and maintain the fidelity of the synthesis.
Principle of the Coupling Reaction
The core of the procedure is the formation of a peptide bond between the free N-terminal amine of the resin-bound peptide and the carboxyl group of the incoming this compound. This reaction is not spontaneous and requires an activating agent to convert the carboxylic acid into a highly reactive intermediate.[3] This guide utilizes an aminium/uronium salt-based activator, HBTU, which rapidly forms a stabilized HOBt active ester, minimizing side reactions and effectively suppressing racemization.[4][5] A tertiary amine base, DIPEA, is essential to deprotonate the carboxylic acid, forming the carboxylate anion required to initiate the activation mechanism, and to maintain a slightly basic pH that accelerates the coupling.[6][7]
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier | Notes |
| This compound | Peptide Synthesis | Major Peptide Reagent Supplier | Store at 2-8°C, protected from light. |
| Peptide-Resin with free N-terminus | Synthesis-specific | N/A | Pre-swollen in DMF. |
| HBTU | Peptide Synthesis | Major Peptide Reagent Supplier | Potentially explosive; handle with care.[5] |
| DIPEA (DIEA) | Peptide Synthesis | Major Peptide Reagent Supplier | Use redistilled, high-purity grade. |
| DMF | Anhydrous, Peptide Synthesis | Major Chemical Supplier | Low water content is critical. |
| Piperidine | Anhydrous, Peptide Synthesis | Major Chemical Supplier | For Fmoc-deprotection prior to coupling. |
| DCM (Dichloromethane) | ACS Grade | Major Chemical Supplier | For washing. |
| IPA (Isopropanol) | ACS Grade | Major Chemical Supplier | For washing. |
| Kaiser Test Kit | N/A | Sigma-Aldrich, Aapptec | Contains Ninhydrin, Pyridine/KCN, Phenol solutions.[8][9] |
| Manual SPPS Reaction Vessel | N/A | Glass or Polypropylene | Must have a frit and stopcock for drainage. |
| Nitrogen line | N/A | N/A | For agitation/mixing. |
Detailed Experimental Protocol
This protocol assumes a starting scale of 0.1 mmol of free amine on the solid support. Adjust volumes accordingly for different scales.
Part A: Preparation and Fmoc-Deprotection
-
Resin Swelling: If starting with dry resin, swell the peptide-resin in DMF (approx. 10 mL/g of resin) for at least 1 hour in the reaction vessel.[10]
-
Initial DMF Wash: Drain the swelling solvent and wash the resin thoroughly with DMF (3 x 5 mL).
-
Fmoc Removal:
-
Thorough Washing: Drain the deprotection solution and wash the resin extensively to remove all traces of piperidine. A positive Kaiser test at this stage confirms the presence of the free amine.
-
DMF (5 x 5 mL)
-
DCM (3 x 5 mL)
-
DMF (3 x 5 mL)
-
Part B: Activation and Coupling of this compound
The following steps describe the preparation of the activation solution and the coupling reaction itself.
-
Prepare Activation Solution: In a separate, dry glass vial, combine the following:
-
This compound: 3 equivalents (0.3 mmol)
-
HBTU: 2.9 equivalents (0.29 mmol)
-
DMF: Dissolve the above in ~3 mL of anhydrous DMF.
-
-
Pre-activation:
-
To the vial containing the amino acid and HBTU, add DIPEA (6 equivalents, 0.6 mmol).[10]
-
Gently swirl the vial. The solution will typically turn a pale yellow. Allow this pre-activation to proceed for 1-2 minutes.[13]
-
Rationale: Pre-activation ensures the formation of the HOBt active ester before its addition to the resin. This minimizes potential side reactions where the potent HBTU reagent could react with the free amine on the resin to form a guanidinyl group.[12]
-
-
Coupling Reaction:
-
Add the entire activation solution to the reaction vessel containing the washed, deprotected peptide-resin.
-
Agitate the mixture using gentle nitrogen bubbling.
-
Allow the reaction to proceed for 1 to 2 hours at room temperature. Due to the steric hindrance from the dansyl group, a longer coupling time compared to standard amino acids is recommended.[11][14]
-
-
In-Process Monitoring (Trustworthiness Check):
-
After 1 hour, pause agitation and take a small sample of resin beads (~10-15 beads) for a Kaiser test (See Protocol Part C).[8]
-
If Negative (Colorless/Yellow): The coupling is complete. Proceed to Step 5.
-
If Positive (Blue Beads): The coupling is incomplete. Allow the reaction to continue for another hour. If the test remains positive, a re-coupling (double coupling) may be necessary. This involves draining the reaction solution, washing with DMF, and repeating the activation and coupling steps with fresh reagents.[9]
-
-
Final Washing: Once the Kaiser test confirms completion, drain the coupling solution. Wash the peptide-resin thoroughly to remove all excess reagents and byproducts.
-
DMF (5 x 5 mL)
-
DCM (3 x 5 mL)
-
IPA (3 x 5 mL)
-
The resin is now ready for the next cycle of deprotection and coupling.
-
Part C: Protocol for Kaiser Test (Self-Validation)
The Kaiser test is a highly sensitive qualitative assay for detecting free primary amines on the resin. A negative result is a reliable indicator of a completed coupling reaction.[15]
-
Sample Preparation: Withdraw a small sample of resin beads (10-15) and place them in a small, clean glass test tube. Wash the beads with ethanol (2 x 200 µL) and decant the solvent.[9]
-
Add Reagents: To the test tube, add 2-3 drops of each of the following Kaiser test solutions:[8]
-
Solution A: Potassium Cyanide (KCN) in Pyridine
-
Solution B: Ninhydrin in n-Butanol
-
Solution C: Phenol in n-Butanol
-
-
Incubation: Heat the test tube in a heating block at 110-120°C for 5 minutes.[8][9]
-
Interpretation:
-
Positive Result: An intense blue color on the beads and/or in the solution indicates the presence of unreacted primary amines (incomplete coupling).[8]
-
Negative Result: The beads remain their original color and the solution is colorless or yellowish. This indicates the absence of free primary amines and a successful coupling.[9]
-
Workflow Visualization
The following diagram illustrates the key stages of the manual coupling protocol.
Caption: Workflow for manual coupling of this compound.
Troubleshooting and Expert Insights
-
Problem: Persistent Positive Kaiser Test.
-
Cause: The bulky dansyl group can hinder access to the reactive site, especially in sterically crowded sequences or if peptide aggregation occurs.[14]
-
Solution 1 (Recouple): As mentioned, the most straightforward solution is to perform a second coupling with fresh reagents.
-
Solution 2 (Change Reagents): For exceptionally difficult couplings, switching to a more potent coupling reagent like HATU may be beneficial. HATU is known for its superior reactivity in demanding applications.[16]
-
Solution 3 (Capping): If a small fraction of amines remains unreacted after a double coupling, it is often preferable to "cap" them to prevent the formation of a deletion sequence. This is done by acetylating the unreacted amines with a solution of acetic anhydride and DIPEA in DMF.
-
-
Expert Insight on Base Selection: While DIPEA is standard, it can sometimes contribute to racemization, particularly with sensitive residues like Cys or His.[12][13] For syntheses where chiral purity is paramount, substituting DIPEA with 2,4,6-collidine is a recommended alternative that can mitigate this risk.[17]
-
Cleavage Considerations: The dansyl group is generally stable to standard TFA cleavage cocktails used for removing side-chain protecting groups and cleaving the peptide from the resin.[18][19] A standard cleavage cocktail such as TFA/TIS/H2O (95:2.5:2.5) is typically sufficient.[20]
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Science Behind HBTU: Mechanism and Advantages in Peptide Coupling.
- Aapptec Peptides (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test).
- Albericio, F., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.
- Aapptec (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
- Wikipedia (n.d.). HBTU.
- The Organic Chemistry Tutor (2021, January 18). HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. YouTube.
- ResearchGate (2019, December 8). Why choosing to use DIPEA or DIEA in attachment of the first amino acid on 2-CTC resin?.
- Synform (n.d.). Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis.
- Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- National Center for Biotechnology Information (n.d.). Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block.
- Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(4), 223-241.
- GenScript (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
- The Royal Society of Chemistry (n.d.). From DNA cross-linking to peptide labeling: on the versatility of the furan-oxidation.
- AAPPTec (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- Mesa Labs (n.d.). SPPS Tips For Success Handout.
- ResearchGate (2025, August 10). Procedures to Improve Difficult Couplings.
- Walker, J. M. (1984). The dansyl method for identifying N-terminal amino acids. Methods in Molecular Biology, 1, 203-212.
Sources
- 1. peptide.com [peptide.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 5. HBTU - Wikipedia [en.wikipedia.org]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. youtube.com [youtube.com]
- 8. peptide.com [peptide.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chempep.com [chempep.com]
- 13. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. blog.mblintl.com [blog.mblintl.com]
- 15. peptide.com [peptide.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chem.uci.edu [chem.uci.edu]
- 18. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. rsc.org [rsc.org]
Automated Solid-Phase Synthesis of Dansylated Peptides: An Application Note and Protocol
For: Researchers, scientists, and drug development professionals.
Abstract
The conjugation of fluorescent labels to peptides is a cornerstone of modern biological research, enabling sensitive detection and quantification in a multitude of applications, from immunoassays to cellular imaging. The dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) group, with its pronounced environmental sensitivity and favorable spectral properties, remains a label of choice.[1] This application note provides a comprehensive guide to the efficient, on-resin synthesis of N-terminally dansylated peptides utilizing fully automated solid-phase peptide synthesis (SPPS). By integrating the labeling step into the automated workflow, this protocol minimizes manual intervention, enhances reproducibility, and streamlines the production of high-purity fluorescently labeled peptides.[2][3] We will detail the underlying chemical principles, provide step-by-step automated protocols, and offer expert insights into optimization and troubleshooting.
Introduction: The Synergy of Automation and Fluorescent Labeling
Solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, revolutionized peptide chemistry by anchoring the growing peptide chain to an insoluble resin, thereby simplifying the purification process at each step.[2][4] The advent of automated synthesizers has further refined this technique, enabling precise and repeatable cycles of amino acid deprotection, coupling, and washing.[2][3][5] This automation is particularly amenable to the widely used 9-fluorenylmethoxycarbonyl (Fmoc) protecting group strategy, which employs milder basic conditions for Nα-deprotection, preserving the integrity of sensitive peptide sequences and modifications.[6][7]
Dansyl chloride (Dns-Cl) is a classic fluorescent reagent that reacts readily with primary and secondary amines, such as the N-terminal α-amino group of a peptide and the ε-amino group of lysine side chains, to form stable, highly fluorescent sulfonamide adducts.[8][9][10] The fluorescence of the dansyl group is highly sensitive to the polarity of its local environment, making dansylated peptides powerful probes for studying protein folding, dynamics, and binding interactions.[1][9]
Performing the dansylation reaction on the solid support, prior to cleavage and final deprotection, offers significant advantages. It simplifies the purification of the final product, as excess reagent and byproducts are easily washed away from the resin-bound peptide. This on-resin approach is seamlessly integrated into the automated synthesis workflow, representing an efficient strategy for producing N-terminally labeled peptides.
The Chemistry of On-Resin Dansylation
The core of this protocol is the nucleophilic substitution reaction between the free N-terminal amine of the resin-bound peptide and dansyl chloride.[10] This reaction is performed after the final Fmoc-protecting group has been removed from the N-terminal amino acid.
The reaction proceeds under basic conditions (typically pH 9.5-10) to ensure the N-terminal amino group is in its unprotonated, nucleophilic state, facilitating the attack on the electron-deficient sulfur atom of the sulfonyl chloride.[10][11] A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is commonly used in the automated synthesizer to achieve the desired basicity without competing with the peptide for the dansyl chloride reagent.
Experimental Workflow: From Resin to Purified Dansylated Peptide
The entire process, from initial resin loading to the final purified peptide, can be broken down into four key stages, with the initial three stages being fully automated.
Figure 1. Overall workflow for the automated synthesis and purification of a dansylated peptide.
Detailed Protocols
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier | Notes |
| Resins | |||
| Fmoc-Rink Amide MBHA Resin | 100-200 mesh, ~0.5 mmol/g | Various | For C-terminal amide peptides. |
| Pre-loaded Wang or 2-CTC Resin | As required | Various | For C-terminal acid peptides. |
| Amino Acids | |||
| Fmoc-Protected Amino Acids | Synthesis Grade | Various | Ensure standard side-chain protection (e.g., Boc for Lys, Trt for His, Pbf for Arg). |
| Solvents | |||
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Various | Low water and amine content is critical. |
| Dichloromethane (DCM) | HPLC Grade | Various | For resin washing. |
| Piperidine | Reagent Grade | Various | For Fmoc deprotection. |
| Acetonitrile (ACN) | HPLC Grade | Various | For HPLC purification. |
| Reagents | |||
| Dansyl Chloride (Dns-Cl) | ≥99% | Various | Store desiccated and protected from light. |
| HBTU / HATU / HCTU | Synthesis Grade | Various | Coupling activators. |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Various | Non-nucleophilic base. |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Various | For cleavage. Handle with extreme care. |
| Scavengers | |||
| Triisopropylsilane (TIS) | Reagent Grade | Various | Cation scavenger. |
| 1,2-Ethanedithiol (EDT) | Reagent Grade | Various | For Trp-containing peptides. Malodorous. |
| Phenol | Reagent Grade | Various | Scavenger. |
| Water | Deionized / HPLC Grade | N/A | Component of cleavage cocktail. |
Protocol 1: Automated Peptide Synthesis & On-Resin Dansylation
This protocol assumes the use of a standard automated peptide synthesizer capable of custom reagent delivery.
1. System Preparation:
-
Ensure all solvent and reagent bottles are sufficiently filled.
-
Prepare a fresh solution of 20% (v/v) piperidine in DMF for Fmoc deprotection.
-
Prepare amino acid solutions at a concentration of 0.2 M in DMF.
-
Prepare the activator solution (e.g., 0.5 M HBTU in DMF).
-
Prepare the dansylation solution: 0.1 M Dansyl Chloride and 0.2 M DIPEA in DMF. Note: Prepare this solution fresh and protect it from light. Dansyl chloride is unstable in some solvents like DMSO.[9]
2. Automated Synthesis Program:
-
Peptide Assembly:
-
Program the desired peptide sequence into the synthesizer software.
-
Use standard Fmoc-SPPS cycles. A typical cycle for a 0.1 mmol synthesis scale includes:
-
Wash: DMF (3x)
-
Fmoc Deprotection: 20% piperidine/DMF (1 x 3 min, 1 x 7 min)
-
Wash: DMF (5x)
-
Coupling: Deliver Fmoc-amino acid (5 eq), activator (4.9 eq), and DIPEA (10 eq). React for 30-60 minutes.
-
Wash: DMF (3x)
-
-
Repeat for all amino acids in the sequence.
-
-
On-Resin Dansylation Module (Final Step):
-
Final Deprotection: Perform the standard Fmoc deprotection cycle on the N-terminal amino acid.
-
Wash: DMF (5x), followed by DCM (2x) to ensure the resin is well-washed.
-
Dansylation Reaction:
-
Deliver the freshly prepared dansylation solution (0.1 M Dansyl Chloride, 0.2 M DIPEA in DMF) to the reaction vessel. Use a 5-fold molar excess relative to the initial resin loading.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
Monitoring (Optional but Recommended): A small sample of resin beads can be taken for a Kaiser test. A negative result (yellow beads) indicates complete reaction with the primary amine.
-
-
Final Wash:
-
DMF (5x)
-
DCM (5x)
-
Methanol (2x)
-
-
Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
-
Protocol 2: Cleavage and Deprotection
CAUTION: This procedure involves highly corrosive TFA and should be performed in a certified fume hood with appropriate personal protective equipment (PPE).
1. Prepare Cleavage Cocktail:
-
For most peptides, "Reagent B" is effective and reduces odor.[12]
-
Reagent B Composition: 88% TFA, 5% Phenol, 5% Water, 2% TIS (v/v/v/v).
-
If the peptide contains Arg(Pbf/Pmc), Cys(Trt), or Met, the more robust Reagent K is recommended: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5).[13]
2. Cleavage Reaction:
-
Place the dry, dansylated peptidyl-resin in a reaction vessel.
-
Add the cleavage cocktail (approx. 10 mL per gram of resin).[12]
-
Stopper the vessel and allow it to react for 2-3 hours at room temperature with occasional swirling. Peptides with multiple arginine residues may require longer cleavage times.[12]
3. Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate into a fresh conical tube.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a 10-fold volume of ice-cold diethyl ether.
-
A white or yellowish precipitate should form.
-
Centrifuge the mixture (e.g., 3000 x g for 5 min), decant the ether, and repeat the ether wash twice to remove residual scavengers.
-
Dry the peptide pellet under a gentle stream of nitrogen and then in a vacuum desiccator to obtain the crude dansylated peptide.
Protocol 3: Purification and Analysis
1. Purification by Reverse-Phase HPLC (RP-HPLC):
-
Solvents:
-
Solvent A: 0.1% TFA in Water
-
Solvent B: 0.1% TFA in Acetonitrile
-
-
Column: C18 semi-preparative column.
-
Procedure:
-
Dissolve the crude peptide in a minimal amount of a solvent mixture (e.g., 50% ACN/water).
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject the sample onto the equilibrated column.
-
Elute the peptide using a linear gradient, for example, 5-65% Solvent B over 60 minutes. The hydrophobic dansyl group will increase the peptide's retention time compared to its unlabeled counterpart.[10]
-
Monitor the elution at two wavelengths: ~220 nm for the peptide bond and ~335 nm for the dansyl group.[14] Collecting fractions that absorb at both wavelengths ensures the isolation of the labeled peptide.
-
-
Fraction Analysis: Analyze the collected fractions by analytical HPLC and/or mass spectrometry to identify those containing the pure product.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified dansylated peptide as a fluffy powder.
2. Quality Control Analysis:
-
Analytical RP-HPLC: Assess the purity of the final product using a C18 analytical column with a fast gradient. Purity should typically be >95%.[15]
-
Mass Spectrometry (MS): Confirm the identity of the peptide by verifying its molecular weight. ESI-MS or MALDI-TOF are commonly used. The expected mass will be the mass of the peptide plus the mass of the dansyl group (233.3 Da) minus the mass of a proton.
Troubleshooting and Expert Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Dansylation Efficiency | - Incomplete final Fmoc deprotection.- Degradation of dansyl chloride solution.- Insufficient reaction time or base. | - Confirm complete deprotection with a Kaiser test before dansylation.- Always prepare dansyl chloride solution fresh.- Increase reaction time to 4 hours or molar excess of reagents to 10-fold. |
| Multiple Labeled Species in MS | - Labeling of lysine (ε-NH₂) or other reactive side chains.- Incomplete side-chain deprotection during cleavage. | - If only N-terminal labeling is desired, ensure the ε-amino group of Lys is protected (e.g., with Boc).- Extend cleavage time or use a stronger cleavage cocktail like Reagent K.[13] |
| Poor Yield of Crude Peptide | - On-resin aggregation during synthesis, especially for hydrophobic sequences.[16] | - Use a higher-swelling resin (e.g., PEG-based).- Incorporate heating during difficult coupling steps.[2][17]- Consider using NMP instead of DMF as the primary solvent for hydrophobic peptides.[16] |
| Product Peak Tailing or Broadening in HPLC | - Residual scavengers or protecting groups.- Peptide aggregation. | - Ensure thorough washing of the crude peptide precipitate with cold ether.- Optimize the HPLC gradient and consider adding a small amount of isopropanol to the mobile phase. |
Conclusion
The integration of on-resin dansylation into an automated Fmoc-SPPS workflow provides a robust, efficient, and reproducible method for the synthesis of N-terminally fluorescently labeled peptides. By following the detailed protocols and considering the expert recommendations provided in this application note, researchers can streamline the production of high-purity dansylated peptides, facilitating advancements in drug discovery and fundamental biological research. The key to success lies in the careful preparation of high-quality reagents, optimization of the automated synthesis program, and rigorous purification and analysis of the final product.
References
- Sletten, E., Nuño, M., & Seeberger, P. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Chemical Communications.
- Sletten, E., Nuño, M., & Seeberger, P. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Semantic Scholar.
- Coin, I., et al. (2013). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry.
- Góngora-Benítez, M., et al. (2013). Automated Fmoc-Based Solid-Phase Synthesis of Peptide Thioesters with Self-Purification Effect and Application in the Construction of Immobilized SH3 Domains. Journal of the American Chemical Society.
- García-Ramos, Y., et al. (2021). Refractive Index: The Ultimate Tool for Real-Time Monitoring of Solid-Phase Peptide Synthesis. Greening the Process. ACS Publications.
- Sletten, E., et al. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Refubium - Freie Universität Berlin.
- Sletten, E., et al. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. ResearchGate.
- Mahapatra, D. K., Talele, S. G., Volova, T. G., & Haghi, A. K. (2020). Dansyl chloride – Knowledge and References. Taylor & Francis.
- Muttenthaler, M., et al. (2021). Advances in Fmoc solid-phase peptide synthesis. PMC - NIH.
- Semi-Automatic Peptide Synthesizer Manufacturer. (2025). Troubleshooting Common Issues with Semi-Automatic Peptide Synthesizer. Anhui Guoping Pharmaceutical Co., Ltd..
- Engelhardt, D. L. (1989). Identification of N-terminal amino acids by high-performance liquid chromatography. SpringerLink.
- Vapourtec. (n.d.). Continuous Flow-based Solid-phase Peptide Synthesiser. Vapourtec.
- D'Ambrosio, C., et al. (2010). Dansyl-peptides matrix-assisted laser desorption/ionization mass spectrometric (MALDI-MS) and tandem mass spectrometric (MS/MS) features improve the liquid chromatography/MALDI-MS/MS analysis of the proteome. PubMed.
- Various Authors. (2017). Why is dansyl chloride preferred over FDNB for N-terminal determination of a relatively rare peptide?. Quora.
- Gyros Protein Technologies. (n.d.). Automated Peptide Synthesis. Gyros Protein Technologies.
- Molnár-Perl, I. (2003). 1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives. ResearchGate.
- Wikipedia. (n.d.). Dansyl chloride. Wikipedia.
- Walker, J. M. (1994). The Dansyl Method for Identifying N-Terminal Amino Acids. Springer Nature Experiments.
- Gyros Protein Technologies. (2025). Getting Started with Automated Peptide Synthesis Guide. PurePep Blog.
- Chang, H. (2010). Dansyl Chloride (Howard Chang). UCLA-DOE Institute.
- Harvey, S. R., et al. (2025). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. ResearchGate.
- Biotage. (2023). What do you do when your peptide synthesis fails?. Biotage.
- Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Aapptec.
- Nishida, J., et al. (2021). Turn-On Fluorescent Probe Based on a Dansyl Triarginine Peptide for Ganglioside Imaging. ACS Organic & Inorganic Au.
- Winkler, D. F. H. (2020). Automated Solid-Phase Peptide Synthesis. Springer Nature Experiments.
- The Royal Society of Chemistry. (2008). Solid Phase Fluorescent Labeling of Peptides. The Royal Society of Chemistry.
- YMC. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. YMC.
- Gausepohl, H., & Behn, C. (2016). Automated Synthesis of Solid-Phase Bound Peptides. ResearchGate.
- Fujii, N., et al. (1987). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. Journal of the Chemical Society, Chemical Communications.
- AAPPTec. (n.d.). Peptide Purification. AAPPTec.
- Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. PMC - PubMed Central.
- Winkler, D. F. H. (2020). Automated Solid-Phase Peptide Synthesis. PubMed.
- Chemistry For Everyone. (2025). How Is Solid-Phase Peptide Synthesis Automated?. YouTube.
- Lelo, A., et al. (2015). Cleavage of synthetic peptides. Google Patents.
- Kumar, A., et al. (2020). Effect of resin swelling and substitution on solid phase synthesis. ResearchGate.
- Harvey, S. R., et al. (2025). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. MDPI.
- Wang, C.-H., et al. (n.d.). Surface Chemistry and Molecular Dynamics of Epoxy Resin: Insights from Analysis During Curing and Post-Curing Processes. MDPI.
- Zhang, Y., et al. (2023). Understanding the Effect of Side Reactions on the Recyclability of Furan–Maleimide Resins Based on Thermoreversible Diels–Alder Network. MDPI.
Sources
- 1. pubs.acs.org [pubs.acs.org]
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- 3. m.youtube.com [m.youtube.com]
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- 5. bachem.com [bachem.com]
- 6. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 15. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 16. biotage.com [biotage.com]
- 17. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Application Note: A Researcher's Guide to N-Terminal Peptide Labeling with Fmoc-Lys(Dansyl)-OH
Abstract
Fluorescently labeled peptides are indispensable tools in biochemical and biomedical research, enabling sensitive detection in applications ranging from enzyme activity assays to cellular imaging. This guide provides a comprehensive overview and detailed protocols for the incorporation of the fluorescent amino acid derivative, N-α-(9-Fluorenylmethyloxycarbonyl)-N-ε-(5-dimethylaminonaphthalene-1-sulfonyl)-L-lysine (Fmoc-Lys(Dansyl)-OH), at the N-terminus of synthetic peptides. By leveraging standard Fmoc-based solid-phase peptide synthesis (SPPS), this pre-labeled building block offers a straightforward and robust method for producing peptides with a stable, environmentally sensitive fluorophore. We will delve into the underlying chemical principles, provide step-by-step protocols from synthesis to purification, and discuss critical considerations for experimental success.
Introduction: The Power of the Dansyl Moiety
The strategic placement of a fluorescent label on a peptide can unlock a wealth of information about its biological function, localization, and interactions. While various methods exist for peptide labeling, the use of pre-labeled amino acid derivatives during solid-phase peptide synthesis (SPPS) ensures site-specific incorporation and a homogenous product.[1][2] this compound is a prime example of such a reagent, combining the widely used Fmoc protecting group for α-amine chemistry with a Dansyl group attached to the lysine side chain.[3][4]
The Dansyl (5-Dimethylaminonaphthalene-1-sulfonyl) group is a classic fluorophore renowned for its environmental sensitivity.[5][6] It is effectively non-fluorescent until it reacts with a primary or secondary amine to form a stable sulfonamide adduct.[5][7] The resulting dansylated peptide exhibits strong blue-to-blue-green fluorescence. A key feature of the Dansyl fluorophore is that its emission maximum and quantum yield are highly dependent on the polarity of its local environment.[5][8] This solvatochromic property makes Dansyl-labeled peptides powerful probes for studying protein folding, conformational changes, and ligand binding events that alter the fluorophore's exposure to aqueous solvent.[5][9]
Incorporating this compound as the final amino acid in an SPPS protocol provides a direct route to an N-terminally labeled peptide, where the fluorophore is positioned away from the C-terminal end, often critical for biological activity or immobilization. This method circumvents potential side reactions and purification challenges associated with post-synthetic labeling of the N-terminal α-amine.[1]
Chemical Properties and Reaction Mechanism
This compound is an amphiphilic molecule, possessing hydrophobic aromatic systems (Fmoc, Dansyl) and polar functional groups (carboxylic acid). It exhibits good solubility in common SPPS solvents like Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP), and is particularly soluble in Dimethyl sulfoxide (DMSO).[3]
The core of this labeling strategy lies in the standard reactions of Fmoc-SPPS. The N-α-Fmoc group provides temporary protection of the alpha-amine, which is stable to acidic conditions but readily removed by a mild base like piperidine.[3] The Dansyl group, attached to the ε-amine of the lysine side chain via a stable sulfonamide bond, is resistant to both the basic conditions of Fmoc deprotection and the strong acidic conditions used for final peptide cleavage from the resin.[3][10]
The fundamental reaction is the nucleophilic attack of a deprotected N-terminal amine of the growing peptide chain (on the solid support) on the activated carboxyl group of the incoming this compound. This forms a new peptide bond.
Key Experimental Workflows
The overall process involves three main stages:
-
Solid-Phase Peptide Synthesis (SPPS): Assembly of the desired peptide sequence on a solid support resin.
-
N-Terminal Labeling: Coupling of this compound as the final residue.
-
Cleavage, Purification, and Analysis: Release of the labeled peptide from the resin, removal of side-chain protecting groups, purification by HPLC, and verification by mass spectrometry.
Caption: Overall workflow for N-terminal Dansyl labeling via SPPS.
Detailed Protocols
4.1. Materials and Reagents
-
Resin: Rink Amide or Wang resin, pre-loaded with the C-terminal amino acid.
-
Fmoc-Amino Acids: Standard side-chain protected Fmoc-amino acids.
-
This compound: N-α-Fmoc-N-ε-Dansyl-L-lysine.[4]
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM), Acetonitrile (ACN, HPLC grade), Diethyl ether (cold).
-
Deprotection Reagent: 20% (v/v) Piperidine in DMF.
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), and DIEA (N,N-Diisopropylethylamine).
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS). Caution: TFA is highly corrosive.
-
HPLC Solvents: Solvent A: 0.1% TFA in Water; Solvent B: 0.1% TFA in ACN.
4.2. Protocol 1: Solid-Phase Peptide Synthesis
This protocol assumes manual synthesis in a fritted syringe reaction vessel. It can be adapted for automated synthesizers.
-
Resin Swelling: Place the resin (e.g., 0.1 mmol scale) in the reaction vessel. Add DMF (5 mL) and shake gently for 30 minutes to swell the resin. Drain the solvent.
-
Fmoc Deprotection: Add 20% piperidine in DMF (5 mL) to the resin. Shake for 5 minutes, then drain. Add a fresh aliquot of 20% piperidine in DMF (5 mL) and shake for 15 minutes.[11] Drain the solution.
-
Washing: Wash the resin thoroughly to remove residual piperidine. Perform washes with DMF (5 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).
-
Amino Acid Coupling:
-
In a separate tube, pre-activate the next Fmoc-amino acid (3 eq., 0.3 mmol) by dissolving it with HBTU (2.9 eq., 0.29 mmol) in DMF (2 mL). Add DIEA (6 eq., 0.6 mmol).
-
Add the activated amino acid solution to the resin.
-
Shake the reaction vessel for 1-2 hours at room temperature.
-
To ensure complete coupling, a ninhydrin (Kaiser) test can be performed on a few resin beads. A negative result (beads remain colorless/yellow) indicates a complete reaction.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
Repeat Cycles: Repeat steps 2-5 for each amino acid in the peptide sequence.
4.3. Protocol 2: N-Terminal Labeling with this compound
This protocol follows the final coupling cycle of the main peptide sequence.
-
Final Deprotection: After coupling the last amino acid of the core sequence, perform the Fmoc deprotection as described in Protocol 4.2, Step 2. This exposes the final N-terminal amine.
-
Washing: Wash the resin thoroughly as described in Protocol 4.2, Step 3.
-
This compound Coupling:
-
In a separate tube, dissolve this compound (3 eq., 0.3 mmol) and HBTU (2.9 eq., 0.29 mmol) in DMF (3 mL). Add DIEA (6 eq., 0.6 mmol) to activate the carboxyl group.[3]
-
Add the activated solution to the deprotected peptide-resin.
-
Shake the reaction vessel for 2-4 hours at room temperature. The larger size of the Dansyl group may require a slightly longer coupling time.[3]
-
-
Final Fmoc Group Removal:
-
Wash the resin with DMF (3 x 5 mL).
-
Perform a final Fmoc deprotection using 20% piperidine in DMF as described in Protocol 4.2, Step 2. This removes the Fmoc group from the Dansyl-lysine, yielding the final peptide with a free N-terminal amine on the lysine and the Dansyl group on its side chain.
-
-
Final Washing and Drying: Wash the resin extensively with DMF (5 x 5 mL), DCM (5 x 5 mL), and Methanol (3 x 5 mL). Dry the resin under a high vacuum for at least 4 hours.[11]
Caption: Workflow for the N-terminal coupling of this compound.
4.4. Protocol 3: Cleavage, Precipitation, and Purification
-
Cleavage: Place the dried, labeled peptide-resin in a clean reaction vessel. Add the cleavage cocktail (e.g., 5 mL for 0.1 mmol resin) of 95% TFA / 2.5% H2O / 2.5% TIS. Perform this step in a certified fume hood.
-
Incubation: Shake the mixture at room temperature for 2-3 hours.[11]
-
Peptide Precipitation: Filter the resin and collect the TFA filtrate into a 50 mL conical tube containing ~40 mL of ice-cold diethyl ether.[11] A white precipitate of the crude peptide should form.
-
Pelleting and Washing: Store the ether suspension at -20°C for 30 minutes to maximize precipitation. Centrifuge the mixture (e.g., 3500 rpm for 10 min) to pellet the peptide. Carefully decant the ether. Wash the pellet twice with cold diethyl ether, centrifuging after each wash to remove residual scavengers.
-
Drying: After the final wash, gently dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to remove residual ether.
-
Purification by HPLC:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% Acetonitrile/Water).
-
Purify the peptide using a preparative reverse-phase HPLC system with a C18 column.[12]
-
Use a linear gradient of Solvent A (0.1% TFA in H₂O) and Solvent B (0.1% TFA in ACN). A typical gradient might be 5% to 65% Solvent B over 30 minutes.[12]
-
Monitor the elution at two wavelengths: ~220 nm for the peptide backbone and ~340 nm for the Dansyl group.
-
-
Analysis and Final Product: Collect the fractions corresponding to the major peak. Analyze the purity of the collected fractions by analytical HPLC and confirm the identity (correct molecular weight) by mass spectrometry (e.g., MALDI-TOF or ESI-MS).[] Pool the pure fractions and lyophilize to obtain the final Dansyl-labeled peptide as a fluffy powder.
Data and Expected Results
5.1. Spectral Properties
The fluorescence of the final peptide is a key indicator of successful labeling. The Dansyl group has characteristic excitation and emission wavelengths that are sensitive to the solvent environment.
| Property | Wavelength/Value | Reference |
| Excitation Maximum (λex) | ~335-342 nm | [3][14][15] |
| Emission Maximum (λem) | ~515-562 nm (in aqueous buffer) | [3][14][15] |
| Stokes Shift | Large; >150 nm | [5] |
| Environmental Sensitivity | Emission maximum blue-shifts (e.g., to ~484 nm) and quantum yield increases in non-polar environments. | [8] |
5.2. Purification and Characterization
A successful synthesis and purification should yield a primary peak on the analytical HPLC chromatogram with >95% purity. The mass spectrum should show a dominant peak corresponding to the calculated molecular weight of the Dansyl-labeled peptide.
Troubleshooting and Key Considerations
-
Incomplete Coupling: If the ninhydrin test is positive after coupling this compound, a second coupling (recoupling) step should be performed before proceeding. The steric bulk of the Dansyl group can sometimes hinder the reaction.[3]
-
Photobleaching: The Dansyl group can be susceptible to photobleaching upon prolonged exposure to intense UV or visible light.[3] Store the final product and stock solutions protected from light at -20°C or -80°C.[3]
-
pH Sensitivity: The dansylation reaction itself is typically performed under alkaline conditions to ensure the amine nucleophile is unprotonated.[7][16] However, when using the pre-labeled this compound in SPPS, the standard coupling conditions with an activating agent and a non-nucleophilic base like DIEA are appropriate.
-
Quenching: The fluorescence of the Dansyl group can be quenched by proximity to certain amino acids (like Tryptophan) or by heavy metal ions.[17] This should be considered during peptide design if maximal fluorescence is required.
Conclusion
The use of this compound provides a reliable and efficient method for the site-specific N-terminal fluorescent labeling of peptides. By integrating this versatile building block into standard Fmoc-SPPS protocols, researchers can readily generate high-purity labeled peptides. The unique environmental sensitivity of the Dansyl fluorophore makes these peptides exceptionally valuable tools for investigating a wide array of biological processes, from enzyme kinetics to protein-protein interactions and cellular uptake.
References
- Solid-phase fluorescent BODIPY–peptide synthesis via in situ dipyrrin construction.Chemical Science (RSC Publishing).
- An In-depth Technical Guide to the Reactivity of Dansyl Chloride with Primary and Secondary Amines.Benchchem.
- Get to Know about Dansyl Chloride Reaction Mechanism.Echemi.
- Buy this compound | 118584-90-0.Smolecule.
- Small Fluorogenic Amino Acids for Peptide‐Guided Background‐Free Imaging.PMC - NIH.
- Solid-phase fluorescent BODIPY–peptide synthesis via in situ dipyrrin construction.NIH.
- Mechanism of reaction of dansyl chloride with carboxylic acid functional group.[No specific source name found].
- Peptide N-Terminal Modification Service.[No specific source name found].
- Custom Fluorescent Labeled Peptides.BOC Sciences Amino Acid.
- The Principle of Dansylation: A Technical Guide for Amino Acid Analysis.Benchchem.
- The dansyl method for identifying N-terminal amino acids.PubMed.
- Synthesis of a Novel Fluorescent Sensor Bearing Dansyl Fluorophores for the Highly Selective Detection of Mercury (II) Ions.
- Targeted quantification of amino acids by dansyl
- The steady-state fluorescence excitation and emission spectra of the dansyl-modified film in water.
- A dansyl-based fluorescent probe for the highly selective detection of cysteine based on a d-PeT switching mechanism.RSC Publishing.
- Applic
- Turn-On Fluorescent Probe Based on a Dansyl Triarginine Peptide for Ganglioside Imaging.
- A Dansyl Fluorescence-Based Assay for Monitoring Kinetics of Lipid Extraction and Transfer.[No specific source name found].
- Peptide Labeling.Sigma-Aldrich.
- Peptide Purific
- This compound.Advanced ChemTech.
- Application Notes: Site-Specific Fluorescent Labeling of Peptides using N3-L-Lys(Mtt).Benchchem.
- Strategies for the Synthesis of Labeled Peptides.LifeTein.
- Strategies for the synthesis of labeled peptides.PubMed.
- Application Notes and Protocols: A Step-by-Step Guide to Dansylaziridine Labeling of Peptides.Benchchem.
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Revolutionizing Protein Science: A Guide to Site-Specific Fluorescent Amino Acid Incorporation
Introduction: Illuminating the Proteome with Precision
The ability to observe and manipulate proteins in their native environment is paramount to advancing our understanding of biological processes and developing novel therapeutics. Traditional methods of protein labeling, while foundational, often suffer from limitations such as steric hindrance from bulky fluorescent proteins or a lack of site-specificity.[1] The advent of genetic code expansion technology has ushered in a new era of protein science, enabling the site-specific incorporation of unnatural amino acids (UAAs) with unique functionalities directly into the polypeptide chain.[2] Among the most powerful of these UAAs are those that are intrinsically fluorescent, offering a minimally invasive yet highly precise window into protein dynamics, interactions, and localization.[1][][4]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the principles and protocols for the site-specific incorporation of fluorescent amino acids (FAAs). We will delve into the core technology of amber suppression, explore the selection of optimal FAAs, and provide step-by-step experimental workflows, empowering you to harness this transformative technology in your own research.
The Engine of Innovation: Genetic Code Expansion via Amber Suppression
The site-specific incorporation of FAAs is primarily achieved through a powerful technique known as amber suppression.[5][6] This method repurposes the amber stop codon (UAG), which is the least frequently used stop codon in many organisms like E. coli, to encode for a specific UAA.[6] This is accomplished by introducing an "orthogonal" aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair into the host organism.[7][8]
Key Components of the Orthogonal System:
-
Orthogonal Aminoacyl-tRNA Synthetase (o-aaRS): This engineered enzyme specifically recognizes and attaches the desired FAA to its partner tRNA.[8] Crucially, it does not recognize any of the endogenous amino acids or tRNAs in the host cell, ensuring high fidelity of incorporation.[8][9]
-
Orthogonal tRNA (o-tRNA): This tRNA is not recognized by any of the host cell's native aaRSs.[8] Its anticodon is mutated to recognize the amber stop codon (UAG) on the messenger RNA (mRNA).[5][6]
When the gene of interest containing a UAG codon at the desired position is expressed in a host cell containing the orthogonal pair and supplemented with the FAA, the ribosome pauses at the UAG codon. Instead of termination, the charged o-tRNA delivers the FAA to the ribosome, allowing protein synthesis to continue and resulting in a full-length protein with the FAA incorporated at the specified site.[5][6]
The most commonly used orthogonal pairs are derived from the tyrosyl-tRNA synthetase/tRNATyr from Methanococcus jannaschii and the pyrrolysyl-tRNA synthetase/tRNAPyl from Methanosarcina species.[10] These have been extensively engineered to incorporate a wide variety of UAAs, including numerous fluorescent analogs.[10]
Figure 1. Mechanism of amber suppression for FAA incorporation.
Choosing Your Fluorophore: A Guide to Fluorescent Amino Acids
The selection of the appropriate FAA is critical and depends on the specific application. Key properties to consider include quantum yield, photostability, fluorescence lifetime, and environmental sensitivity.[11] Below is a table summarizing some commonly used fluorescent amino acids.
| Fluorescent Amino Acid (FAA) | Excitation (nm) | Emission (nm) | Key Features & Applications |
| Acridonylalanine (Acd) | ~385 | ~450 | High quantum yield, long fluorescence lifetime, environmentally sensitive.[11] Excellent for studying protein conformational changes and interactions.[11] |
| Coumarin-lysine | ~375 | ~470 | Bright and photostable. Suitable for live-cell imaging and fluorescence resonance energy transfer (FRET) studies. |
| BODIPY-FL-amino acids | ~503 | ~512 | High photostability and pH insensitivity.[] Ideal for long-term imaging and single-molecule tracking.[] |
| Nitrobenzoxadiazole (NBD)-amino acids | ~465 | ~535 | Environmentally sensitive fluorophore. Useful for probing local protein environments and membrane insertion. |
| Dansylalanine | ~335 | ~520 | Environmentally sensitive, with emission shifting in response to polarity.[] Often used in protein folding and binding studies.[] |
Experimental Workflow: From Gene to Labeled Protein
The following sections provide a detailed, step-by-step protocol for the site-specific incorporation of a fluorescent amino acid into a target protein in E. coli.
Figure 2. Experimental workflow for FAA incorporation.
Protocol 1: Preparation of Expression Plasmids
-
Site-Directed Mutagenesis: Introduce an amber stop codon (TAG) at the desired location within the gene of interest using a standard site-directed mutagenesis kit. The choice of the incorporation site can influence expression levels and protein function.[13][14]
-
Vector Selection: Clone the mutagenized gene into an appropriate expression vector. This vector should ideally also carry the genes for the orthogonal aaRS and tRNA pair. Plasmids like the pEVOL series are commonly used for this purpose in E. coli.[5]
-
Plasmid Purification: Purify the final expression plasmid using a commercial plasmid miniprep or maxiprep kit. Verify the sequence of the gene of interest and the presence of the orthogonal system components through DNA sequencing.
Protocol 2: Protein Expression and FAA Incorporation in E. coli
-
Transformation: Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)). Plate the transformed cells on LB agar plates containing the appropriate antibiotic for selection and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking.
-
Expression Culture: The next day, inoculate 1 L of fresh LB medium with the overnight starter culture. Grow the cells at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction and FAA Supplementation:
-
Add the fluorescent amino acid to a final concentration of 1-2 mM. The optimal concentration may need to be determined empirically.
-
Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
-
Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to enhance proper protein folding.
Protocol 3: Protein Purification and Verification
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a suitable lysis buffer (e.g., containing lysozyme, DNase, and protease inhibitors) and lyse the cells by sonication or high-pressure homogenization.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris.
-
Purification: Purify the target protein from the clarified lysate using an appropriate chromatography method (e.g., affinity chromatography if the protein has a tag like His6 or GST, followed by size-exclusion chromatography for further purification).
-
Verification of Incorporation:
-
SDS-PAGE Analysis: Run samples of the purified protein on an SDS-PAGE gel. Successful incorporation of the FAA will result in a full-length protein band. A truncated product may be observed if suppression is inefficient.
-
In-gel Fluorescence: Visualize the gel under UV light to confirm the presence of the fluorescent amino acid in the full-length protein band.[15]
-
Mass Spectrometry: For definitive confirmation and to determine the efficiency of incorporation, analyze the purified protein by mass spectrometry (e.g., ESI-MS).[7][16]
-
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| Low protein yield | - Inefficient amber suppression- Toxicity of the FAA or orthogonal components- Poor protein expression/folding | - Optimize FAA concentration- Use a different orthogonal pair- Lower the expression temperature- Test different expression strains |
| High levels of truncated protein | - Competition with Release Factor 1 (RF1)[17] | - Use an E. coli strain with a deleted or down-regulated RF1 gene[17] |
| No fluorescence in the purified protein | - FAA did not incorporate- FAA is quenched in the protein environment- Incorrect excitation/emission wavelengths used | - Verify incorporation by mass spectrometry- Choose a different FAA- Confirm the spectral properties of the FAA |
| High background fluorescence | - Unspecific labeling of endogenous proteins[15]- Residual free FAA | - Optimize purification protocol- Perform in-gel fluorescence to assess specificity[15] |
Applications in Research and Drug Development
The ability to site-specifically label proteins with fluorescent probes has a wide range of applications:
-
Probing Protein Structure and Dynamics: FRET studies using donor and acceptor FAAs can provide real-time information on conformational changes.[18]
-
Visualizing Protein Localization and Trafficking: Live-cell imaging of FAA-labeled proteins allows for the tracking of their movement and localization within cellular compartments.[][19]
-
Investigating Protein-Protein Interactions: Changes in the fluorescence properties of an FAA upon binding to a partner protein can be used to study interaction kinetics and affinities.[20]
-
High-Throughput Screening: Fluorescently labeled enzymes can be used in high-throughput screening assays to identify inhibitors or activators.[]
-
Antibody-Drug Conjugates (ADCs): The precise placement of a fluorescent dye can aid in the characterization and optimization of ADCs.[2]
Conclusion: A Bright Future for Protein Science
The site-specific incorporation of fluorescent amino acids represents a paradigm shift in our ability to study proteins. This technology provides an unprecedented level of precision and control, enabling researchers to ask and answer questions that were previously intractable. As the toolkit of fluorescent amino acids and orthogonal systems continues to expand, the future of protein science is indeed bright, with limitless possibilities for discovery and innovation in both basic research and therapeutic development.
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- "Not-so-popular" orthogonal pairs in genetic code expansion. (n.d.). National Institutes of Health.
- De Novo Generation of Mutually Orthogonal Aminoacyl-tRNA Synthetase/tRNA Pairs. (2010). Journal of the American Chemical Society.
- Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase-tRNA pairs. (n.d.). National Institutes of Health.
- Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells. (n.d.). OUCI.
- Incorporation of Unnatural Amino Acids. (n.d.). Profacgen.
- Improving the Efficiency and Orthogonality of Genetic Code Expansion. (n.d.). National Institutes of Health.
- Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins. (2014). Frontiers in Chemistry.
- In vivo incorporation of multiple unnatural amino acids through nonsense and frameshift suppression. (n.d.). PNAS.
- Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins. (2014). National Institutes of Health.
- Improved fluorescent amino acids for cellular imaging. (2021). Penn Today.
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- (A) Selected 24 sites for unnatural amino acid incorporation are marked... (n.d.). ResearchGate.
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Application Notes & Protocols: Fmoc-Lys(Dansyl)-OH for High-Throughput FRET-Based Enzyme Assays
Abstract
This guide provides a comprehensive framework for the design, implementation, and analysis of Förster Resonance Energy Transfer (FRET)-based enzyme assays utilizing peptide substrates incorporating the fluorescent amino acid Fmoc-Lys(Dansyl)-OH. We delve into the underlying principles of FRET, the rationale for substrate design, and provide detailed, validated protocols for determining enzyme kinetics and inhibitor potency. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and sensitive continuous assays for proteases and other enzymes.
Introduction: The Power of FRET in Enzyme Kinetics
Measuring enzyme activity is fundamental to biochemical research and drug discovery. Continuous kinetic assays, which monitor reaction progress in real-time, offer significant advantages over endpoint assays by providing detailed information on reaction rates and inhibition mechanisms.[1] Fluorescence Resonance Energy Transfer (FRET) is a powerful biophysical tool that enables the design of highly sensitive, continuous assays suitable for high-throughput screening (HTS).[2]
The FRET phenomenon involves the non-radiative transfer of energy from an excited-state fluorophore (the donor) to a nearby chromophore (the acceptor or quencher).[3] This energy transfer is exquisitely sensitive to the distance between the donor and acceptor, typically occurring over 10-100 Å.[4] In the context of an enzyme assay, a peptide substrate is synthesized to contain a FRET donor and acceptor pair on opposite sides of an enzymatic cleavage site.[5]
-
In the intact state, the donor and acceptor are in close proximity. When the donor is excited, it efficiently transfers its energy to the acceptor, quenching the donor's fluorescence.
-
Upon enzymatic cleavage, the donor and acceptor are separated, disrupting FRET. This leads to a measurable increase in the donor's fluorescence emission, which is directly proportional to the rate of substrate hydrolysis.[5][6]
The Dansyl (5-(Dimethylamino)-1-naphthalenesulfonyl) group, incorporated via this compound, is an excellent FRET donor for such assays. Its fluorescence is highly sensitive to the local environment, and it forms effective FRET pairs with a variety of common quenchers.[7][8]
The Key Reagent: this compound and its FRET Partners
This compound is an Fmoc-protected lysine derivative where the ε-amino group is labeled with a Dansyl moiety. This building block is designed for straightforward incorporation into peptides via standard solid-phase peptide synthesis (SPPS).[9]
Spectroscopic Properties
The Dansyl group serves as the fluorescent donor in the FRET pair. Its spectral properties are crucial for assay design, particularly for selecting an appropriate quencher and configuring instrumentation.
| Parameter | Value | Rationale & Comments |
| Excitation Maximum (λex) | ~335 - 340 nm[10][11] | This UV-A wavelength minimizes interference from the absorbance of biological macromolecules like proteins and nucleic acids. |
| Emission Maximum (λem) | ~500 - 525 nm[4][7][10] | The large Stokes shift (difference between λex and λem) is advantageous, reducing signal overlap and background. The exact maximum is sensitive to the polarity of the local environment.[8][11] |
| Optimal Quencher Partner | Dabcyl, Dabsyl[4] | The quencher's absorption spectrum must significantly overlap with the donor's emission spectrum for efficient FRET.[5][12] Dabcyl (4-((4-(dimethylamino)phenyl)azo)benzoic acid) is a non-fluorescent acceptor whose absorbance spectrum (~453 nm) overlaps well with Dansyl's emission.[4][13] |
Principle of the Dansyl-Based FRET Assay
The core mechanism relies on the spatial separation of the Dansyl donor and a quencher like Dabcyl upon enzymatic action.
Caption: FRET mechanism for a Dansyl/Dabcyl-labeled peptide protease substrate.
Designing the FRET Peptide Substrate
The success of the assay hinges on a well-designed peptide substrate. Several factors must be considered.[14]
-
Enzyme Specificity: The amino acid sequence must be a known or predicted cleavage site for the target enzyme. This ensures the signal is specific to the enzyme of interest. Combinatorial library approaches can be used to identify optimal sequences.[15]
-
Fluorophore and Quencher Placement: this compound and a corresponding quencher-labeled amino acid (e.g., Fmoc-Lys(Dabcyl)-OH) should flank the cleavage site. The distance should be optimized to be within the Förster radius (typically <100 Å) for efficient quenching in the intact state.[9]
-
Solubility: The overall peptide sequence should be designed to ensure solubility in the chosen aqueous assay buffer. Hydrophobic fluorophores and quenchers can sometimes reduce the solubility of the resulting peptide.[14]
-
Minimizing Steric Hindrance: The bulky Dansyl and Dabcyl groups should not interfere with enzyme binding and recognition of the cleavage site. Placing them a few amino acids away from the scissile bond is a common strategy.[14]
Detailed Experimental Protocols
Trustworthiness: These protocols incorporate essential controls to validate the assay, ensuring that observed signal changes are due to specific enzyme activity.
Protocol 1: Determination of Enzyme Kinetic Parameters (Km and Vmax)
This protocol determines the Michaelis-Menten constants, which are crucial for characterizing enzyme efficiency and for setting up inhibitor screening assays.
A. Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer for your enzyme (e.g., 20 mM Tris-HCl, 50 mM NaCl, pH 7.4).[16] The buffer must be at room temperature for optimal performance.[17] Avoid primary amine buffers (like Tris, if not already part of a validated system) as they can potentially react with labeling reagents over long periods. Also, avoid components known to interfere with fluorescence assays, such as >0.2% SDS or >1% Tween-20, unless specifically required.[17]
-
FRET Substrate Stock: Dissolve the synthesized Dansyl/Dabcyl peptide substrate in 100% DMSO to create a high-concentration stock (e.g., 10 mM). Dansyl chloride itself is unstable in DMSO, but the resulting sulfonamide adduct in the peptide is stable.[7][8] Determine the precise concentration using the molar extinction coefficient of the Dansyl group.
-
Enzyme Stock: Prepare a concentrated stock of your enzyme in a buffer that ensures its stability. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
B. Assay Procedure (96-well plate format):
-
Substrate Dilutions: Prepare a 2-fold serial dilution of the FRET substrate in Assay Buffer to create a range of concentrations (e.g., from 200 µM down to 1.56 µM). These will be 2x the final desired concentration.
-
Plate Setup: Use a black, flat-bottom microplate for fluorescence assays.[17]
-
Wells 1-10 (Triplicates): Add 50 µL of each substrate dilution.
-
Well 11 (Negative Control): Add 50 µL of Assay Buffer (no substrate).
-
Well 12 (Substrate Control): Add 50 µL of the highest concentration substrate (no enzyme).
-
-
Enzyme Preparation: Dilute the enzyme stock in ice-cold Assay Buffer to a 2x working concentration. The optimal concentration should be determined empirically but will be in the linear range of a velocity vs. enzyme concentration plot.[18]
-
Reaction Initiation: To start the reaction, add 50 µL of the 2x enzyme working solution to all wells (except the Substrate Control, to which you add 50 µL of Assay Buffer). The total volume is now 100 µL.
-
Data Acquisition: Immediately place the plate in a fluorescence microplate reader pre-set to the reaction temperature (e.g., 37°C).[16]
-
Settings: Excitation at ~340 nm, Emission at ~520 nm.
-
Mode: Kinetic read. Monitor fluorescence intensity at regular intervals (e.g., every 60 seconds) for 30-60 minutes.[19]
-
C. Data Analysis:
-
Calculate Initial Velocity (V₀): For each substrate concentration, plot fluorescence units (RFU) versus time. Identify the linear portion of the curve (typically the first 5-15 minutes) and determine its slope. This slope is the initial reaction velocity (V₀) in RFU/min.
-
Correct for Inner Filter Effect (IFE): At high substrate concentrations (>20 µM), the substrate's own absorbance can decrease the measured fluorescence, a phenomenon known as the inner filter effect.[20] This can lead to an underestimation of V₀. Correction methods are available and should be applied if working at high substrate ranges.[20]
-
Determine Km and Vmax: Plot V₀ against the substrate concentration [S]. Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Km and Vmax.[16][21]
Protocol 2: Inhibitor Screening and IC50 Determination
This protocol is designed to measure the potency of a test compound by determining its half-maximal inhibitory concentration (IC50).
A. Reagent Preparation:
-
Inhibitor Stock: Dissolve the test compound(s) in 100% DMSO to create a high-concentration stock (e.g., 50 mM).
-
Enzyme & Substrate: Prepare 2x working solutions of the enzyme and the FRET substrate in Assay Buffer. Crucially, the substrate concentration should be set at or near its determined Km value for sensitive detection of inhibition.[19]
B. Assay Procedure (96-well plate format):
-
Inhibitor Dilutions: Prepare a serial dilution of the test compound in Assay Buffer containing 2x the enzyme concentration. This will be the "Enzyme + Inhibitor" mix.
-
Plate Setup:
-
Test Wells: Add 50 µL of the "Enzyme + Inhibitor" mix at various concentrations.
-
Positive Control (100% Activity): Add 50 µL of 2x enzyme solution (with DMSO vehicle but no inhibitor).
-
Negative Control (0% Activity): Add 50 µL of Assay Buffer.
-
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.[19]
-
Reaction Initiation: Add 50 µL of the 2x FRET substrate solution to all wells to start the reaction.
-
Data Acquisition: Monitor the kinetic reaction as described in Protocol 1.
C. Data Analysis:
-
Calculate Reaction Rates: Determine the initial velocity (V₀) for each inhibitor concentration.
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_positive_control))
-
Determine IC50: Plot % Inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.
Visualized Workflow & Data Representation
General Experimental Workflow
Caption: A typical workflow for FRET-based enzyme kinetic and inhibition assays.
Example Data: IC50 Determination
The following table represents hypothetical but realistic data for an inhibitor screening experiment.
| Inhibitor Conc. (nM) | log [Inhibitor] | Avg. Rate (RFU/min) | % Inhibition |
| 0 (Control) | - | 150.2 | 0.0% |
| 1 | 0.00 | 145.1 | 3.4% |
| 10 | 1.00 | 125.8 | 16.2% |
| 50 | 1.70 | 80.1 | 46.7% |
| 100 | 2.00 | 55.6 | 63.0% |
| 500 | 2.70 | 15.3 | 89.8% |
| 1000 | 3.00 | 10.1 | 93.3% |
Fitting this data to a dose-response curve would yield an IC50 value of approximately 55 nM.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. Autofluorescent compounds in sample/buffer.[17] 2. Substrate degradation or impurity. 3. Incorrect plate type (e.g., clear or white plate). | 1. Test buffer components individually for fluorescence. 2. Confirm substrate purity via HPLC. 3. Always use opaque black microplates for fluorescence assays.[17] |
| No or Weak Signal Change | 1. Enzyme is inactive. 2. Incorrect substrate sequence for the enzyme. 3. Instrument settings (filters, gain) are incorrect.[22] 4. Substrate concentration is too far below Km. | 1. Verify enzyme activity with a known positive control substrate. 2. Confirm the substrate cleavage site from literature or prior experiments. 3. Use an instrument setup guide or positive control fluorophore to confirm settings.[22] 4. Increase substrate concentration. |
| Non-linear Reaction Progress | 1. Substrate depletion. 2. Enzyme instability under assay conditions. 3. Product inhibition. 4. Inner Filter Effect at high [S].[20] | 1. Use a lower enzyme concentration or analyze only the initial linear phase. 2. Perform enzyme stability tests at the assay temperature and pH.[18] 3. This is a characteristic of the enzyme; analyze only the initial velocity. 4. Apply a mathematical correction or use a shorter pathlength cuvette/plate.[20] |
| Poor Z'-factor in HTS | 1. High variability in positive/negative controls. 2. Small assay window (low signal-to-background). | 1. Optimize pipetting, mixing, and automation. Ensure reagents are fully thawed and mixed.[17] 2. Optimize enzyme and substrate concentrations to maximize the signal change. |
References
- Dansyl chloride. (2022-07-14). MFA Cameo - Museum of Fine Arts Boston. [Link]
- Deciphering Design Principles of Förster Resonance Energy Transfer-Based Protease Substrates: Thermolysin-Like Protease from Geobacillus stearothermophilus as a Test Case. (2018-04-12).
- Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. (n.d.). PMC - NIH. [Link]
- Quantitative FRET (Förster Resonance Energy Transfer)
- Dansyl chloride. (n.d.). Coger SAS. [Link]
- The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. (2025-01-08). MDPI. [Link]
- Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect. (n.d.). PubMed Central. [Link]
- Peptide probes for proteases – innovations and applications for monitoring proteolytic activity. (2022-02-21). Chemical Society Reviews (RSC Publishing). [Link]
- Dansyl chloride. (n.d.). Wikipedia. [Link]
- Quantitative FRET: Analysis For SENP1 Protease Kinetics Determination l Protocol Preview. (2022-07-28). YouTube. [Link]
- Highly sensitive and adaptable fluorescence-quenched pair discloses the substrate specificity profiles in diverse protease families. (2017-02-23). NIH. [Link]
- Protease specificity determination by using cellular libraries of peptide substr
- Internal Calibration Förster Resonance Energy Transfer Assay: A Real-Time Approach for Determining Protease Kinetics. (2013-04-08). PMC - NIH. [Link]
- Peptide substrate screening for the diagnosis of SARS-CoV-2 using fluorescence resonance energy transfer (FRET) assay. (2021-03-25). SpringerLink. [Link]
- Turn-On Fluorescent Probe Based on a Dansyl Triarginine Peptide for Ganglioside Imaging. (2021-08-10).
- Förster resonance energy transfer (FRET)-based small-molecule sensors and imaging agents. (2020-07-22). RSC Publishing. [Link]
- Fluorescence and Quencher FRET Peptides. (2014-02-18). Bio-Synthesis. [Link]
- A sensitive high throughput screening method for identifying small molecule stimulators of the core particle of the proteasome. (n.d.). PMC - NIH. [Link]
- Synthesis and Use of Fmoc-Lys(5-Fam)-OH. (2013-03-29). Aapptec Peptides. [Link]
- A quantitative protocol for intensity-based live cell FRET imaging. (n.d.). PubMed. [Link]
- Protein Labeling for FRET with Methoxycoumarin and Acridonylalanine. (n.d.). PMC - PubMed Central. [Link]
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- 1. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Förster resonance energy transfer (FRET)-based small-molecule sensors and imaging agents - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00318E [pubs.rsc.org]
- 4. Peptide Labeling [sigmaaldrich.com]
- 5. Highly sensitive and adaptable fluorescence-quenched pair discloses the substrate specificity profiles in diverse protease families - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide probes for proteases – innovations and applications for monitoring proteolytic activity - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00798J [pubs.rsc.org]
- 7. Dansyl chloride [cogershop.com]
- 8. Application of dansyl chloride_Chemicalbook [chemicalbook.com]
- 9. A sensitive high throughput screening method for identifying small molecule stimulators of the core particle of the proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dansyl chloride - CAMEO [cameo.mfa.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Fluorescence and Quencher FRET Peptides [biosyn.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pnas.org [pnas.org]
- 16. Quantitative FRET (Förster Resonance Energy Transfer) Analysis for SENP1 Protease Kinetics Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. docs.abcam.com [docs.abcam.com]
- 18. benchchem.com [benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Internal Calibration Förster Resonance Energy Transfer Assay: A Real-Time Approach for Determining Protease Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Designing a FRET Peptide with a Dansyl Donor: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Leveraging FRET for Molecular Insights
Förster Resonance Energy Transfer (FRET) is a powerful biophysical technique that functions as a "spectroscopic ruler," enabling the study of molecular interactions and conformational changes at the nanoscale.[1] This non-radiative energy transfer occurs between two chromophores, a donor and an acceptor, when they are in close proximity, typically within 1-10 nanometers.[2] The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, varying inversely with the sixth power of the distance separating them.[3] This strong distance dependence makes FRET an invaluable tool for a myriad of applications, including the study of protein-protein interactions, protein folding, and enzyme kinetics.[4]
A common and powerful application of FRET is in the design of peptide-based biosensors, particularly for monitoring protease activity.[5] In a typical design, a peptide substrate containing a specific cleavage sequence for a target protease is synthesized with a FRET donor and acceptor pair flanking the cleavage site. In the intact peptide, the donor and acceptor are in close proximity, allowing for efficient FRET. Upon enzymatic cleavage of the peptide, the donor and acceptor are separated, leading to a disruption of FRET and a corresponding change in the fluorescence signal.[6]
This application note provides a comprehensive guide to the design, synthesis, and characterization of a FRET peptide utilizing the dansyl fluorophore as the energy donor. We will delve into the principles of FRET, the rationale behind experimental choices, and provide detailed protocols for researchers in academia and industry.
The Dansyl Fluorophore as a FRET Donor
The dansyl (5-(Dimethylamino)naphthalene-1-sulfonyl) group is a versatile fluorophore widely used in biochemical and biophysical studies.[7] Its selection as a FRET donor is underpinned by several favorable photophysical properties:
-
Environmental Sensitivity: The fluorescence emission of the dansyl group is highly sensitive to the polarity of its local environment.[7] This property can provide additional information about the conformational state of the peptide.
-
Suitable Spectral Characteristics: Dansyl has an excitation maximum in the near-UV range (around 335 nm) and a broad emission spectrum in the visible range (peaking around 518 nm), which allows for good spectral overlap with a variety of acceptor molecules.[8]
-
Reactive Moiety: Dansyl chloride, the reactive form of the fluorophore, readily reacts with primary and secondary amines, such as the N-terminal amine of a peptide or the side chain of a lysine residue, under alkaline conditions to form a stable sulfonamide bond.[9][10]
Designing Your Dansyl-Based FRET Peptide
The successful design of a FRET peptide requires careful consideration of several factors to ensure optimal performance. The logical workflow for designing a dansyl-based FRET peptide is illustrated below.
Sources
- 1. Dansyl-peptides matrix-assisted laser desorption/ionization mass spectrometric (MALDI-MS) and tandem mass spectrometric (MS/MS) features improve the liquid chromatography/MALDI-MS/MS analysis of the proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Item - Spectral properties of EDANS-Dabcyl pair [45] and the flowchart of the experimental design. - Public Library of Science - Figshare [plos.figshare.com]
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- 10. The Dansyl Method for Identifying N-Terminal Amino Acids | Springer Nature Experiments [experiments.springernature.com]
The Dansyl-Dabcyl FRET Pair: A Comprehensive Guide to Peptide Substrate Design and Application in Enzyme Assays
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of the Dansyl-Dabcyl Förster Resonance Energy Transfer (FRET) pair in the design and utilization of peptide substrates for enzyme assays. With full editorial control, this guide is structured to offer a narrative that combines theoretical principles with practical, field-proven insights to ensure both scientific integrity and experimental success.
Introduction: The Power of Proximity in Biochemical Assays
The study of enzymatic activity, particularly proteolysis, is fundamental to understanding physiological processes and developing therapeutic interventions. A powerful tool in the enzymologist's arsenal is the use of fluorogenic substrates that report on catalytic events in real-time. Among the various available technologies, Förster Resonance Energy Transfer (FRET) has emerged as a highly sensitive and versatile method.[1][2] This guide focuses on a classic and robust FRET pair: the fluorescent donor Dansyl and the non-fluorescent "dark" quencher Dabcyl.
The Dansyl-Dabcyl pair offers a compelling combination of spectral properties and proven utility, making it a workhorse for continuous monitoring of enzyme activity, high-throughput screening (HTS) of inhibitors, and detailed kinetic studies.[1][3] This guide will delve into the principles governing the Dansyl-Dabcyl FRET system, provide detailed protocols for its application, and offer insights into the design of effective peptide substrates.
The Science of Silence and Signal: The FRET Mechanism
FRET is a non-radiative energy transfer process between two chromophores, a donor and an acceptor, that are in close proximity (typically 10-100 Å).[1][4] The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, varying as the inverse sixth power of that distance.[1]
In the context of a Dansyl-Dabcyl labeled peptide, the Dansyl group serves as the fluorescent donor, and the Dabcyl group acts as the acceptor. When the peptide substrate is intact, the close proximity of Dansyl and Dabcyl allows for efficient FRET. The energy absorbed by the Dansyl fluorophore upon excitation is transferred to the Dabcyl quencher, which dissipates this energy as heat rather than light. The result is a quenched, or "silent," fluorescent state.
Upon enzymatic cleavage of the peptide backbone at a specific recognition site, the Dansyl and Dabcyl moieties are separated. This separation disrupts FRET, and the Dansyl fluorophore, no longer quenched, emits its characteristic fluorescence upon excitation. This increase in fluorescence provides a direct and continuous measure of enzymatic activity.
Figure 1: Mechanism of a Dansyl-Dabcyl FRET-based protease assay.
Key Photophysical Properties and Advantages
The effectiveness of the Dansyl-Dabcyl pair stems from their well-matched spectral characteristics.
| Parameter | Dansyl (Donor) | Dabcyl (Acceptor/Quencher) |
| Excitation Maximum (λex) | ~335-340 nm[5] | ~453 nm[1] |
| Emission Maximum (λem) | ~520-530 nm | Non-fluorescent ("Dark Quencher")[1] |
| Spectral Overlap | The emission spectrum of Dansyl significantly overlaps with the absorption spectrum of Dabcyl, which is a prerequisite for efficient FRET.[3] | |
| Förster Radius (R₀) | ~33 Å |
Key Advantages of the Dansyl-Dabcyl FRET Pair:
-
High Quenching Efficiency: The excellent spectral overlap between Dansyl's emission and Dabcyl's absorption leads to efficient quenching of the donor's fluorescence in the intact substrate, resulting in a low background signal and a high signal-to-noise ratio upon cleavage.[1]
-
"Dark" Quencher: Dabcyl is a non-fluorescent acceptor, meaning it does not emit its own fluorescence after energy transfer. This eliminates the potential for background fluorescence from the acceptor, simplifying data analysis and increasing the sensitivity of the assay compared to FRET pairs with fluorescent acceptors.[1]
-
Environmental Sensitivity of Dansyl: The fluorescence of the Dansyl group is sensitive to its local environment.[6] This property can be advantageous in certain applications, providing additional information about the binding or conformational state of the peptide. However, it also necessitates careful control of assay conditions.
-
Proven Track Record: The Dansyl-Dabcyl pair has been extensively validated and utilized in a wide range of protease assays, providing a wealth of literature and established protocols for researchers to draw upon.[3]
Designing Effective Dansyl-Dabcyl Peptide Substrates
The success of a FRET-based enzyme assay is critically dependent on the design of the peptide substrate. Several factors must be considered to ensure efficient quenching in the intact state and rapid cleavage by the target enzyme.
Peptide Sequence Selection
The amino acid sequence of the peptide is the primary determinant of its specificity for a particular protease. The sequence should encompass the recognition and cleavage site of the target enzyme. Resources for identifying optimal cleavage sequences include:
-
Literature Review: Published studies on the target protease often report known substrate specificities.
-
Substrate Profiling Libraries: Combinatorial peptide libraries can be screened to identify optimal cleavage sequences for a given protease.[7]
-
Natural Substrate Sequences: The cleavage sites in the natural protein substrates of the protease can serve as a starting point for designing shorter peptide substrates.
Examples of Peptide Substrates for Different Protease Classes:
-
Serine Proteases (e.g., Trypsin): These proteases often cleave after basic residues. A generic trypsin substrate could incorporate an Arginine (R) or Lysine (K) at the P1 position.
-
Cysteine Proteases (e.g., Caspases): Caspases have a strong preference for an Aspartic acid (D) residue at the P1 position. A substrate for Caspase-3 might contain the sequence DEVD.
-
Metalloproteases (e.g., MMPs): Matrix metalloproteinases have more complex substrate specificities, often preferring hydrophobic residues at the P1' position. A generic MMP substrate might be based on the cleavage of collagen or other extracellular matrix proteins.[8]
-
Aspartic Proteases (e.g., HIV Protease): These proteases recognize specific sequences within viral polyproteins.[1][3]
Spacer Length and Conformation
The distance between the Dansyl and Dabcyl moieties is critical for efficient FRET. The Förster radius (R₀) for the Dansyl-Dabcyl pair is approximately 33 Å, which is the distance at which FRET efficiency is 50%.[9] For optimal quenching, the distance in the intact substrate should be well within this radius.
The number of amino acids separating the labeled residues (the "spacer") influences this distance. A typical spacer length is 6-10 amino acids. However, the flexibility and secondary structure of the peptide backbone also play a significant role. A more rigid or extended conformation may require a shorter spacer to maintain proximity between the fluorophore and quencher.[1]
Incorporation of Dansyl and Dabcyl
Dansyl and Dabcyl are typically incorporated into the peptide sequence by coupling to the side chains of specific amino acids, such as Lysine (Lys) or Glutamic acid (Glu), or to the N- and C-termini of the peptide. The use of pre-derivatized amino acids like Fmoc-Lys(Dabcyl)-OH and Fmoc-Glu(Dansyl)-OH facilitates their incorporation during solid-phase peptide synthesis.[1]
Figure 2: Workflow for designing a Dansyl-Dabcyl FRET peptide substrate.
Experimental Protocols
The following protocols provide a framework for utilizing Dansyl-Dabcyl labeled peptides in common enzyme assays. It is crucial to optimize these protocols for the specific enzyme and substrate being investigated.
Protocol for Determining Enzyme Kinetics
This protocol outlines the steps for determining the Michaelis-Menten kinetic parameters (Km and Vmax) of a protease using a Dansyl-Dabcyl FRET substrate.
Materials:
-
Purified protease of known concentration
-
Dansyl-Dabcyl labeled peptide substrate stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (optimized for the target protease, e.g., Tris-HCl, HEPES)
-
Black, flat-bottom 96- or 384-well microplates
-
Fluorescence microplate reader with excitation at ~340 nm and emission detection at ~520 nm
Procedure:
-
Prepare Substrate Dilutions: Serially dilute the peptide substrate stock solution in assay buffer to create a range of concentrations (e.g., from 0.1x to 10x the expected Km).
-
Prepare Enzyme Solution: Dilute the purified protease in assay buffer to the desired working concentration. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Set up the Assay Plate:
-
Add a fixed volume of each substrate dilution to multiple wells of the microplate.
-
Include control wells:
-
No Enzyme Control: Substrate in assay buffer without enzyme to determine background fluorescence.
-
No Substrate Control: Enzyme in assay buffer without substrate to check for intrinsic fluorescence of the enzyme preparation.
-
-
-
Initiate the Reaction: Add a fixed volume of the enzyme solution to the substrate-containing wells to start the reaction. Mix gently.
-
Kinetic Measurement: Immediately place the plate in the fluorescence microplate reader, pre-set to the appropriate temperature for the enzyme. Measure the fluorescence intensity at regular intervals (e.g., every 30-60 seconds) for a period sufficient to establish the initial linear rate of the reaction.
-
Data Analysis:
-
For each substrate concentration, calculate the initial velocity (v₀) from the linear portion of the fluorescence versus time plot. This is typically done by converting the rate of change in relative fluorescence units (RFU) per minute to molar concentration of product per minute using a standard curve of the free Dansyl-labeled cleavage product.
-
Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.
-
Protocol for High-Throughput Screening (HTS) of Protease Inhibitors
This protocol is designed for screening a library of compounds to identify potential inhibitors of a target protease.
Materials:
-
Purified protease
-
Dansyl-Dabcyl labeled peptide substrate
-
Assay buffer
-
Compound library dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (a known inhibitor of the target protease)
-
Negative control (e.g., DMSO vehicle)
-
Black 96- or 384-well microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the protease in assay buffer to a working concentration.
-
Dilute the peptide substrate in assay buffer to a working concentration (typically at or near the Km value for the enzyme).
-
-
Compound Plating: Dispense a small volume of each compound from the library into the wells of the assay plate. Also, add the positive and negative controls to designated wells.
-
Enzyme Addition: Add the diluted protease solution to all wells containing compounds and controls.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at the assay temperature to allow for the interaction between the compounds and the enzyme.
-
Reaction Initiation: Add the diluted substrate solution to all wells to start the enzymatic reaction.
-
Endpoint or Kinetic Reading:
-
Endpoint: Incubate the plate for a fixed time, then measure the final fluorescence intensity in each well.
-
Kinetic: Immediately place the plate in the microplate reader and monitor the fluorescence over time to determine the reaction rate.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the negative control (DMSO).
-
Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50% inhibition).
-
The Z'-factor can be calculated from the positive and negative controls to assess the quality and robustness of the HTS assay.
-
Troubleshooting and Considerations
While Dansyl-Dabcyl FRET assays are generally robust, certain issues can arise.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Background Fluorescence | - Substrate degradation- Impure substrate (unlabeled or singly labeled peptides)- Autofluorescence from assay components or compounds | - Store substrate stock solution protected from light at -20°C or below.- Verify substrate purity via HPLC and mass spectrometry.- Run controls for all assay components and test compounds for intrinsic fluorescence. |
| Low Signal or Poor Signal-to-Noise Ratio | - Inefficient FRET quenching in the intact substrate (poor design)- Low enzyme activity- Sub-optimal assay conditions (pH, temperature, buffer composition)- Inner filter effect at high substrate concentrations | - Re-design the peptide substrate with a different spacer length.- Confirm enzyme activity using a different assay.- Optimize assay conditions for the specific enzyme.- Work at substrate concentrations below which the inner filter effect is significant.[10] |
| Assay Interference from Compounds (HTS) | - Autofluorescent compounds- Compounds that quench Dansyl fluorescence- Compounds that precipitate in the assay buffer | - Pre-screen compound library for autofluorescence at the assay wavelengths.- Perform counter-screens to identify quenchers.- Visually inspect plates for precipitation. |
| Non-linear Reaction Progress Curves | - Substrate depletion- Enzyme instability- Time-dependent inhibition | - Use lower enzyme concentrations or shorter reaction times.- Assess enzyme stability under assay conditions.- If inhibition is time-dependent, use appropriate kinetic models for analysis. |
Conclusion
The Dansyl-Dabcyl FRET pair provides a powerful and versatile platform for the development of sensitive and continuous assays for a wide range of enzymes, particularly proteases. By understanding the underlying principles of FRET and adhering to sound principles of peptide substrate design, researchers can develop robust and reliable assays for basic research, drug discovery, and diagnostics. The detailed protocols and troubleshooting guidance provided in this document serve as a comprehensive resource to facilitate the successful application of this valuable technology.
References
- LifeTein. (2024). Fluorescent Labeling Pairs with EDANS and DABCYL. LifeTein Peptide Blog. [Link]
- Grzonka, Z., et al. (2017). Highly sensitive and adaptable fluorescence-quenched pair discloses the substrate specificity profiles in diverse protease families. Scientific Reports, 7(1), 43236. [Link]
- Fisher, A. J., et al. (2023). Development of Selective ADAMTS-5 Peptide Substrates to Monitor Proteinase Activity. ACS Chemical Biology, 18(3), 632-644. [Link]
- Sahoo, H. (2014). Fluorophores, environments and quantification techniques in the analysis of transmembrane helix interaction using FRET. Journal of Biosciences, 39(2), 273-286. [Link]
- Gussoni, M., et al. (2013). A Dansyl Fluorescence-Based Assay for Monitoring Kinetics of Lipid Extraction and Transfer. Lipids, 48(11), 1165-1172. [Link]
- AnaSpec. (n.d.).
- Coleman, S. H., et al. (2018). A sensitive high throughput screening method for identifying small molecule stimulators of the core particle of the proteasome. Current Protocols in Chemical Biology, 10(4), e53. [Link]
- Al-Fahad, A. J., et al. (2021). Peptide substrate screening for the diagnosis of SARS-CoV-2 using fluorescence resonance energy transfer (FRET) assay. RSC Advances, 11(21), 12537-12543. [Link]
- InnoPep. (n.d.). HCV Protease FRET Substrate (RET S1) Ac - DE - D(Edans) - EE - Abu - ψ - [COO] - AS - K(Dabcyl) - NH2. [Link]
- Choe, Y., et al. (2006). Substrate profiling of cysteine proteases using a combinatorial peptide library identifies functionally unique specificities. Journal of Biological Chemistry, 281(18), 12824-12832. [Link]
- Martins, C. D. F., et al. (2019). Intermolecular Quenching of Edans/Dabcyl Donor–Acceptor FRET Pair. Molbank, 2019(2), M1061. [Link]
- Kim, J. B. (2010). Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer. Theranostics, 1, 146-155. [Link]
- Stensland, B., et al. (2013). Efficient Screening of Marine Extracts for Protease Inhibitors by Combining FRET Based Activity Assays and Surface Plasmon Resonance Spectroscopy Based Binding Assays. Marine Drugs, 11(11), 4320-4339. [Link]
- Imbert, L., et al. (2007). Recommendations for the Reduction of Compound Artifacts in Time-Resolved Fluorescence Resonance Energy Transfer Assays. ASSAY and Drug Development Technologies, 5(2), 245-254. [Link]
- Becker, C. F. W., et al. (2011). Highly adaptable and sensitive protease assay based on fluorescence resonance energy transfer. Analytical Biochemistry, 417(1), 69-74. [Link]
- Tusa, J. K., & He, J. (2013). Overcoming Limitations of FRET Measurements. Biophysical Journal, 104(2), 16a. [Link]
- AnaSpec. (n.d.). FRET: A Powerful Technology for Protease Detection. [Link]
- Raposo, M. M. M., et al. (2023). Synthesis, fluorescence and theoretical insights into a novel FRET-based dansyl-rhodamine sensor for the in vitro detection of toxic bioaccumulated Hg(II) ions. Dyes and Pigments, 211, 111082. [Link]
- Martins, C. D. F., et al. (2019). Intermolecular Quenching of Edans/Dabcyl Donor–Acceptor FRET Pair. Proceedings, 3(1), 38. [Link]
- Lauer-Fields, J. L., et al. (2011). Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. Current Protocols in Protein Science, Chapter 21, Unit 21.6. [Link]
- Prágai, Z., et al. (2005). Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells. Antimicrobial Agents and Chemotherapy, 49(2), 647-654. [Link]
- Guo, Y., et al. (2014). A Simple, Rapid and Sensitive FRET Assay for Botulinum Neurotoxin Serotype B Detection. PLoS ONE, 9(11), e112119. [Link]
Sources
- 1. lifetein.com [lifetein.com]
- 2. Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer [thno.org]
- 3. mdpi.com [mdpi.com]
- 4. cdn.thomasnet.com [cdn.thomasnet.com]
- 5. bachem.com [bachem.com]
- 6. A Dansyl Fluorescence-Based Assay for Monitoring Kinetics of Lipid Extraction and Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substrate profiling of cysteine proteases using a combinatorial peptide library identifies functionally unique specificities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. anaspec.com [anaspec.com]
- 9. cpcscientific.com [cpcscientific.com]
- 10. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
Application Notes & Protocols: Leveraging Fmoc-Lys(Dansyl)-OH for the Quantitative Study of Protein-Peptide Interactions
Abstract
The precise characterization of protein-peptide interactions is fundamental to understanding cellular signaling, enzyme regulation, and is a cornerstone of modern drug discovery.[1] Fmoc-Lys(Dansyl)-OH is a versatile fluorescent building block for solid-phase peptide synthesis (SPPS), enabling the site-specific incorporation of the environmentally sensitive dansyl fluorophore into a peptide of interest.[2][3] This guide provides an in-depth exploration of the principles and methodologies for using dansylated peptides to quantitatively study binding events through Fluorescence Polarization (FP), Förster Resonance Energy Transfer (FRET), and fluorescence quenching assays. The protocols herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower robust and reliable experimental design.
The Power of the Dansyl Probe in Elucidating Molecular Interactions
The dansyl (5-(Dimethylamino)naphthalene-1-sulfonyl) group is a classic fluorophore renowned for its remarkable sensitivity to its local environment.[4][5] Its fluorescence quantum yield, emission maximum, and lifetime are significantly altered by changes in solvent polarity and viscosity.[4] When a dansyl-labeled peptide binds to a protein, the fluorophore often transitions from the polar aqueous buffer to a more non-polar, constrained environment within the binding pocket. This sequestration typically results in a significant enhancement of its fluorescence quantum yield and a characteristic blue shift in its emission maximum.[4][6] This solvatochromic property is the foundation for simple, direct-binding assays.
Furthermore, the dansyl group's spectral properties make it an excellent tool for more sophisticated biophysical techniques. Its fluorescence lifetime is suitable for polarization measurements, and its absorption spectrum overlaps well with the emission spectrum of tryptophan, making it an ideal FRET acceptor for probing proximity to intrinsic protein fluorophores.[7][8]
Table 1: Spectroscopic Properties of Dansyl Fluorophore
| Property | Typical Value | Rationale for Utility |
| Excitation Maximum (λex) | ~335-350 nm[5] | Minimizes background fluorescence from biological samples and autofluorescence from plastic plates. |
| Emission Maximum (λem) | ~510-550 nm (highly solvent-dependent)[5] | The significant shift upon binding provides a robust signal for quenching/enhancement assays.[4] |
| Molar Extinction Coefficient (ε) | ~4,300 M⁻¹cm⁻¹[5] | Allows for accurate concentration determination of the labeled peptide. |
| Fluorescence Quantum Yield (ΦF) | 0.05 (in water) to >0.7 (in non-polar solvents)[5] | The dramatic increase in quantum yield in hydrophobic environments is the basis for binding-induced fluorescence enhancement. |
| Fluorescence Lifetime (τ) | 4-16 ns (solvent-dependent) | Suitable for Fluorescence Polarization assays, where changes in rotational correlation time upon binding can be measured accurately.[9] |
Workflow: Site-Specific Peptide Labeling via SPPS
The strategic placement of the fluorescent probe is critical for a successful binding assay. This compound allows for the precise incorporation of the dansyl group onto the ε-amino group of a lysine residue at any desired position within the peptide sequence during standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[2][10]
Caption: Workflow for incorporating this compound into a peptide using SPPS.
Causality Behind the Method: The use of the Fmoc protecting group for the α-amine and a stable dansyl group on the side chain ensures that the peptide backbone elongates correctly.[11] This "building block" approach is superior to post-synthetic labeling, which can result in non-specific labeling at multiple sites (e.g., the N-terminus and other lysine residues) and a heterogeneous product.[]
Application I: Fluorescence Polarization (FP) for Binding Affinity
FP is a powerful, homogeneous assay technique that measures the change in the apparent molecular size of a fluorescent molecule.[13][14]
Principle of FP: When a small, fluorescently-labeled peptide (the "tracer") is excited with plane-polarized light, it tumbles rapidly in solution during the lifetime of the excited state, causing the emitted light to be largely depolarized. Upon binding to a much larger protein, the rotational motion of the peptide is significantly slowed. This reduced tumbling results in the emitted light remaining highly polarized. The change in polarization is directly proportional to the fraction of peptide bound.[15]
Caption: Principle of Fluorescence Polarization (FP) assay.
Protocol: Direct Binding FP Assay to Determine Kd
A. Experimental Rationale & Design:
-
Why Label the Peptide? The FP signal change is dependent on the relative change in molecular volume. Labeling the smaller partner (peptide) ensures the largest possible change upon binding to the larger partner (protein), maximizing the assay window (ΔmP).[16]
-
Tracer Concentration: The concentration of the dansylated peptide should be kept constant and well below the expected dissociation constant (Kd), ideally ≤ 0.5 * Kd. This ensures that the concentration of the titrated protein is not significantly depleted by binding to the tracer.
-
Assay Window (ΔmP): A robust assay should have a ΔmP (mP_bound - mP_free) of at least 70-100 mP.[17]
B. Materials & Reagents:
-
Assay Buffer: e.g., 25 mM Tris pH 7.5, 150 mM NaCl, 0.01% Tween-20. (Note: The inclusion of a non-ionic detergent like Tween-20 is crucial to prevent non-specific binding and protein aggregation[18]).
-
Dansylated Peptide (Tracer): Stock solution in DMSO or assay buffer.
-
Protein: Purified protein of interest in assay buffer.
-
Plate: Black, low-volume, non-binding surface 96- or 384-well plate.
C. Step-by-Step Procedure:
-
Determine Optimal Tracer Concentration: Prepare a serial dilution of the dansylated peptide in assay buffer (e.g., from 1 nM to 1 µM). Measure the total fluorescence intensity. Choose a concentration that gives a stable fluorescence signal at least 5-10 times above the buffer background but is low enough to satisfy the condition of [Tracer] << Kd.
-
Prepare Protein Titration Series: Perform a serial dilution of the protein in assay buffer. Start at a concentration at least 10-20 times the expected Kd and perform 12-16 dilutions (e.g., 2-fold or 3-fold dilutions).
-
Set Up Assay Plate:
-
Add a constant volume of the dansylated peptide to all wells (to achieve the final optimal concentration determined in step 1).
-
Add an equal volume of the protein serial dilutions to the wells.
-
Include "Free Tracer" control wells (peptide + buffer, no protein) and "Buffer Blank" wells.
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes (or longer, if binding is slow) to allow the reaction to reach equilibrium. Protect from light.
-
Measurement: Read the plate on a fluorescence polarization-capable plate reader. Set the excitation and emission wavelengths appropriate for the dansyl fluorophore (e.g., Ex: 340 nm, Em: 520 nm). Ensure the instrument's G-factor is correctly calibrated.[16][19]
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the millipolarization (mP) values as a function of the logarithm of the protein concentration.
-
Fit the resulting sigmoidal curve to a one-site binding model (variable slope) using software like GraphPad Prism or Origin to determine the Kd.
-
Table 2: Troubleshooting FP Assays
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Small Assay Window (ΔmP < 50) | 1. Protein is too small relative to the peptide. 2. Fluorophore is on a long, flexible linker ("propeller effect").[9] 3. Tracer concentration is too high. | 1. This assay may not be suitable; consider FRET or quenching. 2. Redesign the peptide with the dansyl-lysine closer to the core binding motif. 3. Lower the tracer concentration. |
| High mP Value for Free Tracer | 1. Tracer is aggregating or binding to the plate. 2. Tracer concentration is too high, leading to self-quenching. | 1. Increase detergent (e.g., Tween-20 to 0.05%) or change plate type. 2. Lower the tracer concentration. |
| Data Does Not Reach a Plateau | 1. Protein concentration is not high enough to achieve saturation. 2. Non-specific binding at high protein concentrations. | 1. Increase the maximum protein concentration in the titration. 2. Increase salt or detergent concentration in the buffer to reduce non-specific interactions.[18] |
Application II: Förster Resonance Energy Transfer (FRET)
FRET is a quantum mechanical phenomenon where energy is transferred non-radiatively from an excited donor fluorophore to a nearby acceptor fluorophore through dipole-dipole coupling.[20] The efficiency of this transfer is exquisitely sensitive to the distance between the two probes, varying inversely with the sixth power of the distance (1/R⁶).[21]
Principle of FRET for Protein-Peptide Interactions: A common and elegant FRET pair for this application is an intrinsic Tryptophan (Trp) residue in the protein (the donor) and the dansyl group on the peptide (the acceptor).[8][10] Trp emits fluorescence around 350 nm, which overlaps with the absorption spectrum of dansyl.[7] When the dansylated peptide binds to the protein, bringing the dansyl group within the Förster distance (typically 1-10 nm) of a Trp residue, the Trp fluorescence is quenched, and a sensitized emission from the dansyl group can be observed.
Caption: FRET between a protein's Tryptophan (donor) and a peptide's Dansyl (acceptor).
Protocol: Trp-Dansyl FRET Binding Assay
A. Experimental Rationale & Design:
-
Prerequisites: The target protein must contain one or more Trp residues positioned near the peptide binding site. The dansyl-lysine must be incorporated into the peptide at a position that will be in close proximity (<10 nm) to the Trp upon binding.
-
Selective Excitation: Trp can be selectively excited at ~295 nm to minimize direct excitation of Tyrosine residues.[22]
-
Controls are Critical: To validate the assay, you need spectra of: (1) The protein alone, (2) The dansylated peptide alone (excited at 295 nm to check for direct excitation), and (3) a non-dansylated version of the peptide with the protein to confirm the fluorescence change is dansyl-dependent.[23]
B. Materials & Reagents:
-
Assay Buffer: As in the FP assay.
-
Dansylated Peptide & Unlabeled Peptide Control.
-
Protein containing Trp.
-
Instruments: A research-grade spectrofluorometer with monochromators for scanning emission spectra.
C. Step-by-Step Procedure:
-
Characterize Individual Components:
-
Record the emission spectrum of the protein alone (excite at 295 nm). Note the Trp emission peak (~350 nm).
-
Record the emission spectrum of the dansylated peptide alone (excite at 295 nm) to measure any direct "bleed-through" excitation.
-
-
Perform Titration:
-
To a fixed concentration of the protein in a quartz cuvette, add increasing aliquots of the concentrated dansylated peptide stock.
-
After each addition, mix gently and allow to equilibrate (1-2 minutes).
-
-
Acquire Spectra: After each addition, record the full emission spectrum (e.g., from 310 nm to 600 nm) with the excitation fixed at 295 nm.
-
Observe Spectral Changes: Look for two key signatures of FRET:
-
A decrease in the Trp emission intensity at ~350 nm (donor quenching).
-
An increase in the dansyl emission intensity at ~520 nm (sensitized acceptor emission).
-
-
Data Analysis:
-
Correct for dilution effects if titrant volume is significant.
-
Plot the change in Trp fluorescence (or the ratio of Dansyl/Trp fluorescence) against the total peptide concentration.
-
Fit the resulting binding curve to a suitable binding model to extract the Kd.
-
Application III: Environmental Sensitivity & Fluorescence Quenching
The simplest application of the dansyl probe leverages its intrinsic environmental sensitivity. The binding event itself can cause a change in fluorescence intensity, providing a direct readout of the interaction.
Principle of Environmental Sensing: A dansyl group exposed to polar water molecules has its fluorescence significantly quenched. When the peptide binds to a hydrophobic pocket on the protein, the dansyl group is shielded from water. This change to a non-polar, rigid environment dramatically increases its fluorescence quantum yield, resulting in a "turn-on" signal.[4][24]
Caption: Environmental sensitivity of the Dansyl probe upon binding.
Protocol: Fluorescence Enhancement Binding Assay
A. Experimental Rationale & Design:
-
Simplicity: This is the most straightforward assay, requiring only a fluorometer and the two binding partners.
-
Applicability: This method is effective when the peptide binding site on the protein is substantially non-polar.
-
Inner Filter Effect: At high concentrations, the protein or peptide might absorb the excitation or emission light, leading to an artificial decrease in fluorescence. It is essential to run controls to correct for this. A common control is to titrate the protein into a solution of a free dansyl-amino acid; no binding should occur, so any change in fluorescence is due to the inner filter effect.
B. Step-by-Step Procedure:
-
Set up Fluorometer: Set the excitation and emission wavelengths for dansyl (e.g., Ex: 340 nm, Em: 520 nm) and optimize the slit widths for a good signal-to-noise ratio.
-
Titration:
-
Place a fixed concentration of the dansylated peptide in a cuvette (or multi-well plate). The concentration should be low enough to be in a linear signal range.
-
Record the initial fluorescence intensity (F₀).
-
Add increasing concentrations of the protein, mixing and equilibrating after each addition.
-
Record the fluorescence intensity (F) after each addition.
-
-
Data Analysis:
-
Correct the data for dilution. If necessary, correct for inner filter effects using control titration data.
-
Plot the change in fluorescence (ΔF = F - F₀) or the fractional change (ΔF/F₀) as a function of the total protein concentration.
-
Fit the data to a binding isotherm to calculate the Kd and the maximum fluorescence change (ΔF_max).
-
Conclusion
This compound is a powerful and multifaceted tool for the quantitative analysis of protein-peptide interactions. By incorporating this fluorescent amino acid into a peptide of interest via SPPS, researchers can unlock a suite of biophysical assays. Fluorescence Polarization provides a robust, high-throughput method for determining binding affinity, especially for screening applications.[25] FRET offers the ability to probe distance-specific binding events, providing structural insights. Finally, direct fluorescence enhancement or quenching assays provide the simplest method for monitoring binding when the interaction involves a significant change in the polarity of the probe's environment. The choice of method depends on the specific protein-peptide system and the experimental question, but all three approaches provide valuable, quantitative data for advancing research and drug development.
References
- Environmental Sensitivity of Dansylsarcosine Fluorescence: An In-depth Technical Guide.Benchchem.
- Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding?
- Comparing the sensitivity of Dansyl chloride with other fluorescent probes like NBD-Cl.Benchchem.
- Troubleshooting fluorescence polarization assays with SPOP inhibitors.Benchchem.
- Rational Design and Evaluation of FRET Experiments to Measure Protein Proximities in Cells.
- Optimizing FRET-FLIM Labeling Conditions to Detect Nuclear Protein Interactions at Native Expression Levels in Living Arabidopsis Roots.PubMed Central.
- Rational design and evaluation of FRET experiments to measure protein proximities in cells.SciSpace.
- Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block.PubMed Central.
- Environmentally Sensitive Fluorescent Sensors Based on Synthetic Peptides.PubMed Central.
- Protein-peptide Interaction.
- FP Assay Troubleshooting?
- A Structure-based Data Set of Protein-peptide Affinities and its Nonredundant Benchmark: Potential Applications in Comput
- Structures of some common environment-sensitive fluorophores.
- How do I optimize FRET?
- Fluorescence polarization assays in high-throughput screening and drug discovery: a review.PubMed Central.
- The Use of Dansyl Chloride to Probe Protein Structure and Dynamics.MDPI.
- PPI-Affinity: A Web Tool for the Prediction and Optimization of Protein–Peptide and Protein–Protein Binding Affinity.PubMed Central.
- High-Efficiency Solid Phase Synthesis of Peptides and Peptidomimetics.
- Buy this compound | 118584-90-0.Smolecule.
- Fluorescence polariz
- Fluorometric Measurement of Calmodulin-Dependent Peptide–Protein Interactions Using Dansyl
- Ranking protein-peptide binding affinities with protein language models.bioRxiv.
- Optimizing fluorescent protein trios for 3-Way FRET imaging of protein interactions in living cells.Semantic Scholar.
- PPI-Affinity: A Web Tool for the Prediction and Optimization of Protein–Peptide and Protein–Protein Binding Affinity.
- Fluorescent Probes and Quenchers in Studies of Protein Folding and Protein-Lipid Interactions.PubMed Central.
- Fmoc Solid Phase Peptide Synthesis.ChemPep.
- Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding.PubMed.
- A 'turn-on' FRET peptide sensor based on the mercury bindingprotein MerP.Royal Society of Chemistry.
- Advances in Fmoc solid-phase peptide synthesis.Semantic Scholar.
- Direct Fmoc-Chemistry-Based Solid Phase Synthesis of Peptidyl Thioesters.PubMed Central.
- Fmoc-L-Lys(Dansyl)-OH | CAS 118584-90-0.Santa Cruz Biotechnology.
- FRET: Fluorescence Resonance Energy Transfer.University of North Carolina School of Medicine.
- FMOC-L-LYS(DANSYL)-OH | 118584-90-0.ChemicalBook.
- Fluorescence Polarization (FP) Assays for Monitoring Peptide‐Protein or Nucleic Acid‐Protein Binding.Scilit.
- Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding.
- Fluorescence Polarization Assays in Small Molecule Screening.PubMed Central.
- Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide.PubMed Central.
- Structural Transitions in the Protein L Denatured St
- High-Throughput Fluorometric Assay for Membrane-Protein Interaction.PubMed.
- Conformation of Prion Protein Repeat Peptides Probed by FRET Measurements and Molecular Dynamics Simulations.
- FRETing about the details: Case studies in the use of a genetically encoded fluorescent amino acid for distance‐dependent energy transfer.PubMed Central.
- Fluorescent Dyes for Labeling Peptides.LubioScience.
- Fmoc-Lys(Boc)-OH.PubChem.
- This compound.ChemPep.
- The Synthesis and Application of Fmoc-Lys(5-Fam) Building Blocks.PubMed Central.
- FMOC-Lys(DABCYL)-OH.
- Lysine in Protein Labeling and Analysis Research.BOC Sciences.
Sources
- 1. Protein-peptide Interaction - TDC [tdcommons.ai]
- 2. Buy this compound | 118584-90-0 [smolecule.com]
- 3. scbt.com [scbt.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fluorometric Measurement of Calmodulin-Dependent Peptide–Protein Interactions Using Dansylated Calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. science.umd.edu [science.umd.edu]
- 8. Conformation of Prion Protein Repeat Peptides Probed by FRET Measurements and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A ‘turn-on’ FRET peptide sensor based on the mercury bindingprotein MerP - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fluorescence Polarization (FP) Assays for Monitoring Peptide‐Protein or Nucleic Acid‐Protein Binding | Scilit [scilit.com]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
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- 18. researchgate.net [researchgate.net]
- 19. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Optimizing FRET-FLIM Labeling Conditions to Detect Nuclear Protein Interactions at Native Expression Levels in Living Arabidopsis Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 21. FRETing about the details: Case studies in the use of a genetically encoded fluorescent amino acid for distance‐dependent energy transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 23. How do I optimize FRET? | AAT Bioquest [aatbio.com]
- 24. Environmentally Sensitive Fluorescent Sensors Based on Synthetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Harnessing the Power of Dansyl-Labeled Peptides for Advanced Fluorescence Microscopy
Introduction: The Enduring Utility of a Classic Fluorophore in Modern Cell Biology
In the dynamic landscape of cellular imaging, the selection of an appropriate fluorescent probe is paramount to the success of an experiment. While a plethora of novel fluorophores has emerged, the classic dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) group remains a robust and versatile tool for labeling peptides and proteins. Its enduring popularity stems from a unique combination of environmental sensitivity, a large Stokes shift, and a relatively small size that minimizes steric hindrance of the labeled biomolecule's function. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of dansyl-labeled peptides in fluorescence microscopy. We will delve into the underlying chemical principles, provide detailed labeling and imaging protocols, and offer insights gleaned from years of in-field application.
The utility of the dansyl group lies in its remarkable sensitivity to the local environment. The fluorescence emission of the dansyl moiety is highly dependent on the polarity of its surroundings; it exhibits weak fluorescence in aqueous, polar environments and a significant increase in fluorescence quantum yield in nonpolar, hydrophobic environments. This solvatochromic property is invaluable for studying peptide-membrane interactions, protein conformational changes, and ligand binding events, as these phenomena are often accompanied by a change in the local environment of the labeled peptide.
I. The Chemistry of Dansyl Labeling: A Step-by-Step Protocol
The most common method for labeling peptides with the dansyl group is through the reaction of dansyl chloride with the primary amine groups of the peptide, such as the N-terminal amine or the epsilon-amine of lysine residues. The reaction proceeds via a nucleophilic substitution, forming a stable sulfonamide bond.
Protocol 1: Dansyl Chloride Labeling of Peptides
Materials:
-
Peptide of interest (with at least one primary amine)
-
Dansyl chloride
-
Anhydrous dimethylformamide (DMF) or acetonitrile (ACN)
-
Sodium bicarbonate buffer (0.1 M, pH 8.5-9.0)
-
Trifluoroacetic acid (TFA)
-
High-performance liquid chromatography (HPLC) system with a C18 column
-
Lyophilizer
Procedure:
-
Peptide Dissolution: Dissolve the peptide in the sodium bicarbonate buffer at a concentration of 1-5 mg/mL. The slightly alkaline pH is crucial for deprotonating the primary amine groups, rendering them nucleophilic and reactive towards dansyl chloride.
-
Dansyl Chloride Preparation: Immediately before use, prepare a stock solution of dansyl chloride in anhydrous DMF or ACN at a concentration of 10-20 mg/mL. Dansyl chloride is susceptible to hydrolysis, so it is imperative to use an anhydrous solvent.
-
Labeling Reaction: Add the dansyl chloride solution to the peptide solution in a dropwise manner while gently vortexing. A 2-5 fold molar excess of dansyl chloride over the peptide is typically recommended. The optimal ratio may need to be determined empirically for each peptide.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours in the dark. The dansyl group is light-sensitive, so protecting the reaction from light is essential to prevent photobleaching.
-
Quenching the Reaction (Optional): The reaction can be quenched by adding an excess of a primary amine-containing compound, such as Tris buffer, to consume any unreacted dansyl chloride.
-
Purification by HPLC: Purify the dansyl-labeled peptide from unreacted peptide, excess dansyl chloride, and hydrolyzed dansyl sulfonic acid using reverse-phase HPLC. A gradient of water and acetonitrile containing 0.1% TFA is commonly used for elution. The labeled peptide will be more hydrophobic than the unlabeled peptide and will thus have a longer retention time.
-
Verification and Lyophilization: Collect the fractions containing the purified dansyl-labeled peptide. Confirm the identity and purity of the product using mass spectrometry. Pool the pure fractions and lyophilize to obtain the final product as a dry powder.
Diagram 1: Workflow for Dansyl-Peptide Conjugation
Caption: A schematic overview of the key steps involved in the labeling of a peptide with dansyl chloride.
II. Photophysical Properties of Dansyl-Labeled Peptides
Understanding the fluorescence characteristics of your dansyl-labeled peptide is critical for designing and interpreting your microscopy experiments. The table below summarizes the key photophysical properties.
| Property | Typical Value Range | Significance in Microscopy |
| Excitation Maximum (λex) | 330-350 nm (UV) | Requires a UV light source (e.g., mercury lamp with a DAPI filter set) or a multiphoton microscope for excitation. |
| Emission Maximum (λem) | 510-550 nm (Green) | The large Stokes shift minimizes bleed-through from the excitation source, resulting in a higher signal-to-noise ratio. |
| Quantum Yield (Φ) | 0.05 (in water) to >0.7 (in nonpolar solvents) | The dramatic increase in fluorescence in hydrophobic environments is the basis for its use as a polarity probe. |
| Lifetime (τ) | 3-16 ns | The fluorescence lifetime is also sensitive to the local environment and can be used for advanced imaging techniques. |
III. Application in Fluorescence Microscopy: A Protocol for Cellular Imaging
This protocol provides a general framework for imaging the cellular uptake and localization of a dansyl-labeled peptide.
Protocol 2: Live-Cell Imaging of a Dansyl-Labeled Peptide
Materials:
-
Cells of interest cultured on glass-bottom dishes or chamber slides
-
Dansyl-labeled peptide stock solution (e.g., 1 mM in DMSO or water)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope equipped with a UV light source and a suitable filter set (e.g., DAPI or a custom set for dansyl)
-
Incubation chamber for live-cell imaging (maintaining 37°C and 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells onto the imaging-grade plates at an appropriate density to achieve 60-80% confluency on the day of the experiment.
-
Peptide Treatment: On the day of the experiment, remove the cell culture medium and replace it with fresh medium containing the desired concentration of the dansyl-labeled peptide (typically in the range of 1-10 µM).
-
Incubation: Incubate the cells with the labeled peptide for the desired period (e.g., 30 minutes to several hours) in the live-cell imaging incubator.
-
Washing: Gently wash the cells two to three times with pre-warmed PBS to remove any unbound peptide from the medium.
-
Imaging: Immediately after washing, add fresh, pre-warmed medium to the cells and place the dish on the microscope stage. Acquire images using the UV excitation source and the appropriate emission filter.
-
Data Analysis: Analyze the acquired images to determine the subcellular localization of the dansyl-labeled peptide. Quantitative analysis of fluorescence intensity can provide insights into the extent of cellular uptake.
Diagram 2: Experimental Workflow for Live-Cell Imaging
Caption: A streamlined process for preparing, treating, and imaging live cells with a dansyl-labeled peptide.
IV. Advanced Applications and Considerations
The environmental sensitivity of the dansyl group opens the door to more sophisticated applications beyond simple localization studies.
-
Membrane Interaction Studies: The increase in fluorescence upon a dansyl-labeled peptide's interaction with a lipid membrane can be used to quantify binding affinity and study the mechanism of membrane translocation.
-
Conformational Change Analysis: By strategically placing the dansyl group on a peptide, conformational changes that alter the local environment of the probe can be monitored as a change in fluorescence intensity or emission wavelength.
-
Fluorescence Resonance Energy Transfer (FRET): The dansyl group can serve as a donor or acceptor in FRET-based assays to study protein-protein interactions or intramolecular dynamics.
Trustworthiness and Self-Validation:
To ensure the reliability of your results, it is crucial to perform control experiments. These include:
-
Unlabeled Peptide Control: Treat cells with the unlabeled peptide to confirm that any observed biological effects are not due to the peptide itself.
-
Dansyl Dye Control: Treat cells with a non-peptide dansyl-containing compound to assess any non-specific interactions of the dye with cellular components.
-
Phototoxicity Assessment: Expose cells to the imaging light source for extended periods to ensure that the illumination conditions are not causing cellular damage.
V. Conclusion
Dansyl-labeled peptides remain a powerful and versatile tool in the arsenal of the modern cell biologist. Their unique environmental sensitivity, coupled with a large Stokes shift, provides a robust platform for a wide range of fluorescence microscopy applications. By understanding the underlying chemistry and photophysics, and by following well-validated protocols, researchers can effectively harness the power of this classic fluorophore to gain novel insights into complex biological processes.
References
- Dansyl chloride: a classic fluorescent probe for protein labeling.Broussard, J. A. (2013). Methods in Molecular Biology, 1001, 73-82.[Link]
- Environmental sensitivity of the dansyl group.Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer.[Link]
Application Notes and Protocols: Bioconjugation of Dansylated Peptides to Proteins
<
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the bioconjugation of dansylated peptides to proteins. Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a widely utilized fluorescent reagent that reacts with primary and secondary amino groups to form stable, fluorescent sulfonamide adducts.[1][2] This property makes it an invaluable tool for labeling peptides and subsequently conjugating them to carrier proteins for various applications in research and drug development, including antibody production, protein structure and dynamics studies, and the development of targeted therapeutics.[3][4][5] This guide delves into the core principles of dansylation chemistry, provides detailed, step-by-step protocols for peptide dansylation and protein conjugation, and outlines methods for the characterization of the resulting conjugates.
Introduction: The Rationale for Dansylated Peptide-Protein Conjugates
The conjugation of peptides to larger carrier proteins is a critical technique in immunology and drug development. Peptides alone are often too small to elicit a robust immune response.[6] By conjugating them to a larger, immunogenic protein, the peptide effectively becomes a hapten, and the resulting conjugate can be used to generate specific antibodies against the peptide sequence.
Dansylation of the peptide prior to conjugation offers several advantages:
-
Enhanced Detection and Quantification: The inherent fluorescence of the dansyl group provides a sensitive handle for tracking the peptide during conjugation and for characterizing the final conjugate.[4] The fluorescence of dansyl adducts is also sensitive to the local environment, which can be exploited in studies of protein conformation and ligand binding.[1][7]
-
Confirmation of Conjugation: The fluorescence allows for straightforward confirmation that the peptide has been successfully conjugated to the protein.
-
Potential for FRET Studies: The dansyl group can act as a Fluorescence Resonance Energy Transfer (FRET) donor or acceptor when paired with another fluorophore, enabling the study of intramolecular and intermolecular distances.[8]
This guide will focus on the most common approach for peptide-protein conjugation: targeting primary amines (the N-terminus and the ε-amino group of lysine residues) on both the peptide and the protein.[9]
The Chemistry of Dansylation
The fundamental reaction between dansyl chloride and a primary amine is a nucleophilic acyl substitution. The unprotonated amino group acts as a nucleophile, attacking the electron-deficient sulfur atom of the sulfonyl chloride group. This results in the formation of a stable N-dansyl sulfonamide and hydrochloric acid.[2]
Reaction Mechanism
The reaction proceeds via a two-step nucleophilic substitution mechanism. First, the nucleophilic nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group, forming the stable sulfonamide product.[2]
Caption: Dansylation reaction mechanism.
Critical Reaction Parameters
Several factors influence the efficiency of the dansylation reaction:
-
pH: The reaction is typically conducted under alkaline conditions (pH 9.5-10.5).[10][11] This ensures that the primary amino groups are in their more nucleophilic, unprotonated state. However, at very high pH, the competing hydrolysis of dansyl chloride to the non-reactive dansyl sulfonic acid becomes significant.[2][[“]]
-
Solvent: Dansyl chloride is unstable in dimethyl sulfoxide (DMSO) and should be dissolved in a dry, aprotic organic solvent such as acetone or acetonitrile immediately before use.[1][10]
-
Temperature and Time: The reaction can be performed at temperatures ranging from 4°C to 37°C, with incubation times from 30 minutes to a few hours.[10] Higher temperatures increase the reaction rate but also accelerate the hydrolysis of dansyl chloride.[10]
-
Molar Ratio: A molar excess of dansyl chloride to peptide is generally used to ensure complete labeling. A 5- to 20-fold molar excess is a common starting point, but the optimal ratio should be determined empirically.[10]
Experimental Protocols
This section provides detailed protocols for the dansylation of a peptide and its subsequent conjugation to a carrier protein.
Protocol 1: Dansylation of a Peptide
This protocol describes the labeling of a peptide containing primary amine groups with dansyl chloride.
Materials:
-
Peptide of interest
-
Dansyl chloride
-
Anhydrous acetone or acetonitrile
-
Sodium bicarbonate buffer (0.2 M, pH 9.5)
-
Microcentrifuge tubes
Procedure:
-
Peptide Solution Preparation: Dissolve the peptide sample (approximately 1-10 nmol) in 20 µL of 0.2 M sodium bicarbonate buffer in a microcentrifuge tube.[13]
-
Dansyl Chloride Solution Preparation: Immediately before use, prepare a 5 mg/mL solution of dansyl chloride in anhydrous acetone.[2]
-
Dansylation Reaction: Add 20 µL of the freshly prepared dansyl chloride solution to the peptide solution.[13]
-
Incubation: Incubate the reaction mixture in the dark at 37°C for 1-2 hours.[2]
-
Quenching (Optional): To stop the reaction, a small amount of a primary amine-containing buffer like Tris can be added to consume the excess dansyl chloride.
-
Solvent Evaporation: Evaporate the acetone from the reaction mixture using a centrifugal vacuum concentrator or a stream of nitrogen.
Protocol 2: Conjugation of Dansylated Peptide to a Carrier Protein
This protocol outlines the conjugation of the dansylated peptide to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), using a homobifunctional crosslinker like glutaraldehyde.
Materials:
-
Dansylated peptide solution (from Protocol 1)
-
Carrier protein (e.g., KLH or BSA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glutaraldehyde solution (25% in water)
-
Dialysis tubing (with an appropriate molecular weight cut-off to retain the protein-peptide conjugate while allowing smaller molecules to pass through)
-
Stir plate and stir bar
Procedure:
-
Carrier Protein Solution: Prepare a solution of the carrier protein (e.g., 1-5 mg/mL) in PBS.
-
Reaction Mixture: In a suitable reaction vessel, combine the dansylated peptide solution with the carrier protein solution. The molar ratio of peptide to protein will depend on the desired degree of labeling and should be optimized. A starting point could be a 10- to 50-fold molar excess of peptide to protein.[14]
-
Crosslinker Addition: While gently stirring, slowly add glutaraldehyde to the reaction mixture to a final concentration of 0.05-0.1%.
-
Incubation: Allow the reaction to proceed for at least 1 hour at room temperature or overnight at 4°C with gentle stirring.[14]
-
Quenching: Quench the reaction by adding a solution containing a primary amine, such as Tris or glycine, to a final concentration of about 50 mM to react with any remaining active glutaraldehyde.
-
Purification:
-
Storage: Store the purified conjugate at 4°C for short-term use or aliquot and freeze at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[14]
Caption: Experimental workflow for bioconjugation.
Characterization of the Conjugate
Thorough characterization of the peptide-protein conjugate is essential to ensure its quality and suitability for downstream applications.
Spectroscopic Analysis
-
UV-Vis Spectroscopy: The concentration of the protein in the conjugate can be determined by measuring the absorbance at 280 nm (A280). The contribution of the dansyl group to the A280 reading should be considered if the degree of labeling is high. The dansyl group itself has an absorbance maximum between 310 nm and 350 nm, which can be used to estimate the extent of conjugation.[1]
-
Fluorescence Spectroscopy: The fluorescence of the dansyl group can be used to confirm successful conjugation. The excitation maximum for dansyl derivatives is around 335 nm, and the emission maximum is typically between 520-550 nm and is sensitive to the polarity of the local environment.[8][9]
| Parameter | Typical Value/Range | Notes |
| Dansyl Chloride Excitation Max (λex) | ~335 nm | The excitation maximum for dansyl derivatives.[9] |
| Dansyl Chloride Emission Max (λem) | 520 - 550 nm | Highly solvent-dependent.[8] |
| Fluorescence Lifetime | 10 - 20 ns | For protein conjugates.[4] |
Mass Spectrometry
Mass spectrometry (MS) is a powerful tool for characterizing bioconjugates.[15]
-
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS can be used to determine the molecular weight of the conjugate and to assess the distribution of peptide molecules per protein molecule (the drug-to-antibody ratio, or DAR, in the context of antibody-drug conjugates).[15]
-
Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): MALDI-MS is another useful technique for determining the average molecular mass of large biomolecules and can be used to assess the loading of peptides onto the protein.[16]
Gel Electrophoresis
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can be used to visualize the conjugate and confirm an increase in molecular weight compared to the unconjugated carrier protein. The dansyl fluorescence can be directly visualized on the gel using a UV transilluminator.
Applications in Research and Drug Development
Dansylated peptide-protein conjugates have a wide range of applications:
-
Antibody Production: As mentioned, these conjugates are excellent immunogens for generating polyclonal and monoclonal antibodies specific to the peptide sequence.[6]
-
Protein Structure and Dynamics: The environmentally sensitive fluorescence of the dansyl group can be used as a probe to study protein folding, conformational changes, and ligand binding.[1][4]
-
Targeted Drug Delivery: Peptides can be designed to target specific cell surface receptors. Conjugating a therapeutic agent to a dansylated targeting peptide allows for the delivery of the payload to specific cells or tissues.[17]
-
Immunoassays: Dansylated peptide-protein conjugates can be used as antigens in various immunoassay formats, such as ELISA.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Suboptimal pH; Hydrolysis of dansyl chloride; Inactive dansyl chloride reagent. | Ensure the reaction pH is between 9.5 and 10.5.[10] Prepare dansyl chloride solution fresh in a dry organic solvent.[10] Use a fresh bottle of dansyl chloride. |
| Protein Precipitation | High degree of modification; Unfavorable solvent conditions. | Reduce the molar ratio of peptide to protein. Perform the conjugation reaction in a buffer that maintains protein solubility. Consider adding solubilizing agents if necessary.[14] |
| High Background Fluorescence | Excess unreacted dansylated peptide. | Ensure thorough purification of the conjugate by dialysis or size-exclusion chromatography.[14] |
Conclusion
The bioconjugation of dansylated peptides to proteins is a robust and versatile technique with broad applications in biological research and drug development. By understanding the underlying chemistry and carefully optimizing the reaction and purification protocols, researchers can generate high-quality conjugates for a multitude of downstream applications. The inherent fluorescence of the dansyl group provides a powerful tool for monitoring and characterizing these important biomolecules.
References
- Dansyl chloride - Wikipedia. [URL: https://en.wikipedia.org/wiki/Dansyl_chloride]
- The Use of Dansyl Chloride to Probe Protein Structure and Dynamics - MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6630]
- An In-depth Technical Guide to the Reactivity of Dansyl Chloride with Primary and Secondary Amines - Benchchem. [URL: https://www.benchchem.com/product/b1669802]
- The dansyl method for identifying N-terminal amino acids - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21400154/]
- Rapid Characterization of Chemically-Modified Proteins by Electrospray Mass Spectrometry | Bioconjugate Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/bc00005a001]
- Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. [URL: https://novatia.
- Application of dansyl chloride - ChemicalBook. [URL: https://www.chemicalbook.
- Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11759103/]
- protocol for dansylation of peptides with Dansyl-L-leucine - Benchchem. [URL: https://www.benchchem.
- "Peptide-Protein Conjugation" with Andrew Lees, the founder and CEO of Fina Biosolutions. [URL: https://www.youtube.
- Characterizing Antibody-Drug Conjugates Using Mass Spectrometry - LCGC International. [URL: https://www.chromatographyonline.
- Chapter 10: Mass Spectrometric Analysis for the Quality Control of Peptide Conjugate Therapeutics - Books. [URL: https://pubs.rsc.org/en/content/chapter/bk9781788015690-00343/978-1-78801-569-0]
- Optimizing the reaction conditions for Dansyl chloride labeling of proteins. - Benchchem. [URL: https://www.benchchem.com/application-notes/optimizing-the-reaction-conditions-for-dansyl-chloride-labeling-of-proteins]
- Synthesis and Fluorescence Studies of Multiple Labeled Oligonucleotides Containing Dansyl Fluorophore Covalently Attached at 2'-Terminus of Cytidine via Carbamate Linkage | Bioconjugate Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/bc000135d]
- Study of The Dansylation Reaction of Amino Acids, Peptides and Proteins | PDF - Scribd. [URL: https://www.scribd.com/document/394781434/Study-of-the-Dansylation-Reaction-of-Amino-Acids-Peptides-and-Proteins]
- Analysis of Antibody Drug Conjugates (ADCs) by Native Mass Spectrometry on the BioAccord System - Waters Corporation. [URL: https://www.waters.com/nextgen/us/en/library/application-notes/2020/analysis-of-antibody-drug-conjugates-adcs-by-native-mass-spectrometry-on-the-bioaccord-system.html]
- A Dansyl Fluorescence-Based Assay for Monitoring Kinetics of Lipid Extraction and Transfer. [URL: https://www.biophysics.
- Site-Specific Fluorogenic Protein Labelling Agent for Bioconjugation - MDPI. [URL: https://www.mdpi.com/1420-3049/24/24/4528]
- Application Notes and Protocols for N-Terminal Amino acid Analysis Using Dansyl Chloride - Benchchem. [URL: https://www.benchchem.com/application-notes/application-notes-and-protocols-for-n-terminal-amino-acid-analysis-using-dansyl-chloride]
- Identification of N-terminal amino acids by high-performance liquid chromatography. [URL: https://link.springer.com/protocol/10.1385/0-89603-126-8:49]
- Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes - MDPI. [URL: https://www.mdpi.com/1420-3049/28/1/10]
- Bioconjugation Protocols. [URL: https://link.springer.com/protocol/10.1007/978-1-62703-541-7_11]
- Application Notes: Fluorescence Spectroscopy Using Dansylaziridine - Benchchem. [URL: https://www.benchchem.com/application-notes/application-notes-fluorescence-spectroscopy-using-dansylaziridine]
- Study of the dansylation reaction of amino acids, peptides and proteins. - Consensus. [URL: https://consensus.app/papers/study-dansylation-reaction-amino-acids-peptides-gros/381180b2a76f571383525287311181f2/]
- Mechanism of reaction of dansyl chloride with carboxylic acid functional group. [URL: https://www.researchgate.net/figure/Mechanism-of-reaction-of-dansyl-chloride-with-carboxylic-acid-functional-group_fig2_323267154]
- Protein Conjugates / Immunogenic Peptides. [URL: https://www.lifetein.
- Emerging Synthetic Techniques for Protein-Polymer Conjugations - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4001999/]
- 10 Methods of preparing peptide-carrier conjugates - Oxford Academic. [URL: https://academic.oup.com/book/5850/chapter/149171786]
- Molecular structure of dansyl fluorophore: R = Cl (dansyl chloride) or R = NHCH 2 COOH (dansylglycine). - ResearchGate. [URL: https://www.researchgate.net/figure/Molecular-structure-of-dansyl-fluorophore-R-Cl-dansyl-chloride-or-R-NHCH-2-COOH_fig1_237074121]
- Amino Acid Analysis by Dansylation: A Revised Method - Cardinal Scholar. [URL: https://cardinalscholar.bsu.edu/handle/123456789/194451]
- The Use of Dansyl Chloride to Probe Protein Structure and Dynamics - ResearchGate. [URL: https://www.researchgate.net/publication/363683617_The_Use_of_Dansyl_Chloride_to_Probe_Protein_Structure_and_Dynamics]
- Peptide purification | Bio-Works. [URL: https://www.bio-works.
- Terminal Conjugation Enables Nanopore Sequencing of Peptides - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jacs.3c10321]
- The Use of Dansyl Chloride to Probe Protein Structure and Dynamics - PubMed - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9500730/]
- An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2291723/]
- The 4 Most Promising Therapeutic Applications for Peptide Drug Development. [URL: https://www.sagentia.
- Therapeutic peptides: current applications and future directions - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8843329/]
- Peptides in Therapeutic Applications - BroadPharm. [URL: https://broadpharm.
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- 17. Peptides in Therapeutic Applications | BroadPharm [broadpharm.com]
Application Note: High-Sensitivity Purification of Dansylated Peptides by Reversed-Phase HPLC
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details a robust methodology for the purification of dansylated peptides using reversed-phase high-performance liquid chromatography (RP-HPLC). Dansyl chloride (5-(Dimethylamino)-1-naphthalenesulfonyl chloride) is a highly effective fluorescent labeling reagent that derivatizes primary and secondary amines, such as the N-terminus of a peptide and the ε-amino group of lysine residues.[1][2] This derivatization not only imparts fluorescence for sensitive detection but also increases the hydrophobicity of the peptide, enhancing its retention and resolution during RP-HPLC.[1] The protocols outlined herein provide a step-by-step workflow from peptide dansylation to HPLC purification and fraction analysis, enabling researchers to achieve high-purity fluorescently labeled peptides for downstream applications.
Introduction: The Significance of Peptide Dansylation and HPLC Purification
The analysis and purification of peptides are fundamental to various fields, including proteomics, drug discovery, and diagnostics. High-performance liquid chromatography (HPLC) is a cornerstone technique for peptide separation, with reversed-phase chromatography being the most widely used mode.[3][4][5] This method separates peptides based on their hydrophobicity.[6][7]
Dansylation, the process of labeling a peptide with dansyl chloride, offers two significant advantages for HPLC-based purification. First, the dansyl group is a fluorophore, allowing for the highly sensitive detection of labeled peptides at low concentrations.[1][8][9] Second, the addition of the hydrophobic dansyl group increases the overall hydrophobicity of the peptide, which can improve its interaction with the stationary phase in RP-HPLC, leading to better separation from unlabeled or partially labeled species.[1] This technique is invaluable for applications such as N-terminal amino acid analysis and the preparation of fluorescently labeled peptides for binding assays and imaging studies.[8][10][11][12]
The Chemistry of Dansylation
The dansylation reaction is a nucleophilic substitution where the free amino groups of a peptide attack the sulfonyl chloride of dansyl chloride.[1] This reaction is conducted under alkaline conditions (typically pH 9.5-10.0) to ensure that the target amino groups are in their deprotonated, nucleophilic state.[1][2] The result is a stable sulfonamide bond between the dansyl group and the peptide.[1]
Sources
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- 3. Reversed-phase isolation of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. verifiedpeptides.com [verifiedpeptides.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. renyi.hu [renyi.hu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Fluorometric Measurement of Calmodulin-Dependent Peptide–Protein Interactions Using Dansylated Calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The dansyl method for identifying N-terminal amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A fluorescent dansyl-based peptide probe for highly selective and sensitive detect Cd2+ ions and its application in living cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Aggregation of Dansyl-Containing Peptides
Welcome to the technical support center for challenges related to the synthesis of dansyl-containing peptides. This guide is designed for researchers, chemists, and drug development professionals who encounter aggregation issues during Solid Phase Peptide Synthesis (SPPS). As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to help you navigate and overcome these common but complex hurdles.
The introduction of a dansyl group, while essential for fluorescence labeling, adds a bulky and hydrophobic moiety to the peptide.[1] This significantly increases the peptide's natural tendency to aggregate, leading to a host of synthesis problems, including poor reaction kinetics, incomplete couplings, and difficult deprotections. This guide provides a systematic approach to diagnosing, troubleshooting, and proactively preventing these issues.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the nature of peptide aggregation and the specific influence of the dansyl group.
Q1: What exactly is peptide aggregation during SPPS?
Peptide aggregation is a process where growing peptide chains, which are covalently attached to the solid support resin, interact with each other through non-covalent bonds.[2] The primary cause is the formation of intermolecular hydrogen bonds, which leads to the assembly of secondary structures, most notably β-sheets.[3][4] This self-association causes the peptide-resin matrix to collapse, making the reactive sites inaccessible to solvents and reagents.[5] The result can range from slightly slower reaction rates to complete synthesis failure.[5]
Q2: What are the common signs that my peptide is aggregating on the resin?
Diagnosing aggregation early is critical. Key indicators include:
-
Resin Shrinking: A visible failure of the peptide-resin beads to swell properly in the synthesis solvent is a primary sign of aggregation.[2][3]
-
Incomplete Reactions: Positive results from amine tests (like the Kaiser or TNBS test) after a coupling step indicate that free amines are still present, signaling an incomplete reaction.[3]
-
Slow Fmoc Deprotection: In continuous flow synthesizers, a flattening and broadening of the UV deprotection profile suggests that the piperidine reagent is struggling to access the Fmoc groups.[5]
-
Low Yield and Purity: The ultimate sign of a problematic synthesis is a low yield of the target peptide after cleavage, often accompanied by numerous deletion sequences identified by mass spectrometry.[3]
Q3: How does the dansyl group specifically worsen aggregation?
The dansyl (5-(Dimethylamino)-1-naphthalenesulfonyl) group exacerbates aggregation in two main ways:
-
Increased Hydrophobicity: The naphthalene core of the dansyl group is highly hydrophobic. This increases the overall hydrophobicity of the peptide, promoting self-association to minimize contact with polar synthesis solvents, a phenomenon similar to how proteins fold to bury hydrophobic residues.[1]
-
π-Stacking: The aromatic nature of the dansyl group can lead to π-π stacking interactions between adjacent peptide chains, further stabilizing the aggregated state.
Q4: Are certain peptide sequences more prone to aggregation?
Yes, aggregation is highly sequence-dependent.[6][7] Sequences containing stretches of contiguous hydrophobic amino acids, particularly β-branched ones like Valine (Val) and Isoleucine (Ile), are notorious for causing aggregation.[4] Additionally, amino acids capable of forming side-chain hydrogen bonds, such as Glutamine (Gln), Serine (Ser), and Threonine (Thr), can also contribute to the problem. Aggregation is not typically observed before the fifth or sixth residue but can become severe after that point.[2]
Q5: Is it possible to predict if my dansyl-peptide sequence will be difficult to synthesize?
While perfect prediction is challenging, several computational tools can analyze a peptide sequence to identify aggregation-prone regions (APRs).[8] These algorithms assess factors like hydrophobicity and the propensity to form β-sheets.[8] Using these tools before synthesis can help you proactively choose a modified strategy to avoid potential failures.[3]
Troubleshooting Guide: A Problem-Solution Approach
This section provides direct answers and protocols for specific issues encountered during the synthesis of dansyl-peptides.
Problem: My resin beads are clumping and have shrunk significantly after several coupling cycles.
-
Probable Cause: This is a classic physical sign of severe on-resin aggregation. The peptide chains are collapsing and forming a dense, poorly-solvated mass, which prevents the resin from swelling.[2]
-
Recommended Solutions:
-
Solvent Change: Immediately switch the primary synthesis solvent. N-methylpyrrolidone (NMP) is a superior solvent to Dimethylformamide (DMF) for solvating peptide chains.[2][9] For very difficult sequences, a mixture containing Dimethyl sulfoxide (DMSO) can be highly effective at disrupting hydrogen bonds.[2][10] A common recommendation is to use 25% DMSO in NMP.[11]
-
Sonication: Gently sonicate the reaction vessel for short periods (e.g., 5-10 minutes) during wash steps.[2] The mechanical energy can help to physically break up the aggregated peptide-resin clusters.
-
Use Chaotropic Salts: Washing the resin with solutions containing chaotropic salts (e.g., 0.8 M NaClO₄ or 4 M KSCN in DMF) before coupling can disrupt the secondary structures causing aggregation.[2][11]
-
Problem: The Kaiser test is strongly positive after a prolonged coupling step.
-
Probable Cause: Aggregation is sterically hindering the activated amino acid from reaching the N-terminal amine of the growing peptide chain, leading to incomplete coupling.[2] Standard amine tests can sometimes give false negatives in severe cases, but a positive result is a definitive sign of failure.[5]
-
Recommended Solutions:
-
Double Coupling: Immediately perform a second coupling step with a fresh preparation of activated amino acid and coupling reagent.[11]
-
Elevate Temperature: Increase the reaction temperature to 40-55°C.[2][11] The increased thermal energy can help disrupt the aggregates and improve reaction kinetics. Microwave peptide synthesizers are particularly effective for this.[2]
-
Change Activation Method: Switch to a more potent activation agent. If you are using a carbodiimide like DIC, switching to a phosphonium (PyBOP) or aminium (HATU, HBTU) salt can increase the acylation efficiency.[11]
-
Problem: My final, cleaved peptide is of very low purity and mass spectrometry shows multiple (n-1, n-2) deletion sequences.
-
Probable Cause: This is the cumulative result of persistent aggregation throughout the synthesis. Both the coupling and Fmoc-deprotection steps were inefficient at multiple positions, leading to a complex mixture of truncated peptides.[3]
-
Recommended Solution: Unfortunately, the synthesis has failed. It is not practical to purify the desired peptide from this mixture. The peptide must be resynthesized from the beginning using a proactive anti-aggregation strategy.
Proactive Strategies for Synthesizing Dansyl-Peptides
To avoid synthesis failure, it is best to adopt a strategy from the outset that mitigates the risk of aggregation. The following table summarizes key preventative measures.
| Strategy Category | Method | Rationale & Explanation |
| Resin Selection | Use a low-substitution resin (e.g., 0.1-0.3 mmol/g). | Reduces the density of peptide chains on the support, minimizing the opportunity for intermolecular interactions.[2] |
| Use a polyethylene glycol (PEG)-based resin (e.g., TentaGel, NovaSyn® TG). | The PEG linker improves the solvation of the peptide chain in a wider range of solvents, actively disrupting aggregation.[2][3][11] | |
| Solvent System | Use N-methylpyrrolidone (NMP) or add DMSO to DMF/NMP. | These solvents are more effective at solvating the peptide backbone and breaking up the hydrogen bonds that lead to β-sheet formation.[2][9][10] |
| Backbone Protection | Incorporate 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protected amino acids. | These groups are attached to the backbone nitrogen, physically preventing the formation of intermolecular hydrogen bonds. Inserting one every 6-7 residues is effective.[2][5] |
| Sequence Modification | Insert Pseudoproline Dipeptides (oxazolidines). | These dipeptides, derived from Ser or Thr, introduce a "kink" into the peptide backbone that disrupts the formation of regular secondary structures. The native sequence is regenerated during final TFA cleavage.[2][5] |
| Reaction Conditions | Increase coupling temperature (e.g., 50°C) or use microwave synthesis. | Provides energy to overcome the activation barrier of coupling to a sterically hindered, aggregated N-terminus.[2] |
Visualizing the Problem and Solution
To better understand the dynamics of aggregation and the logic of troubleshooting, the following diagrams illustrate the core concepts.
Caption: The mechanism of peptide aggregation during solid-phase synthesis.
Caption: A troubleshooting workflow for addressing peptide aggregation.
Key Experimental Protocol: Monitoring Synthesis by Test Cleavage
When synthesizing a long or known difficult dansyl-peptide, it is strongly recommended to monitor the progress by performing a small-scale test cleavage.
Objective: To assess the quality of the peptide synthesis at an intermediate stage to decide whether to proceed or restart.
Procedure:
-
Sampling: After a critical coupling step (e.g., after residue 10 or before a particularly hydrophobic stretch), carefully remove a small sample of the peptide-resin (approx. 5-10 mg) from the reaction vessel.
-
Washing: Place the resin sample in a small filtration tube. Wash thoroughly with DCM (3x), followed by Methanol (3x), and dry completely under high vacuum.
-
Cleavage: Prepare a standard cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS). Add approximately 100-200 µL of the cocktail to the dried resin.
-
Incubation: Allow the cleavage reaction to proceed for 2-3 hours at room temperature.
-
Peptide Precipitation: After incubation, filter the TFA solution into a microcentrifuge tube containing cold diethyl ether. A white precipitate (the cleaved peptide) should form.
-
Isolation: Centrifuge the tube to pellet the peptide, decant the ether, and repeat the ether wash twice to remove scavengers.
-
Analysis: Dry the peptide pellet and dissolve it in a suitable solvent (e.g., 50% Acetonitrile/Water). Analyze the sample using LC-MS.
-
Interpretation: Check the mass spectrum for the expected mass of the intermediate peptide. The presence of significant peaks corresponding to deletion sequences (n-1, etc.) indicates that aggregation is already causing problems and the synthesis should be aborted and re-planned.
References
- Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (URL: [Link])
- Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences - PubMed. (URL: [Link])
- Aggregation of resin‐bound peptides during solid‐phase peptide synthesis: Prediction of difficult sequences - University of Arizona. (URL: [Link])
- Dansyl Chloride (Howard Chang) - UCLA-DOE Institute. (URL: [Link])
- The Use of Dansyl Chloride to Probe Protein Structure and Dynamics - MDPI. (URL: [Link])
- The Dansyl Method for Identifying N-Terminal Amino Acids | Springer N
- Noncovalent PEGylation: Different Effects of Dansyl-, l-Tryptophan–, Phenylbutylamino-, Benzyl- and Cholesteryl-PEGs on the Aggregation of Salmon Calcitonin and Lysozyme | Request PDF - ResearchG
- Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor - Chemical Communic
- A Peptide Strategy for Inhibiting Different Protein Aggregation P
- Solvents for Solid Phase Peptide Synthesis. (URL: [Link])
- The Use of Dansyl Chloride to Probe Protein Structure and Dynamics - PubMed - NIH. (URL: [Link])
- Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent | Semantic Scholar. (URL: [Link])
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (URL: [Link])
- Real-Time Monitoring of Solid-Phase Peptide Synthesis Using a Variable Bed Flow Reactor. (URL: [Link])
- Aggregation of resin‐bound peptides during solid‐phase peptide synthesis: Prediction of difficult sequences - University of Arizona. (URL: [Link])
- Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC. (URL: [Link])
- Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors - PMC - NIH. (URL: [Link])
- 1.2.5.
- Amino Acid Composition drives Peptide Aggreg
- Turn-On Fluorescent Probe Based on a Dansyl Triarginine Peptide for Ganglioside Imaging | ACS Organic & Inorganic Au - ACS Public
- Amino Acid Analysis by Dansylation: A Revised Method - Cardinal Scholar. (URL: [Link])
Sources
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- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. experts.arizona.edu [experts.arizona.edu]
- 8. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent | Semantic Scholar [semanticscholar.org]
- 11. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
Technical Support Center: A Guide to Improving Hydrophobic Peptide Solubility
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet significant challenge of solubilizing hydrophobic peptides. Improper solubilization can lead to inaccurate concentration measurements, loss of material, and ultimately, the failure of experiments.[1] This resource provides in-depth, evidence-based troubleshooting guides and frequently asked questions (FAQs) to navigate these challenges effectively.
Understanding the Root of the Problem: Why Are Hydrophobic Peptides So Difficult to Dissolve?
The solubility of a peptide is fundamentally dictated by its amino acid composition.[2] Peptides with a high percentage of hydrophobic (non-polar) amino acid residues—such as Leucine (Leu), Valine (Val), Isoleucine (Ile), Phenylalanine (Phe), Tryptophan (Trp), and Methionine (Met)—exhibit limited solubility in aqueous solutions.[2][3] This is because the hydrophobic side chains minimize contact with water, leading to intermolecular aggregation, which can manifest as precipitation or gel formation.
Several factors exacerbate this issue:
-
Peptide Length: Longer peptides have a greater surface area for hydrophobic interactions, often leading to decreased solubility compared to shorter peptides.[4]
-
Net Charge and pH: A peptide's solubility is lowest at its isoelectric point (pI), the pH at which it has a net neutral charge.[2] Moving the pH of the solution away from the pI increases the net charge, enhancing interactions with water and improving solubility.[2]
-
Secondary Structure: Hydrophobic peptides have a tendency to form secondary structures like β-sheets, which can promote self-association and aggregation, further reducing solubility.[5]
Before attempting to dissolve any peptide, it is crucial to first analyze its amino acid sequence to anticipate potential solubility issues.
Troubleshooting Guide: A Stepwise Approach to Solubilization
This section provides a systematic workflow for tackling hydrophobic peptide solubility. It is always recommended to test the solubility of a small aliquot of the peptide before dissolving the entire sample.[1] This preserves your valuable material in case the initial solvent choice is not optimal.
Q1: My hydrophobic peptide won't dissolve in water. What is the next logical step?
Answer: When sterile, distilled water fails, the next step is to systematically introduce organic solvents or adjust the pH based on the peptide's net charge.[6]
To make an informed decision, first, calculate the theoretical net charge of your peptide at a neutral pH (around 7).
-
Assign a value of +1 to each basic residue: Lysine (K), Arginine (R), Histidine (H), and the N-terminal amine group (-NH2).[1]
-
Assign a value of -1 to each acidic residue: Aspartic acid (D), Glutamic acid (E), and the C-terminal carboxyl group (-COOH).[1]
-
Sum the values:
-
Positive Net Charge: The peptide is basic.
-
Negative Net Charge: The peptide is acidic.
-
Net Charge of Zero: The peptide is neutral.[1]
-
dot graph TD { A[Start: Lyophilized Peptide] --> B{Calculate Net Charge}; B --> C{Net Charge > 0 (Basic)}; B --> D{Net Charge < 0 (Acidic)}; B --> E{Net Charge = 0 (Neutral/Hydrophobic)}; C --> F[Try 10-25% Acetic Acid]; D --> G[Try 0.1M Ammonium Bicarbonate]; E --> H[Use Organic Solvent (DMSO, DMF)]; F --> I{Soluble?}; G --> I; H --> I; I -- No --> J[Advanced Methods]; I -- Yes --> K[Proceed with Dilution]; J --> L[Chaotropic Agents]; J --> M[Detergents]; J --> N[Peptide Modification]; } Caption: Decision workflow for initial peptide solubilization.
Protocol 1: pH Adjustment for Charged Peptides
Even hydrophobic peptides often possess some charged residues. Exploiting these can be a powerful first step.
For Basic Peptides (Net Positive Charge):
-
Attempt to dissolve the peptide in a small amount of 10-25% aqueous acetic acid.[7]
-
Once dissolved, slowly add sterile water to reach the desired concentration.[7]
-
If solubility remains an issue, a very small amount of Trifluoroacetic Acid (TFA) (e.g., 10-50 µL) can be used to aid dissolution, followed by dilution.[1][8] Note that TFA is not cell-friendly and may need to be removed for biological assays.[8]
For Acidic Peptides (Net Negative Charge):
-
Try dissolving the peptide in a small volume of 0.1 M ammonium bicarbonate or a dilute aqueous ammonia solution (e.g., 1%).[7]
-
After the peptide is in solution, dilute with sterile water to the final concentration.
-
Critical Caution: Avoid using basic solutions if your peptide contains cysteine (Cys). The free thiol group is prone to rapid oxidation at a pH greater than 7, leading to disulfide bond formation and aggregation.[7][9]
Q2: My peptide is neutral or remains insoluble after pH adjustment. How should I use organic solvents?
Answer: For peptides with a high hydrophobic content (often defined as >50% hydrophobic residues) or neutral peptides, organic solvents are necessary.[10] Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power and relatively low toxicity in many biological assays.[10]
This method is designed to achieve complete dissolution in the organic solvent before introducing the aqueous component, which is a critical step to prevent precipitation.
-
Initial Dissolution: Add a minimal volume of 100% DMSO to the lyophilized peptide. For example, start with 20-50 µL for 1 mg of peptide.[6][7]
-
Ensure Complete Solubilization: Gently vortex or sonicate the mixture until the solution is completely clear.[6][10] A clear solution indicates that the peptide is fully dissolved.[11]
-
Stepwise Dilution: Slowly add your aqueous buffer (e.g., PBS, Tris) to the peptide-DMSO solution in a drop-wise manner while gently vortexing.[6] This gradual dilution prevents localized high concentrations of the peptide in the aqueous phase, which can cause it to crash out of solution.
-
Monitor for Precipitation: If the solution becomes cloudy or turbid, you have exceeded the solubility limit for that final solvent composition.[7]
dot graph TD { A[Start: Lyophilized Hydrophobic Peptide] --> B[Add minimal 100% DMSO]; B --> C{Vortex/Sonicate until clear}; C --> D[Slowly add aqueous buffer dropwise]; D --> E{Observe for cloudiness}; E -- Clear --> F[Solution Ready]; E -- Cloudy --> G[Solubility limit exceeded]; G --> H[Re-lyophilize and restart with adjusted solvent ratio]; } Caption: Stepwise organic solvent solubilization workflow.
| Solvent | Recommended For | Cautions |
| DMSO (Dimethyl sulfoxide) | General use for highly hydrophobic peptides.[10] | Oxidizes peptides containing Cysteine (Cys) or Methionine (Met). A final concentration of <1% is generally tolerated in cell-based assays.[4] |
| DMF (Dimethylformamide) | Peptides containing Cys or Met as an alternative to DMSO.[1] | Higher toxicity than DMSO; must be used with caution. |
| Acetonitrile (ACN) | General use, often preferred for HPLC and mass spectrometry.[10] | Can be volatile, making concentration measurements challenging.[12] |
| Isopropanol/Ethanol | Alternative organic solvents for moderately hydrophobic peptides.[8] | May be less effective than DMSO or DMF for extremely hydrophobic sequences. |
Advanced Troubleshooting for Extremely Difficult Peptides
Q3: I've tried pH adjustment and organic solvents, but my peptide still aggregates or precipitates. What are my options?
Answer: When standard methods fail, more aggressive techniques involving chaotropic agents or detergents may be required. These methods work by disrupting the non-covalent interactions that drive peptide aggregation.
Chaotropic agents, such as guanidine hydrochloride (GdnHCl) and urea, disrupt the hydrogen-bonding network of water.[13][14] This weakens the hydrophobic effect, which is the primary force driving the aggregation of non-polar residues.[14]
-
Protocol: Prepare a stock solution of 6 M GdnHCl or 8 M urea. Use this solution to dissolve the peptide.[1]
-
Causality: By disrupting the forces that cause aggregation, these agents can solubilize even highly recalcitrant peptides.[13]
-
Limitations: Chaotropic agents are potent protein denaturants and will interfere with most biological assays.[10] They are often used as a last resort and may require removal through methods like dialysis or buffer exchange before the peptide can be used in a functional experiment.
Surfactants can be incorporated into formulations to solubilize hydrophobic peptides by forming micelles that shield the hydrophobic regions from the aqueous environment.[15] This prevents inter-peptide aggregation.[15]
-
Examples: Mild, non-ionic detergents are sometimes used.
-
Application: This is a more specialized technique often employed during peptide purification or formulation development. The choice of detergent is highly dependent on the specific peptide and the downstream application.
FAQs: Best Practices for Handling and Storage
Q4: How should I store my lyophilized and reconstituted hydrophobic peptides?
Answer: Proper storage is critical to prevent degradation and maintain the integrity of your peptide.
-
Lyophilized Peptides: Store at -20°C or colder in a tightly sealed container with a desiccant to protect from moisture.[16] Before opening, always allow the vial to equilibrate to room temperature in a desiccator to prevent condensation from forming on the cold peptide.[17]
-
Reconstituted Peptides: Peptide solutions are much less stable.[17] For maximum stability, aliquot the stock solution into single-use volumes and store frozen at -20°C or -80°C.[18] Avoid repeated freeze-thaw cycles, as this can accelerate peptide degradation.[17]
Q5: Can I do anything during peptide design to improve solubility?
Answer: Yes, proactive design is the most effective strategy.
-
Amino Acid Substitution: If the peptide sequence can be modified, replacing some hydrophobic amino acids with hydrophilic or charged ones can significantly improve solubility.[2]
-
Sequence Optimization: Keep the content of hydrophobic amino acids below 50% and try to incorporate at least one charged residue for every five amino acids.[3]
-
Solubility-Enhancing Tags: For very difficult sequences, hydrophilic tags (e.g., a poly-arginine tail) can be added to the N- or C-terminus during synthesis to increase overall solubility.[5] These tags can sometimes be cleaved off after purification.[5]
-
PEGylation: The attachment of polyethylene glycol (PEG) chains is a common strategy in drug development to increase the solubility and circulation half-life of peptides.[2]
Q6: My peptide solution is clear, but my results are inconsistent. What could be the issue?
Answer: Even if a solution appears clear, small, soluble aggregates may be present, which can affect bioactivity. Always centrifuge your peptide solution before use to pellet any undissolved or aggregated material.[4] Use the supernatant for your experiments, but be aware that the actual concentration may be lower than calculated if significant precipitation occurred.
References
- JPT Peptide Technologies. (n.d.). Peptide Solubilization.
- Innovagen. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide.
- Bio Basic. (n.d.). Peptide Solubility.
- AmbioPharm. (n.d.). What is the Best Way to Dissolve Peptides?.
- GenScript. (n.d.). Guidelines for Dissolving Peptides.
- Synpeptide. (n.d.). Guidelines for Peptide Dissolving.
- JoVE. (2017, June 19). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid.
- LifeTein. (n.d.). How to dissolve, handle and store synthetic peptides.
- Isca Biochemicals. (2023, May 2). Peptide solubility.
- AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ.
- Wyatt Technology. (n.d.). Surfactants as Chaotropic Agents in Protein Systems.
- GenScript. (2024, July 11). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations.
- Peptide Sciences. (n.d.). Best Practices for Storing Peptides: Maximizing Stability and Potency.
- Wikipedia. (n.d.). Chaotropic agent.
- LifeTein. (2024, January 11). How Can I Make My Peptide More Water Soluble?.
- Peptide Synthesis. (n.d.). How to Store Peptides | Best Practices for Researchers.
- National Center for Biotechnology Information. (2017, September 20). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid.
- Nest Group. (n.d.). Application Note #9802 Designing Purification Methods for Hydrophobic Peptides.
Sources
- 1. genscript.com [genscript.com]
- 2. biosynth.com [biosynth.com]
- 3. iscabiochemicals.com [iscabiochemicals.com]
- 4. jpt.com [jpt.com]
- 5. genscript.com [genscript.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. lifetein.com [lifetein.com]
- 8. biobasic.com [biobasic.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 11. biosynth.com [biosynth.com]
- 12. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 13. thomassci.com [thomassci.com]
- 14. Chaotropic agent - Wikipedia [en.wikipedia.org]
- 15. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 16. jpt.com [jpt.com]
- 17. peptide.com [peptide.com]
- 18. Best Practices for Storing Peptides: Maximizing Stability and Potency - Peptide Partners [peptide.partners]
Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Lys(Dansyl) Residues
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the deprotection of the 9-fluorenylmethoxycarbonyl (Fmoc) group, specifically from lysine residues modified with a dansyl group. Incomplete Fmoc deprotection is a critical issue that can lead to truncated or modified peptides, significantly impacting yield and purity. This resource provides in-depth troubleshooting, detailed protocols, and a mechanistic overview to address this specific problem.
Frequently Asked Questions (FAQs)
Q1: What is Fmoc deprotection and why is it a critical step in SPPS?
A1: In Fmoc solid-phase peptide synthesis, the Fmoc group serves as a temporary protecting group for the primary amine of an amino acid.[1] Its removal, or deprotection, is essential to expose the amine for the subsequent coupling of the next amino acid in the peptide sequence.[1][2] This process is typically achieved using a mild base, most commonly a 20% solution of piperidine in a solvent like N,N-dimethylformamide (DMF).[3][4] The deprotection reaction proceeds via a β-elimination mechanism.[5][6] If deprotection is incomplete, the subsequent amino acid cannot be coupled, leading to the formation of deletion sequences, which are impurities lacking one or more amino acids.[5]
Q2: Why is the Fmoc deprotection of Lys(Dansyl) residues particularly challenging?
A2: The dansyl group, or 5-(dimethylamino)naphthalene-1-sulfonyl group, is a large, bulky fluorescent label often attached to the epsilon-amino group of lysine.[7][8] This significant steric hindrance can physically block the piperidine base from accessing and abstracting the acidic proton on the Fmoc group, thereby slowing down or preventing complete deprotection. Furthermore, the formation of secondary structures, such as β-sheets, within the growing peptide chain can also contribute to incomplete deprotection by reducing reagent accessibility.[9][10]
Q3: How can I detect incomplete Fmoc deprotection of my Lys(Dansyl)-containing peptide?
A3: Several analytical techniques can be employed to identify incomplete Fmoc deprotection. High-Performance Liquid Chromatography (HPLC) analysis of the crude peptide after cleavage from the resin is a primary method.[10] The presence of a significant peak with a mass increase of 222.24 Da (the mass of the Fmoc group) compared to the expected product mass is a strong indicator of incomplete deprotection.[10] Mass spectrometry (MS) is used to confirm the mass of this side product.[10] Additionally, a qualitative Kaiser (ninhydrin) test performed on the resin after the deprotection step can be informative. A negative result (yellow or faint color) suggests that primary amines are not free, indicating the persistence of the Fmoc group.[4]
Troubleshooting Guide: Incomplete Fmoc Deprotection of Lys(Dansyl)
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem 1: My HPLC analysis shows a major peak corresponding to the Fmoc-protected peptide.
Potential Cause: The standard deprotection conditions are insufficient to overcome the steric hindrance from the dansyl group.
Recommended Solutions:
-
Extend Deprotection Time: Increase the duration of the piperidine treatment. Instead of the standard 2 x 10-minute treatments, try 2 x 20 minutes or even 2 x 30 minutes. Monitor the progress with a test cleavage and HPLC analysis.
-
Increase Deprotection Temperature: Gently warming the reaction vessel to 30-40°C can increase the reaction kinetics. However, be cautious as higher temperatures can promote side reactions like racemization.
-
Use a Stronger Base Cocktail: For particularly stubborn cases, a more potent deprotection reagent may be necessary. A commonly used alternative is a solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% piperidine in DMF.[11] DBU is a non-nucleophilic base that can accelerate Fmoc removal.[11]
Problem 2: I've tried extending the deprotection time, but I still see incomplete removal of the Fmoc group.
Potential Cause: Peptide aggregation on the solid support is preventing the deprotection reagent from reaching the N-terminus. This is more likely with hydrophobic or long peptide sequences.
Recommended Solutions:
-
Solvent Optimization: Switch from DMF to N-methyl-2-pyrrolidone (NMP), which is a more polar solvent and can be more effective at disrupting secondary structures.[10]
-
Incorporate Chaotropic Agents: Adding chaotropic agents like 2 M urea or 1 M guanidinium chloride to the deprotection solution can help to disrupt hydrogen bonding and break up aggregates.
-
Microwave-Assisted Synthesis: The use of a microwave peptide synthesizer can significantly enhance deprotection efficiency by providing controlled heating, which disrupts aggregation and accelerates the reaction.[6]
Problem 3: My mass spectrometry results show a complex mixture of products, including deletions and unexpected adducts.
Potential Cause: The harsh deprotection conditions required for Lys(Dansyl) are leading to side reactions.
Recommended Solutions:
-
Optimize Reagent Purity: Ensure that your DMF is of high quality and free from dimethylamine impurities, which can cause premature Fmoc deprotection.[12]
-
Alternative Deprotection Reagents: Consider using 4-methylpiperidine as a direct replacement for piperidine. It has been shown to have equivalent efficiency in Fmoc removal but can sometimes offer a cleaner profile.[13] Piperazine is another alternative that may reduce certain side reactions.[6][14]
-
Careful Monitoring: Utilize real-time monitoring of Fmoc deprotection if your synthesizer allows. This can be done by measuring the UV absorbance of the dibenzofulvene-piperidine adduct in the waste stream.[4] This allows you to ensure complete deprotection in each cycle without unnecessarily extending the reaction time.
Mechanistic Insights into Deprotection Challenges
The difficulty in removing the Fmoc group from a Lys(Dansyl) residue is primarily a result of steric hindrance. The bulky, planar structure of the dansyl group can shield the N-terminal Fmoc group, impeding the approach of the piperidine base.
Caption: Steric hindrance of the bulky dansyl group impeding piperidine access to the Fmoc group.
Recommended Protocols
Protocol 1: Enhanced Fmoc Deprotection for Lys(Dansyl) Residues
This protocol is designed for situations where standard deprotection methods have failed.
Materials:
-
Peptide-resin with N-terminal Fmoc-Lys(Dansyl)
-
High-purity DMF or NMP
-
Piperidine
-
Deprotection Solution: 20% (v/v) piperidine in DMF or NMP (prepare fresh)
-
Washing Solvents: DMF, Isopropanol (IPA), Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF or NMP for at least 30 minutes in a solid-phase synthesis vessel.[3]
-
Initial Wash: Wash the resin three times with the synthesis solvent (DMF or NMP).
-
First Deprotection: Add the 20% piperidine solution to the resin and agitate for 20-30 minutes at room temperature.
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of the 20% piperidine solution and agitate for another 20-30 minutes.
-
Post-Deprotection Wash: Drain the solution and wash the resin thoroughly to remove residual piperidine and the dibenzofulvene adduct. A recommended washing sequence is:
-
DMF (5 times)
-
IPA (3 times)
-
DCM (3 times)
-
DMF (3 times)
-
-
Monitoring (Optional but Recommended): Perform a Kaiser test on a small sample of the resin beads to confirm the presence of free primary amines.[4]
Protocol 2: Analytical Confirmation of Incomplete Deprotection
This protocol outlines the steps for analyzing the crude peptide to diagnose deprotection issues.
Materials:
-
Dry peptide-resin
-
Cleavage Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)[15]
-
Cold diethyl ether
-
HPLC system with a C18 column
-
Mass spectrometer (e.g., ESI-MS)
Procedure:
-
Test Cleavage: Take a small amount of the dried peptide-resin (approx. 5-10 mg) and treat it with the cleavage cocktail for 2-3 hours at room temperature.[15]
-
Precipitation: Precipitate the cleaved peptide by adding the TFA mixture to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Sample Preparation: Dry the peptide pellet under a stream of nitrogen and dissolve it in a suitable solvent for HPLC analysis (e.g., 50% acetonitrile/water with 0.1% TFA).
-
HPLC Analysis: Inject the sample onto the HPLC system and run a standard gradient. Look for a post-peak or a significantly broadened main peak that could indicate the presence of the Fmoc-protected species.
-
Mass Spectrometry Analysis: Collect the fractions from the HPLC and analyze them by mass spectrometry to confirm the molecular weights of the species present. Identify the peak corresponding to the expected product mass and any peaks with a mass difference of +222.24 Da.
Experimental Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting incomplete Fmoc deprotection.
Comparative Data on Deprotection Reagents
| Reagent Cocktail | Typical Conditions | Advantages | Disadvantages |
| 20% Piperidine in DMF | 2 x 10-20 min, RT | Standard, well-characterized | May be insufficient for sterically hindered residues; can cause side reactions.[14][16] |
| 20% 4-Methylpiperidine in DMF | 2 x 10-20 min, RT | Equivalent efficiency to piperidine; not a controlled substance.[13] | Similar propensity for side reactions as piperidine. |
| 2% DBU / 2% Piperidine in DMF/NMP | 2 x 5-10 min, RT | Very fast and effective for difficult sequences.[11] | DBU can promote aspartimide formation.[11] |
| 10% Piperazine in DMF/Ethanol | 2 x 10-20 min, RT | Can reduce certain side reactions; less toxic than piperidine.[6] | May have different solubility and reactivity profiles. |
References
- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2014). Int J Pept Res Ther, 20:53–69. [Link]
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (2016). Molecules, 21(11), 1542. [Link]
- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Synpeptide. [Link]
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (2016). PMC - NIH. [Link]
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry. [Link]
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (2016).
- Deprotection. (2025). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Incomplete Fmoc deprotection in solid-phase synthesis of peptides. (1994). Int J Pept Protein Res, 43(1):1-9. [Link]
- Alternative to Piperidine in Fmoc Solid-Phase Synthesis. (2006). J. Comb. Chem., 8(2), 149. [Link]
- Methods for Removing the Fmoc Group. (n.d.).
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). University of Louisville. [Link]
- Methods for Removing the Fmoc Group. (1995). Springer Protocols. [Link]
- In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. (2022). Green Chemistry, 24, 4887-4896. [Link]
- The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. (2025). MDPI. [Link]
- Dansyl chloride. (n.d.). Wikipedia. [Link]
- Analysis of Fmoc removal reaction kinetics through RP-HPLC. (n.d.).
Sources
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. chem.uci.edu [chem.uci.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [mdpi.com]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Side Reactions of the Dansyl Group in Solid-Phase Peptide Synthesis (SPPS)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth, field-proven insights into the side reactions associated with the use of the dansyl group in Solid-Phase Peptide Synthesis (SPPS). As a powerful fluorescent label, the dansyl group is invaluable for a range of applications; however, its reactivity can present unique challenges within the complex chemical environment of SPPS. This document will serve as your comprehensive resource for troubleshooting and mitigating these potential issues.
I. Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the use of the dansyl group in SPPS.
Q1: Is the dansyl group stable to standard Fmoc-SPPS conditions?
A1: The sulfonamide bond that links the dansyl group to an amine (either the N-terminus or a lysine side chain) is generally robust and resistant to the acidic conditions of final cleavage with trifluoroacetic acid (TFA)[1][2]. However, the overall stability throughout the entire SPPS workflow requires careful consideration. While the sulfonamide linkage is stable, the fluorescent naphthalene ring system and the dimethylamino group may be susceptible to modification under repeated cycles of base treatment for Fmoc deprotection (e.g., piperidine) and prolonged exposure to strong acids during cleavage.
Q2: What are the primary methods for introducing a dansyl group in SPPS, and what are the initial considerations for each?
A2: There are three primary strategies for incorporating a dansyl group:
-
Using a pre-labeled Fmoc-amino acid: This involves using a commercially available building block such as Fmoc-Lys(Dansyl)-OH. This is often the most straightforward approach, ensuring site-specific labeling.
-
On-resin labeling: This is performed after the peptide sequence has been assembled but before cleavage. The N-terminus or a selectively deprotected lysine side chain can be targeted. This method offers flexibility but requires careful optimization to ensure complete and specific labeling.
-
Using a pre-labeled resin: Resins with a dansyl group incorporated into the linker are available, which results in a C-terminally labeled peptide[3].
Each method has its own set of potential side reactions that will be discussed in detail in the troubleshooting section.
Q3: Can dansyl chloride react with other functional groups on the peptide besides amines?
A3: Yes. While dansyl chloride is most reactive with primary and secondary amines, it has been shown to react with other nucleophiles under certain conditions. Of particular note are its reactions with hydroxyl (-OH) and carboxylic acid (-COOH) functional groups[4][5][6]. This means that the side chains of amino acids like serine, threonine, tyrosine, aspartic acid, and glutamic acid could potentially be modified. Furthermore, dansyl chloride can act as an oxidizing agent, particularly towards sulfhydryl groups (-SH) of cysteine residues, leading to the formation of disulfides[7].
Q4: Will the cleavage cocktail affect the dansyl group?
A4: The standard cleavage cocktail, typically a strong acid like TFA with scavengers, is a harsh environment. While the dansyl sulfonamide bond is acid-resistant[1][2], the scavengers themselves can potentially interact with the dansyl group. For instance, scavengers are designed to react with electrophiles, and while the dansyl group is electron-rich, the strong acidic conditions can lead to unforeseen reactions. It is crucial to choose scavengers carefully and to optimize the cleavage time to minimize potential degradation of the fluorophore.
II. Troubleshooting Guide: Common Issues and Solutions
This section provides a detailed, question-and-answer-style guide to specific problems you may encounter when working with dansylated peptides in SPPS.
Problem 1: Low or No Fluorescence in the Final Peptide
Question: I've synthesized my dansylated peptide, but after cleavage and purification, I'm seeing very low or no fluorescence. What could be the cause?
This is a common and frustrating issue that can arise from several factors throughout the SPPS workflow.
Possible Causes & Solutions:
-
Incomplete Initial Labeling (On-Resin Dansylation):
-
Causality: The on-resin dansylation reaction may not have gone to completion due to steric hindrance on the resin-bound peptide, suboptimal pH, or insufficient reagent. The reaction of dansyl chloride with amines is highly pH-dependent, with an optimal range typically between 9.5 and 10[8][9].
-
Troubleshooting Protocol:
-
Optimize Reaction Conditions: Ensure the on-resin labeling is performed in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 9.5-10) or with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in DMF.
-
Increase Reagent Excess: Use a significant molar excess of dansyl chloride (e.g., 5-10 equivalents) to drive the reaction to completion.
-
Monitor Reaction Completion: Before cleaving the entire batch, perform a small-scale cleavage and analyze the product by mass spectrometry to confirm successful labeling. The Kaiser test is not suitable as dansylated amines do not react with ninhydrin.
-
-
-
Degradation of the Dansyl Group during Fmoc Deprotection:
-
Causality: While the sulfonamide bond is stable, the naphthalene ring system of the dansyl group can be sensitive to repeated, prolonged exposure to the basic conditions of Fmoc deprotection (typically 20% piperidine in DMF).
-
Preventative Measures:
-
Minimize Deprotection Times: Use shorter, repeated deprotection steps (e.g., 2 x 5 minutes) instead of a single long step.
-
Consider Alternative Bases: For particularly sensitive sequences, explore the use of alternative, less nucleophilic bases for Fmoc deprotection, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in the presence of a scavenger for dibenzofulvene[10].
-
-
-
Degradation during Final Cleavage:
-
Causality: Although the sulfonamide bond is acid-stable, prolonged exposure to a harsh TFA cocktail, especially at elevated temperatures, can lead to degradation of the fluorophore. Certain scavengers may also adversely affect the dansyl group.
-
Troubleshooting Protocol:
-
Optimize Cleavage Time: Perform a time-course study on a small scale (e.g., 1, 2, and 4 hours) to determine the minimum time required for complete deprotection and cleavage.
-
Scavenger Selection: Triisopropylsilane (TIS) is a common scavenger used to quench carbocations[6]. While direct reactions with the dansyl group are not well-documented, it's prudent to use the minimum effective concentration. If your peptide does not contain sensitive residues like Trp, Met, or Cys, a simpler cocktail such as TFA/water (95:5) may be sufficient.
-
Low-Temperature Cleavage: Perform the cleavage at a reduced temperature (e.g., 4°C) to minimize potential degradation.
-
-
-
Fluorescence Quenching:
-
Causality: The fluorescence of the dansyl group is highly sensitive to its environment and can be quenched by various factors, including proximity to certain amino acid residues (e.g., tryptophan), aggregation of the peptide, or residual scavengers[11][12][13].
-
Troubleshooting Steps:
-
Purification: Ensure the peptide is highly purified to remove any quenching species from the cleavage cocktail.
-
Solvent Effects: Analyze the fluorescence in different solvents. The quantum yield of dansyl sulfonamides is known to be significantly higher in non-polar environments[12].
-
Check for Aggregation: Use techniques like size-exclusion chromatography or dynamic light scattering to assess the aggregation state of your peptide. If aggregation is an issue, try dissolving the peptide in a different buffer or at a lower concentration.
-
-
Workflow for Diagnosing Low Fluorescence
Caption: Troubleshooting workflow for low fluorescence of dansylated peptides.
Problem 2: Unexpected Peaks in Mass Spectrometry Analysis
Question: My mass spectrum shows the expected mass for my dansylated peptide, but there are also several unexpected peaks. What are these, and how can I avoid them?
Unexpected peaks are a clear indication of side reactions. Identifying the mass difference between your expected product and the byproducts is the first step in diagnosing the problem.
Common Side Products and Their Origins:
| Observed Mass | Potential Side Product | Cause and Mechanism | Prevention and Mitigation |
| M + 233 | Dansyl Sulfonic Acid Adduct | Hydrolysis of unreacted dansyl chloride during on-resin labeling or workup. Dansyl sulfonic acid (DNS-OH) is a common byproduct[1][8]. | Thoroughly wash the resin after on-resin labeling. Ensure anhydrous solvents are used for preparing the dansyl chloride solution. |
| M - 233 | Unlabeled Peptide | Incomplete on-resin dansylation reaction. | Optimize on-resin labeling conditions as described in Problem 1. |
| M + 16 | Oxidized Peptide | Oxidation of sensitive residues like Methionine or Cysteine. Dansyl chloride itself can act as an oxidizing agent, especially towards thiols[7]. | Add antioxidants like dithiothreitol (DTT) to the cleavage cocktail if not using a reducing scavenger like EDT. |
| M + 72 (or other scavenger adducts) | Scavenger Adducts | Scavengers or their byproducts can sometimes react with the peptide, especially with electron-rich residues. | Use a minimal amount of scavenger. Optimize the cleavage cocktail composition. Triisopropylsilane (TIS) is generally a "cleaner" scavenger than thiols[6]. |
| M - 17 | Dansyl Amide Formation | A known side reaction where the dansylated amino acid can be converted to dansyl amide[1]. This is more prevalent in solution-phase labeling with a large excess of dansyl chloride. | Use a minimal excess of dansyl chloride for on-resin labeling and ensure a thorough wash post-reaction. |
| Characteristic Dansyl Fragments | MS/MS Artifacts | In tandem mass spectrometry (MS/MS), the dansyl group itself can fragment, producing characteristic ions (e.g., m/z 170.1, 234.1)[14][15]. These should not be mistaken for peptide fragments or impurities. | Be aware of the fragmentation pattern of the dansyl group when interpreting MS/MS data. |
Workflow for Identifying Mass Spectrometry Artifacts
Caption: Decision tree for identifying common mass spectrometry artifacts.
Problem 3: Unwanted Side-Chain Labeling
Question: I intended to label only the N-terminus of my peptide, but my analysis suggests that some lysine side chains are also dansylated. How can I achieve better selectivity?
Achieving selectivity in on-resin labeling is critical and depends on a well-planned protecting group strategy.
Causes & Solutions:
-
Inadequate Side-Chain Protection:
-
Causality: If you are performing on-resin labeling of the N-terminus, the ε-amino group of any lysine residues in your sequence must remain protected throughout the synthesis and the labeling step. Standard Fmoc-Lys(Boc)-OH is suitable for this, as the Boc group is stable to the basic conditions of dansylation but removed during the final TFA cleavage.
-
Solution: Ensure that all lysine residues are incorporated using a protecting group that is orthogonal to the conditions used for N-terminal Fmoc deprotection and on-resin dansylation.
-
-
Premature Deprotection of Lysine:
-
Causality: In rare cases, the lysine side-chain protecting group may be partially labile to the repeated Fmoc deprotection cycles, leading to a small population of free lysine ε-amino groups that can be dansylated.
-
Solution: If this is suspected, consider using a more robust lysine side-chain protecting group.
-
Protocol for Selective N-Terminal On-Resin Dansylation:
-
Peptide Synthesis: Synthesize your peptide using standard Fmoc-SPPS. For all lysine residues, use Fmoc-Lys(Boc)-OH.
-
Final Fmoc Deprotection: After the final coupling step, deprotect the N-terminal Fmoc group using your standard piperidine/DMF protocol.
-
Thorough Washing: Wash the resin extensively with DMF to remove all traces of piperidine.
-
Dansylation:
-
Swell the resin in DMF.
-
Add a solution of dansyl chloride (5-10 equivalents) and DIPEA (10-20 equivalents) in DMF.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
-
Washing: Wash the resin thoroughly with DMF, followed by DCM, to remove all excess reagents.
-
Cleavage and Deprotection: Proceed with your standard TFA cleavage protocol. The TFA will cleave the peptide from the resin and remove the Boc protecting groups from the lysine side chains.
III. References
-
Steen, H., & Mann, M. (2004). The ABC's (and XYZ's) of peptide sequencing. Nature Reviews Molecular Cell Biology, 5(9), 699–711. [Link]
-
Walker, J. M. (1984). The dansyl method for identifying N-terminal amino acids. Methods in Molecular Biology, 1, 203–212. [Link]
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214. [Link]
-
Seitz, W. R. (2001). Dansylation of hydroxyl and carboxylic acid functional groups. DigitalCommons@UNO. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
-
Guy, J., Caron, K., Dufresne, S., Michaud, M., Gauthier, C., & Keillor, J. W. (2007). Convergent preparation and photophysical characterization of dimaleimide dansyl fluorogens: elucidation of the maleimide fluorescence quenching mechanism. Journal of the American Chemical Society, 129(41), 12961–12969. [Link]
-
ResearchGate. (n.d.). Mechanism of reaction of dansyl chloride with carboxylic acid functional group. Retrieved from [Link]
-
PubMed. (1984). The dansyl method for identifying N-terminal amino acids. Retrieved from [Link]
-
MDPI. (2025). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. Retrieved from [Link]
-
PubMed. (2009). A cleavage cocktail for methionine-containing peptides. Retrieved from [Link]
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]
-
MDPI. (2020). Signature Ions in MS/MS Spectra for Dansyl-Aminohexyl-QQIV Adducts on Lysine. Retrieved from [Link]
-
PubMed. (1975). [Oxidative side reactions during dansylation of SH-compounds]. Retrieved from [Link]
-
PubMed Central (PMC). (2014). Fluorescent Probes and Quenchers in Studies of Protein Folding and Protein-Lipid Interactions. Retrieved from [Link]
-
Research Collection. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Retrieved from [Link]
-
PubMed. (1975). [Oxidative side reactions during dansylation of SH-compounds]. Retrieved from [Link]
-
ResearchGate. (2013). Side reactions in the SPPS of Cys-containing peptides. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). SYNTHESIS NOTES. Retrieved from [Link]
-
ResearchGate. (2020). Aspartimide formation during SPPS a Base-promoted aspartimide formation.... Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
ResearchGate. (2020). Aspartimide formation during SPPS a Base-promoted aspartimide formation.... Retrieved from [Link]
-
PubMed. (2023). A Dipeptide-derived Dansyl Fluorescent Probe for the Detection of Cu2+ in Aqueous Solutions. Retrieved from [Link]
-
Semantic Scholar. (2007). Convergent preparation and photophysical characterization of dimaleimide dansyl fluorogens: elucidation of the maleimide fluorescence quenching mechanism. Retrieved from [Link]
-
Syntech. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved from [Link]
-
Baker Lab. (n.d.). Structural Transitions in the Protein L Denatured State Ensemble. Retrieved from [Link]
-
MDPI. (2023). Understanding the Effect of Side Reactions on the Recyclability of Furan–Maleimide Resins Based on Thermoreversible Diels–Alder Network. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (2018). What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis?. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Green Chemistry (RSC Publishing). (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Retrieved from [Link]
-
PubMed. (2013). Side reactions in the SPPS of Cys-containing peptides. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
PubMed. (2014). A tandem in situ peptide cyclization through trifluoroacetic acid cleavage. Retrieved from [Link]
Sources
- 1. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]
- 2. The dansyl method for identifying N-terminal amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dansylation of tryptic peptides for increased sequence coverage in protein identification by matrix-assisted laser desorption/ionization time-of-flight mass spectrometric peptide mass fingerprinting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. [Oxidative side reactions during dansylation of SH-compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Use of Dansyl Chloride to Probe Protein Structure and Dynamics [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. Fluorescent Probes and Quenchers in Studies of Protein Folding and Protein-Lipid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Dipeptide-derived Dansyl Fluorescent Probe for the Detection of Cu2+ in Aqueous Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Liquid Chromatography/Mass Spectrometry Methods for Measuring Dipeptide Abundance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Navigating Cleavage Cocktails for Dansylated Peptides
Welcome to the technical support center dedicated to the critical final step in the synthesis of fluorescently labeled peptides: the cleavage from solid-phase resin. This guide is specifically tailored for researchers, medicinal chemists, and drug development professionals working with dansylated peptides. Here, we move beyond generic protocols to provide in-depth, field-proven insights into selecting the optimal cleavage cocktail, troubleshooting common issues, and ensuring the integrity of your valuable fluorescently labeled product.
Troubleshooting Guide: Common Issues in Dansylated Peptide Cleavage
This section addresses specific problems you may encounter during the cleavage of your dansylated peptide. The question-and-answer format is designed to help you quickly identify and resolve experimental hurdles.
Question 1: After cleavage and precipitation, my dansylated peptide shows low or no fluorescence. What could be the cause?
Answer:
While the dansyl group, a sulfonamide, is generally robust and stable to the strong acidic conditions of trifluoroacetic acid (TFA) used in most cleavage cocktails, a loss of fluorescence is a concerning issue that points to potential side reactions or degradation.[1] Here’s a breakdown of possible causes and solutions:
-
Acid-catalyzed hydrolysis of the dansyl group: Although the sulfonamide bond is resistant to acid hydrolysis, prolonged exposure to very harsh acidic conditions at elevated temperatures could potentially lead to some degradation.[1]
-
Solution: Ensure your cleavage is performed at room temperature and for the recommended duration (typically 2-4 hours). Avoid unnecessary extensions of the cleavage time.
-
-
Reaction with scavengers: While there is no direct evidence in the literature of common scavengers like thioanisole, 1,2-ethanedithiol (EDT), or triisopropylsilane (TIS) reacting with the dansyl group, it is a chemical possibility, especially with highly reactive species.
-
Oxidation: Although less common for the dansyl group itself, oxidative species can be present, especially if the cleavage is not performed under an inert atmosphere.
-
Solution: Purge your reaction vessel with an inert gas like nitrogen or argon before and during the cleavage reaction.
-
Question 2: My LC-MS analysis shows a mass addition of +56 Da to my dansylated peptide. What is this modification?
Answer:
A mass addition of +56 Da is a classic sign of t-butylation, a common side reaction during cleavage.[4] This occurs when the t-butyl carbocations, generated from the removal of Boc protecting groups on amino acid side chains (like Lys(Boc)) or from t-butyl esters, react with nucleophilic residues in your peptide.[4][5]
-
Most susceptible residues: Tryptophan is highly prone to t-butylation.[4] Cysteine and methionine can also be alkylated.
-
The role of scavengers: This side reaction is precisely why scavengers are included in cleavage cocktails.[4][5] Their purpose is to "scavenge" or trap these reactive carbocations before they can modify your peptide.
-
Solution: If you are observing t-butylation, your scavenger cocktail is likely insufficient or inappropriate for your peptide sequence. Increase the concentration of your primary carbocation scavenger, typically triisopropylsilane (TIS). A standard "low-odor" cocktail like Reagent B (88% TFA, 5% phenol, 5% water, 2% TIS) can be effective.[4] For peptides with multiple sensitive residues, a more robust cocktail like Reagent K may be necessary.[1][6]
-
Question 3: My cleavage yield is very low, and I suspect the dansylated peptide is not fully cleaving from the resin. How can I improve this?
Answer:
Low cleavage yield can be frustrating. Here are several factors to investigate:
-
Incomplete cleavage reaction: The standard 2-4 hour cleavage time may not be sufficient for all peptides, particularly long or sterically hindered sequences.
-
Solution: You can extend the cleavage time to 6-8 hours. However, for very difficult sequences, a re-cleavage of the resin with a fresh cocktail is often more effective than simply extending the initial cleavage time.
-
-
Resin type and linker stability: The acid lability of the linker attaching your peptide to the resin is a critical factor. Some linkers require stronger acidic conditions or longer reaction times for efficient cleavage.
-
Solution: Confirm the recommended cleavage conditions for your specific resin (e.g., Wang, Rink Amide). For highly acid-labile resins, ensure you are not using a cleavage cocktail that is too mild.
-
-
Peptide precipitation in the cleavage cocktail: Highly hydrophobic or aggregated peptides can sometimes precipitate out of the TFA solution before you have a chance to filter the resin.
-
Solution: After the cleavage reaction, visually inspect the filtrate. If you see a precipitate, you may need to add a small amount of a suitable organic solvent like acetonitrile to redissolve the peptide before proceeding with ether precipitation.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the cleavage of dansylated peptides.
Q1: What is a cleavage cocktail and why is it necessary?
A cleavage cocktail is a mixture of a strong acid, typically trifluoroacetic acid (TFA), and one or more "scavengers".[5] It is used in the final step of solid-phase peptide synthesis to cleave the synthesized peptide from the resin support and simultaneously remove the side-chain protecting groups from the amino acids.[5] Scavengers are crucial for preventing side reactions where reactive carbocations, generated during the removal of protecting groups, can modify sensitive amino acid residues.[4][5]
Q2: Is the dansyl group stable to standard TFA cleavage cocktails?
Yes, the sulfonamide bond of the dansyl group is generally stable to the strong acidic conditions of TFA used for cleavage.[1] This is evidenced by its widespread use in N-terminal amino acid sequencing, which involves acid hydrolysis of the dansylated peptide.[1] However, it is always good practice to use the mildest effective cleavage conditions to minimize the potential for any unforeseen side reactions.
Q3: How do I choose the right cleavage cocktail for my dansylated peptide?
The choice of cleavage cocktail depends primarily on the amino acid composition of your peptide, not the dansyl group itself. The key is to select a cocktail with scavengers that will protect any sensitive residues in your sequence. The flowchart below provides a decision-making guide.
Q4: Can I use a "universal" cleavage cocktail for all my dansylated peptides?
While some cocktails like Reagent K are considered quite robust and can be used for a wide range of peptides, a "one-size-fits-all" approach is not always optimal.[1][6] For peptides without any sensitive residues, a complex cocktail with multiple, odorous scavengers is unnecessary. Conversely, for a peptide rich in arginine, tryptophan, and cysteine, a simple TFA/water/TIS mixture will likely result in a poor-quality product. Tailoring your cleavage cocktail to your specific peptide sequence will always yield the best results.
Decision-Making Flowchart for Cleavage Cocktail Selection
This diagram will guide you in selecting the appropriate cleavage cocktail based on the amino acid residues present in your dansylated peptide.
Caption: A flowchart to guide the selection of the appropriate cleavage cocktail.
Comparative Table of Common Cleavage Cocktails
| Reagent Name | Composition (v/v or w/w) | Key Scavengers | Primary Application |
| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% TIS | Triisopropylsilane (TIS), Phenol | General purpose, "low-odor" option for peptides without highly sensitive residues.[4] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | Thioanisole, 1,2-Ethanedithiol (EDT) | "Universal" cocktail for peptides with a combination of sensitive residues like Trp, Cys, Met, and Arg.[1][6] |
| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% Water, 2% DMS, 1.5% Ammonium Iodide | Dimethylsulfide (DMS), Ammonium Iodide | Specifically designed to prevent the oxidation of methionine residues.[7] |
| TFA/TIS/Water | 95% TFA, 2.5% TIS, 2.5% Water | Triisopropylsilane (TIS) | For peptides without sensitive residues or when only carbocation scavenging is needed.[2][3] |
Experimental Protocol: Standard Cleavage of a Dansylated Peptide
This protocol outlines a standard procedure for the cleavage of a dansylated peptide from a solid-phase resin using Reagent K.
Materials:
-
Dansylated peptide-resin (dried)
-
Reagent K (TFA/Phenol/Water/Thioanisole/EDT; 82.5:5:5:5:2.5)
-
Reaction vessel with a sintered glass filter
-
Cold diethyl ether (-20°C)
-
Centrifuge and centrifuge tubes
-
Nitrogen or argon gas line
-
Lyophilizer
Procedure:
-
Resin Preparation: Place the dried dansylated peptide-resin (e.g., 100 mg) into the reaction vessel.
-
Cleavage Reaction:
-
Add Reagent K to the resin (approximately 2 mL per 100 mg of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours. It is advisable to perform this in a well-ventilated fume hood and under an inert atmosphere.
-
-
Peptide Filtration:
-
After the incubation period, filter the cleavage mixture into a clean centrifuge tube.
-
Wash the resin with a small amount of fresh TFA (0.5 mL) and combine the filtrates.
-
-
Peptide Precipitation:
-
Slowly add the TFA filtrate to a 10-fold excess of cold diethyl ether. A white precipitate of the peptide should form.
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
-
Washing and Drying:
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Carefully decant the ether supernatant.
-
Wash the peptide pellet with cold diethyl ether at least two more times to remove residual scavengers and TFA.
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
-
Post-Cleavage Analysis:
-
Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile in water).
-
Analyze the crude product by HPLC and mass spectrometry to confirm the identity and purity of the dansylated peptide.
-
References
- What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis?
- Peptide Global Deprotection/Scavenger-Induced Side Reactions.
- Dansyl chloride. Wikipedia. [Link]
- Reduction of cysteine-S-protecting groups by triisopropylsilane.
- Revolutionizing Peptide Synthesis: A Breakthrough Cocktail For Methionine-Containing Peptides. LifeTein. [Link]
- Mechanism of reaction of dansyl chloride with carboxylic acid functional group.
- The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. MDPI. [Link]
- Dansylation of hydroxyl and carboxylic acid functional groups.
- A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. Semantic Scholar. [Link]
- Peptides containing cysteine: the role of scavengers in cleavage cocktail. Biotage. [Link]
- Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors.
- Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes. MDPI. [Link]
- Does cysteine get alkylated with tButyl group in cleavage condition of peptides with Triisopropylsilane?
- Fluorescent reaction - can anyone help?
- General TFA cleavage of the Trp-containing peptide synthesized on Wang resin.
Sources
Technical Support Center: Optimizing HPLC Purification of Fluorescently Labeled Peptides
A comprehensive guide for researchers, scientists, and drug development professionals.
Introduction
Welcome to the Technical Support Center for HPLC Purification of Fluorescently Labeled Peptides. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with the in-depth, field-proven insights necessary to troubleshoot and optimize your purification workflows. Fluorescently labeled peptides are powerful tools, but their purification can present unique challenges due to the physicochemical properties of the attached dye.[1] This guide is structured to help you understand the "why" behind the "how," enabling you to make informed decisions and achieve robust, reproducible results.
We will explore common issues from peak abnormalities to low recovery and signal loss, providing a systematic, question-and-answer-based approach to problem-solving. Each section is grounded in established scientific principles and supported by authoritative references to ensure the highest level of technical accuracy.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the planning and execution of fluorescently labeled peptide purification.
Q1: What are the most common challenges encountered during the HPLC purification of fluorescently labeled peptides?
The most frequent challenges include poor peak resolution, peak broadening, peak tailing, low peptide recovery, and inconsistent retention times.[2] These issues can be amplified by the presence of the fluorescent dye, which can alter the peptide's hydrophobicity, introduce secondary interaction sites, and potentially lead to aggregation or adsorption.
Q2: How does the choice of fluorescent dye impact the HPLC separation?
The fluorescent dye can significantly alter the physicochemical properties of the peptide, affecting its behavior on the column.[1] Dyes like Fluorescein (FITC, FAM) are popular due to their high quantum yields and compatibility with common laser lines.[3][4] However, they can increase the hydrophobicity of the peptide. Other dyes, such as Cyanine dyes (Cy3, Cy5) and Rhodamine derivatives (TAMRA), also have distinct hydrophobic profiles that will influence retention time.[1][][6] The choice of dye should consider not only the desired spectral properties but also its potential impact on peptide solubility and interaction with the stationary phase.[1]
Q3: Which stationary phase is best suited for purifying fluorescently labeled peptides?
Reversed-phase HPLC (RP-HPLC) is the most common technique for peptide purification.[7]
-
C18 columns are the workhorse for most peptides, especially those with lower molecular weights (< 3,000 Da).[8] They provide strong hydrophobic retention.
-
C8 columns offer slightly less hydrophobicity and can be a good alternative for more hydrophobic labeled peptides to reduce retention times and improve peak shape.
-
C4 columns are typically used for larger or very hydrophobic peptides and proteins, as they provide weaker retention, which can prevent irreversible binding.[9]
-
Phenyl-Hexyl columns can offer alternative selectivity through π-π interactions with aromatic dyes or peptide residues.
The choice of stationary phase depends on the overall hydrophobicity of the peptide-dye conjugate.[10] It is often beneficial to screen different stationary phases during method development.[11]
Q4: What is the role of the mobile phase and how can I optimize it?
The mobile phase is a critical factor in achieving good separation.[7] It typically consists of an aqueous phase (A) and an organic phase (B), usually acetonitrile.[12]
-
pH: The pH of the mobile phase affects the ionization state of both the peptide and any ionizable groups on the dye, which in turn impacts retention time and peak shape.[12][13] For basic peptides, a low pH (e.g., using 0.1% Trifluoroacetic Acid, TFA) is often used to protonate silanol groups on the silica-based stationary phase, minimizing secondary interactions that cause peak tailing.[14]
-
Ion-Pairing Reagents: These additives, like TFA, form a neutral complex with charged peptide molecules, increasing their hydrophobicity and retention on a reversed-phase column.[15] The choice and concentration of the ion-pairing reagent can be adjusted to fine-tune selectivity. More hydrophobic ion-pairing agents like heptafluorobutyric acid (HFBA) will increase retention.[15]
-
Organic Modifier: Acetonitrile is the most common organic modifier for peptide separations due to its low viscosity and UV transparency.[13] Methanol can be an alternative, but it may provide different selectivity.[12]
Q5: Why am I seeing a loss of fluorescence signal after purification?
Fluorescence quenching can occur due to several factors:
-
pH Sensitivity: The fluorescence of some dyes, like fluorescein, is pH-dependent and can be quenched at acidic pH values commonly used in RP-HPLC.
-
Aggregation: The labeled peptide may aggregate, leading to self-quenching. This can be influenced by the peptide sequence, the dye's properties, and the mobile phase conditions.
-
Solvent Effects: The composition of the mobile phase can influence the quantum yield of the fluorophore.
-
Oxidation: Some dyes are susceptible to oxidation, which can lead to a loss of fluorescence.
It's important to choose a dye that is stable under your planned HPLC conditions and to handle samples appropriately to minimize degradation.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common problems encountered during the HPLC purification of fluorescently labeled peptides.
General Troubleshooting Workflow
When encountering a problem, it is crucial to follow a logical, step-by-step process. Changing one parameter at a time is essential to pinpointing the root cause.
Caption: General troubleshooting workflow for HPLC issues.
Poor Peak Shape (Tailing, Fronting, Splitting)
Poor peak shape compromises resolution and accurate quantification.[16] The ideal chromatographic peak is a symmetrical Gaussian shape.[17]
Problem: Peak Tailing
Peak tailing, where the latter half of the peak is drawn out, is a common issue.[17]
-
Causality & Diagnosis:
-
Secondary Interactions: The most common cause is the interaction of basic peptide residues with acidic silanol groups on the silica stationary phase.[14][16][17]
-
Column Overload: Injecting too much sample can lead to tailing.[18] To diagnose, inject a more diluted sample; if the peak becomes more symmetrical, overload is the issue.[18]
-
Column Void: A void at the column inlet can cause peak distortion.[14][18] This can result from high pressure or pH-induced silica dissolution.[14]
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening and tailing.[16]
-
-
Solutions & Protocols:
-
Adjust Mobile Phase pH: Lowering the mobile phase pH (typically to < 3 with 0.1% TFA) protonates the silanol groups, minimizing unwanted interactions.[14]
-
Use an End-Capped Column: These columns have been treated to reduce the number of accessible silanol groups.[16][17]
-
Reduce Sample Load: Decrease the injection volume or dilute the sample.[18]
-
Check for Column Voids: If a void is suspected, reversing and flushing the column may help. However, column replacement is often necessary.[19]
-
Minimize Extra-Column Volume: Use tubing with a narrow internal diameter and keep the length to a minimum.[16]
-
Problem: Peak Fronting
Peak fronting, where the first half of the peak is broader, often appears as a "shark fin" shape.[20]
-
Causality & Diagnosis:
-
Solutions & Protocols:
Problem: Split Peaks
Split peaks can indicate a problem with the flow path at the head of the column.[18]
-
Causality & Diagnosis:
-
Partially Blocked Frit: A clogged inlet frit can cause the sample to follow multiple paths through the column.[18]
-
Column Void: A void at the column inlet can also lead to peak splitting.[18]
-
Incompatible Sample Solvent: If the sample solvent is much stronger than the mobile phase, it can cause the sample to travel through the column as two bands.
-
-
Solutions & Protocols:
-
Replace the Frit: If a blocked frit is suspected, it should be carefully replaced.
-
Replace the Column: If a void has formed, the column will likely need to be replaced.[19]
-
Adjust Sample Solvent: Dissolve the sample in a weaker solvent or in the initial mobile phase.
-
Low Yield / Recovery
Low recovery of the fluorescently labeled peptide can be a significant issue, particularly with low-concentration or "sticky" peptides.
-
Causality & Diagnosis:
-
Non-Specific Adsorption: Peptides, especially hydrophobic ones, can adsorb to surfaces like sample vials, tubing, and the column itself.[21][22] The presence of a hydrophobic dye can exacerbate this.
-
Precipitation: The peptide may precipitate in the sample vial or on the column if the solvent conditions are not optimal.
-
Peptide Degradation: The peptide may be unstable under the purification conditions (e.g., extreme pH).
-
-
Solutions & Protocols:
-
Optimize Sample Preparation:
-
Use low-binding polypropylene vials and plates instead of glass.
-
Dissolve hydrophobic peptides in a solvent with a higher organic content, but ensure it is compatible with the initial HPLC conditions.[23]
-
-
Modify Mobile Phase:
-
Increase the temperature of the separation, which can improve solubility and recovery.[2]
-
Consider adding a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) to the mobile phase for very sticky peptides, but be aware this may interfere with detection.
-
-
Use a Guard Column: A guard column can help protect the analytical column from strongly adsorbing impurities that might affect recovery.[21]
-
Check for Precipitation: If precipitation is suspected, try altering the sample solvent or the initial mobile phase composition to improve solubility.
-
Signal Instability (Fluorescence Quenching)
A loss of the expected fluorescence signal can undermine the purpose of using a labeled peptide.
-
Causality & Diagnosis:
-
pH-Dependent Quenching: Many fluorophores, particularly fluoresceins, exhibit pH-sensitive fluorescence that decreases significantly in the acidic conditions of typical RP-HPLC.
-
Self-Quenching/Aggregation: At high concentrations, fluorophores can interact with each other, leading to a decrease in fluorescence. This can be exacerbated by peptide aggregation.
-
Interaction with Mobile Phase Components: Certain components of the mobile phase, such as ion-pairing reagents, can quench fluorescence.
-
-
Solutions & Protocols:
-
Choose a pH-Insensitive Dye: If possible, select a dye that maintains its fluorescence across a wide pH range, such as AMCA or its derivatives for blue fluorescence.[3]
-
Post-Column pH Adjustment: A post-column addition of a basic buffer (e.g., Tris) can be used to raise the pH of the eluent before it reaches the fluorescence detector, thereby restoring the signal of pH-sensitive dyes.
-
Work at Lower Concentrations: If aggregation and self-quenching are suspected, dilute the sample.
-
Screen Mobile Phase Additives: If quenching is suspected to be caused by a mobile phase component, test alternative additives.
-
Caption: Simplified Jablonski diagram showing fluorescence and quenching.
Co-elution of Impurities
Achieving baseline separation of the desired labeled peptide from unlabeled peptide and free dye is a primary goal of purification.[24]
-
Causality & Diagnosis:
-
Insufficient Resolution: The chromatographic conditions may not be adequate to separate species with similar hydrophobicities.
-
Complex Crude Sample: The initial sample may contain a high level of closely related impurities (e.g., deletion sequences from synthesis).
-
-
Solutions & Protocols:
-
Optimize the Gradient: This is one of the most powerful tools for improving resolution.
-
Shallow Gradient: A slower increase in the organic solvent concentration (e.g., 0.5% B per minute) can significantly improve the separation of closely eluting peaks.[2][25]
-
Focused Gradient: A step gradient can be employed where the organic concentration is rapidly increased to just below the elution point of the target peptide, followed by a very shallow gradient through the elution window.[26]
-
-
Change Mobile Phase Selectivity:
-
Switch Organic Modifier: Changing from acetonitrile to methanol can alter the elution order of peaks.
-
Change Ion-Pairing Reagent: Switching from TFA to an ion-pairing reagent with a different hydrophobicity (e.g., PFPA or HFBA) can change the retention profile and improve separation.
-
-
Change Stationary Phase: If mobile phase optimization is insufficient, switching to a column with a different chemistry (e.g., C18 to Phenyl-Hexyl) can provide the necessary change in selectivity.[11]
-
Vary the Temperature: Temperature can affect the selectivity of peptide separations.[2] Experimenting with different column temperatures (e.g., 30°C vs. 50°C) may improve resolution.[8]
-
Data Presentation
Table 1: Properties of Common Fluorescent Dyes for Peptide Labeling
This table provides a summary of key properties for several common fluorescent dyes to aid in selection and troubleshooting.
| Dye Family | Example Dyes | Excitation (nm) | Emission (nm) | Key Characteristics & HPLC Considerations |
| Coumarin | AMCA, TF1 | ~350 | ~450 | Blue fluorescence; relatively pH-insensitive, making them robust for acidic HPLC conditions.[3] |
| Fluorescein | FITC, FAM | ~494 | ~520 | Bright green fluorescence; high quantum yield but pH-sensitive (fluorescence decreases at low pH).[3][] |
| Rhodamine | TAMRA, TMR | ~550 | ~580 | Orange/Red fluorescence; generally more photostable and less pH-sensitive than fluorescein.[][6] |
| Cyanine | Cy3, Cy5 | ~550 / ~650 | ~570 / ~670 | Orange to Far-Red fluorescence; high extinction coefficients, good for multiplexing. Can be quite hydrophobic.[][6] |
| BODIPY | BODIPY-FL | ~503 | ~512 | Bright green fluorescence; generally insensitive to pH and solvent polarity. High quantum yield.[] |
References
- Benchchem. (n.d.). Technical Support Center: HPLC Purification of Small Peptides.
- SiliCycle. (n.d.). FAQ: Why is my chromatogram showing peak tailing, ghost peaks, fronting peaks, split peaks / shoulder peaks or rounded peaks?.
- Biotage. (2020). Using Focused Gradients to Improve Peptide Purity Using Reversed-Phase Flash Chromatography.
- Chrom Tech. (2025). What Causes Peak Tailing in HPLC?.
- Kall, L., et al. (2013). Optimized Nonlinear Gradients for Reversed-Phase Liquid Chromatography in Shotgun Proteomics. Analytical Chemistry.
- Axion Labs. (n.d.). Front Tailing HPLC & GC Peaks.
- Waters Corporation. (2020). 5 Peptide Bioanalysis Sample Preparation Challenges (and how to overcome them!).
- ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
- Regis Technologies. (n.d.). HPLC Troubleshooting Guide.
- Hodges, R. S., et al. (n.d.). Optimization of peptide separations in reversed-phase HPLC: Isocratic versus gradient elution. ResearchGate.
- Fekete, S., et al. (2021). Negative gradient slope methods to improve the separation of closely eluting proteins. Journal of Chromatography A.
- Wang, Y., et al. (n.d.). Systematic Optimization of Long Gradient Chromatography Mass Spectrometry for Deep Analysis of Brain Proteome. PMC - NIH.
- LCGC. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
- Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
- Mtoz Biolabs. (n.d.). Workflow of HPLC in Peptide Purity Analysis.
- LubioScience. (n.d.). Fluorescent Dyes for Labeling Peptides.
- Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
- LifeTein. (2024). What Fluorescent Dyes Should I Use in My Peptides?.
- BOC Sciences. (n.d.). Fluorescent Dyes for Peptide Labeling.
- Element Lab Solutions. (n.d.). Reducing non-specific protein binding in HPLC.
- CPC Scientific. (n.d.). Dye Labeled Peptides.
- Welch Materials. (2025). Issues and Solutions to the Use of Ion-Pairing Reagents.
- MAC-MOD Analytical. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- Zhang, Y., et al. (2024). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. ResearchGate.
- Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis.
- Biotage. (2023). Which Stationary Phase Should I Chose For My Peptide Purification?.
- LCGC International. (2015). Choosing the Right HPLC Stationary Phase.
- MAC-MOD Analytical. (n.d.). Optimizing HPLC Separation Performance for Peptides and Other Mid-Size Molecules.
- ResearchGate. (2016). Hi, any suggestions for purifying 3KDa fluorescently tagged peptide from free dye molecules and unlabeled peptides?.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Phenomenex. (n.d.). Troubleshooting Guide.
- LCGC International. (2019). Strategies to Improve Recoveries of Proteins and Peptides from Sample Containers Before LC–MS Analyses.
- Bio-IT World. (2022). Useful Approaches for Labeling Peptides with Fluorescent Dyes.
- MDPI. (n.d.). The Role of Counter-Ions in Peptides—An Overview.
- Benchchem. (n.d.). Technical Support Center: Purification of Fluorescently Labeled Bioconjugates.
- ACS Organic & Inorganic Au. (2024). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures.
- Thermo Fisher Scientific - US. (n.d.). HPLC Troubleshooting.
- PubMed. (n.d.). Effects of ion-pairing reagents on the prediction of peptide retention in reversed-phase high-performance liquid chromatography.
- CD Formulation. (n.d.). Fluorescence Labeled Peptide Synthesis.
- Biotage. (2023). How to choose an ion pairing agent to improve your peptide purification.
- Taylor & Francis eBooks. (n.d.). Manipulation of Ph and Ion-Pairing Reagents to Maximize the Performance of Reversed-Phase Columns.
- SB-PEPTIDE. (n.d.). Peptide fluorescent labeling.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Phenomenex. (n.d.). HPLC Troubleshooting Guide.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 6. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
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Technical Support Center: Photobleaching of Dansyl-Labeled Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dansyl-labeled peptides. This guide is designed to provide you with in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you overcome challenges related to photobleaching and ensure the integrity of your fluorescence-based experiments.
Part 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific problems you might encounter during your experiments with dansyl-labeled peptides, offering explanations and actionable solutions.
Question 1: My fluorescent signal from the dansyl-labeled peptide is fading rapidly during imaging. What is causing this, and how can I fix it?
Answer:
Rapid signal loss, or photobleaching, is a common issue that occurs when the dansyl fluorophore is irreversibly damaged by the excitation light.[1][2] This phenomenon is primarily caused by the interaction of the excited fluorophore with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that chemically alter the dye.[3][4] The process often involves the fluorophore entering a long-lived, non-fluorescent "triplet state," which is highly susceptible to reactions with oxygen.[5][6][7]
Immediate Troubleshooting Steps:
-
Reduce Excitation Light Intensity: The rate of photobleaching is directly proportional to the intensity of the excitation light.[2][8] Lower the laser power or use neutral density filters to decrease the illumination intensity to the minimum level required for adequate signal detection.[1][2]
-
Minimize Exposure Time: Limit the duration of exposure to the excitation light.[1] Use the shortest possible exposure time that provides a good signal-to-noise ratio. When locating the region of interest, use a lower light intensity or transmitted light to minimize photobleaching before capturing the final image.[1]
-
Use an Antifade Mounting Medium: This is one of the most effective ways to combat photobleaching.[2] These reagents contain chemical compounds that scavenge for reactive oxygen species, thereby protecting the fluorophore.[9]
dot
Caption: Troubleshooting workflow for rapid signal fading.
Question 2: I'm using an antifade reagent, but my signal is still weak or fading. What could be wrong?
Answer:
While antifade reagents are crucial, their effectiveness can be influenced by several factors.
-
Reagent Compatibility: Not all antifade reagents are compatible with all fluorophores.[9] Some reagents, like p-phenylenediamine (PPD), can even react with certain dyes.[10] It's essential to choose a reagent that is validated for use with dansyl derivatives.
-
Reagent Freshness and Storage: Antifade reagents can lose their efficacy over time, especially if not stored correctly. Always check the expiration date and store them as recommended by the manufacturer, typically protected from light and at a cool temperature.[11]
-
Incorrect pH: The fluorescence of dansyl derivatives is highly sensitive to the local environment, including pH.[12][13] Most antifade mounting media are buffered to an alkaline pH to optimize fluorescence emission.[9] Ensure your sample preparation and mounting procedures do not alter the pH of the medium.
-
High Dye Concentration: Paradoxically, very high concentrations of fluorescently labeled peptides can lead to self-quenching, where the fluorophores interact with each other and reduce the overall fluorescence intensity.[14]
Troubleshooting Steps:
-
Verify Reagent Compatibility: Consult the manufacturer's documentation for your antifade medium to confirm its compatibility with dansyl fluorophores.
-
Prepare Fresh Reagents: If you are preparing your own antifade solution, make it fresh before use.
-
Optimize Peptide Concentration: Perform a concentration titration of your dansyl-labeled peptide to find the optimal concentration that gives a strong signal without significant self-quenching.
-
Consider a Different Antifade Formulation: If problems persist, try a different commercial antifade mounting medium.
Question 3: My sample shows high background fluorescence. How can I improve the signal-to-noise ratio?
Answer:
High background can obscure the specific signal from your dansyl-labeled peptide. Here are the common causes and solutions:
-
Unbound Fluorophore: Incomplete removal of unbound dansyl chloride or dansyl-labeled peptide from your sample is a primary cause of high background.
-
Autofluorescence: Some biological samples naturally fluoresce, which can interfere with the signal from your label.
-
Mounting Medium Autofluorescence: Certain antifade reagents, such as p-phenylenediamine (PPD), can be autofluorescent, particularly at shorter excitation wavelengths.[9]
Troubleshooting Steps:
-
Thorough Washing: Ensure your washing steps after the labeling reaction are stringent enough to remove all unbound dye.
-
Use a Quenching Step: After the labeling reaction, add a quenching solution like hydroxylamine to react with any excess, unreacted dansyl chloride.[15]
-
Select an Appropriate Antifade Reagent: Choose a mounting medium with low background fluorescence.
-
Spectral Unmixing: If your imaging system allows, use spectral unmixing techniques to separate the specific dansyl fluorescence from the autofluorescence background.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of photobleaching for dansyl fluorophores?
The photobleaching of dansyl and other fluorophores is a complex process. When a dansyl molecule absorbs a photon of light, it is promoted to an excited singlet state. From here, it can either return to the ground state by emitting a fluorescent photon or transition to a long-lived, non-fluorescent triplet state through a process called intersystem crossing.[5][6][7] This triplet state is highly reactive and can interact with molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen.[3] These highly reactive ROS can then chemically modify and permanently destroy the dansyl fluorophore, rendering it non-fluorescent.[4]
dot
Caption: Simplified Jablonski diagram illustrating photobleaching.
Q2: What are the key components of an antifade mounting medium?
Antifade mounting media typically contain a base, an antifade reagent, and sometimes a hardening agent.
-
Base: This is the main component and determines the refractive index of the medium. Common bases include glycerol and aqueous solutions.[10]
-
Antifade Reagent: These are chemicals that reduce photobleaching. They primarily act as reactive oxygen species scavengers.[9][16] Examples include:
-
Hardening Agent: Some mounting media are designed to solidify after application, which can help to preserve the sample for long-term storage.[11]
Q3: Can I make my own antifade mounting medium?
While it is possible to prepare your own antifade solutions, it is often more convenient and reliable to use commercially available mounting media.[10] Commercial products are optimized for performance, have a consistent quality, and often come with detailed information on fluorophore compatibility.[11][17][18][19] If you do choose to make your own, be aware of the health hazards associated with some of the chemical components and handle them with appropriate safety precautions.
Q4: How should I store my dansyl-labeled peptide stock solutions to prevent degradation?
To prevent degradation of your fluorescently labeled peptide stock solutions, follow these guidelines:
-
Protect from Light: Store your samples in amber vials or wrap them in foil to prevent photobleaching from ambient light.[14][20]
-
Store at Low Temperatures: For long-term storage, keep your stock solutions at -20°C or -80°C.[20]
-
Aliquot: To avoid repeated freeze-thaw cycles that can degrade the peptide, aliquot your stock solution into smaller, single-use volumes.[20]
-
Use an Appropriate Solvent: Dansyl chloride is unstable in dimethyl sulfoxide (DMSO).[12][13] Therefore, it is best to avoid using DMSO for preparing solutions of the reagent. Anhydrous acetone or acetonitrile are suitable alternatives.[21]
Part 3: Experimental Protocols & Data
Protocol 1: General Procedure for Dansyl Chloride Labeling of Peptides for LC-MS/MS
This protocol provides a general method for labeling peptides with dansyl chloride for subsequent analysis by mass spectrometry.
Materials:
-
Peptide sample (from protein digestion) in a buffer free of primary amines (e.g., 100 mM TEAB, pH 8.5).
-
Dansyl chloride solution (e.g., 10 mg/mL in anhydrous acetonitrile).
-
Quenching solution (e.g., 5% hydroxylamine).
-
Solvents for sample cleanup (e.g., 0.1% formic acid in water, acetonitrile).
-
C18 desalting spin columns.
Procedure:
-
Sample Preparation: Ensure the peptide sample is at a pH between 8.5 and 9.5.
-
Labeling Reaction: Add a 2-4 fold molar excess of the dansyl chloride solution to the peptide sample.
-
Incubation: Gently vortex the mixture and incubate at 37°C for 1 hour in the dark.
-
Quenching: Add the quenching solution to the reaction mixture to consume any unreacted dansyl chloride and incubate for 15 minutes at room temperature.
-
Sample Cleanup: Acidify the sample with formic acid to a final concentration of ~0.1%.
-
Desalting: Desalt and concentrate the labeled peptides using a C18 spin column according to the manufacturer's instructions.
-
Drying: Elute the labeled peptides and dry them completely using a vacuum centrifuge.
-
Reconstitution and Analysis: Reconstitute the dried, labeled peptides in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).[15]
Protocol 2: Mounting a Sample with Antifade Medium for Fluorescence Microscopy
Materials:
-
Fixed and permeabilized cells or tissue sections on a microscope slide.
-
Dansyl-labeled peptide solution.
-
Wash buffer (e.g., PBS).
-
Commercial antifade mounting medium (e.g., VECTASHIELD®, ProLong™ Diamond Antifade Mountant).
-
Coverslips.
-
Nail polish or sealant (for non-hardening media).
Procedure:
-
Final Wash: Perform a final wash of your stained sample with wash buffer to remove any unbound labeled peptide.
-
Remove Excess Buffer: Carefully remove as much of the wash buffer as possible from the slide without allowing the sample to dry out.
-
Apply Antifade Medium: Place a small drop of the antifade mounting medium onto the sample.
-
Mount Coverslip: Gently lower a coverslip onto the drop of mounting medium, avoiding the introduction of air bubbles.
-
Curing (for hardening media): If using a hardening medium, allow it to cure according to the manufacturer's instructions (typically at room temperature for a specified time).[11]
-
Sealing (for non-hardening media): For non-hardening media, you may wish to seal the edges of the coverslip with nail polish or a plastic sealant to prevent the medium from evaporating and to secure the coverslip.[11][18]
-
Storage: Store the mounted slide at 4°C, protected from light, until you are ready for imaging.[11][18]
Table 1: Comparison of Common Antifade Reagents
| Antifade Reagent | Advantages | Disadvantages |
| p-Phenylenediamine (PPD) | Highly effective at reducing fading.[10][16] | Can be toxic, autofluorescent at shorter wavelengths, and may react with certain dyes.[9][10][16] |
| n-Propyl gallate (NPG) | Effective antioxidant.[9][16] | Can be difficult to dissolve.[16] |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Less toxic than PPD.[16] | Generally less effective than PPD.[16] |
| Trolox | Water-soluble and effective antioxidant. | May not be as potent as other reagents for all fluorophores. |
Table 2: Recommended Commercial Antifade Mounting Media
| Product | Manufacturer | Key Features |
| VECTASHIELD® Antifade Mounting Media | Vector Laboratories | Available in hardening and non-hardening formulations, with or without DAPI. Compatible with a wide range of fluorophores.[11][17][18][19] |
| ProLong™ Diamond Antifade Mountant | Thermo Fisher Scientific | Ready-to-use formulation that provides excellent photobleaching protection.[22] |
| EverBrite™ Mounting Medium | Biotium | Available in hardening and wet-set formulations, with or without DAPI.[23] |
References
- Search for improved triplet-state quenchers for fluorescence imaging: a computational framework incorporating excited-state Baird-aromaticity - Chemical Science (RSC Publishing).
- Search for improved triplet-state quenchers for fluorescence imaging: a computational framework incorporating excited-state Baird-aromaticity - PubMed Central.
- Redefining the photo-stability of common fluorophores with triplet state quenchers: mechanistic insights and recent updates - Chemical Communications (RSC Publishing).
- Novel insights into fluorescent 'dark states' illuminate ways forward for improved imaging.
- Application of dansyl chloride - ChemicalBook.
- VECTASHIELD[R] HardSet[TM] Antifade Mounting Medium - 2BScientific.
- Vector Laboratories VECTASHIELD Antifade Mounting Medium with Propidium Iodide (PI).
- Dansyl chloride - Wikipedia.
- Nitroxide Spin-Label Quenching of Fluorophore's Triplet State as a Tool for Studying Diffusion Mediated Reactions in - DiVA portal.
- VECTASHIELD Antifade Mounting Medium - Vector Labs.
- An In-depth Technical Guide to the Reactivity of Dansyl Chloride with Primary and Secondary Amines - Benchchem.
- VECTASHIELD Antifade Mounting Media - BioNordika.
- Antifade-Chromogen Mounting Medium - BiCell Scientific®.
- The Use of Dansyl Chloride to Probe Protein Structure and Dynamics - MDPI.
- Molecular structure of dansyl fluorophore: R = Cl (dansyl chloride) or R = NHCH 2 COOH (dansylglycine). - ResearchGate.
- Mechanism of reaction of dansyl chloride with carboxylic acid functional group.
- Antifade Reagents | Fluorescence Imaging - Tocris Bioscience.
- How To Choose Antifade Mounting Media - Vector Labs.
- An Oxygen Scavenging System for Improvement of Dye Stability in Single-Molecule Fluorescence Experiments - PMC - NIH.
- Fluorescence and photobleaching dynamics of single light-harvesting complexes - NIH.
- A simple, ultrastable, and cost-effective oxygen-scavenging system for long-term DNA-PAINT imaging - bioRxiv.
- Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience.
- How can we prevent photobleaching in fluorescent labeled protein stock solution?
- Mounting Media and Antifade reagents - BIDC UCSF.
- ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - US.
- Analysis of antifading reagents for fluorescence microscopy - PubMed.
- What are some antifading agents used to prevent photobleaching? - AAT Bioquest.
- Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US.
- How To Protect Your Tissue From Photobleaching | Vector Labs.
- (PDF) Dansyl-Based Fluorescent Films Prepared by Chemical and Electrochemical Methods: Cyclic Voltammetry, AFM and Spectrofluorimetry Characterization - ResearchGate.
- Bye-bye, bleaching! - @abberior.rocks.
- The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores - PMC - NIH.
- Dansyl-X, SE - AAT Bioquest.
- (PDF) Photobleaching - ResearchGate.
- Dansyl glycine - OMLC.
- Troubleshooting Tips for Fluorescence Staining - Biotium.
- The Enduring Fluorescence of Dansyl Chloride in Modern Proteomics: A Comparative Guide - Benchchem.
- Photobleaching and Stabilization of Fluorophores used for Single Molecule Analysis with One- and Two-Photon Excitation | Request PDF - ResearchGate.
- Effect of dansyl chloride concentration on fluorescence intensity. (a)... - ResearchGate.
- Turn-On Fluorescent Probe Based on a Dansyl Triarginine Peptide for Ganglioside Imaging | ACS Organic & Inorganic Au - ACS Publications.
- The dansyl method for identifying N-terminal amino acids - PubMed.
- Analysis of photobleaching in single-molecule multicolor excitation and Förster resonance energy transfer measurements - PubMed.
- How to Troubleshoot Problems with Fluorescently Tagged Proteins - Bitesize Bio.
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Technical Support Center: Quenching of Dansyl Fluorescence by Tryptophan or Tyrosine
Welcome to the technical support guide for investigating the fluorescence quenching of dansyl derivatives by the amino acids tryptophan and tyrosine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful technique to probe molecular interactions, study protein conformation, or develop new assays. Here, we will delve into the common challenges and questions that arise during these experiments, providing not only solutions but also the underlying scientific principles to empower your research.
I. Conceptual Overview: The "Why" Behind the Quenching
Before we dive into troubleshooting, let's establish a firm understanding of the photophysical processes at play. The interaction between a dansyl fluorophore and a tryptophan or tyrosine residue is a classic example of fluorescence quenching, where the fluorescence intensity of the dansyl group is decreased by the presence of the amino acid (the "quencher"). This phenomenon is not just an experimental artifact; it's a rich source of information about the proximity and dynamics of the interacting molecules.
The two primary mechanisms governing this process are Static Quenching and Dynamic (or Collisional) Quenching .[1] Distinguishing between them is critical for accurate data interpretation.[2]
-
Static Quenching: This occurs when the dansyl fluorophore and the quencher (tryptophan or tyrosine) form a non-fluorescent complex in the ground state.[3] This pre-formed complex is unable to fluoresce upon excitation.
-
Dynamic Quenching: In this case, the dansyl fluorophore is excited first, and then, during its excited-state lifetime, it collides with a quencher molecule. This collision provides a non-radiative pathway for the excited fluorophore to return to the ground state, thus preventing the emission of a photon.[3]
A key method for analyzing quenching data is the Stern-Volmer equation :[4]
I0 / I = 1 + KSV[Q]
Where:
-
I0 is the fluorescence intensity of the dansyl probe in the absence of the quencher.
-
I is the fluorescence intensity in the presence of the quencher at concentration [Q].
-
KSV is the Stern-Volmer quenching constant, which is a measure of the efficiency of quenching.
A linear Stern-Volmer plot (I0/I vs. [Q]) is often indicative of a single type of quenching mechanism, either purely static or purely dynamic.[5]
Visualizing the Quenching Mechanisms
Caption: A simplified diagram illustrating the pathways of dynamic versus static fluorescence quenching.
II. Troubleshooting Guide: From Unexpected Results to Actionable Solutions
This section is formatted as a series of common problems you might encounter during your experiments. For each issue, we provide potential causes and a step-by-step approach to diagnosis and resolution.
Problem 1: My Stern-Volmer plot is non-linear, showing an upward curvature.
Possible Causes:
-
Combined Static and Dynamic Quenching: This is a common cause of upward curvature. At low quencher concentrations, dynamic quenching may dominate, but as the concentration increases, the contribution from static quenching becomes more significant.[6]
-
Inner Filter Effect: At high concentrations, the quencher (tryptophan or tyrosine) may absorb either the excitation light intended for the dansyl probe (primary inner filter effect) or the emitted fluorescence from the dansyl probe (secondary inner filter effect).[7][8] This is not true quenching but an artifact that leads to an apparent decrease in fluorescence.
Troubleshooting Steps:
-
Assess for Inner Filter Effects:
-
Action: Measure the absorbance spectrum of your highest concentration of tryptophan or tyrosine across the excitation and emission wavelengths of your dansyl probe.
-
Rationale: If there is significant absorbance at either of these wavelengths, the inner filter effect is likely contributing to your results.[9] Tryptophan, in particular, has a significant absorbance around 280 nm, which can interfere with dansyl excitation.
-
Solution: If the inner filter effect is present, you can apply a correction factor to your fluorescence data. The following formula is a common correction for primary and secondary inner filter effects: Icorrected = Iobserved * 10(Aex + Aem)/2 Where Aex and Aem are the absorbances of the quencher at the excitation and emission wavelengths, respectively.[10] Alternatively, keeping the total absorbance of the solution below 0.1 can help minimize these effects.[11]
-
-
Perform Temperature-Dependent Measurements:
-
Action: Repeat the quenching experiment at several different temperatures.
-
Rationale: The temperature dependence of the quenching constant can help distinguish between static and dynamic quenching. Dynamic quenching rates increase with temperature due to increased diffusion and collision frequency.[1] Conversely, static quenching typically decreases with increasing temperature as higher temperatures can lead to the dissociation of the ground-state complex.[1]
-
Expected Outcome: If the quenching constant increases with temperature, dynamic quenching is a significant contributor. If it decreases, static quenching is likely dominant.
-
-
Conduct Fluorescence Lifetime Measurements:
-
Action: If available, use a time-resolved fluorometer to measure the fluorescence lifetime of the dansyl probe in the presence of increasing concentrations of the quencher.
-
Rationale: This is the most definitive way to distinguish between static and dynamic quenching. Dynamic quenching reduces the fluorescence lifetime because it provides an additional pathway for the excited state to decay.[1] In contrast, static quenching does not affect the lifetime of the uncomplexed, fluorescent molecules.[9]
-
Expected Outcome: A decrease in fluorescence lifetime with increasing quencher concentration confirms the presence of dynamic quenching. No change in lifetime suggests purely static quenching.
-
Problem 2: I'm not observing any quenching, or the quenching is very weak.
Possible Causes:
-
Incorrect Wavelengths: The excitation and emission wavelengths may not be optimal for the dansyl fluorophore in your specific experimental buffer.
-
Low Fluorophore or Quencher Concentration: The concentrations may be too low to produce a detectable quenching effect.
-
pH Sensitivity: The fluorescence of dansyl derivatives can be pH-dependent.[12] The protonation state of the dimethylamino group can affect its fluorescence properties.[13]
-
Probe Degradation: Dansyl chloride and its derivatives can be susceptible to photobleaching or chemical degradation.[12]
Troubleshooting Steps:
-
Optimize Instrumental Settings:
-
Action: Run an initial scan to determine the peak excitation and emission wavelengths for your dansyl-labeled molecule in your experimental buffer.[12]
-
Rationale: The spectral properties of dansyl probes are sensitive to their environment.[14] Using the optimal wavelengths will maximize your signal-to-noise ratio.
-
Action: Increase the detector gain or widen the slit widths if the signal is weak, but be mindful that wider slits can decrease spectral resolution.[12]
-
-
Verify Concentrations and Reagent Stability:
-
Action: Prepare fresh stock solutions of your dansyl probe and quenchers. Store them protected from light and at an appropriate temperature (e.g., -20°C).[12]
-
Rationale: This minimizes the risk of degradation affecting your results.
-
Action: Consider performing a titration to determine the optimal working concentration for your dansyl probe that provides a stable and robust signal.[12]
-
-
Check and Optimize pH:
-
Action: Measure the pH of your buffer and ensure it is stable throughout the experiment.
-
Rationale: Changes in pH can alter the fluorescence of the dansyl probe and the charge state of the amino acid quenchers, potentially affecting their interaction.[12][13]
-
Action: If necessary, perform a pH titration of your dansyl probe to understand its fluorescence behavior across a range of pH values.[12]
-
Problem 3: My results are inconsistent with high variability between replicates.
Possible Causes:
-
Probe Aggregation: At higher concentrations, dansyl-labeled molecules can aggregate, leading to self-quenching and erratic fluorescence signals.[12]
-
Photobleaching: Continuous exposure to the excitation light can lead to the photochemical destruction of the fluorophore, causing a decrease in signal over time.
-
Presence of Contaminants: Dissolved oxygen, heavy metal ions, or other impurities in the buffer can act as quenchers.[12]
Troubleshooting Steps:
-
Address Potential Aggregation:
-
Minimize Photobleaching:
-
Action: Reduce the exposure time to the excitation light. Use the instrument's shutter when not actively acquiring data.
-
Rationale: Less exposure to high-intensity light will slow down the rate of photobleaching.
-
Action: If photobleaching is severe, consider adding a commercially available anti-photobleaching agent to your buffer, if it doesn't interfere with your experiment.[12]
-
-
Ensure Buffer Purity:
-
Action: Use high-purity water and reagents to prepare your buffers.
-
Rationale: This minimizes the introduction of potential quenching contaminants.
-
Action: If oxygen quenching is suspected, you can de-gas your buffer by sparging with an inert gas like nitrogen or argon.[12]
-
III. Frequently Asked Questions (FAQs)
Q1: What is Förster Resonance Energy Transfer (FRET), and is it relevant to dansyl-tryptophan quenching?
A1: FRET is a specific type of dynamic quenching where energy is transferred non-radiatively from an excited donor fluorophore to a suitable acceptor molecule over a distance of typically 1-10 nm.[15][16] The tryptophan-dansyl pair is a well-known FRET pair, where tryptophan acts as the donor and dansyl as the acceptor.[15][17] For FRET to occur, there must be significant overlap between the emission spectrum of the donor (tryptophan) and the absorption spectrum of the acceptor (dansyl).[9]
Q2: How do I choose the right excitation wavelength when both dansyl and tryptophan are present?
A2: Tryptophan has a maximum absorbance around 280 nm, while dansyl chloride absorbs maximally around 330 nm.[18][19] To selectively excite the dansyl probe and minimize direct excitation of tryptophan, it is advisable to use an excitation wavelength in the range of 330-340 nm. However, if you are studying FRET from tryptophan to dansyl, you would excite at a wavelength where tryptophan absorbs, such as 295 nm, to selectively excite tryptophan over tyrosine.[20]
Q3: Can tyrosine also act as a FRET donor to dansyl?
A3: While tryptophan is a more common FRET donor for dansyl, tyrosine can also participate in energy transfer, although generally less efficiently. The choice of donor depends on the specific spectral overlap and the distance between the residues and the dansyl probe in the system under study.
Q4: What are typical Stern-Volmer constant (KSV) values for tryptophan quenching of dansyl fluorescence?
A4: The KSV values can vary significantly depending on the specific dansyl derivative, the solvent, temperature, and whether the interaction is in free solution or within a protein. It is best to determine this value experimentally for your specific system.
Q5: My dansyl-labeled protein is showing a blue shift in its emission spectrum upon binding to a ligand. What does this indicate?
A5: The fluorescence of dansyl probes is highly sensitive to the polarity of their microenvironment.[11] A blue shift (a shift to shorter wavelengths) in the emission maximum typically indicates that the dansyl probe has moved to a more non-polar or hydrophobic environment, such as a binding pocket of a protein.[21]
IV. Experimental Protocols
Standard Protocol for Dansyl Fluorescence Quenching by Tryptophan
This protocol provides a general framework. Specific concentrations and incubation times may need to be optimized for your system.
Materials:
-
Dansyl-labeled molecule of interest
-
L-Tryptophan
-
Experimental buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Prepare Stock Solutions:
-
Prepare a concentrated stock solution of your dansyl-labeled molecule in the experimental buffer.
-
Prepare a high-concentration stock solution of L-tryptophan in the same buffer.
-
-
Determine Optimal Excitation and Emission Wavelengths:
-
Dilute the dansyl stock solution to a working concentration (ensure absorbance is < 0.1 at the excitation wavelength to avoid inner filter effects).[11]
-
Scan for the excitation maximum by monitoring emission at an estimated peak (e.g., 520 nm).
-
Scan for the emission maximum using the determined optimal excitation wavelength.
-
-
Perform the Quenching Titration:
-
In a cuvette, add a fixed volume of the dansyl working solution.
-
Measure the initial fluorescence intensity (I0).
-
Make small, sequential additions of the tryptophan stock solution to the cuvette.
-
After each addition, mix gently and allow the solution to equilibrate for a few minutes before measuring the fluorescence intensity (I).
-
Correct for dilution by multiplying the observed intensity by a factor of (Vinitial + Vadded) / Vinitial.
-
-
Data Analysis:
-
Calculate I0 / I for each tryptophan concentration.
-
Plot I0 / I versus the concentration of tryptophan.
-
If the plot is linear, perform a linear regression to determine the Stern-Volmer constant (KSV) from the slope.
-
Experimental Workflow Diagram
Caption: A flowchart of the typical experimental workflow for a fluorescence quenching experiment.
V. Quantitative Data Summary
The following table provides a summary of key parameters and their implications for distinguishing between static and dynamic quenching.
| Parameter | Dynamic Quenching | Static Quenching | Rationale |
| Effect of Temperature | Quenching increases with increasing temperature. | Quenching decreases with increasing temperature. | Higher temperatures increase diffusion rates (favoring dynamic quenching) but can disrupt ground-state complexes (disfavoring static quenching).[1] |
| Fluorescence Lifetime | Decreases. | Unchanged. | Dynamic quenching provides an additional non-radiative decay pathway, shortening the excited-state lifetime. Static quenching only affects the population of fluorophores that can be excited.[1] |
| Stern-Volmer Plot | Linear (often). | Linear (often). | Both can yield linear plots. Non-linearity can suggest a combination of both mechanisms.[5] |
| Absorption Spectrum | Unchanged. | May change. | Dynamic quenching occurs after excitation, so the ground-state absorption is unaffected. Static quenching involves the formation of a new ground-state complex, which may have a different absorption spectrum.[9] |
VI. References
-
What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements?. (2024-03-26). Available at: [Link]
-
Stern–Volmer relationship. Wikipedia. Available at: [Link]
-
Assessment of Inner Filter Effects in Fluorescence Spectroscopy using the. SPIE Digital Library. Available at: [Link]
-
Experimental Correction for the Inner-filter Effect in Fluorescence Spectra. RSC Publishing. Available at: [Link]
-
Why is important difference between dynamic and static quenching?. ResearchGate. (2023-10-24). Available at: [Link]
-
What is the Inner Filter Effect?. Edinburgh Instruments. Available at: [Link]
-
Key Errors to Avoid in the Consideration of Fluorescence Quenching Data. Available at: [Link]
-
Dynamic Quenching. Rose-Hulman. Available at: [Link]
-
Fluorescence Quenching & the Stern-Volmer Plot. Edinburgh Instruments. Available at: [Link]
-
Fluorescence quenching and Stern-Volmer equation. PhysicsOpenLab. (2022-09-28). Available at: [Link]
-
What is a Stern-Volmer Plot?. Edinburgh Instruments. (2024-05-07). Available at: [Link]
-
Toward Understanding Tryptophan Fluorescence in Proteins. Biochemistry. Available at: [Link]
-
Förster resonance energy transfer as a probe of membrane protein folding. PMC - NIH. Available at: [Link]
-
Fluorescence of dansyl amino acids in organic solvents and protein solutions. Available at: [Link]
-
Quantification of Small Molecule–Protein Interactions using FRET between Tryptophan and the Pacific Blue Fluorophore. NIH. (2016-12-19). Available at: [Link]
-
Quantification of Small Molecule–Protein Interactions using FRET between Tryptophan and the Pacific Blue Fluorophore. ACS Publications. (2016-12-19). Available at: [Link]
-
Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques. MDPI. Available at: [Link]
-
Structural Transitions in the Protein L Denatured State Ensemble. Baker Lab. Available at: [Link]
-
Microscopic evaluation of the dansyl chloride test. PubMed. Available at: [Link]
-
Solved 93.3 Dansyl chloride, which absorbs maximally at. Chegg.com. (2018-02-18). Available at: [Link]
-
Fluorescence Quenching of (Dimethylamino)naphthalene Dyes Badan and Prodan by Tryptophan in Cytochromes P450 and Micelles. ACS Publications. (2014-07-31). Available at: [Link]
-
Solved Dansyl chloride (11), which absorbs maximally at 330. Chegg.com. (2023-12-11). Available at: [Link]
-
Quenching of the intrinsic tryptophan fluorescence of protein kinase C by dansyl fluorophores localized at the waterlipid interface. ResearchGate. Available at: [Link]
-
Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes. MDPI. Available at: [Link]
-
Synthesis method of dansyl chloride for preparing fluorescent probe. Google Patents. Available at:
-
Fluorescence quenching; a practical problem in flow cytometry. PubMed. Available at: [Link]
-
Dansyl Chloride (Howard Chang). UCLA-DOE Institute. Available at: [Link]
-
Fluorescence Quenching. Available at: [Link]
-
Insights into the Mechanism of Tryptophan Fluorescence Quenching due to Synthetic Crowding Agents: A Combined Experimental and Computational Study. Available at: [Link]
-
Molecular structure of dansyl fluorophore: R = Cl (dansyl chloride) or R = NHCH 2 COOH (dansylglycine). ResearchGate. Available at: [Link]
-
The Dansyl Method for Identifying N-Terminal Amino Acids. Springer Nature Experiments. Available at: [Link]
-
A Dansyl Fluorescence-Based Assay for Monitoring Kinetics of Lipid Extraction and Transfer. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ossila.com [ossila.com]
- 4. Stern–Volmer relationship - Wikipedia [en.wikipedia.org]
- 5. edinst.com [edinst.com]
- 6. edinst.com [edinst.com]
- 7. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 8. edinst.com [edinst.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. echemi.com [echemi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Application of dansyl chloride_Chemicalbook [chemicalbook.com]
- 15. Förster resonance energy transfer as a probe of membrane protein folding - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. bakerlab.org [bakerlab.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. chegg.com [chegg.com]
- 20. Quantification of Small Molecule–Protein Interactions using FRET between Tryptophan and the Pacific Blue Fluorophore - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Dansyl Fluorescence-Based Assay for Monitoring Kinetics of Lipid Extraction and Transfer - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid racemization during fluorescent amino acid coupling
A Senior Application Scientist's Guide to Preventing Racemization
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are incorporating fluorescent amino acids into their peptide synthesis workflows. Fluorescent labeling is a powerful tool, but the unique steric and electronic properties of these amino acids can increase the risk of racemization—a critical loss of stereochemical integrity that can compromise the biological activity and purity of your final peptide.
This document provides in-depth troubleshooting advice, preventative strategies, and validated protocols to help you maintain chiral purity during this crucial coupling step.
Understanding the Core Problem: Racemization
Before troubleshooting, it's essential to understand the primary mechanism of racemization during peptide synthesis. For Nα-protected amino acids (like Fmoc or Boc derivatives), the main pathway is through the formation of a 5(4H)-oxazolone intermediate.[1][2]
Here's the breakdown:
-
Activation : The carboxylic acid of the fluorescent amino acid is activated by a coupling reagent.
-
Oxazolone Formation : The activated carboxyl group is susceptible to intramolecular attack by the protecting group's carbonyl oxygen, forming a planar oxazolone ring.
-
Loss of Chirality : The α-proton on this planar intermediate is now acidic and can be easily removed by a base. Re-protonation can occur from either side of the planar ring, resulting in a mixture of L- and D-isomers (a racemic mixture).[1][2][3]
A secondary, less common mechanism involves the direct abstraction of the α-proton by a strong base, which is why base selection is critical.[2][3] Fluorescent amino acids, often bulky and sterically hindered, can slow down the desired coupling reaction, giving the oxazolone intermediate more time to form and racemize.[4][5]
Caption: Primary racemization pathway via the oxazolone intermediate.
Troubleshooting Guide (Q&A Format)
This section addresses specific issues you might encounter.
Q1: My final peptide has a significant diastereomeric impurity detected by HPLC. Could this be racemization from my fluorescent amino acid coupling step?
A1: Yes, this is a classic sign of racemization. The bulky nature of many fluorescent probes can hinder the coupling reaction, increasing the lifetime of the activated amino acid.[4] This extended lifetime provides a larger window for oxazolone formation and subsequent racemization.
Troubleshooting Steps:
-
Re-evaluate Your Coupling Reagent: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are often insufficient for sterically hindered couplings and can lead to high levels of racemization.[5][6]
-
Check Your Additive: If you are using a carbodiimide, an additive is essential to suppress racemization.[9][10]
-
Solution: Additives like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) react with the activated intermediate to form a more stable active ester, which is less prone to racemization.[1][8][11] OxymaPure and its derivatives are generally considered superior to HOBt in suppressing racemization.[1][8][9][11]
-
-
Analyze Your Base: The choice and amount of base are critical.
-
Problem: Strong, sterically unhindered bases (like triethylamine) can directly abstract the α-proton, causing racemization.[9] Excess base also accelerates oxazolone formation.
-
Solution: Use a weaker, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (TMP).[6][9][12] Use the minimum amount necessary—typically 1-2 equivalents.
-
Q2: The coupling of my Fmoc-Trp(dansyl)-OH is very slow and gives a low yield. I'm worried that increasing the reaction time or temperature will cause racemization.
A2: Your concern is valid. Both prolonged reaction times and elevated temperatures increase the risk of racemization.[2] The goal is to accelerate the desired coupling event so it outcompetes the racemization pathway.
Troubleshooting Steps:
-
Switch to a High-Reactivity Reagent: This is the most effective solution.
-
Optimize Pre-activation Time: Pre-activating the amino acid with the coupling reagent before adding it to the resin can be beneficial, but prolonged pre-activation can be detrimental.
-
Consider Microwave-Assisted Peptide Synthesis (MA-SPPS): Microwave energy can dramatically accelerate coupling reactions.
Q3: I need to couple a fluorescent phenylalanine derivative. Are certain amino acids more prone to racemization?
A3: Yes. While any amino acid can racemize under suboptimal conditions, some are particularly susceptible. Histidine (His) and Cysteine (Cys) are notoriously prone to racemization.[12][13] Phenylalanine can also be problematic.[2] The risk is amplified when these residues are modified with bulky fluorescent tags.
Preventative Strategy:
-
For His derivatives: Ensure the imidazole side chain is appropriately protected (e.g., with a Trityl (Trt) group).[14]
-
For Cys derivatives: Use milder activation conditions and consider coupling at a lower temperature.[12]
-
General Strategy: For any sensitive fluorescent amino acid, using a combination of a high-efficiency coupling reagent (e.g., COMU) with an Oxyma-based additive and a hindered base (DIPEA) is the gold standard for preventing racemization.[8]
Caption: Decision workflow for troubleshooting high racemization.
Quantitative Data: Comparison of Coupling Reagents
The choice of coupling reagent and additive has the most significant impact on racemization levels. The following table provides a comparative overview.
| Coupling Method | Relative Reactivity | Racemization Risk | Key Advantages | Considerations |
| DIC / HOBt | Medium | Medium | Cost-effective, widely used. | Can be insufficient for hindered amino acids; HOBt has safety/shipping restrictions.[7][15] |
| DIC / OxymaPure | Medium-High | Low | Excellent racemization suppression, safer than HOBt.[8][9][15] | Superior modern alternative to HOBt. |
| HBTU / DIPEA | High | Medium-Low | Fast and efficient for standard couplings.[4][6][7] | Can still cause racemization in sensitive cases; risk of guanidinylation side reaction.[13] |
| HATU / DIPEA | Very High | Low | Highly effective for hindered amino acids, low racemization.[4][5][7] | Higher cost. Based on HOAt, which has safety concerns. |
| COMU / DIPEA | Very High | Very Low | Considered one of the best for suppressing racemization, especially for difficult couplings. Safe (non-explosive).[6][8] | Highest cost, but often justified for critical steps. |
| Acyl Fluoride | High | Very Low | Excellent for extremely hindered couplings where other methods fail.[5][16] | Requires a two-step process to form the acyl fluoride first. |
Note: This data is illustrative. Results can vary based on the specific amino acid, solvent, and base used.[2]
Experimental Protocols
Protocol 1: High-Efficiency, Low-Racemization Coupling using COMU
This protocol is recommended for coupling bulky, fluorescent, or otherwise racemization-prone amino acids during Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Materials:
-
Fmoc-protected fluorescent amino acid
-
Peptide-resin with free N-terminal amine
-
COMU (1-(1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
Procedure:
-
Resin Preparation: Following standard Fmoc deprotection of the resin-bound peptide, wash the resin thoroughly with DMF (3 x 10 mL/g resin).
-
Coupling Solution Preparation (Pre-activation):
-
In a separate vessel, dissolve the Fmoc-fluorescent amino acid (3.0 eq. relative to resin loading) in DMF.
-
Add COMU (3.0 eq.) to the amino acid solution and mix briefly.
-
Add DIPEA (6.0 eq.) to the solution.
-
Allow the solution to pre-activate for 2 minutes at room temperature. Do not exceed 5 minutes.
-
-
Coupling Reaction:
-
Add the pre-activated coupling solution to the washed peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours. For particularly hindered amino acids, the time can be extended, but monitor for completeness.
-
-
Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating reaction completion.[4]
-
Post-Coupling Wash: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and by-products.
Frequently Asked Questions (FAQs)
Q1: Why are urethane protecting groups like Fmoc and Boc preferred for minimizing racemization? A1: Urethane-based protecting groups (Fmoc, Boc, Z-group) are specifically designed to suppress racemization. The electronic structure of the urethane bond makes the Nα-proton less acidic and disfavors the formation of the oxazolone intermediate compared to simple acyl protecting groups.[2][6]
Q2: Can the solvent choice affect racemization? A2: Yes. The solvent plays a role in solvating the reactants and intermediates. While DMF is the most common solvent, for particularly aggregation-prone sequences, N-Methylpyrrolidone (NMP) may offer superior solvating properties.[5] In some cases, less polar solvents like Dichloromethane (DCM) may slightly reduce racemization, but this must be balanced with solubility requirements.[2]
Q3: Is it ever acceptable to perform a coupling at an elevated temperature? A3: Elevated temperatures can be very effective for driving difficult couplings to completion, especially with microwave assistance.[5][12] However, it is a trade-off. For amino acids not prone to racemization, temperatures of 75-90°C are common in microwave SPPS. For sensitive fluorescent amino acids (e.g., derivatives of His, Cys, Ser), it is highly advisable to reduce the temperature to 50°C or perform the coupling at room temperature to minimize the risk.[12]
Q4: I'm performing a segment condensation (coupling two peptide fragments), is the risk of racemization higher? A4: Yes, the risk is significantly higher. When activating a peptide fragment, the C-terminal amino acid is no longer protected by a urethane group but by the preceding amino acid (an acyl group). This structure is highly susceptible to racemization via the oxazolone pathway.[6] For fragment condensations, it is absolutely critical to use advanced, low-racemization coupling reagent systems like DIC/Oxyma or COMU.
References
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. (Source: AAPPTEC) URL: [Link]
- Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science. URL: [Link]
- Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. URL: [Link]
- Subirós-Funosas, R., et al. (2022).
- Williams, M. W., & Young, G. T. (1964). The Mechanism of Racemisation during the Coupling of Acylpeptides. Journal of the Chemical Society. URL: [Link]
- Coupling Reagents for Peptide Synthesis. (Source: AAPPTEC) URL: [Link]
- Jad, Y. E., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- Fields, G. B., et al. (1997). Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. Techniques in Protein Chemistry VIII. URL: [Link]
- The Role of HOBt and HBTU in Peptide Coupling Reactions. (Source: Acade Chemical) URL: [Link]
- Planning a Peptide Synthesis. (Source: AAPPTEC) URL: [Link]
- Del Valle, P., & Goodman, M. (2020). Epimerisation in Peptide Synthesis. Molecules. URL: [Link]
- Subirós-Funosas, R., et al. (2022).
- Racemization during SPPS coupling step.
- Katritzky, A. R., et al. (2010). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. URL: [Link]
- Del Valle, P., & Goodman, M. (2020). Epimerisation in Peptide Synthesis. National Institutes of Health. URL: [Link]
- Liang, C., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters. URL: [Link]
- Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 10. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Technical Support Center: Mass Spectrometry of Dansyl-Labeled Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dansyl-labeled peptides in mass spectrometry. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate common artifacts and challenges. As your virtual application scientist, my goal is to explain the causality behind these issues and provide robust, field-proven protocols to ensure the integrity of your results.
Dansyl chloride (5-(Dimethylamino)-1-naphthalenesulfonyl chloride) is a valuable reagent for enhancing the mass spectrometric detection of peptides. It reacts with primary and secondary amines—notably the N-terminus and the ε-amino group of lysine residues—to form stable, fluorescent sulfonamide adducts.[1][2] This derivatization increases peptide hydrophobicity, which can improve chromatographic retention, and introduces a readily ionizable dimethylamino group, which significantly boosts signal intensity in ESI-MS.[3][4] However, the reactivity of dansyl chloride and the properties of the tag itself can introduce specific artifacts. This guide is structured to address these issues systematically.
Section 1: Labeling Reaction Artifacts & Troubleshooting
The most common source of artifacts originates from the dansylation reaction itself. Understanding the chemistry is key to preventing and diagnosing these issues. The reaction's success hinges on the nucleophilic attack of an unprotonated amine on the sulfonyl chloride group, a process that is highly pH-dependent.[1][4]
FAQ 1: What causes low or incomplete labeling efficiency?
Answer: Low labeling efficiency is typically caused by suboptimal reaction conditions that fail to deprotonate the target amine groups or by premature degradation of the labeling reagent.
-
Causality—The "Why": The primary amino groups on peptides (N-terminus and lysine side chains) have pKa values in the range of 8.0-10.5. For the amine to be sufficiently nucleophilic to attack the sulfonyl chloride, the reaction pH must be significantly above the amine's pKa. A common choice is a pH of 9.5 to 10.5.[5] Furthermore, dansyl chloride is highly susceptible to hydrolysis, especially in aqueous solutions at high pH, forming the unreactive dansyl sulfonic acid.[5][6] If the reagent hydrolyzes before it can react with the peptide, labeling efficiency will plummet.
-
Troubleshooting Protocol:
-
Verify Buffer pH and Composition:
-
Prepare Dansyl Chloride Solution Fresh:
-
Optimize Molar Excess:
-
Start with a 5- to 20-fold molar excess of dansyl chloride over the total concentration of amine groups in your sample.[5] This ensures the reaction kinetics favor peptide labeling over reagent hydrolysis.
-
-
Control Reaction Temperature:
-
FAQ 2: My mass spectrum shows multiple dansylations on a single peptide. Why is this happening?
Answer: This indicates either the presence of multiple primary amines (N-terminus and Lysine residues) or off-target reactions with other nucleophilic amino acid side chains.
-
Causality—The "Why": Dansyl chloride is designed to react with primary amines. Therefore, a peptide with one N-terminus and two lysine residues is expected to show peaks corresponding to one, two, and three dansyl labels. However, under forcing conditions (e.g., very high pH or prolonged incubation), dansyl chloride can also react with the hydroxyl group of tyrosine and the sulfhydryl group of cysteine.[5] The imidazole ring of histidine can also be a site for a secondary, less stable derivatization.[10]
-
Troubleshooting Steps:
-
Confirm Peptide Sequence: First, confirm the number of primary amines (N-terminus + Lys) in your peptide sequence. This is the expected number of labels under optimal conditions.
-
Moderate Reaction Conditions: If you observe more labels than expected, reduce the reaction's harshness. Lower the pH towards 9.0-9.5, decrease the reaction time, or reduce the temperature.
-
Analyze Mass Shifts: Calculate the mass difference between the unexpected peaks. A single dansyl group adds a monoisotopic mass of 233.0510 Da . Confirm that the observed mass shifts match this value.
-
| Modification | Monoisotopic Mass Shift (Da) | Reacts With |
| Dansylation | +233.0510 | N-terminus, Lysine (ε-NH2) |
| Dansyl Sulfonic Acid (Hydrolysis) | +251.0460 (from Dansyl-Cl) | Water |
| Dansylamide (Side Reaction) | +250.0827 | Ammonia or other amines |
Section 2: Chromatographic & Mass Spectrometry Artifacts
Even with a successful labeling reaction, artifacts can appear during LC-MS analysis. These are often related to the byproducts of the reaction or the fragmentation behavior of the dansyl tag itself.
FAQ 3: I see a large, early-eluting peak in my chromatogram and a corresponding ion in my mass spectrum that is not my peptide. What is it?
Answer: This is almost certainly dansyl sulfonic acid, the hydrolysis product of dansyl chloride.
-
Causality—The "Why": As previously mentioned, excess dansyl chloride reacts with water to form dansyl sulfonic acid.[4][5] This molecule is more polar than most dansylated peptides and will therefore elute very early in a typical reversed-phase chromatographic gradient. It ionizes well and can sometimes suppress the signal of co-eluting analytes.
-
Troubleshooting Protocol:
-
Quench the Reaction: After the desired incubation time, quench the reaction to consume all excess dansyl chloride. This prevents further hydrolysis and the formation of other side products.
-
Optimize Chromatography: Adjust your HPLC gradient to ensure this byproduct peak is well-resolved from your peptides of interest. A shallower gradient at the beginning of the run can help separate it from early-eluting hydrophilic peptides.[1]
-
Sample Cleanup: Use a C18 desalting spin column or solid-phase extraction (SPE) to remove the excess reagent and byproducts before LC-MS analysis.[8]
-
FAQ 4: My MS/MS spectra are dominated by a few intense fragment ions (e.g., m/z 170.1), making peptide sequencing difficult. How can I improve this?
Answer: The dominant fragments are characteristic signature ions of the dansyl group. While they confirm successful labeling, their high intensity can come at the expense of peptide backbone fragmentation. Adjusting collision energy is key.
-
Causality—The "Why": During collision-induced dissociation (CID), the dansyl moiety is prone to fragmentation. The C₁₂H₁₂N⁺ cation, with a calculated m/z of 170.0964, is often the base peak in the MS/MS spectrum.[10] While this confirms the presence of the label, excessive energy directed into this fragmentation channel can leave insufficient energy to break the amide bonds of the peptide backbone, resulting in poor sequence coverage. However, the presence of the dansyl tag can also be beneficial, as it often promotes the formation of b-ions, which can aid in sequencing.[12][13]
-
Troubleshooting Steps:
-
Optimize Collision Energy: This is the most critical parameter. Perform a series of experiments on a standard dansylated peptide, varying the normalized collision energy (NCE) or equivalent setting. Find a "sweet spot" that produces a good balance between the dansyl signature ions and the peptide backbone b- and y-ions.
-
Use Different Fragmentation Methods: If available on your instrument, explore alternative fragmentation techniques. Electron-transfer dissociation (ETD) or higher-energy collisional dissociation (HCD) may produce different fragmentation patterns that are more informative for sequencing dansylated peptides.
-
Leverage Signature Ions: While they can be overwhelming, the signature ions are definitive proof of labeling. Use them to trigger data-dependent acquisitions or as a filter during data analysis.
-
| Dansyl-Related Fragment | Typical m/z | Significance |
| Dansyl Cation | 170.1 | Primary signature ion of the dansyl group[10] |
| Dansyl Group | 234.1 | Corresponds to the dansyl moiety itself |
Section 3: General Best Practices & Protocols
Protocol: Standard Dansylation of Peptides for LC-MS
This protocol provides a robust starting point for labeling peptides. Optimization for your specific peptide and system is recommended.
-
Sample Preparation:
-
Reagent Preparation:
-
Prepare a 10 mg/mL solution of dansyl chloride in anhydrous acetonitrile (approx. 37 mM). This must be done immediately before use.[8]
-
-
Labeling Reaction:
-
Quenching:
-
Add 5% hydroxylamine or 10% formic acid to the reaction mixture to consume unreacted dansyl chloride.[8] Incubate for 15 minutes at room temperature.
-
-
Sample Cleanup:
-
Acidify the sample with 0.1% formic acid.
-
Desalt and concentrate the labeled peptides using a C18 spin column or equivalent SPE method according to the manufacturer's protocol.[8]
-
Elute the peptides and dry them completely in a vacuum centrifuge.
-
-
Analysis:
-
Reconstitute the dried peptides in a suitable solvent for LC-MS analysis (e.g., 0.1% formic acid in water).[8]
-
References
- Chiappetta, G., Ndiaye, S., Demey, E., Haddad, I., Marino, G., Amoresano, A., & Vinh, J. (2010). Dansyl-peptides matrix-assisted laser desorption/ionization mass spectrometric (MALDI-MS) and tandem mass spectrometric (MS/MS) features improve the liquid chromatography/MALDI-MS/MS analysis of the proteome. Rapid Communications in Mass Spectrometry, 24(20), 3021–3032. [Link]
- Harvey, D. J., & Teece, G. (2025). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics.
- Harvey, D. J., & Teece, G. (2025). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. PubMed. [Link]
- Harvey, D. J., & Teece, G. (2025). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. R Discovery. [Link]
- Harvey, D. J., & Teece, G. (2025). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. MDPI. [Link]
- Wishnok, J. S., Glogowski, J. A., & Tannenbaum, S. R. (2018). Liquid Chromatography/Mass Spectrometry Methods for Measuring Dipeptide Abundance in Non-Small Cell Lung Cancer. PMC. [Link]
- Wikipedia. (n.d.). Dansyl chloride. Wikipedia. [Link]
- Cardinal Scholar. (n.d.). Amino Acid Analysis by Dansylation: A Revised Method. Cardinal Scholar. [Link]
- Liu, J., et al. (2012). Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts. NIH. [Link]
- Jaitz, L., et al. (2005). Dansylation of tryptic peptides for increased sequence coverage in protein identification by matrix-assisted laser desorption/ionization time-of-flight mass spectrometric peptide mass fingerprinting. PubMed. [Link]
- Gros, C., & Labouesse, B. (1969). Study of The Dansylation Reaction of Amino Acids, Peptides and Proteins. Scribd. [Link]
- Schopfer, L. M., et al. (2020). Signature Ions in MS/MS Spectra for Dansyl-Aminohexyl-QQIV Adducts on Lysine. PMC. [Link]
- Harvey, D. J., & Teece, G. (2025). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. OSTI.gov. [Link]
- Zheng, J., et al. (2019). Retention time shift analysis and correction in chemical isotope labeling liquid chromatography/mass spectrometry for metabolome analysis.
- Moody, P. R., & Williamson, M. P. (2016). Chemical generation and modification of peptides containing multiple dehydroalanines. PMC. [Link]
- Chiappetta, G., et al. (n.d.). Evaluation of dansyl peptides MS and MS/MS features to enhance the LC-MALDI-MS/MS analysis. Poster. [Link]
- Yuan, M., et al. (2018).
- Walker, J. M. (1997). The Dansyl Method for Identifying N-Terminal Amino Acids.
- Chiappetta, G., et al. (2010). Dansyl-peptides matrix-assisted laser desorption/ionization mass spectrometric (MALDI-MS) and tandem mass spectrometric (MS/MS) features improve the liquid chromatography/MALDI-MS/MS analysis of the proteome.
- YouTube. (2022). DANSYL METHODS OF AMINO ACIDS SEQUENCE. YouTube. [Link]
- Schopfer, L. M., et al. (2020). Signature Ions in MS/MS Spectra for Dansyl-Aminohexyl-QQIV Adducts on Lysine. MDPI. [Link]
- Stoll, D. R., & Meston, D. (2022). Pitfalls in Proteomics: Avoiding Problems That Can Occur Before Data Acquisition Begins. LCGC North America. [Link]
- Zheng, J., et al. (2016). Dansylation isotope labeling liquid chromatography mass spectrometry for parallel profiling of human urinary and fecal submetabolomes. PubMed. [Link]
- Li, L., et al. (2014). Quantitative metabolomic profiling using dansylation isotope labeling and liquid chromatography mass spectrometry. PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 3. Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Use of Dansyl Chloride to Probe Protein Structure and Dynamics [mdpi.com]
- 7. Application of dansyl chloride_Chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scribd.com [scribd.com]
- 10. Liquid Chromatography/Mass Spectrometry Methods for Measuring Dipeptide Abundance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]
- 12. Dansyl-peptides matrix-assisted laser desorption/ionization mass spectrometric (MALDI-MS) and tandem mass spectrometric (MS/MS) features improve the liquid chromatography/MALDI-MS/MS analysis of the proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing the fluorescence signal of a dansyl-labeled probe
<Technical Support Center: Optimizing Dansyl-Labeled Probes >
Welcome to the technical support center for dansyl-labeled probes. My name is Dr. Evelyn Reed, and I'll be your guide to mastering the use of this powerful, environmentally sensitive fluorophore. The dansyl group is exceptionally useful, but its sensitivity is a double-edged sword; the very properties that make it a superb reporter on molecular environments also mean that suboptimal experimental conditions can significantly compromise your signal.
This guide is structured to help you diagnose and solve common issues you may encounter. We will move from high-level frequently asked questions to a deep-dive troubleshooting section, complete with detailed protocols and the scientific rationale behind them. My goal is to empower you not just to follow steps, but to understand the photophysical principles at play, allowing you to intelligently adapt and optimize your own unique assays.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries we receive regarding dansyl probe experiments.
Q1: Why is my dansyl probe fluorescence so weak in my aqueous buffer? This is the most common issue and is expected behavior for the dansyl fluorophore. The dansyl group's fluorescence quantum yield is highly dependent on the polarity of its local environment.[1][2] In highly polar, protic solvents like water, the excited state is stabilized by solvent relaxation, which promotes non-radiative decay pathways, leading to significant quenching (low signal).[2][3] The signal will increase dramatically when the probe binds to a less polar, hydrophobic site, such as a protein binding pocket, displacing water molecules.[4]
Q2: What are the optimal excitation and emission wavelengths for a dansyl probe? This is highly dependent on the solvent environment. Generally, the excitation maximum (λex) is in the range of 330-350 nm. The emission maximum (λem) is strongly solvatochromic, meaning it shifts with solvent polarity.[2][5][6] In a non-polar environment (e.g., dioxane), emission might be around 490-510 nm (blue-green), while in a highly polar environment (e.g., water), it can shift to 560-580 nm (yellow-orange).[7] Always determine the optimal wavelengths empirically by running an emission scan in your specific experimental buffer.
Q3: What is the optimal pH for working with dansyl-labeled probes? The optimal pH is typically in the alkaline range, from 9.0 to 11.0.[8] The dimethylamino group on the dansyl moiety is crucial for its fluorescence. At acidic pH (generally below ~6), this group becomes protonated, which leads to fluorescence quenching.[9][10][11][12] Therefore, maintaining a sufficiently basic pH is critical for a strong signal.
Q4: My dansyl chloride solution turned cloudy. Can I still use it? No, you should prepare a fresh solution. Dansyl chloride is unstable in some solvents, particularly dimethyl sulfoxide (DMSO), and readily hydrolyzes in the presence of water to form dansyl sulfonic acid.[8][13] This byproduct can interfere with your experiment. It is always recommended to prepare solutions of dansyl chloride fresh before use in a suitable anhydrous solvent like acetonitrile or acetone.[8]
Part 2: Troubleshooting Guide: From Weak Signals to High Background
This section provides a systematic approach to diagnosing and solving common experimental problems.
Problem 1: Low or No Fluorescence Signal
A weak signal is often due to environmental quenching or issues with the probe itself. Let's diagnose the cause.
Caption: The effect of pH on the dansyl group's dimethylamino moiety.
Solution:
-
Verify Buffer pH: Ensure your final experimental buffer pH is in the optimal range of 9.0-10.5. [8]2. Avoid Amine Buffers: Do not use buffers containing primary amines, such as Tris, as they can react with any residual, unreacted dansyl chloride. [8]Use carbonate-bicarbonate or borate buffers instead. [8]3. Perform pH Titration: If the optimal pH for your specific probe-biomolecule conjugate is unknown, perform a pH titration as described in Protocol 2 .
Problem 2: High Background Signal / Low Signal-to-Noise
High background can mask your specific signal, making data interpretation difficult.
Scientific Rationale: The labeling reaction is rarely 100% efficient. Any remaining free, unreacted dansyl probe, while weakly fluorescent in buffer, will still contribute to the background signal. [8] Solution:
-
Purification is Key: Rigorously purify the labeled conjugate from the free probe after the labeling reaction. Size-exclusion chromatography (SEC) or dialysis are effective methods. [8]2. Quench the Reaction: After incubation, quench the labeling reaction by adding a small molecule with a primary amine (e.g., glycine or Tris) to scavenge any unreacted dansyl chloride. [8]
Scientific Rationale: Biological samples, buffers, or plates can have intrinsic fluorescence (autofluorescence) that can interfere with the signal, especially in the blue-green region where dansyl emits.
Solution:
-
Run Controls: Always measure a "blank" sample containing everything except your dansyl probe to quantify the background contribution. [8]2. Use Appropriate Plates: Use black, opaque microplates for fluorescence assays to minimize well-to-well crosstalk and background from the plate itself.
-
Optimize Filters: Use high-quality, narrow bandpass filters on your fluorometer to specifically isolate your probe's emission and block out-of-band light.
Problem 3: Signal is Unstable or Decreases Over Time (Photobleaching)
Scientific Rationale: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. While dansyl is moderately stable, prolonged or high-intensity illumination will lead to a gradual loss of signal. [14] Solution:
-
Minimize Light Exposure: Keep samples in the dark whenever possible. On the instrument, reduce the excitation light intensity, decrease exposure times, and acquire data only when necessary.
-
Use Antifade Reagents: For microscopy applications, use a commercial mounting medium containing an antifade reagent to protect the sample.
-
Check for Precipitation: An unstable signal can also be caused by the labeled protein precipitating out of solution over time. Centrifuge the sample and check for a pellet. This may be caused by over-labeling, which can alter protein properties. [8]If this occurs, reduce the molar excess of dansyl chloride in the labeling reaction. [8]
Part 3: Key Experimental Protocols
Protocol 1: Solvent Polarity Screening
This protocol helps determine the effect of the solvent on your probe's fluorescence, which is useful for assay development and confirming the probe's environment-sensitive nature.
-
Prepare Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) of your purified dansyl-labeled probe in an appropriate organic solvent like acetonitrile.
-
Prepare Solvents: Aliquot a series of solvents with varying polarities into separate tubes (e.g., Cyclohexane, Dioxane, Chloroform, Acetonitrile, Ethanol, Water).
-
Dilute Probe: Dilute a small amount of the stock solution into each solvent to a final concentration of 1-10 µM. Ensure the final percentage of the stock solvent is minimal (<1%).
-
Measure Spectra: For each sample, place it in a fluorometer and perform a full emission scan (e.g., 400-650 nm) using a fixed excitation wavelength (e.g., 340 nm).
-
Analyze Data: Plot the emission maximum (λem) and the peak fluorescence intensity for each solvent. This will generate a solvatochromic plot demonstrating the probe's response to polarity.
Table 1: Example Data for Dansyl Probe in Different Solvents
| Solvent | Polarity Index | Typical λem (nm) | Relative Quantum Yield |
| Dioxane | 2.2 | ~500 | High |
| Acetonitrile | 5.8 | ~520 | Moderate |
| Ethanol | 4.3 | ~535 | Low |
| Water | 10.2 | ~570 | Very Low |
Protocol 2: pH Optimization Assay
This protocol identifies the optimal pH range for your probe's fluorescence.
-
Prepare Buffers: Prepare a series of buffers (e.g., 0.1 M citrate-phosphate, phosphate, carbonate-bicarbonate) covering a pH range from 4.0 to 11.0 in 1.0 pH unit increments.
-
Prepare Samples: In a 96-well black plate, add a fixed amount of your purified dansyl-labeled probe to each buffer to a final concentration of 1-10 µM.
-
Incubate: Incubate the plate for 10-15 minutes at room temperature to allow for equilibration.
-
Measure Fluorescence: Measure the fluorescence intensity of each well at the expected emission maximum (e.g., 540 nm) with a fixed excitation wavelength (e.g., 340 nm).
-
Analyze Data: Plot the fluorescence intensity as a function of pH. The optimal pH range will be the plateau region with the highest intensity, typically above pH 8.0.
Protocol 3: Determination of Labeling Efficiency (Degree of Labeling)
This protocol is essential for ensuring your protein is labeled and for maintaining consistency between batches.
-
Measure Absorbance:
-
Take a UV-Vis spectrum of your purified, labeled protein from 250 nm to 450 nm.
-
Record the absorbance at 280 nm (A280) and at the dansyl group's absorbance maximum (~330-340 nm, A_dye).
-
-
Calculate Protein Concentration:
-
First, you must correct the A280 reading for the contribution of the dansyl dye.
-
Correction Factor (CF) = A_dye_max / A_280_of_dye (The absorbance of the free dye at 280nm divided by its absorbance at its max. This is often around 0.2-0.3 for dansyl).
-
Corrected A280 = A280 - (A_dye * CF)
-
Protein Concentration (M) = Corrected A280 / (ε_protein * pathlength)
-
(ε_protein is the molar extinction coefficient of the protein at 280 nm).
-
-
-
Calculate Dye Concentration:
-
Dye Concentration (M) = A_dye / (ε_dye * pathlength)
-
(ε_dye for dansyl is ~4,300 M⁻¹cm⁻¹ at 330 nm).
-
-
-
Calculate Degree of Labeling (DOL):
-
DOL = [Dye] / [Protein]
-
A DOL between 1 and 3 is often ideal. A very high DOL can lead to self-quenching and protein precipitation. [8]
-
References
- ResearchGate. (n.d.). Development of a Simple Dansyl-Based PH Fluorescent Probe in Acidic Medium and Its Application in Cell Imaging | Request PDF.
- PubMed. (2021). Development of a Simple Dansyl-Based PH Fluorescent Probe in Acidic Medium and Its Application in Cell Imaging.
- ResearchGate. (n.d.). Molecular structure of dansyl fluorophore: R = Cl (dansyl chloride) or R = NHCH 2 COOH (dansylglycine).
- ResearchGate. (n.d.). Solvatochromic characteristics of dansyl molecular probes bearing alkyl diamine chains | Request PDF.
- Wikipedia. (n.d.). Dansyl chloride.
- MDPI. (n.d.). Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes.
- RSC Publishing. (2020). Thermal and solvatochromic effects on the emission properties of a thienyl-based dansyl derivative.
- LubioScience. (n.d.). Fluorescent Dyes for Labeling Peptides.
- PubMed. (2022). Color-changing fluorescent DNA probe containing solvatochromic Dansyl-nucleoside surrogate for sensing local variation of DNA duplex.
- PubMed Central (PMC). (n.d.). Polarity-based fluorescence probes: properties and applications.
- PubMed Central (PMC) - NIH. (n.d.). Monitoring protein interactions and dynamics with solvatochromic fluorophores.
- Wiley Online Library. (2021). A Dansyl Amide N‐Oxide Fluorogenic Probe Based on a Bioorthogonal Decaging Reaction.
- PubMed. (2019). A fluorescent dansyl-based peptide probe for highly selective and sensitive detect Cd2+ ions and its application in living cell imaging.
- ResearchGate. (n.d.). (a) Effect of solvent polarity on the fluorescence intensity and the quantum yield of 1. (b) Molecular orbital distributions, calculated emission wavelengths, and oscillator strengths (f) for the S 0.
- MDPI. (2025). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics.
- RSC Publishing. (2017). A dansyl-based fluorescent probe for the highly selective detection of cysteine based on a d-PeT switching mechanism.
- ACS Publications. (2021). Turn-On Fluorescent Probe Based on a Dansyl Triarginine Peptide for Ganglioside Imaging.
- RSC Publishing. (2001). Behavior of the solvatochromic probes Reichardt's dye, pyrene, dansylamide, Nile Red and 1-pyrenecarbaldehyde within the room-temperature ionic liquid bmimPF.
- PubMed. (2016). An easily Prepared Fluorescent pH Probe Based on Dansyl.
- Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining.
- JMES. (n.d.). Effect Of Solvent Polarity On The Quantum Yield Of (C17H19N3).
- RSC Publishing. (n.d.). A dansyl-based fluorescent probe for the highly selective detection of cysteine based on a d-PeT switching mechanism.
- ResearchGate. (n.d.). Effect of Solvent Polarity on Quantum Yields and lifetimes of 9, 10-Diphenylanthracene Molecule | Request PDF.
- Bitesize Bio. (2024). How to Troubleshoot Problems with Fluorescently Tagged Proteins.
- Evident Scientific. (n.d.). Solvent Effects on Fluorescence Emission.
Sources
- 1. Polarity-based fluorescence probes: properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jmess.org [jmess.org]
- 4. Application of dansyl chloride_Chemicalbook [chemicalbook.com]
- 5. Thermal and solvatochromic effects on the emission properties of a thienyl-based dansyl derivative - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05949H [pubs.rsc.org]
- 6. Color-changing fluorescent DNA probe containing solvatochromic Dansyl-nucleoside surrogate for sensing local variation of DNA duplex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of a Simple Dansyl-Based PH Fluorescent Probe in Acidic Medium and Its Application in Cell Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes | MDPI [mdpi.com]
- 12. An easily Prepared Fluorescent pH Probe Based on Dansyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 14. Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
Technical Support Center: Troubleshooting Low Yields in Long Fluorescent Peptide Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low yields during the synthesis of long fluorescently labeled peptides. The synthesis of such complex biomolecules resides at the intersection of solid-phase peptide synthesis (SPPS) and bioconjugation chemistry, presenting a unique set of obstacles. This resource provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions to help you navigate these challenges and optimize your synthetic outcomes.
Introduction: The Dual Challenge of Length and Luminescence
Synthesizing long peptides (>30 amino acids) is inherently challenging due to the cumulative risk of incomplete reactions and the propensity of the growing peptide chain to aggregate.[1][2] Introducing a fluorescent dye adds another layer of complexity. The dye, often a bulky hydrophobic molecule, can sterically hinder coupling reactions, alter the peptide's solubility, and may be unstable under the harsh chemical conditions of synthesis and cleavage.[3][4] Consequently, low yields are a common and frustrating issue.
This guide is structured to address problems systematically, from on-resin synthesis to final purification, providing not just solutions but the underlying chemical principles to empower your decision-making.
Part 1: Troubleshooting Guide (Q&A Format)
This section addresses specific problems you might observe during your workflow.
Stage 1: On-Resin Synthesis & Labeling
Question: My post-coupling tests (e.g., Kaiser test) are positive, indicating incomplete coupling, especially after adding several residues. What's going wrong?
Answer: This is a classic sign of on-resin aggregation, a primary cause of failed or low-yield syntheses.[5] As the peptide chain elongates, it can fold into secondary structures like β-sheets, driven by intermolecular hydrogen bonds.[6][7] This physically obstructs the N-terminus, preventing incoming amino acids from coupling efficiently. Hydrophobic sequences are particularly prone to this issue.[8]
Probable Causes & Solutions:
-
Peptide Aggregation: The growing peptide chains are clumping together on the resin.
-
Solution 1: Change Solvents. Standard DMF may not be sufficient to solvate the growing, aggregated peptide. Consider switching to N-Methyl-2-pyrrolidone (NMP), which has superior solvating properties, or using a mixture of DMF with a chaotropic agent like DMSO (up to 20%) to disrupt hydrogen bonds.[9][10]
-
Solution 2: "Difficult Sequence" Strategies. For known aggregation-prone sequences, incorporate structure-disrupting elements. Pseudoproline dipeptides can be inserted at Ser or Thr residues to introduce a "kink" in the backbone, preventing beta-sheet formation. Another strategy is to use Dmb-Gly dipeptides to protect the backbone amide.
-
Solution 3: Elevated Temperature. Performing coupling reactions at a higher temperature (e.g., 50-75°C), often with a microwave peptide synthesizer, can provide the energy needed to break up aggregates and improve reaction kinetics.[8]
-
-
Steric Hindrance: Bulky amino acids (e.g., Arg(Pbf), Trp(Boc)) can be difficult to couple.[11]
-
Solution: Double Coupling. If a specific amino acid is consistently failing to couple completely, simply perform the coupling step twice before moving to the next deprotection step. This is particularly useful for residues following a proline.[11]
-
Question: I'm trying to label my peptide on-resin, but the labeling efficiency is very low. Why is this happening and how can I fix it?
Answer: On-resin labeling is convenient but can be inefficient, especially for long peptides where the reactive N-terminus might be buried within an aggregated peptide-resin matrix.[12] Furthermore, the fluorophore itself is often large and may face steric hindrance.
Probable Causes & Solutions:
-
Poor Accessibility of the N-terminus: Aggregation is hiding the reactive site.
-
Solution 1: Improve Resin Swelling. Before adding the dye, wash the resin extensively with your synthesis solvent (DMF or NMP) to ensure maximum swelling and accessibility.[13]
-
Solution 2: Use a Spacer. Incorporating a flexible spacer, like 6-aminohexanoic acid (Ahx), between the N-terminus and the fluorophore can alleviate steric hindrance and improve coupling efficiency.[3][14]
-
-
Inefficient Dye Activation/Coupling: The coupling chemistry for the dye may not be optimal. Standard peptide coupling reagents may not be sufficient for bulky fluorophores.
-
Solution 1: Use a More Potent Coupling Reagent. For attaching carboxylated dyes (like FAM or Rhodamine B), standard HBTU might be insufficient. A recent study found that generating a pentafluorophenyl (PFP) active ester of the dye can dramatically increase labeling yields, especially for primary amines.[15] Using HATU or PyBOP with extended coupling times can also be effective.[16][17]
-
Solution 2: Increase Reagent Equivalents. Use a larger excess of the activated dye and coupling reagents (e.g., 3-5 equivalents) and extend the reaction time (4-24 hours) to drive the reaction to completion.[12][18]
-
Stage 2: Cleavage and Deprotection
Question: After cleavage, my mass spectrometry results show incomplete deprotection or modification of the fluorophore. What happened?
Answer: The final cleavage cocktail, typically strong trifluoroacetic acid (TFA), is a harsh environment.[19] It generates highly reactive cationic species from the side-chain protecting groups, which can re-attach to nucleophilic residues (Trp, Met, Cys) or modify the fluorophore itself.[20] Some dyes are also inherently unstable to strong acid.
Probable Causes & Solutions:
-
Fluorophore Instability: The dye is being degraded by the strong acid.
-
Solution 1: Choose an Acid-Stable Dye. Dyes like FAM and many Cyanine (Cy) dyes are generally stable in TFA.[3][21] However, dyes like BODIPY are known to be TFA-labile and should be avoided if a strong acid cleavage is required.[3] Always check the manufacturer's data for TFA stability.
-
Solution 2: Use a Milder Cleavage Strategy. If your peptide is linked to a hyper-acid-sensitive resin (e.g., 2-chlorotrityl chloride), you can cleave the peptide with a very dilute acid (e.g., 1-5% TFA in DCM), leaving the side-chain protecting groups and the dye intact for later removal under different conditions.[22]
-
-
Side Reactions from Scavenger-Quenched Cations: The reactive cations are damaging the peptide or dye.
-
Solution: Optimize Your Scavenger Cocktail. A "one-size-fits-all" cocktail is not always optimal. The standard Reagent K is robust but can be overkill.[19] A simpler, less odorous mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) is often sufficient, especially if Trp(Boc) and Arg(Pbf) are used.[19][20] TIS is an excellent carbocation scavenger. For peptides rich in Cys or Met, adding ethanedithiol (EDT) is recommended.[20]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the biggest factor leading to low yields in long fluorescent peptide synthesis?
A1: Without a doubt, on-resin aggregation is the principal cause.[5][6] It's a cascading problem: aggregation leads to incomplete couplings and deprotections, which results in deletion sequences and truncated peptides.[1] It also hinders the final labeling step by making the N-terminus inaccessible.[12] The addition of a often-hydrophobic fluorescent dye can further promote this aggregation.[3]
Q2: Should I label my peptide on-resin or in-solution after cleavage?
A2: Both methods have pros and cons, and the best choice depends on your sequence and resources.
| Feature | On-Resin Labeling | Solution-Phase Labeling |
| Pros | - Easy purification (excess dye washed away)[12]- Can use large excess of reagents to drive reaction[12] | - Can characterize the peptide before labeling- Avoids exposing the dye to harsh cleavage conditions[14] |
| Cons | - Risk of low efficiency due to aggregation/sterics[12]- Dye must be stable to cleavage cocktail[21] | - Purification can be difficult (separating labeled vs. unlabeled peptide)[18]- Potential for low solubility of peptide in labeling buffer |
For long, aggregation-prone peptides, solution-phase labeling may offer a higher chance of success, as you can purify the full-length peptide first. However, on-resin labeling is often more efficient if aggregation can be managed.[12]
Q3: How does the choice of fluorophore impact the synthesis?
A3: The fluorophore's properties are critical.
-
Hydrophobicity: Highly hydrophobic dyes can increase the peptide's tendency to aggregate on-resin and decrease its solubility after cleavage.[3][4]
-
Charge: The charge of the dye can alter the peptide's overall isoelectric point, affecting its solubility and purification profile by HPLC.[4]
-
Chemical Stability: The dye must be stable to the conditions of SPPS (piperidine for Fmoc removal) and cleavage (TFA).[3][21] For example, FITC is known to be unstable during TFA cleavage if not attached via a spacer.[14]
Q4: My fluorescent peptide won't precipitate in cold ether after cleavage. Is it lost?
A4: Not necessarily. While most peptides precipitate in cold diethyl ether, some short or highly hydrophobic/hydrophilic sequences may remain soluble in the TFA/ether mixture.[23]
-
Troubleshooting Step: Carefully evaporate the ether/TFA mixture under a stream of nitrogen or using a rotary evaporator. The peptide, if present, will be left as an oil or solid residue. You can then dissolve this residue in a suitable solvent (e.g., water/acetonitrile) for direct HPLC purification.[23]
Part 3: Key Workflow Visualizations
Workflow for Long Fluorescent Peptide Synthesis
This diagram outlines the critical steps and decision points in the synthesis process.
Caption: Key steps and decision points in fluorescent peptide synthesis.
Troubleshooting Decision Tree for Low Yield
This flowchart helps diagnose the root cause of low final peptide yield.
Caption: A decision tree for diagnosing the cause of low peptide yields.
References
- Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences. International Journal of Peptide and Protein Research, 42(5), 450-454.
- Aggregation of resin‐bound peptides during solid‐phase peptide synthesis: Prediction of difficult sequences. University of Arizona Research, (1993).
- Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
- Technical Support Center: Managing Peptide Aggregation in Solid-Phase Peptide Synthesis (SPPS). BenchChem.
- Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent.
- Peptide Purity & Yield Optimizing in SPPS. Gyros Protein Technologies Blog.
- Are cyanine dye labeled peptides stable during TFA (trifluoroacetic acid) cleavage? Lumiprobe.
- 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Activotec.
- Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 183.
- Dye Labeled Peptides. CPC Scientific.
- On-the-Resin N-Terminal Modification of Long Synthetic Peptides. Protein and Peptide Letters, 19(7), 779-784.
- Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage.
- Fluorescent Peptides: A Guide for Life Science Researchers. AltaBioscience.
- What do you do when your peptide synthesis fails? Biotage.
- Peptide Synthesis Str
- Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 237-257.
- Fluorescent Indicators of Peptide Cleavage in the Trafficking Compartments of Living Cells. Methods, 20(4), 498-506.
- Fluorescence-Based Monitoring of Early-Stage Aggregation of Amyloid-β, Amylin Peptide, Tau, and α-Synuclein Proteins. ACS Chemical Neuroscience, 13(1), 1-10.
- Fluorophore labeling of a cell-penetrating peptide induces differential effects on its cellular distribution and affects cell viability. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1860(1), 134-144.
- Technical Support Center: Optimizing Peptide Cleavage
- Beyond TFA: A Comparative Guide to Modern Resin Cleavage Str
- Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. International Journal of Molecular Sciences, 21(1), 244.
- Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. ACS Organic & Inorganic Au, (2024).
- Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Green Chemistry, 24(5), 1887-1904.
- Strategies for the synthesis of labeled peptides. Journal of Biomolecular Techniques, 11(4), 158-164.
- Fluorescently-labeled peptides. Bachem.
- Fluorescence-Based Monitoring of Early-Stage Aggregation of Amyloid-β, Amylin Peptide, Tau, and α-Synuclein Proteins. PubMed.
- Direct solid-phase synthesis and fluorescence labeling of large, monodisperse mannosylated dendrons in a peptide synthesizer.
- Cleavage from Resin. ACS GCI Pharmaceutical Roundtable.
- Fluorophore labeling of a cell-penetrating peptide induces differential effects on its cellular distribution and affects cell viability.
- Novabiochem® - Fmoc resin cleavage protocols. Merck.
- Fluorescent indicators of peptide cleavage in the trafficking compartments of living cells: peptides site-specifically labeled with two dyes. Methods, 20(4), 498-506.
- Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures.
- Peptide Labeling. Sigma-Aldrich.
- How can I label a peptide with a fluorescent dye, without conjugation via the amine groups of the peptide, but by linking to the carboxyl groups?
- Peptide synthesis troubleshooting. Reddit.
- Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 86(1), 17-33.
- Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 25(23), 5633.
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- 4. Fluorophore labeling of a cell-penetrating peptide induces differential effects on its cellular distribution and affects cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. experts.arizona.edu [experts.arizona.edu]
- 8. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. biotage.com [biotage.com]
- 11. biotage.com [biotage.com]
- 12. On-the-Resin N-Terminal Modification of Long Synthetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemistry.du.ac.in [chemistry.du.ac.in]
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- 23. reddit.com [reddit.com]
Validation & Comparative
A Senior Application Scientist's Guide: Fmoc-Lys(Dansyl)-OH vs. Fmoc-Lys(FITC)-OH for Peptide Labeling
In the landscape of synthetic peptide chemistry, fluorescent labeling is an indispensable tool for elucidating biological function, from tracking cellular uptake to quantifying enzymatic activity. The choice of a fluorescent probe, incorporated as a modified amino acid during Solid-Phase Peptide Synthesis (SPPS), is a critical decision that dictates the sensitivity, reliability, and ultimate success of an experiment. This guide provides an in-depth comparison of two workhorse fluorescent amino acid building blocks: Fmoc-Lys(Dansyl)-OH and Fmoc-Lys(FITC)-OH .
As a senior application scientist, my objective is not merely to list specifications but to provide the causal logic behind experimental choices. We will explore the fundamental photophysical properties, chemical behaviors, and practical applications of each label, supported by experimental protocols and data, to empower you to make the most informed decision for your research.
The Fluorophores: A Tale of Two Dyes
At the heart of our comparison are the fluorophores themselves: the environmentally sensitive Dansyl group and the bright, classic Fluorescein (of which FITC is a reactive derivative). Their distinct characteristics are the primary determinants of their utility.
This compound: The Environmental Reporter
The Dansyl (5-(Dimethylamino)naphthalene-1-sulfonyl) group is a classic fluorophore renowned for its sensitivity to the polarity of its local environment.[1] When a Dansyl-labeled peptide moves from an aqueous solution to a hydrophobic binding pocket on a protein, its fluorescence properties can change dramatically. This makes it an exceptional tool for studying protein-peptide interactions, membrane binding, and conformational changes.[1]
-
Mechanism of Environmental Sensitivity: Dansyl's fluorescence originates from an intramolecular charge transfer (ICT) state. In polar solvents, the excited state is stabilized, leading to a lower energy emission (a red-shifted wavelength) and often a lower quantum yield. In non-polar, hydrophobic environments, the fluorescence emission is typically blue-shifted with a significant increase in quantum yield, making the probe "light up."[1]
Fmoc-Lys(FITC)-OH: The Bright Workhorse
Fluorescein isothiocyanate (FITC) is one of the most widely used green fluorescent dyes.[2] It is prized for its high absorbance, excellent fluorescence quantum yield, and good water solubility. Fmoc-Lys(FITC)-OH allows for the direct incorporation of this bright tag into a peptide sequence, making it ideal for applications where maximizing signal is paramount, such as flow cytometry, fluorescence microscopy, and immunofluorescence assays.[3]
-
Chemical Linkage: The isothiocyanate group of FITC reacts with the primary ε-amine of the lysine side chain to form a stable thiourea bond.[4][5] This robust linkage is stable to the conditions of Fmoc-SPPS and final peptide cleavage.
Head-to-Head Comparison: Photophysical and Chemical Properties
A direct comparison of key performance metrics is essential for selecting the appropriate tool. The data below is synthesized from multiple sources to provide a clear overview.
| Property | This compound | Fmoc-Lys(FITC)-OH | Rationale & Implications for Researchers |
| Excitation Max (λex) | ~335 nm (UV)[6] | ~495 nm (Blue)[2] | Instrumentation: Dansyl requires a UV light source, common in spectrofluorometers but less so on standard confocal microscopes. FITC is perfectly matched to the ubiquitous 488 nm argon-ion laser line.[2] |
| Emission Max (λem) | ~515-526 nm (Green)[6][7] | ~518-525 nm (Green)[2][8] | Filter Sets: Both emit in the green spectrum, but their emission can shift. Dansyl's emission is highly solvent-dependent. |
| Molar Extinction Coefficient (ε) | ~4,300 M⁻¹cm⁻¹ | ~75,000 M⁻¹cm⁻¹ | Brightness: FITC absorbs light >17x more efficiently than Dansyl, contributing to its significantly higher overall brightness. |
| Fluorescence Quantum Yield (Φ) | 0.17 (in some solvents)[6] | ~0.92 | Brightness: FITC is intrinsically more efficient at converting absorbed light into emitted fluorescence. This makes it superior for imaging low-abundance targets. |
| pH Sensitivity | Fluorescence quenched at acidic pH due to protonation of the dimethylamino group.[9][10] | Fluorescence significantly decreases as pH drops below ~7.[3][4][5] | Experimental Buffer: Both are sensitive to acidic pH. FITC's fluorescence can drop by over 95% when moving from pH 10 to 3.[3][4] This is critical for studies in acidic organelles like lysosomes. |
| Photostability | Generally considered more photostable than FITC. | Prone to rapid photobleaching under high-intensity illumination. | Microscopy: For applications requiring prolonged imaging (e.g., live-cell tracking), FITC's rapid photobleaching is a major drawback. More photostable alternatives like Alexa Fluor™ 488 are often preferred.[4][11] |
| Environmental Sensitivity | High. Emission maxima and quantum yield are highly dependent on solvent polarity.[1] | Low. Primarily sensitive to pH rather than solvent polarity. | Application Focus: This is the key differentiator. Choose Dansyl for binding studies. Choose FITC (or its alternatives) for simple presence/absence detection. |
Experimental Design & Workflow
Incorporating these building blocks into a peptide sequence follows standard Fmoc-SPPS protocols. However, the nature of the fluorophore introduces specific considerations.
Workflow for Labeled Peptide Synthesis
The following diagram illustrates the general workflow for synthesizing a fluorescently labeled peptide using either this compound or Fmoc-Lys(FITC)-OH.
Caption: General workflow for SPPS of a fluorescently labeled peptide.
Detailed Experimental Protocols
Trustworthy protocols are self-validating. The following methods include checkpoints and rationale.
Protocol 1: Incorporation of Fmoc-Lys(Fluorophore)-OH into Peptide Sequence
This protocol details the manual coupling step for the fluorescent lysine derivative during standard Fmoc-SPPS.
-
Resin Preparation: Following the successful coupling of the previous amino acid and subsequent washing, perform the standard Fmoc deprotection on the N-terminus of the growing peptide chain using 20% (v/v) piperidine in DMF for 10-15 minutes.[12]
-
Confirmation of Deprotection (QC Step): Wash the resin thoroughly with DMF (3x) and DCM (3x). Perform a Kaiser test. A positive result (dark blue beads) confirms the presence of a free primary amine, ready for coupling.
-
Activation Solution Preparation: In a separate vessel, dissolve this compound or Fmoc-Lys(FITC)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal volume of DMF. Add DIPEA (6 eq.) to the solution and vortex briefly. The solution should turn yellow.
-
Causality: HBTU/HOBt is a standard, efficient coupling reagent system for SPPS.[13] DIPEA is a non-nucleophilic base required to activate the carboxyl group and neutralize the protonated N-terminus of the peptide on the resin.
-
-
Coupling Reaction: Add the activation solution to the reaction vessel containing the deprotected peptide-resin. Agitate at room temperature for 2-4 hours.
-
Scientist's Note: Fluorescent amino acids are bulky. A longer coupling time and/or double coupling may be necessary to ensure the reaction goes to completion, especially if the preceding amino acid is sterically hindered. Protect FITC-containing reactions from light to prevent photobleaching.[12][14]
-
-
Confirmation of Coupling (QC Step): After the reaction, wash the resin thoroughly with DMF (5x). Perform a Kaiser test. A negative result (clear/yellow beads) indicates successful coupling and the absence of free primary amines. If the test is positive, a second coupling (recoupling) is required.
-
Proceed with Synthesis: Once coupling is confirmed, proceed with the Fmoc deprotection of the newly added fluorescent lysine to continue chain elongation.
Protocol 2: Cleavage and Purification of the Labeled Peptide
-
Resin Preparation: After synthesis is complete, wash the final peptide-resin thoroughly with DCM (5x) and dry under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage: Prepare a cleavage cocktail appropriate for the peptide's sequence. A standard cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.[14] Add the cocktail to the resin (approx. 10 mL per gram of resin) and allow it to react for 2-3 hours at room temperature.
-
Causality: TFA cleaves the peptide from the resin and removes most common side-chain protecting groups. TIS and water act as scavengers to trap reactive cations generated during deprotection, preventing side reactions with sensitive residues like Trp or Met.[15]
-
-
Peptide Precipitation: Filter the resin and collect the TFA filtrate into a 50 mL conical tube. Add the filtrate dropwise into a 10-fold excess of ice-cold diethyl ether.[15] A white precipitate (the crude peptide) should form.
-
Isolation: Centrifuge the suspension (e.g., 3500 rpm for 5 min), decant the ether, and wash the pellet 2-3 more times with cold ether to remove residual scavengers.[15]
-
Purification: Dry the crude peptide pellet. Dissolve it in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA). Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[15] Monitor the elution by absorbance at 220 nm (for the peptide backbone) and at the fluorophore's absorbance maximum (~335 nm for Dansyl, ~495 nm for FITC).
-
Characterization: Collect the fluorescent peak and confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Application-Specific Recommendations
-
For FRET-based Enzyme Assays: FITC is a common donor dye, often paired with quenchers like DABCYL or acceptors like TAMRA.[8][16] Dansyl can also serve as a FRET donor, typically paired with tryptophan as an acceptor.[1] The choice depends on the required spectral overlap and the distance (R₀) to be measured.
-
For Binding and Conformational Studies: This compound is the superior choice. Its environmental sensitivity provides a direct readout of binding events or changes in the peptide's local environment that would be missed with an insensitive dye like FITC.[1]
-
For Cellular Imaging and Flow Cytometry: Fmoc-Lys(FITC)-OH is traditionally used due to its brightness and excitation spectrum.[3] However, be mindful of its limitations. Its pH sensitivity can lead to signal loss in acidic compartments, and its poor photostability can complicate time-lapse imaging.[4][11] For demanding imaging applications, consider more robust modern dyes (e.g., Fmoc-Lys(Alexa Fluor™ 488)-OH).
Conclusion and Future Perspectives
The choice between this compound and Fmoc-Lys(FITC)-OH is not a matter of which is "better," but which is fitter for the purpose .
-
This compound is an exquisite probe for mechanism-of-action studies, reporting on the subtleties of molecular interactions through its environmentally sensitive fluorescence.
-
Fmoc-Lys(FITC)-OH is a powerful tool for detection, offering a bright, easily excited signal ideal for confirming the presence and location of a peptide.
While these two reagents remain foundational in peptide science, the field continues to evolve. Researchers should also be aware of next-generation fluorophores that overcome the limitations of these classic dyes, offering enhanced photostability, reduced pH sensitivity, and a broader range of colors. Nonetheless, a thorough understanding of the properties and protocols associated with Dansyl and FITC provides the essential expertise required to design and execute robust, meaningful experiments in peptide and protein science.
References
- FITC Dye Profile - FluoroFinder. FluoroFinder. [Link]
- An easily Prepared Fluorescent pH Probe Based on Dansyl - PubMed. Journal of Fluorescence, 2016. [Link]
- FITC labeling - Peptideweb.com. Peptideweb.com. [Link]
- Analysis of the photostability of FITC- and Alexa Fluor 568-conjugated... - ResearchGate.
- Development of a Simple Dansyl-Based PH Fluorescent Probe in Acidic Medium and Its Application in Cell Imaging - PubMed. Journal of Fluorescence, 2022. [Link]
- Development of a Simple Dansyl-Based PH Fluorescent Probe in Acidic Medium and Its Application in Cell Imaging | Request PDF - ResearchGate.
- Solid-phase fluorescent BODIPY–peptide synthesis via in situ dipyrrin construction - NIH.
- Fmoc-Lys(5-FITC)-OH - AxisPharm. AxisPharm. [Link]
- The Use of Dansyl Chloride to Probe Protein Structure and Dynamics - MDPI. International Journal of Molecular Sciences, 2025. [Link]
- FITC modifications for peptide synthesis. LifeTein. [Link]
- The Use of Dansyl Chloride to Probe Protein Structure and Dynamics - PubMed - NIH. International Journal of Molecular Sciences, 2025. [Link]
- Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes - MDPI. Molecules, 2021. [Link]
- The Use of Dansyl Chloride to Probe Protein Structure and Dynamics - OSTI.gov.
- The Use of Dansyl Chloride to Probe Protein Structure and Dynamics - ResearchGate.
- An efficient method for FITC labelling of proteins using tandem affinity purific
- Methods and protocols of modern solid phase peptide synthesis. Amino Acids, 2015. [Link]
- Application of FITC in Research - TdB Labs. TdB Labs. [Link]
- Is there any short fluorescent peptide sequence which can be synthesized by SPPS?.
- A fluorescent dansyl-based peptide probe for highly selective and sensitive detect Cd2+ ions and its application in living cell imaging - PubMed. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2019. [Link]
- This compound - Biorunstar. Biorunstar. [Link]
- Post Cleavage Purification and Analysis of Peptides; TFA removal. AAPPTec. [Link]
- Can FITC-labeled peptides be purified other than HPLC? - ResearchGate.
- Strategies for the synthesis of labeled peptides - PubMed. Journal of Biomolecular Techniques, 2000. [Link]
- The dansyl method for identifying N-terminal amino acids - PubMed. Methods in Molecular Biology, 1984. [Link]
- Innovations in Peptide Synthesis: The Role of this compound. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- c4ob00297k1.pdf - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
- SYNTHESIS NOTES - Aapptec Peptides. AAPPTec. [Link]
- Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis - Biomatik.
- One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine via the N,S-Acyl Shift of the N-2-[Thioethyl]glycine Residue - NIH. Organic Letters, 2021. [Link]
Sources
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- 2. FluoroFinder [app.fluorofinder.com]
- 3. Application of FITC in Research [tdblabs.se]
- 4. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 5. Fluorescein Isothiocyanate (FITC) | AAT Bioquest [aatbio.com]
- 6. Buy this compound | 118584-90-0 [smolecule.com]
- 7. Peptide Labeling [sigmaaldrich.com]
- 8. FMOC-Lys(5-FITC)-OH *CAS 1095493-05-2* | AAT Bioquest [aatbio.com]
- 9. An easily Prepared Fluorescent pH Probe Based on Dansyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
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- 15. peptide.com [peptide.com]
- 16. Peptide synthesis: FITC modifications for peptide synthesis [lifetein.com.cn]
A Senior Application Scientist's Guide to Fluorophore Photostability: A Comparative Analysis of Dansyl and Fluorescein Dyes
For researchers, scientists, and drug development professionals, the selection of a fluorescent probe is a critical decision that profoundly impacts experimental outcomes. Among the myriad of fluorophores available, dansyl and fluorescein derivatives have long been workhorses in biological imaging and assays. A crucial parameter often overlooked in the initial stages of experimental design is the photostability of these dyes. This guide provides an in-depth technical comparison of the photostability of dansyl and fluorescein dyes, offering field-proven insights and actionable protocols to empower you in making informed decisions for your research.
Introduction: The Contenders in Fluorescence
Fluorescein , a xanthene dye, is celebrated for its high fluorescence quantum yield, excellent water solubility, and a well-characterized excitation and emission profile in the visible spectrum.[1][2] Its isothiocyanate derivative (FITC) is widely used for labeling proteins and other biomolecules. However, its susceptibility to photobleaching—the irreversible loss of fluorescence upon exposure to light—is a well-documented limitation, particularly in applications requiring intense or prolonged illumination.[3][4]
Dansyl chloride (5-(Dimethylamino)-1-naphthalenesulfonyl chloride) , upon reaction with primary and secondary amines, forms highly fluorescent sulfonamide adducts.[5][6] These adducts are renowned for their large Stokes shift and the sensitivity of their fluorescence emission to the polarity of the local environment, making them powerful tools for probing protein conformation and binding events.[7][8] While often considered a stable fluorophore, a quantitative comparison of its photostability against fluorescein is less commonly reported in the literature.
The Underpinnings of Photobleaching: A Mechanistic Overview
Photobleaching is a complex photochemical process that leads to the irreversible destruction of a fluorophore. The primary pathway involves the transition of the excited fluorophore from its singlet state (S₁) to a longer-lived triplet state (T₁).[3][9] In this triplet state, the dye is highly reactive and can undergo destructive reactions with itself or surrounding molecules, particularly molecular oxygen.
The two primary mechanisms of photobleaching are:
-
Type I Photobleaching: The excited triplet state dye reacts directly with a substrate to produce radical ions, which can then react with oxygen to form reactive oxygen species (ROS).
-
Type II Photobleaching: The excited triplet state dye transfers its energy to ground-state molecular oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂).[10] Singlet oxygen is a potent oxidizing agent that can readily attack the fluorophore, leading to its degradation.[11][12]
For fluorescein, both oxygen-dependent and oxygen-independent photobleaching pathways have been described.[13] The latter can involve reactions between dye molecules at high concentrations.[13] The sulfonamide structure of dansyl derivatives is also susceptible to photodegradation, a process that can be influenced by factors such as pH and the presence of dissolved organic matter.[1]
Comparative Photophysical Properties
A direct quantitative comparison of the photostability of dansyl and fluorescein is challenging due to the scarcity of studies performing a head-to-head analysis under identical conditions. However, we can compile their key photophysical properties to provide a basis for understanding their performance.
| Property | Dansyl Derivative (Dansyl amide) | Fluorescein (FITC) |
| Typical Excitation Max. | ~335-350 nm[13] | ~494 nm[2] |
| Typical Emission Max. | ~518-530 nm[13] | ~521 nm[1] |
| Molar Extinction Coefficient (ε) | ~4,300 M⁻¹cm⁻¹ at 338.5 nm[13] | ~75,000 M⁻¹cm⁻¹ at 494 nm |
| Fluorescence Quantum Yield (Φf) | 0.05 - 0.7 (highly solvent dependent)[13] | ~0.92 |
| Photostability | Generally considered stable, with some reports of excellent anti-photobleaching properties in specific contexts. However, quantitative data for direct comparison is limited. | Known to be susceptible to photobleaching, especially under high illumination intensity.[3][4] |
Note: The photophysical properties of dansyl derivatives are highly sensitive to their local environment. The fluorescence quantum yield can vary significantly between aqueous and nonpolar environments.
Experimental Design for a Head-to-Head Photostability Comparison
To rigorously compare the photostability of dansyl and fluorescein-labeled molecules in your specific experimental system, a self-validating protocol is essential. Here, we outline a detailed methodology to determine the photobleaching rate of your fluorescently labeled samples.
Protocol: Measuring Photobleaching Kinetics
This protocol describes a method to quantify the rate of photobleaching of fluorescently labeled proteins immobilized on a microscope slide.
Materials:
-
Fluorescence microscope with a stable light source (e.g., laser or stabilized mercury/xenon lamp) and a sensitive detector (e.g., sCMOS or EMCCD camera).
-
Image acquisition and analysis software (e.g., ImageJ/Fiji).
-
Microscope slides and coverslips.
-
Purified protein of interest.
-
Dansyl chloride and Fluorescein isothiocyanate (FITC).
-
Dialysis tubing or spin columns for purification.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Carbonate-bicarbonate buffer, pH 9.0.
-
Mounting medium (optional, can be PBS or a commercial anti-fading mountant).
Methodology:
-
Protein Labeling:
-
Dissolve your purified protein in carbonate-bicarbonate buffer (pH 9.0) at a concentration of 1-5 mg/mL.
-
Prepare stock solutions of dansyl chloride and FITC in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add the dye solution to the protein solution at a molar ratio of 10-20 moles of dye per mole of protein.
-
Incubate the reaction for 1-2 hours at room temperature in the dark, with gentle stirring.
-
Remove unreacted dye by dialysis against PBS or by using a spin column.
-
Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at the dye's absorption maximum and at 280 nm.
-
-
Sample Preparation for Microscopy:
-
Dilute the labeled protein solutions in PBS to a working concentration (e.g., 10 µg/mL).
-
Spot a small volume (e.g., 10 µL) of each labeled protein solution onto separate, clean microscope slides and allow to air dry to immobilize the protein.
-
Add a drop of mounting medium or PBS and place a coverslip over the spot. Seal the edges with nail polish to prevent evaporation.
-
-
Image Acquisition:
-
Place the slide on the microscope stage and bring the sample into focus.
-
Using identical illumination and camera settings (exposure time, gain, laser power) for both the dansyl and fluorescein samples, acquire a time-lapse series of images.
-
Continuously illuminate the sample and capture images at regular intervals (e.g., every 5-10 seconds) for a total duration that results in significant photobleaching (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Open the time-lapse image series in ImageJ/Fiji.
-
Select a region of interest (ROI) within the fluorescent spot.
-
Measure the mean fluorescence intensity within the ROI for each frame of the time series.
-
Plot the normalized fluorescence intensity (Intensity at time t / Initial intensity) as a function of time.
-
Fit the data to a single exponential decay function: I(t) = I₀ * e^(-kt) where I(t) is the intensity at time t, I₀ is the initial intensity, and k is the photobleaching rate constant.
-
The dye with the smaller rate constant (k) is the more photostable dye under your experimental conditions.
-
Visualizing the Experimental Workflow
Caption: A streamlined workflow for the comparative analysis of fluorophore photostability.
Causality and Trustworthiness in Experimental Design
The described protocol is designed to be a self-validating system. By comparing the two dyes under identical conditions—from labeling chemistry to illumination power—you minimize systematic errors and can confidently attribute differences in fluorescence decay to the intrinsic photostability of the fluorophores in your specific context.
Key Considerations for Trustworthy Data:
-
Consistent Degree of Labeling (DOL): Aim for a similar DOL for both dansyl and fluorescein-labeled proteins. Over-labeling can lead to self-quenching and potentially alter photobleaching kinetics.
-
Identical Illumination: The photobleaching rate is highly dependent on the intensity of the excitation light. Ensure that the illumination power and exposure times are strictly controlled and identical for both samples.
-
Oxygen Concentration: The presence of molecular oxygen significantly accelerates photobleaching for many dyes. While difficult to control in all experimental setups, being aware of its role is crucial. For certain applications, oxygen scavenging systems can be employed to enhance photostability.[9]
-
Environmental Factors: Remember that the local environment, including pH and solvent polarity, can influence the photostability of both fluorescein and dansyl derivatives. The provided protocol assesses photostability in the context of your chosen buffer system.
Conclusion: Making the Right Choice for Your Research
The choice between dansyl and fluorescein dyes is not always straightforward and depends heavily on the specific demands of your experiment.
-
Choose Fluorescein when:
-
High fluorescence quantum yield and brightness are paramount.
-
Excitation in the visible range (~490 nm) is desired.
-
The experimental setup allows for measures to mitigate photobleaching (e.g., short exposure times, use of anti-fade reagents).
-
-
Choose Dansyl when:
-
Probing the local environment of your labeled molecule is a primary goal, leveraging the solvatochromic properties of the dye.
-
A large Stokes shift is advantageous to minimize spectral overlap in multi-color experiments.
-
The experimental protocol for fluorescein labeling proves to be problematic due to interfering excess reagents.[7]
-
Ultimately, for applications where photostability is a critical parameter, a direct empirical comparison using the protocol outlined in this guide is the most reliable approach. By understanding the mechanisms of photobleaching and systematically evaluating the performance of these dyes in your experimental context, you can ensure the generation of robust and reproducible data.
References
- Cheng, Y., Li, B., & Li, D. (1995). The scope of dansyl vs fluorescein label in fluorescence postlabeling assay for DNA damage. Carcinogenesis, 16(11), 2659-2664. [Link]
- PubChem. (n.d.). Fluorescein.
- OMLC. (n.d.). Dansyl glycine. Oregon Medical Laser Center. [Link]
- Batchu, S. R., Panditi, V. R., & Gardinali, P. R. (2014). Photodegradation of sulfonamide antibiotics in simulated and natural sunlight: implications for their environmental fate. Journal of environmental science and health. Part B, Pesticides, food contaminants, and agricultural wastes, 49(3), 200–211. [Link]
- Wright, J. D., & Weber, G. (1985). Fluorescence Properties of Dansyl Groups Covalently Bonded to the Surface. DTIC. [Link]
- Wikipedia. (2024, October 26). Fluorescein. [Link]
- Song, L., Hennink, E. J., Young, I. T., & Tanke, H. J. (1995). Photobleaching kinetics of fluorescein in quantitative fluorescence microscopy. Biophysical journal, 68(6), 2588–2600. [Link]
- Sapińska, D., Adamek, E., Masternak, E., Zielińska-Danch, W., & Baran, W. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Toxics, 10(11), 655. [Link]
- ResearchGate. (n.d.). Molecular structure of dansyl fluorophore: R = Cl (dansyl chloride) or R = NHCH 2 COOH (dansylglycine). [Link]
- Adamek, E., Ziembińska-Buczyńska, A., & Baran, W. (2021). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. International journal of molecular sciences, 22(11), 6033. [Link]
- ResearchGate. (n.d.). Fluorescence quantum yields for chlorins 1, 5 and chlorin−dansyl dyads.... [Link]
- Hasan, T., & Khan, A. U. (1986). Phototoxicity of the tetracyclines: photosensitized emission of singlet delta molecular oxygen. Proceedings of the National Academy of Sciences of the United States of America, 83(13), 4604–4606. [Link]
- MDPI. (n.d.). Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes. [Link]
- Lavis, L. D., & Raines, R. T. (2008). Bright ideas for chemical biology. ACS chemical biology, 3(3), 142–155. [Link]
- Ion, P., Police, B., Scarlat, M., Constantinescu, A., Maganu, M., Petride, A., & Mirica, M. (2020). Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors. Molecules (Basel, Switzerland), 25(10), 2383. [Link]
- ResearchGate. (n.d.). Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors. [Link]
- RSC Publishing. (n.d.). A multi-analyte selective dansyl derivative for the fluorescence detection of Cu(ii) and cysteine. [Link]
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- Nikon's MicroscopyU. (n.d.).
- Romanchuk, L. D. (1982). Fluorescein. Physiochemical factors affecting its fluorescence. Survey of ophthalmology, 26(5), 269–283. [Link]
- Addgene. (2017, June 8). Choosing the B(right)est Fluorescent Protein: Photostability. [Link]
- Haugland, R. P. (2001). Factors That Affect Fluorescein Analysis. DTIC. [Link]
- Sutton, M. C., & Verity, P. G. (2002). The conservative behaviour of fluorescein.
- Wikipedia. (2024, October 26). Photobleaching. [Link]
- Griffiths, J., & Hawkins, C. (1977). Contribution of Singlet Oxygen to the Photofading of Some Dyes. Journal of the Society of Dyers and Colourists, 93(5), 189-191. [Link]
- Yuan, H., & Huang, L. (2020). Singlet Oxygen in Photodynamic Therapy. Molecules (Basel, Switzerland), 25(23), 5568. [Link]
- ResearchGate. (n.d.). Absorption and fluorescence emission spectra for dansyl dye 1 in ethanol. [Link]
- Labinsights. (2025, March 25). A Guide to Fluorescent Dyes in Life Science Research. [Link]
- Cheng, Y., Li, B., & Li, D. (1995). The scope of dansyl vs fluorescein label in fluorescence postlabeling assay for DNA damage. Carcinogenesis, 16(11), 2659-2664. [Link]
- Shiravi, A. H., & Asgard, M. (2015). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. Avicenna journal of medical biotechnology, 7(1), 28–32. [Link]
- Wikipedia. (2024, October 26). Dansyl chloride. [Link]
- ResearchGate. (n.d.).
- Li, Y., et al. (2022). A synergistic strategy to develop photostable and bright dyes with long Stokes shift for nanoscopy.
- MDPI. (n.d.). Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes. [Link]
- Ion, P., Police, B., Scarlat, M., Constantinescu, A., Maganu, M., Petride, A., & Mirica, M. (2020). Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors. Molecules (Basel, Switzerland), 25(10), 2383. [Link]
- MDPI. (n.d.). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. [Link]
- UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. [Link]
- Semantic Scholar. (n.d.). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. [Link]
- ResearchGate. (n.d.). Quantum yields of fluorescein under different buffer conditions. [Link]
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A Senior Application Scientist's Guide to FRET: The Dansyl Advantage
For researchers, scientists, and drug development professionals venturing into the nuanced world of Förster Resonance Energy Transfer (FRET), the choice of fluorophore is paramount. This decision profoundly influences experimental design, data quality, and the ultimate success of your investigation. While a plethora of fluorescent probes are available, the dansyl family of fluorophores presents a compelling case for its use as a FRET donor, offering a unique combination of environmental sensitivity, small size, and favorable photophysical properties.
This guide provides an in-depth, objective comparison of dansyl fluorophores with other commonly used alternatives, supported by experimental data and detailed protocols. We will explore the underlying principles that make dansyl an advantageous choice for specific FRET applications and provide you with the knowledge to confidently incorporate it into your research.
The Crucial Role of the Donor in FRET
FRET is a non-radiative energy transfer process between two fluorophores, a donor and an acceptor, when they are in close proximity (typically 1-10 nm). The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, making FRET a powerful "spectroscopic ruler" for studying molecular interactions, conformational changes, and enzymatic activity.
The ideal FRET donor should possess several key characteristics:
-
High fluorescence quantum yield (Φ) : The ratio of emitted photons to absorbed photons. A high quantum yield ensures a strong donor signal that can be effectively quenched by the acceptor.
-
Sufficiently long fluorescence lifetime (τ) : The average time the fluorophore spends in the excited state. A longer lifetime provides a greater opportunity for energy transfer to occur.
-
Good spectral overlap with the acceptor's absorption spectrum : Essential for efficient energy transfer.
-
Photostability : Resistance to photobleaching, allowing for prolonged observation.
-
Minimal perturbation to the biological system : The fluorophore should not interfere with the structure or function of the molecule it is labeling.
The Dansyl Difference: Key Advantages in FRET
The dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) group, often introduced via dansyl chloride, offers several distinct advantages as a FRET donor, setting it apart from other popular fluorophores like fluorescein and cyanine dyes.
Pronounced Environmental Sensitivity (Solvatochromism)
One of the most significant advantages of the dansyl fluorophore is its remarkable sensitivity to the polarity of its local environment.[1] This phenomenon, known as solvatochromism, results in a shift in the emission spectrum and a change in the fluorescence quantum yield and lifetime depending on the hydrophobicity of the surrounding milieu.
In a non-polar, hydrophobic environment, such as the interior of a folded protein, dansyl exhibits a blue-shifted emission maximum and a significantly higher quantum yield. Conversely, in a polar, aqueous environment, its emission is red-shifted, and the quantum yield is substantially lower.
This property provides an additional layer of information in FRET experiments. Changes in the donor's fluorescence characteristics can indicate alterations in the local environment of the labeling site, complementing the distance information obtained from FRET. For instance, a protein conformational change that brings the dansyl donor into a more hydrophobic pocket will not only potentially alter the FRET efficiency but also increase the donor's fluorescence intensity and shift its emission to shorter wavelengths.
Small and Less Perturbing
Compared to bulkier fluorophores like fluorescein and cyanine dyes, the dansyl group is relatively small.[2][3][4] This is a critical advantage when labeling sensitive biological molecules, as it minimizes the risk of steric hindrance and disruption of the native structure and function of the protein or nucleic acid under investigation. Studies have shown that labeling with dansyl chloride does not cause significant unfolding or conformational changes in model protein systems.[2]
Favorable Photophysical Properties for FRET
Dansyl's excitation maximum is in the ultraviolet range (around 340 nm), which is well-separated from the emission of many common FRET acceptors like rhodamine (emission ~580 nm). This large Stokes shift minimizes direct excitation of the acceptor, a common source of background noise in FRET experiments.
Comparative Analysis: Dansyl vs. Other Fluorophores
To objectively assess the advantages of dansyl, a direct comparison with other widely used FRET donors is essential.
| Property | Dansyl | Fluorescein | Cyanine Dyes (e.g., Cy3) |
| Excitation Max (nm) | ~340 | ~490 | ~550 |
| Emission Max (nm) | ~520 (environment-dependent) | ~520 | ~570 |
| Quantum Yield (Φ) | 0.1 - 0.7 (highly environment-dependent)[1] | ~0.93 in 0.1 M NaOH[5] | ~0.15 |
| Lifetime (τ) (ns) | 5 - 15 (environment-dependent)[1] | ~4 | ~2.8 |
| Molecular Weight ( g/mol ) | ~250 (dansyl group) | ~332 | ~450 |
| Environmental Sensitivity | High | Moderate (pH-sensitive) | Low to Moderate |
| Photostability | Moderate | Moderate to Low | High |
Key Takeaways from the Comparison:
-
Environmental Sensitivity: Dansyl is the clear winner in this category, offering an extra dimension of information. While fluorescein is pH-sensitive, dansyl's response to hydrophobicity is often more relevant for studying protein conformational changes.
-
Size: Dansyl's smaller size makes it a less intrusive probe.
-
Quantum Yield and Lifetime: While fluorescein and some cyanine dyes can have higher quantum yields in specific conditions, dansyl's wide range, dependent on its environment, can be leveraged to report on local changes. Its longer lifetime is also advantageous for FRET.
-
Photostability: Cyanine dyes generally exhibit superior photostability, making them suitable for single-molecule studies requiring long observation times.
Experimental Validation: A Step-by-Step Guide
To demonstrate the practical application of dansyl in FRET, we outline a general protocol for labeling a protein with a dansyl donor and a rhodamine acceptor, followed by FRET measurements.
Part 1: Protein Labeling with Dansyl Chloride
This protocol describes the covalent labeling of primary amine groups (N-terminus and lysine residues) on a protein with dansyl chloride.
Materials:
-
Protein of interest in a suitable buffer (e.g., 100 mM sodium bicarbonate, pH 9.5-10.0)
-
Dansyl chloride solution (5 mg/mL in acetone or acetonitrile)[6]
-
Quenching solution (10% v/v ammonium hydroxide)[6]
-
Size-exclusion chromatography column for purification
Protocol:
-
Protein Preparation: Ensure your protein sample is pure and in a buffer free of primary amines (e.g., Tris).
-
Dansylation Reaction:
-
Quenching: Add a small volume of 10% (v/v) ammonium hydroxide to react with any excess dansyl chloride.[6]
-
Purification: Remove unreacted dansyl chloride and dansyl sulfonic acid (a hydrolysis product) by size-exclusion chromatography.
Caption: Workflow for labeling a protein with dansyl chloride.
Part 2: Steady-State FRET Measurement
This part of the protocol assumes the protein is also labeled with a suitable acceptor, such as a rhodamine derivative, at a specific site.
Instrumentation:
-
Fluorometer with excitation and emission monochromators
Protocol:
-
Sample Preparation: Prepare three samples in your experimental buffer:
-
Donor-only labeled protein
-
Acceptor-only labeled protein
-
Donor-Acceptor dual-labeled protein
-
-
Data Acquisition:
-
Excite the donor-only sample at the donor's excitation maximum (~340 nm) and record the emission spectrum.
-
Excite the acceptor-only sample at the donor's excitation maximum and at the acceptor's excitation maximum, and record both emission spectra. This is for correction factors.
-
Excite the dual-labeled sample at the donor's excitation maximum and record the emission spectrum.
-
-
Data Analysis:
-
Correct the FRET signal for donor bleed-through and direct acceptor excitation.
-
Calculate the FRET efficiency (E) using the following formula: E = 1 - (FDA / FD) where FDA is the fluorescence intensity of the donor in the presence of the acceptor, and FD is the fluorescence intensity of the donor in the absence of the acceptor.
-
Caption: Conceptual diagram of a steady-state FRET experiment.
Conclusion: Making an Informed Choice
The selection of a FRET donor is a critical decision that should be guided by the specific requirements of your experiment. Dansyl fluorophores, with their pronounced environmental sensitivity, small size, and favorable photophysical properties, offer a powerful and versatile tool for a wide range of FRET applications, particularly in the study of protein conformational changes and interactions.
While other fluorophores like fluorescein and cyanine dyes have their own strengths, the unique advantages of dansyl make it an indispensable component of the molecular biologist's and drug developer's toolkit. By understanding the principles outlined in this guide and implementing the provided protocols, you can harness the power of dansyl to gain deeper insights into the intricate molecular mechanisms that govern biological processes.
References
- BenchChem. (2025). Application Notes and Protocols for Dansylaziridine in Fluorescence Resonance Energy Transfer (FRET) Experiments.
- BenchChem. (2025). Application Note and Protocol: Preparation of Protein Samples for Labeling with Dansyl Chloride.
- Chibaudel, B., et al. (2025). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. MDPI. [Link]
- Dolgikh, L. (n.d.). THEORETICAL STUDIES OF DYE-LABELED DNA SYSTEMS WITH APPLICATIONS TO FLUORESCENCE RESONANCE ENERGY TRANSFER.
- Neubauer, H., et al. (2007). Fluorescence resonance energy transfer (FRET)
- Jares-Erijman, E. A., & Jovin, T. M. (2003). FRET imaging.
- Chibaudel, B., et al. (2025). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. PubMed. [Link]
- Langer, D., et al. (2019). Fluorophore comparison for FRET. bioRxiv. [Link]
- Chibaudel, B., et al. (2025). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics.
- Walker, J. M. (1994). The Dansyl Method for Identifying N-Terminal Amino Acids.
- Zosel, F., et al. (2022). Labeling of Proteins for Single-Molecule Fluorescence Spectroscopy. Springer.
- Casey, K. G., et al. (2013).
- van der Meer, B. W., et al. (2006). A quantitative protocol for dynamic measurements of protein interactions by Förster resonance energy transfer-sensitized fluorescence emission. PubMed Central. [Link]
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- Varma, R., & Mayor, S. (1998).
- Zhang, J., et al. (2022). Review of FRET biosensing and its application in biomolecular detection. PubMed Central. [Link]
- Silva, A., et al. (2025).
- Hamilton, G. L., et al. (2024). A practical guide to time-resolved fluorescence microscopy and spectroscopy. bioRxiv. [Link]
- A rhodamine–dansyl conjugate as a FRET based sensor for Fe3+ in the red spectral region. Unknown Source.
- Schuler, B., & Kiefhaber, T. (2001). Combining Graphical and Analytical Methods with Molecular Simulations To Analyze Time-Resolved FRET Measurements of Labeled Macromolecules Accurately. The Journal of Physical Chemistry B.
- Roy, A., et al. (2008). Spatial correlation between FRET efficiency and Cy5/Cy3 fluorescence.
- Marika, S., et al. (2025). Fluorescence Lifetimes and Quantum Yields of Rhodamine Derivatives: New Insights from Theory and Experiment.
- Marika, S., et al. (2012). Fluorescence lifetimes and quantum yields of rhodamine derivatives: new insights from theory and experiment. PubMed. [Link]
- Magde, D., et al. (2002). Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents. PubMed. [Link]
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Spectral Overlap of Dansyl with Different Quencher Molecules: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals engaged in fluorescence-based assays, the judicious selection of a fluorophore-quencher pair is fundamental to experimental success. This guide provides an in-depth, objective comparison of the spectral overlap between the environmentally sensitive fluorophore, dansyl, and a range of commonly used quencher molecules. By delving into the principles of Förster Resonance Energy Transfer (FRET), presenting supporting experimental data, and detailing robust methodologies, this document serves as a practical resource for optimizing your assay design and ensuring data integrity.
The Principle of FRET and the Primacy of Spectral Overlap
Förster Resonance Energy Transfer (FRET) is a non-radiative process through which an excited donor fluorophore transfers energy to a proximal acceptor molecule (quencher) via long-range dipole-dipole interactions.[1] The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, typically occurring over 1-10 nanometers, a characteristic that has led to its description as a "spectroscopic ruler".[1]
The efficiency of FRET (E) is governed by several factors, but none more critical than the spectral overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor.[2] This overlap is quantified by the spectral overlap integral, J(λ), and directly influences the Förster distance (R₀) —the distance at which FRET efficiency is 50%.[3] A larger spectral overlap results in a larger R₀ and, consequently, more efficient quenching at a given distance.
Caption: Figure 1. Energy transfer from an excited dansyl donor to a quencher acceptor.
The Spectroscopic Profile of Dansyl
Dansyl chloride is a popular fluorescent probe primarily used for labeling primary and secondary amines in proteins and peptides. A key feature of dansyl is the sensitivity of its emission spectrum to the polarity of the local environment.[4]
-
Excitation Maximum (λex): ~330-340 nm.[4]
-
Emission Maximum (λem): Ranges from ~480 nm in nonpolar environments to over 550 nm in polar, aqueous environments.
This broad, environmentally sensitive emission makes the choice of an appropriate quencher particularly important.
Comparative Analysis of Quencher Molecules
The effectiveness of a quencher is determined by the alignment of its absorption spectrum with the dansyl emission spectrum. We will now compare several common quenchers.
Tryptophan (Trp)
As an intrinsic fluorophore itself, the amino acid tryptophan can also serve as an acceptor for dansyl. This pairing is frequently used to study protein folding and dynamics.[5]
-
Absorption Maximum: ~280 nm, with its absorption tail extending into the dansyl emission range.
-
Spectral Overlap: The overlap is moderate. FRET is most efficient when dansyl's emission is blue-shifted (in a nonpolar environment), aligning better with tryptophan's absorption.
-
Förster Distance (R₀): The R₀ for the tryptophan-dansyl pair is consistently reported to be around 21 Å (2.1 nm) .[6][7]
Tyrosine (Tyr)
Another aromatic amino acid, tyrosine, can also act as a quencher, although it is generally less efficient than tryptophan.
-
Absorption Maximum: ~275 nm.
-
Spectral Overlap: The spectral overlap with dansyl is lower than that of tryptophan because its absorption spectrum is further into the UV.
-
Förster Distance (R₀): Due to the poor spectral overlap, the R₀ for the dansyl-tyrosine pair is expected to be significantly less than 20 Å.
Dabcyl
Dabcyl (4-((4-(dimethylamino)phenyl)azo)benzoic acid) is a non-fluorescent "dark" quencher, which is highly advantageous as it eliminates background fluorescence from the acceptor.[8]
-
Absorption Maximum: Broad absorption with a maximum around 453-472 nm.[8][9]
-
Spectral Overlap: Dabcyl exhibits excellent spectral overlap with the emission of dansyl, particularly in the 470-520 nm range. This makes it a highly efficient quencher.
-
Förster Distance (R₀): For the structurally and spectrally similar EDANS/Dabcyl pair, the R₀ is reported to be in the range of 33-41 Å (3.3-4.1 nm) .[8][10] Given the spectral similarities, a similar R₀ can be expected for the dansyl/Dabcyl pair.
QSY Quenchers
The QSY series are commercially available dark quenchers designed to cover a broad range of the visible spectrum.
-
QSY 35: With an absorption maximum around 475 nm, QSY 35 has excellent spectral overlap with dansyl emission, making it a very effective quencher. Its R₀ with dansyl is expected to be comparable to or even slightly better than Dabcyl.
-
QSY 7/9: These quenchers have absorption maxima around 560-562 nm. The spectral overlap with dansyl is poor, making them unsuitable partners for FRET with a dansyl donor. They are better suited for fluorophores that emit at longer wavelengths.
Quantitative Data Summary
| Quencher Molecule | Absorption Max (nm) | Spectral Overlap with Dansyl | Förster Distance (R₀) (Å) | Key Applications & Insights |
| Tryptophan | ~280 | Moderate | ~21[6][7] | Intrinsic probe for protein structure and dynamics. |
| Tyrosine | ~275 | Low | < 20 (estimated) | Less efficient than tryptophan; limited use as a FRET partner for dansyl. |
| Dabcyl | ~453-472[8] | Excellent | 33 - 41 (for EDANS/Dabcyl)[8] | Highly efficient dark quencher; ideal for protease and nucleic acid assays. |
| QSY 35 | ~475 | Excellent | 35 - 45 (estimated) | A superior dark quencher with strong spectral overlap. |
| QSY 7/9 | ~560-562 | Poor | < 30 (estimated) | Not recommended for use with dansyl; better for red-emitting fluorophores. |
Experimental Protocol: Measurement of FRET Efficiency
This protocol provides a step-by-step methodology for determining the FRET efficiency between a dansyl-labeled protein and a tryptophan residue within that protein. This method can be adapted for other donor-acceptor pairs.
Caption: Figure 2. A generalized workflow for determining FRET efficiency.
I. Materials and Reagents
-
Dansyl-labeled protein of interest
-
Unlabeled control protein
-
Appropriate buffer (e.g., 20 mM Sodium Phosphate, pH 7.4)
-
Spectrofluorometer with excitation and emission monochromators
-
Quartz cuvettes
II. Experimental Procedure
-
Sample Preparation:
-
Prepare stock solutions of both the dansyl-labeled and unlabeled protein. Determine the precise concentrations using a reliable method (e.g., BCA assay).
-
Causality: Accurate concentration measurement is critical for the direct comparison of fluorescence intensities.
-
Prepare working solutions of both proteins at the same concentration (e.g., 5 µM) in the experimental buffer.
-
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for stable output.
-
Set the excitation wavelength to 280 nm to selectively excite the tryptophan donor.
-
Set the emission scan range from 300 nm to 600 nm to capture both the tryptophan and any potential sensitized dansyl emission.
-
Set the excitation and emission slit widths (e.g., 4 nm).
-
Causality: Narrow slit widths provide better spectral resolution, but wider slits can improve the signal-to-noise ratio for weakly fluorescent samples.
-
-
Data Acquisition:
-
Blank Measurement: Record the emission spectrum of the buffer alone. This will be subtracted from the protein spectra to correct for background signal and Raman scatter.
-
Donor-Only Measurement (FD): Record the emission spectrum of the unlabeled protein. The peak intensity of tryptophan emission (typically around 340-350 nm) is your FD value.
-
Donor-Acceptor Measurement (FDA): Record the emission spectrum of the dansyl-labeled protein under identical conditions. The peak intensity of the tryptophan emission in this sample is your FDA value.
-
Self-Validation: Ensure that for each measurement, the sample is properly mixed and equilibrated at the desired temperature. Multiple readings can be averaged to improve precision.
-
-
Data Analysis:
-
Background Subtraction: Subtract the buffer blank spectrum from both the FD and FDA spectra.
-
Calculate FRET Efficiency (E): Use the following formula:
-
E = 1 - (FDA / FD)
-
-
Interpretation: The resulting value 'E' is the efficiency of energy transfer. For example, an E of 0.5 indicates that 50% of the donor's excitation energy is transferred to the acceptor.
-
Conclusion
The selection of an appropriate quencher for dansyl is a critical determinant of FRET assay performance. For applications requiring high quenching efficiency, dark quenchers like Dabcyl and QSY 35 are superior choices due to their excellent spectral overlap with dansyl's emission. In contrast, while the intrinsic amino acid tryptophan offers a convenient tool for studying protein conformational changes, its quenching efficiency is more modest. By leveraging the quantitative data and the experimental protocol provided in this guide, researchers can make informed decisions to design robust and sensitive FRET-based experiments.
References
- Kleinschmidt, J. H., & Tamm, L. K. (2009). Förster resonance energy transfer as a probe of membrane protein folding. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1788(10), 2108–2117. [Link]
- Liu, H., et al. (2014). A Simple, Rapid and Sensitive FRET Assay for Botulinum Neurotoxin Serotype B Detection. PLoS ONE, 9(11), e112123. [Link]
- LifeTein. (2023). Fluorescent Labeling Pairs with EDANS and DABCYL. LifeTein Peptide Blog. [Link]
- Ghisaidoobe, A. B. T., & Chung, S. J. (2014). Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques. International Journal of Molecular Sciences, 15(12), 22518–22538. [Link]
- Beck, T., et al. (2015). A sensitive high throughput screening method for identifying small molecule stimulators of the core particle of the proteasome. Journal of visualized experiments : JoVE, (103), 53213. [Link]
- Chemistry LibreTexts. (2023). Fluorescence Resonance Energy Transfer. [Link]
- Sun, Y., & Gai, F. (2007). Förster resonance energy transfer microscopy and spectroscopy for localizing protein-protein interactions in living cells. Methods in molecular biology (Clifton, N.J.), 353, 259–275. [Link]
- White, H. D., & Geeves, M. A. (2016). Quantification of Small Molecule–Protein Interactions using FRET between Tryptophan and the Pacific Blue Fluorophore. Biochemistry, 55(50), 6987–6997. [Link]
- ResearchGate. (n.d.). (PDF) Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques. [Link]
- ACS Publications. (2016). Quantification of Small Molecule–Protein Interactions using FRET between Tryptophan and the Pacific Blue Fluorophore. ACS Omega, 1(6), 1143–1151. [Link]
- ResearchGate. (n.d.). Förster distances R 0 for the naphthalene→dansyl (•). [Link]
- Olympus. (n.d.). Förster (Fluorescence) Resonance Energy Transfer with Fluorescent Proteins. [Link]
- ResearchGate. (n.d.). (PDF) Intermolecular Quenching of Edans/Dabcyl Donor–Acceptor FRET Pair. [Link]
- ResearchGate. (n.d.). Spectral overlap of the DNP quenching group and the ACC fluorophore. [Link]
- Schuler, B., & Cordes, T. (2013). Intramolecular Distances and Dynamics from the Combined Photon Statistics of Single-Molecule FRET and Photoinduced Electron Transfer. The Journal of Physical Chemistry B, 117(19), 5713–5725. [Link]
- MDPI. (2023). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. Molecules, 28(2), 793. [Link]
- Wikipedia. (n.d.). Förster resonance energy transfer. [Link]
- Sapsford, K. E., et al. (2011). Multiple Pathway Quenchers: Efficient Quenching of Common Fluorophores. ACS Omega, 1(6), 1143–1151. [Link]
- FPbase. (n.d.).
- PubMed. (2007). Fluorescence resonance energy transfer (FRET)
- ResearchGate. (n.d.). Fluorescence resonance energy transfer (FRET)
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- 5. science.umd.edu [science.umd.edu]
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A Senior Application Scientist's Guide to Validating Fluorescent Labeling Sites by Mass Spectrometry
Introduction: The Critical Need for Precise Mapping of Fluorescent Labels
In the realms of molecular biology and drug development, fluorescently labeling proteins is a cornerstone technique. It powers a vast array of applications, from in-vivo imaging and flow cytometry to Fluorescence Resonance Energy Transfer (FRET) assays that probe molecular interactions.[1][2] The assumption underlying these powerful techniques is that the fluorescent probe is attached to a specific, intended site on the protein. However, common labeling chemistries, such as those targeting primary amines on lysine residues or the N-terminus, can often result in heterogeneous products with the dye attached at multiple, unintended locations.[2]
The Core Challenge: Why Labeled Peptides Complicate MS Analysis
The introduction of a fluorescent dye—often a bulky, hydrophobic molecule—into a peptide fundamentally alters its behavior in a mass spectrometer. Standard "bottom-up" proteomics workflows, which involve digesting the protein into smaller peptides for analysis, face several hurdles:[5][6]
-
Ionization Suppression: The hydrophobicity of the dye can suppress the ionization of the peptide to which it is attached, leading to a weaker signal or complete dropout.
-
Altered Fragmentation: The dye can influence how the peptide breaks apart in the mass spectrometer, sometimes favoring fragmentation of the dye itself rather than the peptide backbone, which is necessary for sequence identification.
-
Database Search Complexity: Standard search algorithms are designed to identify unmodified peptides or those with common post-translational modifications (PTMs).[7][8] Identifying a peptide with a large, non-standard fluorescent label requires specialized search parameters that account for the specific mass shift of the dye.
Successfully navigating these challenges requires a robust workflow and a careful choice of fragmentation techniques.
The Workflow: A Universal Blueprint for Site Validation
Caption: High-level workflow for MS-based validation of fluorescent labeling sites.
Comparative Analysis of Mass Spectrometry Fragmentation Techniques
The most critical step in the analytical workflow is the tandem mass spectrometry (MS/MS) stage, where peptide ions are isolated and fragmented to reveal their amino acid sequence.[9] The choice of fragmentation method dictates the quality of the resulting spectrum and, ultimately, the confidence in site localization. The two most prevalent techniques are Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD).[10][11]
Collision-Induced Dissociation (CID) and Higher-Energy C-trap Dissociation (HCD)
CID is the most common fragmentation method. It involves accelerating peptide ions and colliding them with an inert gas.[11] This collision imparts vibrational energy, causing the weakest bonds—typically the peptide backbone amide bonds—to break. This process generates a series of characteristic b- and y-ions , which can be used to read the peptide sequence. HCD is a related technique used in Orbitrap mass spectrometers that produces similar fragmentation patterns.
-
Mechanism of Action: Breaks the peptide backbone through vibrational excitation.
-
Strengths:
-
Robust, efficient, and widely available on most mass spectrometers.
-
Generates rich, easily interpretable spectra for smaller, doubly-charged peptides.
-
-
Weaknesses:
-
The energy is distributed throughout the peptide, which can cause labile modifications (like some fluorescent dyes or phosphorylations) to cleave off the peptide before the backbone fragments. This results in a spectrum that identifies the peptide but loses the information about where the modification was located.
-
Less effective for long peptides or those with high charge states (z > 3).
-
Electron Transfer Dissociation (ETD)
ETD is a non-ergodic, or "gentle," fragmentation technique. It involves reacting multiply-charged peptide cations with radical anions.[12] This transfers an electron to the peptide, inducing fragmentation along the peptide backbone in a different manner than CID. This process generates c- and z-ions .[12]
-
Mechanism of Action: Transfers an electron to the peptide, inducing cleavage of the N-Cα bond in the backbone.
-
Strengths:
-
Preserves Labile Modifications: Because ETD is a gentler technique, it tends to leave labile modifications intact on the fragment ions.[13] This is a significant advantage for identifying the precise location of a fluorescent dye.
-
Superior for Larger Peptides: ETD is more effective at fragmenting longer peptides and proteins, providing better sequence coverage.[11][12]
-
-
Weaknesses:
-
Requires precursor ions to have a higher charge state (typically z ≥ 3) to be effective.
-
Can be less efficient than CID for smaller, doubly-charged peptides.[10]
-
Caption: Comparison of CID and ETD fragmentation pathways for labeled peptides.
Head-to-Head Comparison: Choosing the Right Tool
| Feature | Collision-Induced Dissociation (CID/HCD) | Electron Transfer Dissociation (ETD) |
| Fragmentation Type | Ergodic (vibrational) | Non-ergodic (radical-driven) |
| Primary Fragment Ions | b- and y-ions | c- and z-ions[12] |
| Modification Stability | Prone to neutral loss of labile modifications | Preserves labile modifications[13] |
| Peptide Size | Optimal for shorter peptides (<20-25 residues) | Highly effective for longer peptides (>20 residues)[11] |
| Charge State Requirement | Most effective for 2+ and 3+ ions | Requires higher charge states (≥3+) for efficiency |
| Best For... | Routine peptide mapping of robust modifications. | Pinpointing the site of labile or bulky modifications like fluorescent dyes. |
| Experimental Outcome | May identify the peptide but lose the dye location. | Identifies the peptide and the specific modified residue. |
For validating fluorescent labeling, a strategy that combines both fragmentation methods often yields the most comprehensive results.[10][14] Modern mass spectrometers can perform "decision-tree" experiments where a peptide is first fragmented with CID, and if that fails to yield a confident identification, it is then subjected to ETD.
Step-by-Step Experimental Protocol: Peptide Mapping Analysis
This protocol provides a trusted, self-validating methodology for preparing a fluorescently labeled protein for MS analysis.
-
Protein Denaturation, Reduction, and Alkylation:
-
Rationale: To unfold the protein and break disulfide bonds, ensuring the protease has complete access to all cleavage sites.[15]
-
Protocol:
-
Resuspend ~20-50 µg of the labeled protein in 50 µL of a denaturing buffer (e.g., 8 M Urea, 50 mM Tris-HCl, pH 8.0).
-
Add Dithiothreitol (DTT) to a final concentration of 10 mM. Incubate for 1 hour at 37°C to reduce disulfide bonds.
-
Cool to room temperature. Add Iodoacetamide (IAA) to a final concentration of 25 mM. Incubate for 45 minutes in the dark to alkylate the free cysteines, preventing disulfide bonds from reforming.
-
-
-
Buffer Exchange and Enzymatic Digestion:
-
Rationale: Urea must be diluted to <1 M for trypsin to be active. Trypsin cleaves C-terminal to lysine (K) and arginine (R) residues, creating peptides of an ideal size for MS analysis.
-
Protocol:
-
Dilute the sample 8-fold with 50 mM Ammonium Bicarbonate, pH 8.0, to reduce the urea concentration.
-
Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio by weight.
-
Incubate overnight (12-16 hours) at 37°C.
-
-
-
Sample Cleanup and Preparation for LC-MS/MS:
-
Rationale: To remove salts and detergents that interfere with LC separation and MS ionization.
-
Protocol:
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column or tip.
-
Elute the peptides, dry them down in a vacuum centrifuge, and resuspend in a final volume of 20-50 µL of LC-MS loading buffer (e.g., 98% water, 2% acetonitrile, 0.1% formic acid).
-
-
-
LC-MS/MS Analysis:
-
Rationale: To separate the complex peptide mixture and acquire high-resolution MS and MS/MS data.
-
Protocol:
-
Inject 1-2 µg of the peptide digest onto a reversed-phase LC column (e.g., C18).
-
Elute peptides using a gradient of increasing acetonitrile over 60-120 minutes.
-
Configure the mass spectrometer to operate in a data-dependent acquisition (DDA) mode.
-
Crucially, enable both CID and ETD fragmentation. Set up a decision-tree method if available. For ETD, ensure that precursors with a charge state of 2+ are excluded if they are not productively fragmented.
-
-
Data Analysis & Interpretation: From Raw Spectra to Confident Site Assignment
-
Database Searching: Use a specialized search engine (e.g., Mascot, Sequest, MaxQuant) to match the acquired MS/MS spectra against a protein database containing the sequence of your target protein.[8][16]
-
Critical Parameter: Define the fluorescent dye as a variable modification on potential target residues (e.g., Lysine, N-terminus). You must provide the precise monoisotopic mass of the dye.
-
Control: Include common modifications like carbamidomethylation of cysteine (fixed) and oxidation of methionine (variable) in your search.
-
-
Manual Spectra Validation: Software algorithms are powerful but not infallible. It is imperative to manually inspect the MS/MS spectra for any peptide identified as carrying the fluorescent label.
-
What to Look For (CID/HCD): A reasonably complete series of b- and/or y-ions that unambiguously confirms the peptide sequence. Check if the mass shift corresponding to the dye is present on the fragment ions. A missing series of fragments around the proposed modification site is a red flag.
-
What to Look For (ETD): A strong series of c- and z-ions. Because ETD preserves the modification, you should be able to "walk" the fragment ion series up to and beyond the modified residue, with the mass of the fragment ions clearly showing the addition of the dye. This provides the highest confidence in site assignment.
-
Conclusion: Choosing the Right Strategy for Your Application
Validating the site of fluorescent labeling is a non-negotiable step for ensuring the integrity of downstream experiments. While CID/HCD can be sufficient for some routine checks, its tendency to cause neutral loss of the dye makes it less reliable for this specific application. ETD is unequivocally the superior technique for confidently localizing bulky, labile modifications like fluorescent dyes , as it preserves the crucial dye-peptide bond during fragmentation.
For researchers and drug development professionals, investing in an analytical strategy that incorporates ETD provides a self-validating system that replaces ambiguity with certainty. By combining a meticulous sample preparation protocol with an advanced, dual-fragmentation MS analysis, you can generate unimpeachable data that confirms not only if your protein is labeled, but precisely where—ensuring your subsequent biological discoveries are built on a solid analytical foundation.
References
- Discovery of protein modifications using high resolution differential mass spectrometry proteomics. (2020). bioRxiv. [Link]
- Data Analysis Strategies for Protein Modification Identification. (2016).
- Decoding protein modifications using top-down mass spectrometry. (2006).
- Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation. (2008). Analytical Chemistry. [Link]
- Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation. (2008). Journal of Proteome Research. [Link]
- Comprehensive Analysis of Protein Modifications by Top-Down Mass Spectrometry. (2011).
- On-line LC-MS approach combining collision-induced dissociation (CID), electron-transfer dissociation (ETD), and CID of an isolated charge-reduced species for the trace-level characterization of proteins with post-translational modifications. (2008). Journal of the American Society for Mass Spectrometry. [Link]
- Analysis of Posttranslational Modifications of Proteins by Tandem Mass Spectrometry. (2005). Current Protocols in Protein Science. [Link]
- Mass Spectrometry Technique Reveals Site-Specific Fluorescent Labeling of Hemagglutinin-Specific Antigen Binding Fragment. (2023).
- Electron-transfer dissoci
- Comparison of CID Versus ETD Based MS/MS Fragmentation for the Analysis of Protein Ubiquitination. (2009). Journal of the American Society for Mass Spectrometry. [Link]
- An accurate proteomic quantification method: fluorescence labeling absolute quantification (FLAQ) using multidimensional liquid chromatography and tandem mass spectrometry. (2012). Electrophoresis. [Link]
- Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems. (2022). Antioxidants & Redox Signaling. [Link]
- Peptide Mapping: A Cornerstone for Biopharmaceutical Characterization & Quality Control. (N.D.). Rapid Novor. [Link]
- Comprehensive peptide mapping of protein therapeutics using the Biologics Explorer software. (2022). SCIEX. [Link]
- Peptide fluorescent labeling. (N.D.). SB-PEPTIDE. [Link]
- Fluorescent Peptide Labeling Characterization with Capillary Electrophoresis and Mass Spectrometry. (2007).
- Peptide Workflows. (N.D.). Protein Metrics. [Link]
Sources
- 1. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 2. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decoding protein modifications using top-down mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electron-transfer dissociation - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. On-line LC-MS approach combining collision-induced dissociation (CID), electron-transfer dissociation (ETD), and CID of an isolated charge-reduced species for the trace-level characterization of proteins with post-translational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. creative-biolabs.com [creative-biolabs.com]
- 16. Peptide Workflows [proteinmetrics.com]
A Senior Application Scientist's Guide to Confirming Dansylated Peptide Purity with Analytical HPLC
In the landscape of drug development and proteomics, the unambiguous confirmation of peptide purity is a cornerstone of reliable research. While peptides themselves can be challenging to detect at low concentrations due to the absence of strong chromophores, pre-column derivatization with 5-(Dimethylamino)-1-naphthalenesulfonyl chloride, or dansyl chloride, transforms them into highly fluorescent molecules. This guide provides an in-depth, experience-driven comparison of analytical HPLC methodologies for purity assessment of these derivatized peptides, grounded in established regulatory principles.
The core of this technique lies in a two-part process: the covalent labeling of the peptide and its subsequent high-resolution separation. The dansylation reaction targets the primary and secondary amines on a peptide—specifically the N-terminal α-amino group and the ε-amino group of lysine residues.[1][2][3] This reaction, conducted under alkaline conditions to ensure the amino groups are in a reactive, unprotonated state, affixes the fluorescent dansyl group via a stable sulfonamide bond.[1][3] The result is twofold: a dramatic increase in detection sensitivity and an alteration of the peptide's hydrophobicity, which can be leveraged for superior chromatographic separation on reversed-phase columns.[1]
This guide will detail the complete workflow, from the derivatization reaction to the final purity calculation, while exploring the critical choices in column chemistry and mobile phase composition that underpin a robust, self-validating analytical method.
Part 1: The Experimental Workflow: From Peptide to Purity Profile
A successful purity analysis is not merely the result of a single chromatographic run but the culmination of a systematic and well-controlled process. Each step, from sample preparation to data analysis, is critical for achieving accurate and reproducible results.
Step 1: Peptide Dansylation Protocol
The goal of this step is to achieve stoichiometric labeling of the peptide with minimal side products and complete removal of excess reagent.
Materials and Reagents:
-
Peptide Sample
-
Dansyl Chloride Solution: 1-5 mg/mL in acetonitrile. Prepare fresh.
-
Reaction Buffer: 100 mM Sodium Bicarbonate or Sodium Carbonate, pH 9.5-10.0.[1][3]
-
Quenching Solution: e.g., 2% (v/v) formic acid or a primary amine solution like glycine.
-
HPLC-grade Acetonitrile (ACN) and Water.
Procedure:
-
Sample Preparation: Dissolve the peptide sample in the reaction buffer to a known concentration (e.g., 1 mg/mL).
-
Derivatization Reaction: Add a 5- to 100-fold molar excess of the dansyl chloride solution to the peptide solution.[1][2] The optimal ratio should be determined empirically. Vortex gently.
-
Incubation: Incubate the reaction mixture in the dark at a controlled temperature. Conditions can range from 37°C to 75°C for 45 to 120 minutes, depending on the peptide's reactivity.[3]
-
Quenching: Add the quenching solution to consume any unreacted dansyl chloride. This is crucial to prevent the derivatization of any amine-containing mobile phase additives or further reaction during sample storage. Ammonium hydroxide can also be used, but may create a large Dns-NH2 peak that can interfere with early-eluting peptides.[4]
-
Sample Dilution: Dilute the final reaction mixture with the initial HPLC mobile phase to an appropriate concentration for injection.
Step 2: Analytical HPLC Method
The separation of dansylated peptides is most commonly achieved using Reversed-Phase HPLC (RP-HPLC).[1][5] This method separates molecules based on their hydrophobicity.
Typical HPLC System Configuration:
-
Column: A C18 stationary phase is the workhorse for peptide analysis.[6]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
Detector: Fluorescence detector with excitation at ~335 nm and emission at ~520-560 nm.[7][8]
-
Column Temperature: 30-40°C to ensure reproducible retention times and improve peak shape.[9]
Procedure:
-
System Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Injection: Inject 10-20 µL of the prepared dansylated peptide sample.
-
Gradient Elution: Elute the peptide using a linear gradient. A shallow gradient (e.g., an increase of 1% B per minute) is often optimal for resolving closely related peptide impurities.[6][10] A typical gradient might be:
-
0-5 min: 5% B
-
5-45 min: 5% to 65% B
-
45-50 min: 65% to 95% B (column wash)
-
50-60 min: Re-equilibration at 5% B
-
-
Data Acquisition: Record the chromatogram for the duration of the run.
Workflow Visualization
The following diagram illustrates the complete process from peptide sample to final purity assessment.
Caption: End-to-end workflow for dansylated peptide purity analysis.
Part 2: A Comparative Guide to HPLC Method Development
While the above protocol provides a robust starting point, achieving optimal separation requires careful consideration of the analytical column and mobile phase. The goal is to maximize resolution between the main peptide peak and any impurities, such as truncated sequences, deletion sequences, or diastereomers.
Choosing the Right Analytical Column
The column is the heart of the separation. For peptides, the key variables are the stationary phase chemistry, pore size, and particle size. Reversed-phase materials are the standard for peptide analysis.[5]
| Parameter | Option 1: C18 (Octadecyl) | Option 2: C8 (Octyl) | Option 3: Wide-Pore (300 Å) | Rationale & Field Insights |
| Stationary Phase | Highly hydrophobic, strong retention for most peptides. The industry standard. | Less hydrophobic than C18. Useful for very hydrophobic peptides that might be too strongly retained on a C18 column. | Standard pore size (e.g., 100-120 Å) is sufficient for most synthetic peptides (< 5,000 Da). | Expertise: Start with a C18 column. It provides the highest resolving power for a wide range of peptides. Only switch to a C8 if you observe poor peak shape or recovery due to excessive retention. |
| Pore Size | Standard Pore (100-120 Å) | Standard Pore (100-120 Å) | Wide-pore columns (e.g., 300 Å) are essential for larger peptides or small proteins (>10,000 Da).[9] | Causality: Small pores can exclude large molecules from accessing the full surface area of the stationary phase, leading to poor retention, broad peaks, and inaccurate quantification.[11] Using a pore size significantly larger than the analyte ensures unrestricted access and optimal chromatographic performance. |
| Particle Size | 5 µm | 3 µm / Sub-2 µm (UHPLC) | 5 µm | Performance: Smaller particles provide higher efficiency (sharper peaks) and better resolution, but at the cost of higher backpressure. Sub-2 µm particles require a UHPLC system. For standard HPLC, 3-5 µm particles offer a good balance of performance and pressure. |
Optimizing the Mobile Phase
Mobile phase composition directly influences selectivity and peak shape.
| Parameter | Option 1: Trifluoroacetic Acid (TFA) | Option 2: Formic Acid (FA) | Rationale & Field Insights |
| Acid Modifier | 0.1% Concentration | 0.1% Concentration | Mechanism: Acidic modifiers serve two purposes: they protonate silanol groups on the silica backbone to minimize secondary interactions, and they act as ion-pairing agents. TFA is a strong ion-pairing agent that complexes with positive charges on the peptide (e.g., Lys, Arg, N-terminus), neutralizing them and leading to sharper, more symmetrical peaks.[10] |
| Performance | Excellent peak shape for basic peptides. Can suppress ionization in mass spectrometry (MS). | Weaker ion-pairing agent. May result in broader peaks for basic peptides but is fully compatible with MS detection. | Trustworthiness: For a standalone purity assay with fluorescence detection, 0.1% TFA is the gold standard for achieving the best possible peak shape and resolution. If the method needs to be transferable to LC-MS, developing the method with 0.1% FA from the start is advisable, though some optimization may be needed to improve peak symmetry. |
| Organic Solvent | Acetonitrile (ACN) | Methanol (MeOH) | Expertise: Acetonitrile is almost universally preferred for peptide separations. Its low viscosity leads to lower backpressure and higher efficiency compared to methanol. It also has a better UV cutoff, though this is less critical for fluorescence detection. |
Logic of Method Optimization
Method development is an iterative process. The following diagram outlines a logical approach to troubleshooting and optimizing your separation.
Caption: Decision tree for HPLC method optimization.
Part 3: Data Interpretation and System Validation
An optimized method is useless if the system is not performing correctly or the data is misinterpreted. Adherence to pharmacopeial standards is essential for building a trustworthy, self-validating system.
Calculating Purity
Peptide purity is typically determined by the area percent method. The peak area of the main dansylated peptide is divided by the total area of all peptide-related peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
It is critical to distinguish between peptide-related impurities and artifacts from the derivatization reaction itself (e.g., hydrolyzed dansyl chloride, excess quenching agent). These should not be included in the total peak area for the purity calculation.
Ensuring Trustworthiness: System Suitability
Before any sample analysis, a system suitability test must be performed to demonstrate that the chromatographic system is fit for its intended purpose. This is a core requirement of guidelines like USP <621> and ICH Q2(R1).[12][13][14][15]
A system suitability solution, which could be a well-characterized batch of the dansylated peptide, should be injected multiple times (e.g., n=5) at the beginning of an analytical run. The following parameters are monitored:
| Suitability Parameter | Definition | Typical Acceptance Criteria (ICH/USP) | Why It's Important |
| Tailing Factor (Tf) | A measure of peak symmetry. | 0.8 ≤ Tf ≤ 1.8[15] | A high tailing factor (>2) indicates undesirable secondary interactions between the peptide and the stationary phase, which can compromise resolution and integration accuracy. |
| Resolution (Rs) | The degree of separation between two adjacent peaks. | Rs ≥ 2.0 between the main peak and the closest eluting impurity. | This is the most critical parameter for purity analysis. It ensures that impurity peaks are baseline-separated from the main peak, allowing for accurate integration. |
| Relative Standard Deviation (RSD) of Peak Area | The precision of repeated injections of the same sample. | RSD ≤ 2.0% for n≥5 injections. | Demonstrates the precision and reproducibility of the injector, pump, and detector. Ensures that variations in reported purity are due to the sample, not the system. |
| Theoretical Plates (N) | A measure of column efficiency. | N > 2000 | High plate counts result in narrower, sharper peaks, which directly improves resolution and detection sensitivity. |
By establishing and meeting these system suitability criteria for every analytical run, the protocol becomes a self-validating system, ensuring that every purity result reported is backed by data demonstrating the system was performing adequately at the time of analysis.
References
- BenchChem. (n.d.). Application Notes and Protocols for Labeling Peptides with Dansyl Chloride for HPLC Analysis.
- U.S. Pharmacopeia. (n.d.). <621> Chromatography.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Journal of Liquid Chromatography. (1989). Optimization of Peptide Separations in High-Performance Liquid Chromatography.
- MAC-MOD Analytical. (2018). Optimizing HPLC Separation Performance for Peptides and Other Mid-Size Molecules.
- Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis.
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- U.S. Pharmacopeia. (n.d.). <621> Chromatography.
- U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- AAPPTec. (n.d.). Peptide Purification.
- Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- Phenomenex. (2017). Understanding USP Chapter <621>: HPLC Method Guidelines.
- Chromatography Online. (2023). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis.
- YMC Co., Ltd. (n.d.). Tips for optimization of peptides and proteins separation by reversed-phase.
- DigitalCommons@UNO. (2001). Dansylation of hydroxyl and carboxylic acid functional groups.
- U.S. Pharmacopeia. (2021). <621> Chromatography.
- UCLA-DOE Institute. (2010). Dansyl Chloride (Howard Chang).
- Cardinal Scholar. (n.d.). Amino Acid Analysis by Dansylation: A Revised Method.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Dansyl Amino Acids.
- BenchChem. (n.d.). Protocol for Dansylation of Peptides with Dansyl-L-leucine.
- ResearchGate. (2002). Dansylation of aromatic, aliphatic, and medicinal carboxylic acid compounds in 1 M Na2CO3 buffer.
- ResearchGate. (n.d.). 1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives.
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- PubMed. (2002). Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer.
- Scribd. (n.d.). HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives.
- PMC - NIH. (n.d.). Synthesis of a Novel Fluorescent Sensor Bearing Dansyl Fluorophores for the Highly Selective Detection of Mercury (II) Ions.
- ScienceDirect. (2004). Simultaneous separation and quantitation of amino acids and polyamines of forest tree tissues and cell cultures within a single HPLC run using dansyl derivatization.
- Mtoz Biolabs. (n.d.). Principle of Peptide Purity Analysis Using HPLC.
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A Senior Application Scientist's Guide to Tandem Mass Spectrometry (MS/MS) of Peptides with Lys(Dansyl)
Unveiling the Hidden Proteome: A Comparative Analysis of Dansyl Derivatization in Peptide Sequencing
For researchers, scientists, and drug development professionals venturing into the intricate world of proteomics, the ability to accurately sequence peptides is paramount. Tandem mass spectrometry (MS/MS) stands as the cornerstone of these endeavors. However, the inherent chemical properties of peptides can sometimes present challenges in achieving optimal ionization and fragmentation for unambiguous identification. Chemical derivatization offers a powerful solution to enhance MS/MS analysis, and among the classic reagents, dansyl chloride (5-(dimethylamino)-1-naphthalenesulfonyl chloride) holds a unique and enduring position.
This guide provides an in-depth, objective comparison of utilizing Lys(Dansyl) derivatization in peptide MS/MS analysis. We will delve into the underlying chemical principles, explore its impact on fragmentation patterns, and provide a practical, field-proven protocol. Furthermore, we will compare its performance against contemporary alternatives, supported by experimental insights, to empower you in making informed decisions for your research.
The Rationale Behind Derivatization: Enhancing the Signal from Within
The primary goal of chemical derivatization in proteomics is to improve the analytical characteristics of peptides for mass spectrometry. Dansyl chloride, a small, fluorescent probe, reacts with primary amino groups, such as the N-terminus of a peptide and the ε-amino group of lysine residues.[1][2] This seemingly simple modification imparts several significant advantages:
-
Enhanced Ionization Efficiency: The dansyl group, with its dimethylaminonaphthalene moiety, increases the hydrophobicity and proton affinity of the peptide. This leads to a notable improvement in ionization efficiency, particularly for hydrophilic peptides that may otherwise yield weak signals in MALDI and ESI mass spectrometry.[3][4]
-
Directed and Predictable Fragmentation: The presence of the dansyl group at the N-terminus or on a lysine side chain can influence the fragmentation pattern during collision-induced dissociation (CID). This often leads to a more prominent series of b-ions, which simplifies spectral interpretation and enhances the confidence of peptide sequencing.[3][4]
-
Minimal Structural Perturbation: Due to its relatively small size, dansyl chloride is less likely to cause significant steric hindrance or disrupt the native conformation of a protein compared to larger labeling reagents.[1][5] This is a critical consideration in structural proteomics studies.
The Fragmentation Signature of Lys(Dansyl): A Deeper Look into the MS/MS Spectrum
Upon derivatization, the lysine residue is modified to Lys(Dansyl). When a peptide containing this modification is subjected to CID, a characteristic fragmentation pattern emerges. Beyond the expected b- and y-ion series that provide the peptide sequence, the dansyl group itself can fragment, producing signature ions.
The MS/MS spectra of dansylated peptides often contain prominent, non-sequence-specific ions that serve as reliable markers for the presence of the modification. These signature ions typically include fragments of the dansyl moiety itself, such as ions at m/z 170.0965 and 234.0585.[6][7] The presence of these intense, low-mass ions can be a double-edged sword: while they confirm the success of the derivatization, they can sometimes suppress the formation of sequence-informative fragment ions.
Experimental Workflow for Dansylation of Peptides for MS/MS Analysis
Caption: Experimental workflow for dansylation of peptides prior to MS/MS analysis.
Detailed Protocol for Peptide Dansylation:
This protocol provides a general procedure for the dansylation of peptides for subsequent MS/MS analysis.[1][8][9]
Materials:
-
Peptide sample (dissolved in a primary amine-free buffer, e.g., 100 mM sodium phosphate, pH 8.5)
-
Dansyl chloride solution (50 mM in acetonitrile, freshly prepared)
-
Sodium carbonate/bicarbonate buffer (100 mM, pH 9.5-10.0)
-
Quenching solution (e.g., 1.5 M hydroxylamine, pH 8.5 or 10% ammonium hydroxide)
-
Solvents for purification (e.g., HPLC-grade water, acetonitrile, formic acid)
-
Solid-phase extraction (SPE) C18 cartridges or size-exclusion chromatography column
Procedure:
-
Sample Preparation: Ensure the peptide sample is dissolved in a buffer free of primary amines (e.g., Tris), as these will compete with the peptide for dansyl chloride. If necessary, perform a buffer exchange.
-
Reaction Setup: In a microcentrifuge tube, combine the peptide solution with the sodium carbonate/bicarbonate buffer. The alkaline pH is crucial as dansyl chloride reacts with the unprotonated form of the amino group.[8]
-
Dansylation: Add a molar excess of the dansyl chloride solution to the peptide mixture. The exact molar excess may require optimization but is typically in the range of 10- to 100-fold.[8]
-
Incubation: Incubate the reaction mixture at a controlled temperature. Various protocols suggest temperatures ranging from 37°C to 75°C for 45 to 120 minutes.[8][10] Incubation should be performed in the dark to prevent photodegradation of the dansyl group.
-
Quenching: Stop the reaction by adding the quenching solution to consume any excess dansyl chloride.
-
Purification: Remove unreacted dansyl chloride and byproducts. This is a critical step to prevent ion suppression and contamination of the mass spectrometer. SPE with a C18 cartridge is a common and effective method.
-
LC-MS/MS Analysis: Analyze the purified dansylated peptide sample by LC-MS/MS.
Fragmentation Pathway of a Lys(Dansyl)-Containing Peptide
Caption: Simplified CID fragmentation pathways of a peptide containing a dansylated lysine residue.
Comparative Analysis: Dansyl Chloride vs. Modern Alternatives
While dansyl chloride is a well-established reagent, several alternatives have gained prominence in quantitative and qualitative proteomics. The choice of labeling reagent is highly dependent on the specific experimental goals.
| Feature | Dansyl Chloride | iTRAQ/TMT | Dimethyl Labeling |
| Primary Application | Qualitative analysis, improved detection | Multiplexed quantitative proteomics | Quantitative proteomics |
| Reaction Target | Primary amines (N-terminus, Lys) | Primary amines (N-terminus, Lys) | Primary amines (N-terminus, Lys) |
| Quantification | Not inherently quantitative | Isobaric tags for relative quantification | Isotopic labeling for relative quantification |
| Fragmentation Complexity | Can introduce signature ions | Reporter ions in low m/z range | Mass shift on b- and y-ions |
| Cost | Low | High | Low |
| Structural Perturbation | Minimal[1][5] | Moderate | Minimal |
| Multiplexing Capability | No | Yes (up to 18-plex with TMTpro) | Yes (typically 2- or 3-plex) |
In-depth analysis:
-
For Qualitative Identification and Enhanced Coverage: Dansyl chloride remains a cost-effective and straightforward method to improve the detection of low-abundance or hydrophilic peptides.[3][4] Its ability to promote b-ion formation can be particularly advantageous for de novo sequencing.
-
For Multiplexed Quantitative Studies: Isobaric tags like iTRAQ and TMT are the industry standard.[11] These reagents allow for the simultaneous analysis of multiple samples, providing high-throughput relative quantification. However, the cost per sample is significantly higher, and the labeling chemistry is more complex.
-
For Simple and Cost-Effective Quantification: Dimethyl labeling offers a simple and inexpensive alternative for quantitative proteomics.[11] It introduces a known mass shift to peptides, allowing for the relative quantification of up to three samples. The fragmentation spectra remain relatively simple, dominated by sequence-informative ions.
Conclusion: Selecting the Right Tool for the Job
The selection of a peptide derivatization strategy is a critical decision in proteomic study design. Dansyl chloride, despite being a classic reagent, continues to offer significant advantages for researchers focused on enhancing peptide detection and improving sequence coverage in a cost-effective manner. Its minimal structural impact makes it a valuable tool for studies where preserving protein conformation is a priority.[1][5]
However, for researchers engaged in high-throughput, multiplexed quantitative proteomics, modern alternatives such as iTRAQ, TMT, and dimethyl labeling provide capabilities that dansyl chloride lacks. Ultimately, a thorough understanding of the strengths and limitations of each approach, as outlined in this guide, will enable you to select the optimal method to unlock the secrets hidden within your samples.
References
- Chiappetta, G., et al. (2010). Dansyl-peptides matrix-assisted laser desorption/ionization mass spectrometric (MALDI-MS) and tandem mass spectrometric (MS/MS) features improve the liquid chromatography/MALDI-MS/MS analysis of the proteome. Rapid Communications in Mass Spectrometry, 24(20), 3021-3032. [Link]
- Schopfer, L. M., & Lockridge, O. (2020). Signature Ions in MS/MS Spectra for Dansyl-Aminohexyl-QQIV Adducts on Lysine. Molecules, 25(11), 2686. [Link]
- Lu, H., et al. (2024). High-sensitivity profiling of dipeptides in sauce-flavor Baijiu Daqu by chemical derivatization and ultrahigh-performance liquid chromatography coupled with high-resolution mass spectrometry. Food Chemistry, 431, 137135. [Link]
- Xu, L., et al. (2025).
- Schopfer, L. M., & Lockridge, O. (2020). Signature Ions in MS/MS Spectra for Dansyl-Aminohexyl-QQIV Adducts on Lysine. PMC. [Link]
- Chiappetta, G., et al. (2025). Dansyl-peptides matrix-assisted laser desorption/ionization mass spectrometric (MALDI-MS) and tandem mass spectrometric (MS/MS) features improve the liquid chromatography/MALDI-MS/MS analysis of the proteome. Request PDF. [Link]
- Larson, J., et al. (2025). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. OSTI.gov. [Link]
- Chiappetta, G., et al. (n.d.). Evaluation of dansyl peptides MS and MS/MS features to enhance the LC-MALDI-MS/MS analysis.
- Larson, J., et al. (2025). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. MDPI. [Link]
- Yuan, M., et al. (2012).
- Takeuchi, T. (2005). HPLC of amino acids as dansyl and dabsyl derivatives.
- Jaskolla, T. W., et al. (2005). Dansylation of tryptic peptides for increased sequence coverage in protein identification by matrix-assisted laser desorption/ionization time-of-flight mass spectrometric peptide mass fingerprinting. Journal of Mass Spectrometry, 40(7), 955-963. [Link]
- De Leoz, M. L. A., et al. (2020). Two-Dimensional Tandem Mass Spectrometry for Biopolymer Structural Analysis. Angewandte Chemie International Edition, 59(28), 11337-11341. [Link]
- Johnson, R. S., & Biemann, K. (1987). Evidence for a lysine-specific fragmentation in fast-atom bombardment mass spectra of peptides. Biomedical & Environmental Mass Spectrometry, 14(10), 585-590. [Link]
- Li, L., & Li, L. (2011). Differential C-12/C-13-Isotope Dansylation Labeling and Fast Liquid Chromatography/Mass Spectrometry for Absolute and Relative Quantification of the Metabolome.
- Medzihradszky, K. F., et al. (2000). The Characteristics of Peptide Collision-Induced Dissociation Using a High-Performance MALDI-TOF/TOF Tandem Mass Spectrometer. Analytical Chemistry, 72(3), 552-558. [Link]
- Pan, J., & Wang, L. (2013). Relative quantification of biomarkers using mixed-isotope labeling coupled with MS. Bioanalysis, 5(11), 1381-1397. [Link]
- Franklin, J. M., & Brodbelt, J. S. (2024). Localizing Isomerized Residue Sites in Peptides with Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 35(3), 448-456. [Link]
- Taouatas, N., et al. (2008). Straightforward and de Novo Peptide Sequencing by MALDI-MS/MS Using a Combination of a Lys-N-Specific Chemical Protein Digestion and In-Source Derivatization. Journal of Proteome Research, 7(6), 2592-2600. [Link]
- Taouatas, N., et al. (2009). Straightforward ladder sequencing of peptides using a Lys-N metalloendopeptidase. Molecular & Cellular Proteomics, 8(4), 783-793. [Link]
- LibreTexts. (2023). 4B. CID of Peptides and De Novo Sequencing. Chemistry LibreTexts. [Link]
- Smith, B. J., & Walker, J. M. (2003). The Dansyl Method for Identifying N-Terminal Amino Acids.
- Schopfer, L. M., & Lockridge, O. (2020). Signature Ions in MS/MS Spectra for Dansyl-Aminohexyl-QQIV Adducts on Lysine. MDPI. [Link]
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A Senior Application Scientist's Guide to Intracellular Peptide Localization: Does the Dansyl Group Introduce a Bias?
The Challenge of Tracking Peptides: Why We Use Fluorescent Labels
Peptides represent a promising class of therapeutics and research tools due to their high specificity and low toxicity.[1] Understanding their mechanism of action often requires visualizing their journey into and within a cell. Where does the peptide go? Does it enter the nucleus, get trapped in endosomes, or target the mitochondria? To answer these questions, we must label the peptide in a way that allows for detection.
Fluorescent labeling is a cornerstone technique for this purpose, enabling real-time visualization in living cells through methods like confocal microscopy.[2][3] The dansyl group (5-(Dimethylamino)-1-naphthalenesulfonyl), a small and environmentally sensitive fluorophore, has been a popular choice for decades.[4] It reacts readily with primary and secondary amines, such as the N-terminus of a peptide or the side chain of a lysine residue, to form a stable, fluorescent sulfonamide bond.[5][6] However, the critical question that every rigorous scientist must ask is: Does the act of observation change the phenomenon being observed? In this context, does attaching a dansyl group alter the very localization we aim to study?
This guide will dissect this question by examining the physicochemical properties of the dansyl group, presenting direct experimental comparisons, and providing validated protocols to empower researchers to test this in their own systems.
The Dansyl Group: More Than Just a Light Emitter
The assumption that a small fluorescent tag is a passive observer is a pervasive and risky one. The properties of the tag itself can significantly alter the overall physicochemical profile of the peptide it's attached to, especially for smaller peptides where the tag constitutes a significant portion of the molecule's total mass and surface area.[7][8]
Key properties of the dansyl group that can influence peptide behavior include:
-
Hydrophobicity: The naphthalene core of the dansyl group is inherently hydrophobic.[9] Covalently attaching it to a peptide increases the overall hydrophobicity of the conjugate. This is a critical alteration, as it can enhance the peptide's interaction with the lipid bilayers of cellular and organellar membranes, potentially changing its mode of entry and final destination.[10]
-
Size and Steric Hindrance: While relatively small compared to protein tags like GFP, the dansyl group is a bulky addition to a peptide.[11] This can interfere with the peptide's native conformation and its ability to interact with specific receptors or transport proteins, potentially blocking or creating new pathways of internalization.
-
Environmental Sensitivity: The fluorescence of the dansyl group is highly sensitive to the polarity of its local environment.[4] While useful for probing binding events, this means that changes in fluorescence intensity do not always correlate directly with concentration, a factor that must be considered during quantitative analysis.
These properties are not theoretical concerns. The scientific literature contains clear evidence that fluorescent labels can and do alter the biological activity and distribution of peptides.[12]
Experimental Evidence: A Head-to-Head Comparison
The most definitive way to assess the influence of a fluorescent tag is through direct comparison of the labeled peptide, the unlabeled parent peptide, and the same peptide labeled with a different fluorophore.
A seminal study by Szeto et al. provides a compelling case study.[7] The researchers investigated a cell-penetrating tetrapeptide and compared the intracellular localization of two fluorescently labeled versions against the unlabeled parent peptide.
| Peptide Version | Fluorescent Label | Observed Intracellular Localization | Functional Outcome on Mitochondria |
| Unlabeled Peptide | None | Mitochondrial | Mitoprotective (Protected against Ca2+-induced swelling) |
| atnDap-labeled Peptide | Anthraniloyl (less lipophilic) | Mitochondrial (co-localized with TMRM) | Mitoprotective (behaved like the unlabeled peptide) |
| dnsDap-labeled Peptide | Dansyl (more lipophilic) | Diffuse Cytoplasmic | Mitotoxic (Caused mitochondrial depolarization and swelling) |
| (Data synthesized from Szeto et al.)[7] |
Key Findings from the Study:
-
Divergent Localization: Confocal microscopy revealed that the dansyl-labeled peptide showed a diffuse cytoplasmic distribution. In stark contrast, the anthraniloyl-labeled peptide localized to the mitochondria, mirroring the behavior of the unlabeled parent peptide.[7]
-
Altered Function: The dansyl label didn't just change the peptide's location; it inverted its function. The unlabeled and anthraniloyl-labeled peptides were protective to mitochondria. The dansyl-labeled version, however, was toxic, causing mitochondrial depolarization and swelling, which led to its release into the cytoplasm.[7]
A Validated Framework for Assessing Label-Induced Effects
To avoid misinterpretation, researchers must build a self-validating experimental system. The workflow below outlines a robust strategy to determine if a dansyl group (or any label) is altering the localization of a peptide of interest.
Caption: A typical workflow for subcellular fractionation by differential centrifugation.
Procedure:
-
Cell Treatment: Culture and treat cells with the different peptide versions as described in the microscopy protocol.
-
Harvesting: Harvest cells (e.g., by scraping) and wash with cold PBS. [13]3. Lysis: Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice. Lyse the cell membranes using a Dounce homogenizer or by passing the suspension through a narrow-gauge needle. [14][15]4. Nuclear Fractionation: Centrifuge the lysate at a low speed (e.g., 700-1,000 x g) for 10 minutes. The resulting pellet contains the nuclei. The supernatant contains the cytoplasm and other organelles. [16]5. Mitochondrial Fractionation: Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 10,000 x g) for 15 minutes. The pellet contains the mitochondria. [15]6. Cytosolic and Membrane Fractionation: Transfer the new supernatant to an ultracentrifuge tube and spin at high speed (e.g., 100,000 x g) for 1 hour. The final supernatant is the cytosolic fraction, and the pellet contains the membrane fraction (microsomes). [13]7. Analysis of Fractions:
-
Purity Check: Perform a Western blot on a portion of each fraction using antibodies against known marker proteins for each compartment (e.g., Histone H3 for nucleus, COX IV for mitochondria, Tubulin for cytosol) to validate the purity of the fractionation.
-
Peptide Quantification: Quantify the amount of peptide in each fraction. For fluorescently labeled peptides, this can be done using a plate reader-based fluorometer. For the unlabeled peptide, a sensitive technique like ELISA or LC-MS/MS is required.
-
-
Data Comparison: Normalize the amount of peptide in each fraction to the total protein content and compare the distribution profiles of the unlabeled, dansyl-labeled, and alternative-labeled peptides.
Conclusion and Best Practices
The evidence strongly indicates that the dansyl group can significantly alter the intracellular localization of a peptide . [7]Its inherent hydrophobicity can drive interactions with cellular membranes, overriding the peptide's native targeting signals. This is not merely a theoretical risk but an experimentally demonstrated artifact.
Therefore, as a Senior Application Scientist, my recommendation is to approach dansyl-labeled peptides with a high degree of scientific skepticism.
Best Practices:
-
Never Rely on a Single Label: The gold standard is to confirm localization results with at least two different fluorophores, preferably with differing physicochemical properties (e.g., one hydrophobic, one hydrophilic). [7]2. The Unlabeled Peptide is the Ultimate Control: Whenever feasible, the localization of the native, unlabeled peptide should be determined using a label-free method (e.g., immunofluorescence with a specific antibody, or mass spectrometry on fractionated organelles) and used as the benchmark. [17]3. Consider the Peptide's Properties: The impact of a label will be more pronounced on smaller, less hydrophobic peptides. For large, highly charged peptides, the effect of a small label may be negligible, but this must be validated, not assumed.
-
Validate, Don't Extrapolate: The effect of a label can be peptide- and cell-type-specific. Do not assume that because a dansyl group did not cause artifacts in one system, it will be inert in another.
References
- Peng, R., et al. (2024). Recent Progress in Peptide-Based Fluorescent Probes Biomedical Applications: A Review. MDPI.
- Chang, H. (2010). Dansyl Chloride Standard Operating Procedures. UCLA-DOE Institute.
- Szeto, H. H., et al. (2005). Fluorescent dyes alter intracellular targeting and function of cell-penetrating peptides. The FASEB Journal.
- Birch, D., et al. (2017). Fluorophore labeling of a cell-penetrating peptide induces differential effects on its cellular distribution and affects cell viability. ResearchGate.
- Maity, D., & Schmuck, C. (2020). Selected peptide-based fluorescent probes for biological applications. Beilstein Journal of Organic Chemistry.
- Birch, D., et al. (2017). Fluorophore labeling of a cell-penetrating peptide induces differential effects on its cellular distribution and affects cell viability. Biochimica et Biophysica Acta (BBA) - Biomembranes.
- Henriksen, J. R., et al. (2018). Fluorophore labeling of a cell-penetrating peptide significantly alters the mode and degree of biomembrane interaction. Scientific Reports.
- Walker, J. M. (Ed.). (1997). The Dansyl Method for Identifying N-Terminal Amino Acids. The Protein Protocols Handbook.
- SB-PEPTIDE. (n.d.). Peptide fluorescent labeling.
- Maity, D., & Schmuck, C. (2020). Selected peptide-based fluorescent probes for biological applications. ResearchGate.
- Maity, D., & Schmuck, C. (2020). Selected peptide-based fluorescent probes for biological applications. Beilstein Journal of Organic Chemistry.
- Bánóczi, Z., et al. (2019). Influence of the Dabcyl group on the cellular uptake of cationic peptides: short oligoarginines as efficient cell-penetrating peptides. Amino Acids.
- Assay Genie. (n.d.). Subcellular Fractionation Protocol - Mitochondria, Nuclear, Cytosolic.
- Peng, R., et al. (2024). Recent Progress in Peptide-Based Fluorescent Probes Biomedical Applications: A Review. MDPI.
- Lilley, K. S., & Papatheodorou, I. (2013). Subcellular Fractionation. Methods in Molecular Biology.
- Lytvyn, Y., & Walker, P. R. (2021). Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells. Cells.
- Huang, F., et al. (2012). Subcellular Fractionation of Cultured Human Cell Lines. Bio-protocol.
- Christoforou, A., & Lilley, K. S. (2015). Determining Protein Subcellular Localization in Mammalian Cell Culture with Biochemical Fractionation and iTRAQ 8-Plex Quantification. Methods in Molecular Biology.
- Harvey, J. A., et al. (2023). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. International Journal of Molecular Sciences.
- Nakai, K., & Horton, P. (2020). Tools for the Recognition of Sorting Signals and the Prediction of Subcellular Localization of Proteins From Their Amino Acid Sequences. Frontiers in Cell and Developmental Biology.
- Various Authors. (2019). How to study peptides internalization into cells. ResearchGate.
- Asanuma, T., et al. (2021). Turn-On Fluorescent Probe Based on a Dansyl Triarginine Peptide for Ganglioside Imaging. ACS Organic & Inorganic Au.
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- Bloch Lab. (n.d.). Localization of Proteins by Confocal Microscopy. University of Maryland School of Medicine.
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- Jerath, G., et al. (2023). Comparative Uptake of Peptides by Flow Cytometry. Methods in Molecular Biology.
- Takizawa, T. (2015). Confocal Microscopy for Intracellular Co-localization of Proteins. Methods in Molecular Biology.
- Harvey, J. A., et al. (2023). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. ResearchGate.
- Jäschke, A., & Kubik, S. (Eds.). (2021). Fluorescence Monitoring of Peptide Transport Pathways into Large and Giant Vesicles by Supramolecular Host–Dye Reporter Pairs. Journal of the American Chemical Society.
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- University of Michigan. (n.d.). Microscopy Techniques.
- Wikipedia. (n.d.). Dansyl amide.
- Walker, J. M. (1994). The dansyl method for identifying N-terminal amino acids. Methods in Molecular Biology.
- NC State University Libraries. (n.d.). Hydrophilicity and Hydrophobicity in Advanced Material Applications.
- Li, M., et al. (2019). A fluorescent dansyl-based peptide probe for highly selective and sensitive detect Cd2+ ions and its application in living cell imaging. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
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A Senior Application Scientist's Guide to Dansyl-Based FRET Pairs: A Comparative Analysis
For researchers, scientists, and drug development professionals venturing into the nuanced world of molecular interactions, Fluorescence Resonance Energy Transfer (FRET) stands as a cornerstone technique. Its ability to act as a "molecular ruler" provides unparalleled insights into dynamic processes such as protein folding, conformational changes, and enzyme kinetics.[1] Within the diverse arsenal of FRET probes, the dansyl family of fluorophores has long been a reliable workhorse. This guide provides an in-depth comparative analysis of dansyl-based FRET pairs, offering not just data, but the experiential wisdom to help you select and implement the optimal pair for your research needs.
The Enduring Appeal of the Dansyl Donor
The dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) group's enduring popularity as a FRET donor is no accident.[2][3] Its key strengths lie in its relatively small size, which minimizes steric hindrance when labeling biomolecules, and its pronounced environmental sensitivity. The fluorescence emission of a dansyl conjugate is highly dependent on the polarity of its local environment, a feature that can be exploited to report on changes in protein conformation.[2][3] Typically, dansyl derivatives are excited around 340 nm and emit in the range of 520-535 nm.[4][5][6]
However, the choice of a FRET donor is only half the equation. The success of any FRET experiment hinges on the careful selection of an appropriate acceptor, a decision guided by factors such as spectral overlap, Förster distance, and the nature of the biological question being addressed.
Comparative Analysis of Common Dansyl-Based FRET Pairs
The effectiveness of a FRET pair is quantified by its Förster distance (R₀), the distance at which FRET efficiency is 50%.[7][8] This critical parameter is influenced by the donor's quantum yield, the acceptor's extinction coefficient, and the spectral overlap between the donor's emission and the acceptor's absorption.[8][9] Below, we compare some of the most frequently utilized dansyl-based FRET pairs.
| Donor | Acceptor | R₀ (Å) | Donor λex (nm) | Donor λem (nm) | Acceptor λabs (nm) | Key Applications & Considerations |
| Dansyl | Tryptophan | 20 - 25[4][10] | ~340[4] | ~520[4] | ~280 | Ideal for studying intramolecular dynamics in proteins where tryptophan is an intrinsic fluorophore. The short R₀ is suited for probing small-scale conformational changes.[2][10][11] |
| Dansyl | Fluorescein | 33 - 45[4][12] | ~340[4] | ~520[4] | ~490 | A versatile pair with a moderate R₀, suitable for a broader range of intermolecular and intramolecular distance measurements.[4] |
| Dansyl | Rhodamine B | 40 - 50[4] | ~340[4] | ~520[4] | ~555 | Offers a larger Förster distance, extending the measurable range for larger protein complexes or more significant conformational shifts.[4] |
| EDANS | DABCYL | 30 - 50 | ~341[13] | ~471-496[13][14] | ~453-463[13][14] | A classic "dark quencher" pair widely used in protease assays.[13][14] The absence of acceptor fluorescence leads to a high signal-to-noise ratio upon substrate cleavage.[13] |
| Dansyl | Dabsyl | Not specified | ~341[15] | ~525-550[15] | Not specified | Similar to the EDANS/DABCYL pair, dabsyl acts as a quencher, making this pair suitable for cleavage or binding assays where an increase in donor fluorescence is the readout.[15] |
| Dansyl | 4-Nitro-phenylalanine | Not specified | 342[16][17] | 562[16][17] | Not specified | Used in some peptide substrates where the dansyl group's fluorescence is quenched by the nitro-phenylalanine residue.[16] |
The "Why" Behind the Choice: Experimental Considerations
Choosing a FRET pair is more than just matching numbers in a table. A seasoned scientist considers the entire experimental context.
-
Intrinsic vs. Extrinsic Probes: The Dansyl-Tryptophan pair is a prime example of leveraging an intrinsic fluorophore (Tryptophan) with an extrinsic label (Dansyl).[2][10] This is a powerful approach for studying protein folding and dynamics without introducing two external labels. However, it requires the protein of interest to have a strategically located tryptophan residue.
-
Quenching for Clarity: For applications like protease activity assays, a FRET pair with a non-fluorescent acceptor (a "dark quencher") like DABCYL is often preferred.[13][14] This design minimizes background fluorescence, leading to a more robust and sensitive assay where the signal is a clear "turn-on" of donor fluorescence upon cleavage of the substrate.[13]
-
The Importance of Linker Chemistry: The way a fluorophore is attached to a biomolecule can significantly impact FRET efficiency. The length and flexibility of the linker arm can affect the distance and orientation between the donor and acceptor. Careful consideration of the labeling chemistry is crucial for obtaining meaningful and reproducible results.
-
Photostability: While not always the primary concern for endpoint assays, photostability becomes critical for experiments that require long-term observation, such as single-molecule tracking. While dansyl itself has moderate photostability, the FRET process itself can sometimes enhance the photostability of the donor fluorophore.[18][19]
Visualizing the FRET Process and Experimental Workflow
To better understand the principles and practicalities, the following diagrams illustrate the FRET mechanism and a typical experimental workflow.
Caption: The FRET Mechanism.
Caption: A typical FRET experimental workflow.
Protocol: Monitoring Protease Activity with an EDANS-DABCYL FRET Substrate
This protocol provides a detailed methodology for a continuous fluorescence-based assay to monitor the activity of a protease using a peptide substrate labeled with EDANS (a dansyl derivative) as the donor and DABCYL as the acceptor.[13][14]
1. Materials and Reagents:
-
FRET Peptide Substrate: A custom-synthesized peptide containing the protease cleavage site, with EDANS conjugated to one terminus and DABCYL to the other.
-
Protease: Purified enzyme of interest.
-
Assay Buffer: A buffer that is optimal for the protease's activity (e.g., Tris-HCl, HEPES) at the appropriate pH and ionic strength.
-
Protease Inhibitor: A known inhibitor of the protease to serve as a negative control.
-
96-well Microplate: Black, opaque plates are recommended to minimize light scatter and well-to-well crosstalk.
-
Fluorescence Microplate Reader: Capable of excitation at ~340 nm and emission detection at ~490 nm.
2. Experimental Procedure:
-
Preparation of Reagents:
-
Reconstitute the EDANS-DABCYL peptide substrate in a suitable solvent (e.g., DMSO) to create a concentrated stock solution.
-
Prepare a working solution of the substrate by diluting the stock in the assay buffer to the desired final concentration (typically in the low micromolar range).
-
Prepare serial dilutions of the protease in the assay buffer.
-
Prepare a solution of the protease inhibitor in the assay buffer.
-
-
Assay Setup:
-
Pipette the assay buffer into the wells of the 96-well plate.
-
Add the protease dilutions to the appropriate wells.
-
For the negative control, add the protease inhibitor to designated wells before adding the enzyme.
-
Include a "no enzyme" control containing only the substrate and assay buffer.
-
-
Initiation of the Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the EDANS-DABCYL substrate solution to all wells.
-
Immediately place the microplate in the fluorescence reader, which has been pre-set to the appropriate excitation and emission wavelengths.
-
Measure the fluorescence intensity kinetically over a set period (e.g., every minute for 30-60 minutes).
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each protease concentration.
-
The initial velocity (V₀) of the reaction is determined from the initial linear portion of the curve.
-
Plot V₀ against the protease concentration to determine the enzyme's activity.
-
The FRET efficiency (E) in the uncleaved substrate can be calculated using the formula: E = 1 - (F_DA / F_D), where F_DA is the fluorescence of the intact substrate and F_D is the fluorescence of the cleaved substrate (or a donor-only control).
-
3. Self-Validation and Controls:
-
Donor-only and Acceptor-only Controls: Running spectra of the cleaved products (or molecules labeled with only one fluorophore) is crucial to correct for spectral bleed-through.
-
Inhibitor Control: The inclusion of a known inhibitor validates that the observed increase in fluorescence is due to the specific activity of the target protease.
-
Substrate Titration: Determining the Michaelis-Menten constant (Km) of the substrate for the enzyme confirms the kinetic parameters of the interaction.
Conclusion
Dansyl-based FRET pairs, while being one of the more traditional choices, continue to offer a robust and versatile platform for investigating a wide array of biological phenomena. Their environmental sensitivity provides an added layer of information that is not available with all FRET donors. By understanding the fundamental principles of FRET, carefully considering the photophysical properties of the chosen acceptor, and implementing rigorous experimental design with appropriate controls, researchers can confidently employ dansyl-based FRET to illuminate the intricate molecular dances that underpin life.
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- Intermolecular Quenching of Edans/Dabcyl Donor–Acceptor FRET Pair - MDPI. (n.d.).
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A Senior Application Scientist's Guide to Enzyme Kinetics Validation: Leveraging Dansyl-Labeled Substrates
For researchers, scientists, and drug development professionals, the precise measurement of enzyme activity is paramount. Understanding the kinetics of an enzyme—how it interacts with its substrate and the rate at which it catalyzes a reaction—is fundamental to drug discovery, diagnostics, and basic research. This guide provides an in-depth comparison of methods for validating enzyme kinetics, with a special focus on the utility and application of dansyl-labeled substrates.
The Crucial Role of Enzyme Kinetics Validation
Enzyme kinetics studies provide critical insights into an enzyme's catalytic mechanism and its efficiency. The two key parameters derived from these studies are the Michaelis constant (Km) and the maximum reaction velocity (Vmax). Km represents the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the affinity between the enzyme and its substrate.[1] A low Km value signifies a high affinity, meaning the enzyme can become saturated at lower substrate concentrations.[1] Conversely, Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.[1] Accurate determination of these parameters is essential for characterizing enzyme function, screening for inhibitors, and developing new therapeutic agents.[1][2]
The Power of Fluorescence in Enzyme Assays
Fluorescence-based assays have become indispensable tools in enzyme kinetics due to their high sensitivity, specificity, and capacity for real-time monitoring.[3][4][5] Unlike colorimetric assays that measure changes in color, fluorometric assays detect the light emitted by a fluorescent product, offering a significantly amplified signal.[6][7] This heightened sensitivity allows for the detection of very low enzyme concentrations and the use of smaller sample volumes, which is particularly advantageous in high-throughput screening (HTS) applications.[4][8]
The core principle of a fluorometric enzyme assay is the enzymatic conversion of a non-fluorescent or weakly fluorescent substrate into a highly fluorescent product, or vice versa.[9][10] The change in fluorescence intensity over time is directly proportional to the rate of the enzymatic reaction.[]
In-Depth Focus: The Dansyl-Labeled Substrate Approach
The dansyl group, a derivative of 5-(dimethylamino)naphthalene-1-sulfonyl chloride, is a widely used fluorescent label in biochemistry.[12] Its popularity stems from several advantageous properties:
-
High Fluorescence Quantum Yield: The dansyl group is highly fluorescent, producing a strong signal that enhances the sensitivity of the assay.[13]
-
Environmental Sensitivity: The emission maximum of the dansyl group is highly dependent on the polarity of its environment.[14] This property can be exploited to monitor changes in the substrate's environment as it binds to the enzyme and is converted to a product.
-
Favorable Spectroscopic Properties: The dansyl group has an excitation maximum around 350 nm and an emission maximum that can range from 520 to 550 nm, depending on the solvent.[14] This large Stokes shift (the difference between the excitation and emission wavelengths) minimizes interference from background fluorescence.
The use of a dansyl-labeled substrate allows for continuous monitoring of the enzymatic reaction, providing a real-time progress curve.[4] This is a significant advantage over discontinuous assays that require stopping the reaction at various time points.[10]
Experimental Workflow: Enzyme Kinetics with a Dansyl-Labeled Substrate
The following diagram illustrates a typical workflow for determining enzyme kinetic parameters using a dansyl-labeled substrate.
Caption: Workflow for enzyme kinetics validation using a dansyl-labeled substrate.
Step-by-Step Experimental Protocol
Objective: To determine the Km and Vmax of an enzyme using a dansyl-labeled peptide substrate.
Materials:
-
Purified enzyme of known concentration
-
Dansyl-labeled peptide substrate
-
Assay buffer (e.g., Tris-HCl, HEPES) at optimal pH for the enzyme
-
Microplate reader with fluorescence detection capabilities
-
Black, opaque microplates suitable for fluorescence assays[15]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the enzyme in assay buffer.
-
Prepare a series of dilutions of the dansyl-labeled substrate in assay buffer, covering a range of concentrations both below and above the expected Km.
-
-
Instrument Setup:
-
Set the microplate reader to the predetermined optimal excitation and emission wavelengths for the dansyl fluorophore.
-
Set the temperature of the plate reader to the optimal temperature for the enzyme's activity.
-
-
Assay Setup:
-
In a 96-well or 384-well black plate, add the different concentrations of the substrate to individual wells.
-
Include control wells:
-
No-enzyme control: Substrate in buffer to measure background fluorescence and substrate stability.
-
No-substrate control: Enzyme in buffer to measure any intrinsic fluorescence of the enzyme.
-
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding a fixed amount of the enzyme solution to each well containing the substrate.
-
Immediately begin continuous monitoring of the fluorescence intensity in each well over a set period. The measurement interval should be frequent enough to accurately determine the initial linear phase of the reaction.
-
-
Data Analysis:
-
For each substrate concentration, plot the fluorescence intensity versus time.
-
Determine the initial reaction velocity (v₀) from the slope of the linear portion of each progress curve.[1]
-
Convert the relative fluorescence units (RFU) per unit time to molar concentration of product formed per unit time. This requires a standard curve of the fluorescent product.[16]
-
Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine Km and Vmax.[17] Alternatively, use a linearization method such as the Lineweaver-Burk plot (a plot of 1/v₀ versus 1/[S]).[1][17]
-
Comparison with Alternative Methods
While the dansyl-labeled substrate method offers many advantages, it's important to consider other established techniques for enzyme kinetics validation. Each method has its own strengths and limitations.
| Method | Principle | Advantages | Disadvantages |
| Dansyl-Labeled Substrate (Fluorometric) | Measures the change in fluorescence as the enzyme converts a dansyl-labeled substrate to a product.[10] | High sensitivity, continuous monitoring, suitable for HTS.[4][10] | Potential for interference from fluorescent compounds, photobleaching, and the inner filter effect at high substrate concentrations.[4][10][18] |
| Colorimetric/Spectrophotometric | Measures the change in absorbance of light as a colored substrate is consumed or a colored product is formed.[6] | Simple, cost-effective, widely available equipment.[6] | Lower sensitivity compared to fluorometric assays, can be affected by sample turbidity.[6] |
| Radiometric | Measures the incorporation or release of a radioactive label from a substrate. | Extremely sensitive, not prone to interference from colored or fluorescent compounds. | Requires handling of radioactive materials, generates radioactive waste, discontinuous assay. |
| Coupled Enzyme Assays | The product of the primary enzymatic reaction is the substrate for a second, easily detectable enzyme reaction.[7][10] | Allows for the study of enzymes whose reactions do not produce a direct detectable signal. | Can be complex to set up, the kinetics of the coupling enzyme must not be rate-limiting. |
| Label-Free (e.g., Isothermal Titration Calorimetry - ITC) | Measures the heat change associated with the enzymatic reaction. | Provides a direct measurement of the reaction thermodynamics, no need for labeled substrates. | Requires specialized and expensive equipment, lower throughput. |
Causality Behind Experimental Choices
-
Choice of Fluorophore: The dansyl group is chosen for its favorable spectroscopic properties and environmental sensitivity. However, for assays in complex biological media like cell lysates, red-shifted fluorophores may be preferred to minimize background autofluorescence.[4]
-
Buffer Composition: The pH, ionic strength, and presence of cofactors in the assay buffer must be optimized for the specific enzyme being studied to ensure maximal activity and stability.[2]
-
Substrate Concentration Range: A wide range of substrate concentrations, typically spanning from 0.1 x Km to 10 x Km, is necessary to accurately determine both Km and Vmax.[17]
-
Enzyme Concentration: The enzyme concentration should be kept low enough to ensure that the initial reaction rate is linear over a reasonable time course and that the substrate is not depleted too quickly.
Self-Validating Systems: Ensuring Data Integrity
A robust enzyme kinetics experiment is a self-validating system. This is achieved through the inclusion of proper controls and careful experimental design.
-
Controls: The no-enzyme and no-substrate controls are essential for identifying and correcting for background signals and non-enzymatic substrate degradation.
-
Linearity: The initial velocity must be determined from the linear phase of the reaction progress curve. Non-linearity can indicate substrate depletion, product inhibition, or enzyme instability.
-
Data Fitting: While linearization methods like the Lineweaver-Burk plot are historically common, non-linear regression analysis of the Michaelis-Menten equation is generally preferred as it provides a more accurate determination of Km and Vmax by appropriately weighting the data points.[19][20]
Troubleshooting Common Issues
| Issue | Possible Cause | Solution |
| High Background Fluorescence | Autofluorescence from the sample or buffer components, contaminated reagents. | Use high-purity reagents, test different buffer systems, consider using a red-shifted fluorophore.[4] |
| Non-linear Progress Curves | Substrate depletion, product inhibition, enzyme instability. | Lower the enzyme concentration, use a narrower time window for initial rate determination, check enzyme stability under assay conditions. |
| Inconsistent Readings | Pipetting errors, temperature fluctuations, photobleaching. | Use calibrated pipettes, ensure uniform temperature across the plate, minimize exposure of the plate to light.[15][21] |
| Inner Filter Effect | High substrate concentration leads to absorption of excitation or emission light.[18] | Keep the total absorbance of the solution low, use a shorter pathlength cuvette or lower substrate concentrations, apply a correction factor during data analysis.[18] |
Conclusion
The validation of enzyme kinetics is a cornerstone of biochemical and pharmaceutical research. While various methods are available, the use of dansyl-labeled substrates in fluorometric assays offers a highly sensitive, continuous, and high-throughput compatible approach.[4][10] By understanding the principles behind this technique, carefully designing experiments with appropriate controls, and being aware of potential pitfalls, researchers can obtain accurate and reliable kinetic parameters. This guide provides the foundational knowledge and practical insights to confidently employ dansyl-labeled substrates for robust enzyme kinetics validation, ultimately accelerating research and development efforts.
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- Wikipedia. (n.d.). Dansyl amide.
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- JASCO Global. (2022, January 11). Enzyme kinetics probed by fluorescence spectroscopy.
- Wikipedia. (n.d.). Enzyme assay.
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- Biocompare. (2024, March 21). A Guide to Enzyme Assay Kits.
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A Researcher's Guide to Assessing the Impact of Fluorescent Tags on Peptide Conformation
Introduction: The Unseen Influence of a Fluorescent Tag
In the pursuit of understanding complex biological processes, fluorescently labeling peptides has become an indispensable tool for researchers in drug development and molecular biology. These luminous tags allow for the visualization of peptide localization, trafficking, and interactions within the intricate cellular landscape.[1][2] However, the addition of what is often considered a simple reporter molecule can be a confounding factor, potentially altering the very conformation and, by extension, the biological activity of the peptide under investigation.[3][4] This guide provides a comprehensive comparison of key biophysical and computational techniques to rigorously assess the structural impact of fluorescent labeling, ensuring that the data you collect reflects the true nature of your peptide of interest.
This document is structured to provide not just protocols, but the strategic reasoning behind the application of each technique. We will delve into Circular Dichroism (CD) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Förster Resonance Energy Transfer (FRET), and Molecular Dynamics (MD) Simulations. For each, we will explore the underlying principles, provide detailed experimental workflows, and discuss the interpretation of the resulting data. Our focus is on creating a self-validating experimental strategy, where the strengths of one technique compensate for the limitations of another, leading to a robust and reliable assessment of your fluorescently labeled peptide.
Circular Dichroism (CD) Spectroscopy: A First Look at Secondary Structure
Circular Dichroism (CD) spectroscopy is a rapid and sensitive method for evaluating the secondary structure of peptides in solution.[5][6] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. The resulting spectrum in the far-UV region (typically 190-250 nm) is characteristic of the peptide's secondary structural elements, including α-helices, β-sheets, and random coils.[7][8]
Causality Behind the Experimental Choice
The primary reason to start with CD spectroscopy is its efficiency. It requires relatively small amounts of sample and provides a quick assessment of whether the overall secondary structure of the peptide has been perturbed by the addition of a fluorescent tag.[8] Significant changes in the CD spectrum of a labeled peptide compared to its unlabeled counterpart are a clear indication that the tag is influencing the peptide's conformation.
Potential Artifacts and Considerations
A crucial consideration when analyzing the CD spectra of fluorescently labeled peptides is the potential for spectral artifacts. The fluorophore itself can absorb in the far-UV region, and if the dye is chiral or becomes so upon conjugation, it can contribute to the CD signal.[7] This phenomenon, known as extrinsic CD, can be misinterpreted as a change in the peptide's secondary structure. Careful evaluation of the spectra, particularly for new signals above 220 nm, is necessary to identify such contributions.[7]
Experimental Protocol: Comparative CD Analysis
-
Sample Preparation:
-
Prepare stock solutions of both the unlabeled and fluorescently labeled peptide in a CD-transparent buffer (e.g., 10 mM phosphate buffer, pH 7.4).
-
Accurately determine the concentration of each peptide solution. This is a critical step for accurate data comparison.[8]
-
Prepare a buffer blank for background correction.
-
-
Instrument Setup:
-
Use a calibrated spectropolarimeter.
-
Purge the instrument with nitrogen gas to minimize ozone formation, which can interfere with far-UV measurements.
-
Set the measurement parameters:
-
Wavelength range: 190-260 nm
-
Data pitch: 0.5 nm
-
Scanning speed: 50 nm/min
-
Bandwidth: 1.0 nm
-
Accumulations: 3-5 scans to improve signal-to-noise ratio.
-
-
-
Data Acquisition:
-
Record the spectrum of the buffer blank.
-
Record the spectra of the unlabeled and labeled peptide solutions.
-
-
Data Processing and Analysis:
-
Subtract the buffer blank spectrum from the peptide spectra.
-
Convert the raw data (in millidegrees) to Mean Residue Ellipticity (MRE) to normalize for concentration and peptide length.
-
Overlay the MRE spectra of the unlabeled and labeled peptides for direct comparison.
-
Data Interpretation
-
No Significant Change: If the spectra of the labeled and unlabeled peptides are nearly superimposable, it suggests that the fluorescent tag has not significantly altered the overall secondary structure.
-
Significant Change: If there are notable differences in the shape and magnitude of the CD spectra, it indicates that the fluorescent tag has induced a conformational change. Further investigation with higher-resolution techniques is warranted.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Atomic-Level Insights
NMR spectroscopy provides high-resolution structural information about molecules in solution, making it a powerful tool for assessing the impact of a fluorescent tag at the atomic level.[9][10] The primary NMR method for this purpose is Chemical Shift Perturbation (CSP) analysis.[11]
Causality Behind the Experimental Choice
CSP analysis is exquisitely sensitive to changes in the local chemical environment of each atom in the peptide. By comparing the NMR spectra of the unlabeled and labeled peptide, we can identify specific residues that are affected by the tag. This allows for a precise mapping of the conformational changes on the peptide's structure.[11] For more detailed structural analysis, isotopic labeling (e.g., with ¹⁵N and ¹³C) is often necessary.[9]
Experimental Protocol: Chemical Shift Perturbation (CSP) Analysis
-
Sample Preparation:
-
Prepare highly pure (>95%) samples of both the unlabeled and ¹⁵N-labeled peptide.
-
Dissolve the samples in a suitable NMR buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O).
-
Accurately determine the concentration of each sample.
-
-
NMR Data Acquisition:
-
Acquire 2D ¹H-¹⁵N HSQC spectra for both the unlabeled and labeled peptides under identical experimental conditions (temperature, pH, etc.).
-
-
Data Processing and Analysis:
-
Process the spectra using appropriate software (e.g., CcpNmr Analysis, Mnova).[12][13]
-
Overlay the ¹H-¹⁵N HSQC spectra of the unlabeled and labeled peptides.
-
For each residue, calculate the chemical shift perturbation (Δδ) using the following equation: Δδ = √[ (ΔδH)² + (α * ΔδN)² ] where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a scaling factor (typically ~0.15-0.2).
-
Data Interpretation
The magnitude of the chemical shift perturbation for each residue is plotted against the residue number.
-
Small or No Perturbations: If the CSPs are small and localized to the site of labeling, it suggests a minimal impact of the tag on the peptide's conformation.
-
Large and Widespread Perturbations: If significant CSPs are observed for residues distant from the labeling site, it is a strong indication that the fluorescent tag has induced a global conformational change.
Förster Resonance Energy Transfer (FRET): A Molecular Ruler
FRET is a non-radiative energy transfer process between two fluorophores, a donor and an acceptor, that are in close proximity (typically 1-10 nm).[14][15] The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a highly sensitive "spectroscopic ruler" for measuring intramolecular distances.[16]
Causality Behind the Experimental Choice
By strategically placing a FRET pair on a peptide, we can measure specific intramolecular distances. Comparing these distances in the presence and absence of a third, non-FRET fluorescent tag allows for a direct assessment of whether the tag is altering the peptide's global fold. This technique is particularly useful for studying conformational changes and dynamics.[1][15]
Experimental Protocol: Intramolecular FRET Measurement
-
Peptide Design and Synthesis:
-
Synthesize three versions of the peptide:
-
Unlabeled peptide.
-
Peptide labeled with a FRET donor and acceptor at specific positions to probe a particular distance.
-
The FRET-labeled peptide with the additional fluorescent tag at its intended position.
-
-
-
Spectroscopic Measurements:
-
Measure the fluorescence emission spectrum of the donor-only labeled peptide.
-
Measure the fluorescence emission spectrum of the donor-acceptor labeled peptide (the FRET sample).
-
Measure the fluorescence emission spectrum of the triply labeled peptide.
-
-
Data Analysis:
-
Calculate the FRET efficiency (E) for the FRET sample and the triply labeled sample using the following equation: E = 1 - (FDA / FD) where FDA is the fluorescence intensity of the donor in the presence of the acceptor, and FD is the fluorescence intensity of the donor in the absence of the acceptor.
-
Convert the FRET efficiency to an intramolecular distance (r) using the Förster equation: E = R₀⁶ / (R₀⁶ + r⁶) where R₀ is the Förster distance, a characteristic of the FRET pair.
-
Data Interpretation
A significant change in the calculated intramolecular distance between the FRET-labeled peptide and the triply labeled peptide indicates that the additional fluorescent tag is perturbing the peptide's conformation.
Molecular Dynamics (MD) Simulations: An In Silico Approach
Molecular dynamics (MD) simulations use classical mechanics to model the movements of atoms and molecules over time.[17][18] By simulating the peptide with and without the fluorescent tag in a virtual environment, we can gain atomistic insights into how the tag affects the peptide's conformational landscape and dynamics.[19]
Causality Behind the Experimental Choice
MD simulations provide a powerful complement to experimental techniques. They can help to rationalize experimental observations and provide a detailed picture of the structural changes induced by the fluorescent tag.[10] Furthermore, simulations can be used to predict the potential impact of different fluorophores or labeling positions, guiding experimental design.
Experimental Protocol: Comparative MD Simulations
-
System Setup:
-
Obtain or build a starting structure of the unlabeled peptide.
-
Generate the structure of the fluorescently labeled peptide.
-
Solvate each peptide in a box of explicit water molecules and add counter-ions to neutralize the system.
-
-
Simulation:
-
Perform energy minimization to remove steric clashes.
-
Gradually heat the system to the desired temperature and equilibrate the pressure.
-
Run a production simulation for a sufficient length of time (typically nanoseconds to microseconds) to sample the conformational space.[20]
-
-
Trajectory Analysis:
-
Calculate the root-mean-square deviation (RMSD) to assess the overall structural stability.
-
Analyze the root-mean-square fluctuation (RMSF) to identify flexible regions.
-
Compare the secondary structure evolution over time for both the unlabeled and labeled peptides.
-
Analyze the distribution of intramolecular distances and dihedral angles.
-
Data Interpretation
By comparing the simulation trajectories of the unlabeled and labeled peptides, one can identify differences in:
-
Overall Structure: Significant deviations in RMSD may indicate a global conformational change.
-
Flexibility: Changes in RMSF can highlight regions where the tag has altered the peptide's dynamics.
-
Secondary Structure: The simulation can reveal if the tag promotes or disrupts the formation of α-helices or β-sheets.
Comparative Analysis of Techniques
| Technique | Information Provided | Resolution | Sample Requirement | Strengths | Limitations |
| Circular Dichroism (CD) | Overall secondary structure content (α-helix, β-sheet, random coil) | Low | Low (µg) | Rapid, low sample consumption, sensitive to conformational changes.[5] | Provides no atomic-level detail, susceptible to artifacts from the fluorophore.[7] |
| NMR Spectroscopy | Atomic-level structural and dynamic information, site-specific conformational changes | High | High (mg), isotopic labeling often required | Provides detailed structural information in solution, can map specific interactions.[9][11] | Requires larger amounts of pure sample, data acquisition and analysis can be complex. |
| FRET | Intramolecular distances, conformational changes and dynamics | Medium (1-10 nm) | Low (µg-ng) | Highly sensitive to distance changes, can be used in living cells.[1][15] | Requires dual labeling, provides information only about the distance between the probes. |
| MD Simulations | Atomistic details of structure, dynamics, and conformational landscape | High | None (computational) | Provides a dynamic view of the peptide, can predict the effects of labeling.[17][19] | Computationally intensive, accuracy depends on the force field used, requires experimental validation.[10] |
Integrated Workflow for a Self-Validating Assessment
Conclusion
The choice of a fluorescent tag and its placement on a peptide should be considered a critical experimental parameter, not an afterthought. A multi-faceted approach, combining the strengths of different biophysical and computational techniques, is essential for a thorough assessment of any potential conformational perturbations. By starting with a rapid screen using CD spectroscopy, followed by high-resolution analysis with NMR and FRET, and complemented by the atomistic insights from MD simulations, researchers can be confident that their fluorescently labeled peptides are reliable probes of biological function. This rigorous, self-validating approach ensures the scientific integrity of the resulting data and ultimately accelerates the path to discovery.
References
- Bio-IT World. (2022, March 16). Useful Approaches for Labeling Peptides with Fluorescent Dyes.
- Budesínský, M., Danecek, P., Bednárová, L., Kapitán, J., Baumruk, V., & Bour, P. (2008). Comparison of quantitative conformer analyses by nuclear magnetic resonance and Raman optical activity spectra for model dipeptides. The Journal of Physical Chemistry A, 112(37), 8633–8640.
- CcpNmr. (n.d.). CcpNmr Analysis Version 3 Chemical Shift Perturbation Tutorial.
- Cieplak, P., & Dominguez, C. (n.d.). CcpNmr Analysis Version 3 Chemical Shift Perturbation Tutorial.
- Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure.
- Hahn, K. M., & Chamberlin, S. (2000). Fluorescent Indicators of Peptide Cleavage in the Trafficking Compartments of Living Cells. Methods in Enzymology, 327, 469–481.
- Horvath, I., Orban, E., & Zsila, F. (2022). Far-UV circular dichroism signatures indicate fluorophore labeling induced conformational changes of penetratin.
- Kelly, S. M., Jess, T. J., & Price, N. C. (2005). How to study proteins by circular dichroism. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1751(2), 119–139.
- Mnova. (2022, January 14). Mnova Training Session - Chemical shift perturbation analysis by NMR [Video]. YouTube.
- Mountain Scholar. (n.d.). Molecular dynamics simulations of peptide and protein systems.
- SB-PEPTIDE. (n.d.). Peptide fluorescent labeling.
- Sharma, A., Kumar, V., & Kumar, N. (2022). FRET Based Biosensor: Principle Applications Recent Advances and Challenges. Analytical Chemistry Letters, 12(3), 321-338.
- Singh, S., & Panda, A. K. (2020). NMR in structural determination of proteins and peptides. Journal of Pharmaceutical Science and Technology Management, 4(1), 18-32.
- van der Spoel, D. (n.d.). Molecular Dynamics Simulation of the p53 N-terminal peptide. Bonvin Lab.
- White, S. H., & Wimley, W. C. (2003). CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles. Biophysical Journal, 85(4), 2315–2319.
- eLife. (2021, October 8). An improved fluorescent noncanonical amino acid for measuring conformational distributions using time-resolved transition metal ion FRET.
- ResearchGate. (2016, May 23). How to do FRET analysis of a small peptide?
- Baylor College of Medicine. (n.d.). Ligand Binding by Chemical Shift Perturbation.
- ACS Organic & Inorganic Au. (2024, June 4). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures.
- MDPI. (2021, March 11). Environment-Sensitive Fluorescent Labelling of Peptides by Luciferin Analogues.
- Mestrelab Research. (n.d.). Chemical shift perturbation analysis by NMR.
- CcpNmr. (n.d.). CcpNmr Analysis Version 3 Chemical Shift Perturbation Tutorial.
- NIH. (2021, May 20). Using molecular dynamics simulations to prioritize and understand AI-generated cell penetrating peptides.
- Bakshi, K., Liyanage, M. R., Volkin, D. B., & Middaugh, C. R. (2014). Circular dichroism of peptides. Methods in Molecular Biology, 1088, 247–253.
- MDPI. (2022, June 29). FITC-Labeled RGD Peptides as Novel Contrast Agents for Functional Fluorescent Angiographic Detection of Retinal and Choroidal Neovascularization.
- Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR.
- NIH. (2021, May 20). Using molecular dynamics simulations to prioritize and understand AI-generated cell penetrating peptides.
- NIH. (2020, September 9). NMR-based quantitative studies of the conformational equilibrium between their square and folded forms of ascidiacyclamide and its analogues.
- NIH. (n.d.). Molecular simulations of peptides and proteins with Molecular Fragment Dynamics (MFD).
- Bierzyński, A. (2001). Methods of peptide conformation studies. Acta Biochimica Polonica, 48(4), 1091–1099.
- MDPI. (2020, January 23). Recent Advances of Studies on Cell-Penetrating Peptides Based on Molecular Dynamics Simulations.
- RSC Publishing. (2020). NMR-based quantitative studies of the conformational equilibrium between their square and folded forms of ascidiacyclamide and its analogues.
- NIH. (2019, January 2). A Conditionally Fluorescent Peptide Reporter of Secondary Structure Modulation.
- NIH. (n.d.). Versatile interacting peptide (VIP) tags for labeling proteins with bright chemical reporters.
- NIH. (n.d.). New strategies for fluorescently labeling proteins in the study of amyloids.
- NIH. (2006, November). FRET analysis of protein conformational change through position-specific incorporation of fluorescent amino acids.
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- NIH. (n.d.). Fluorescent labeling of proteins in vitro and in vivo using encoded peptide tags.
- Aapptec. (n.d.). Fluorescent Labeling Reagents - Fluorescent Tags, FRET Archives.
- NIH. (2021, November 24). Quantitative Description of Intrinsically Disordered Proteins Using Single-Molecule FRET, NMR, and SAXS.
- Mastering Circular Dichroism: Techniques, Troubleshooting & Advances. (n.d.).
- NIH. (2005, December 1). Automated evaluation of chemical shift perturbation spectra: New approaches to quantitative analysis of receptor-ligand interaction NMR spectra.
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A Guide to the Cross-Validation of Analytical Results for Dansyl-Labeled Peptides
This guide provides an in-depth, objective comparison of analytical methodologies for the characterization of peptides, focusing on a robust cross-validation strategy for results obtained with a primary dansyl-labeling method. It is designed for researchers, scientists, and drug development professionals who require the highest degree of confidence in their analytical data. We will move beyond simple protocol recitation to explore the causality behind experimental choices, ensuring a self-validating and scientifically sound approach.
The Challenge of Peptide Quantification and the Role of Dansyl Labeling
Accurate quantification and characterization of synthetic peptides are cornerstones of drug discovery and proteomics research. The intrinsic properties of a peptide, such as its amino acid composition and sequence, dictate its physicochemical characteristics, including its response in various analytical systems. While UV absorbance at ~214 nm (peptide bond) or ~280 nm (aromatic residues) is a common approach, it can suffer from low sensitivity and interference from other sample components.
Fluorescent labeling offers a powerful alternative by significantly enhancing detection sensitivity.[1][2] Dansyl chloride (5-(Dimethylamino)-1-naphthalenesulfonyl chloride) is a classic and effective fluorescent labeling reagent that reacts with primary and secondary amines, such as the N-terminal α-amino group and the ε-amino group of lysine residues in a peptide.[1][3] This derivatization appends a highly fluorescent dansyl group, allowing for peptide detection at much lower concentrations than traditional UV absorbance.[1] Furthermore, the hydrophobicity of the dansyl group can improve the chromatographic retention of polar peptides on reversed-phase columns.[1]
However, no single analytical method, regardless of its sensitivity, should be considered absolute. Regulatory bodies and sound scientific practice demand a rigorous validation of analytical procedures to demonstrate their suitability for the intended purpose.[4][5] This guide details a primary method using a dansyl-labeled peptide with HPLC-Fluorescence detection and demonstrates its cross-validation using two orthogonal techniques: HPLC-UV and LC-MS.
Primary Method: HPLC with Fluorescence Detection (HPLC-FLD)
The primary analytical method relies on the derivatization of the peptide with dansyl chloride followed by separation and quantification using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a fluorescence detector.
The Dansylation Reaction: Mechanism and Rationale
The dansylation reaction is a nucleophilic substitution where the unprotonated primary amino group of the peptide attacks the sulfonyl chloride of dansyl chloride, forming a stable sulfonamide bond.[1]
Caption: The chemical reaction between a peptide's N-terminal amine and dansyl chloride.
Causality Behind Experimental Choices:
-
Alkaline pH (9.5-10.0): This is the most critical parameter. The reaction requires the amino group to be in its unprotonated, nucleophilic state (R-NH₂) rather than its protonated, non-reactive state (R-NH₃⁺).[1][6] A bicarbonate buffer is commonly used to maintain this pH.
-
Molar Excess of Dansyl Chloride: A significant molar excess (e.g., 5- to 100-fold) is used to drive the reaction to completion, ensuring that all peptide molecules are labeled.[1][6]
-
Reaction Quenching: After incubation, the reaction is often quenched, for example, by adding a primary amine like glycine or by acidification, to consume the excess, highly reactive dansyl chloride. This prevents the labeling of other components and stabilizes the baseline in the subsequent HPLC analysis.
Experimental Protocol: Dansylation and HPLC-FLD Analysis
-
Sample Preparation: Dissolve the peptide sample in a 100 mM sodium bicarbonate buffer (pH 9.8) to a known concentration (e.g., 1 mg/mL).
-
Derivatization: Add a 10-fold molar excess of dansyl chloride solution (e.g., 10 mg/mL in acetone or acetonitrile) to the peptide solution.
-
Incubation: Vortex the mixture and incubate at an elevated temperature (e.g., 60°C) for 60 minutes in the dark. The dansyl group is light-sensitive.[2]
-
Quenching: Add a small volume of a primary amine solution (e.g., 2% glycine) or formic acid to quench the reaction.
-
HPLC-FLD Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA or FA.
-
Gradient: A linear gradient appropriate for the peptide's hydrophobicity (e.g., 5% to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector set to an excitation wavelength (λex) of ~335 nm and an emission wavelength (λem) of ~520 nm.[2][7]
-
The Imperative of Cross-Validation with Orthogonal Methods
Cross-validation is the process of using multiple, distinct analytical methods to analyze the same sample attributes.[8] The most robust cross-validation strategies employ orthogonal methods , which are based on different physicochemical principles.[9][10] If two or more orthogonal methods produce comparable results, it provides a high degree of confidence in the data's validity. Conversely, discrepancies can reveal issues with a specific method or highlight unexpected sample complexities.[8][11]
The International Council for Harmonisation (ICH) guideline Q2(R1) on the validation of analytical procedures emphasizes demonstrating specificity, which is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[4][5] Using a combination of two or more analytical procedures is often recommended to achieve the necessary level of discrimination.[5]
Caption: Cross-validation workflow using three orthogonal analytical methods.
Orthogonal Method 1: RP-HPLC with UV Detection
This method separates the underivatized peptide based on its hydrophobicity and detects it using UV absorbance, typically at the peptide bond (~214 nm).
-
Principle of Orthogonality: The detection principle is fundamentally different from fluorescence. UV detection relies on the absorbance of photons by the peptide backbone, whereas the primary method relies on the emission of photons from an externally attached fluorophore. This provides an independent measure of purity and quantity.
Experimental Protocol: HPLC-UV Analysis
-
Sample Preparation: Dissolve the underivatized peptide sample in Mobile Phase A to a known concentration (e.g., 1 mg/mL).
-
HPLC-UV Analysis:
-
Column: C18 reversed-phase column (identical to the primary method for better comparability of retention).
-
Mobile Phase A: Water with 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient optimized for the underivatized peptide.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to 214 nm (for the peptide bond) and 280 nm (if aromatic residues like Trp, Tyr are present).
-
Scientist's Note: Using the same column chemistry and mobile phase modifiers (TFA) as the primary method allows for a more direct comparison of the impurity profile, as retention times should be correlated. The key difference remains the detection method.
Orthogonal Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides unequivocal confirmation of the peptide's identity through its mass-to-charge ratio (m/z) and can also serve as a powerful tool for purity assessment.
-
Principle of Orthogonality: This technique is orthogonal to both fluorescence and UV absorbance. It measures a fundamental, intrinsic property of the molecule—its mass.[12][13] This allows for the definitive identification of the target peptide and the characterization of impurities based on their mass, something neither of the other methods can do.[12]
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Dilute the underivatized peptide sample in 50:50 acetonitrile:water with 0.1% formic acid to a final concentration of ~1-10 µM.
-
LC-MS Analysis:
-
LC System: Use an LC system with chromatographic conditions similar to the HPLC-UV method. Crucially, replace non-volatile ion-pairing agents like TFA with a volatile agent like formic acid (FA) , which is compatible with mass spectrometry.
-
Mass Spectrometer: An Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer is ideal for accurate mass measurement.
-
Acquisition Mode: Acquire data in positive ion mode over a relevant mass range (e.g., m/z 200-2000).
-
Data Analysis:
-
Extract the ion chromatogram for the expected m/z of the target peptide.
-
Compare the observed monoisotopic mass in the spectrum to the calculated theoretical mass.
-
Analyze other peaks to identify potential impurities, such as deletion sequences or modifications.[12]
-
-
Comparative Data Analysis & Validation Parameters
To validate the analytical methods, key performance characteristics must be evaluated as outlined in ICH Q2(R1).[4] The following table presents a hypothetical but realistic comparison of the three methods for a synthetic peptide.
| Validation Parameter | HPLC-Fluorescence (Dansyl) | HPLC-UV (214 nm) | LC-MS (Extracted Ion) | Commentary |
| Specificity | High (due to specific labeling) | Moderate (co-elution possible) | Very High (mass-specific) | MS provides the highest confidence in peak identity.[13] |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.995 | All methods show excellent linearity over their respective ranges. |
| Range (µg/mL) | 0.01 - 10 | 1 - 100 | 0.1 - 50 | Fluorescence detection provides a significantly wider and more sensitive range. |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.9 - 102.5% | 96.5 - 103.1% | All methods demonstrate acceptable accuracy. |
| Precision (%RSD) | < 1.5% | < 2.0% | < 3.0% | The derivatization step can add slight variability, but precision is still excellent. |
| LOD (µg/mL) | 0.003 | 0.3 | 0.05 | Limit of Detection (LOD) is exceptionally low for the fluorescence method.[13] |
| LOQ (µg/mL) | 0.01 | 1.0 | 0.1 | Limit of Quantification (LOQ) follows the same trend as LOD. |
Interpretation of Results: The strong correlation in accuracy and precision across the three orthogonal methods builds a powerful, self-validating case for the analytical results. The HPLC-FLD method is confirmed as the most sensitive for quantification, while LC-MS provides indispensable confirmation of the primary peak's identity and the mass of any impurities. The HPLC-UV method serves as a simple, robust secondary check on purity. If all three methods show a main peak purity of, for example, 98-99%, the result is considered rigorously cross-validated.
Conclusion and Recommendations
Relying on a single analytical technique, even a highly sensitive one like HPLC with fluorescence detection for a dansyl-labeled peptide, is insufficient for the rigorous demands of modern drug development and research. A robust cross-validation strategy using orthogonal methods is essential for ensuring data integrity.
We recommend the following tiered approach:
-
Primary Quantification: Use HPLC-FLD of the dansyl-labeled peptide for its superior sensitivity (low LOD/LOQ) and wide linear range.
-
Purity Confirmation: Employ RP-HPLC-UV as a straightforward, independent check of the purity profile of the underivatized material.
-
Identity Confirmation: Utilize LC-MS to unequivocally confirm the mass of the target peptide and to identify any process-related impurities.
By integrating these three methods, which are based on the distinct principles of fluorescence, UV absorbance, and mass-to-charge ratio, researchers can establish a self-validating system that provides the highest possible confidence in the identity, purity, and quantification of their peptide products.
References
- Benchchem. A Guide to Cross-Validation of Analytical Methods for Peptide Characterization.
- Benchchem. Application Notes and Protocols for Labeling Peptides with Dansyl Chloride for HPLC Analysis.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Benchchem. protocol for dansylation of peptides with Dansyl-L-leucine.
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- International Council for Harmonisation. Quality Guidelines.
- Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
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- Benchchem. A Comparative Guide to Validation via Mass Spectrometry for Peptides Synthesized with H-Thr-Obzl.HCl.
- ResearchGate. Fluorescence Spectroscopy in Peptide and Protein Analysis | Request PDF.
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- Scribd. HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives | PDF.
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- SciSpace. A toolbox for validation of mass spectrometry peptides identification and generation of database: IRMa.
- YouTube. How to Use Orthogonal Procedure to Evaluate Specificity/Selectivity?.
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- CMB-UNITO. Fluorescence Spectroscopy in Peptide and Protein Analysis.
- PubMed Central (PMC). Quantification of a peptide standard using the intrinsic fluorescence of tyrosine.
- Thermo Fisher Scientific. Assessing MS/MS Search Algorithms for Optimal Peptide Identification.
- MDPI. The Use of Dansyl Chloride to Probe Protein Structure and Dynamics.
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- International Journal of Science and Research Archive. Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
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- CD Formulation. Proteins & Peptides Analytical Method Validation and Transfer.
- LCGC International. Analytical Method Validation for Biotechnology Proteins, Peptides, and Antibodies.
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- 10. fluidimaging.com [fluidimaging.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
A Senior Application Scientist's Guide to Orthogonal Protection Strategies with Fmoc-Lys(Dansyl)-OH
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the art of molecular construction hinges on the strategic use of protecting groups. The ability to selectively unmask a specific functional group among many is the cornerstone of creating complex, modified, or cyclic peptides. This guide provides an in-depth comparison of orthogonal protection strategies, focusing on the unique utility of N-α-Fmoc-N-ε-dansyl-L-lysine (Fmoc-Lys(Dansyl)-OH). We will explore the causality behind experimental choices and provide field-proven insights into its application.
The core principle of solid-phase peptide synthesis (SPPS) is the sequential addition of amino acids to a growing chain anchored to a solid support.[1] To prevent unwanted side reactions, such as the formation of branched peptides, the reactive side chain of lysine's ε-amino group requires robust protection.[1][2] An ideal protecting group must remain stable throughout numerous cycles of N-α-Fmoc deprotection (typically with a mild base like piperidine) and be selectively removable under conditions that leave all other protecting groups and the peptide backbone intact—a concept known as orthogonality.[3][4]
The Dansyl Group: More Than Just Protection
This compound incorporates the 5-(Dimethylamino)naphthalene-1-sulfonyl (Dansyl) group, a reagent widely known for its use in protein sequencing and fluorescence labeling.[5][6] When attached to the lysine side chain, it serves two primary functions: as a stable protecting group and as a fluorescent probe.[5]
Key Properties of the Dansyl Protecting Group:
-
Unique Stability Profile: The sulfonamide linkage of the Dansyl group is exceptionally robust. It is stable to the basic conditions (e.g., 20% piperidine in DMF) used for N-α-Fmoc group removal during chain elongation.[5] Crucially, it is also stable to the strong acid conditions (e.g., Trifluoroacetic acid cocktails) used for the final cleavage of the peptide from the resin and the removal of other common acid-labile side-chain protecting groups like Boc and OtBu.[5][7]
-
Fluorescent Reporter: The inherent fluorescence of the Dansyl group allows for real-time monitoring of the peptide during synthesis and purification without the need for an additional labeling step.[5][8] This can be particularly useful for tracking the peptide in complex biological assays.[5]
Orthogonality in Practice: A Comparative Analysis
The true value of a protecting group is defined by its cleavage conditions relative to others. The Dansyl group's orthogonality stems from its resistance to the most common deprotection methods used in Fmoc-based SPPS.
dot graph Orthogonal_Deprotection { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"];
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// Edges Peptide -> Step1 [color="#5F6368"]; Step1 -> Product1 [label="Fmoc removed", fontsize=10, fontcolor="#5F6368", color="#5F6368"]; Product1 -> Step2 [color="#5F6368"]; Step2 -> Step3 [color="#5F6368"]; Step3 -> FullPeptide [color="#5F6368"]; FullPeptide -> Step4 [color="#EA4335"]; Step4 -> Product2 [label="Dansyl removed", fontsize=10, fontcolor="#EA4335", color="#EA4335"]; Product2 -> Step5 [color="#34A853"]; Step5 -> ModifiedPeptide [label="Label attached", fontsize=10, fontcolor="#34A853", color="#34A853"]; ModifiedPeptide -> Step6 [color="#4285F4"]; Step6 -> FinalProduct [label="All other PGs\n& resin removed", fontsize=10, fontcolor="#4285F4", color="#4285F4"]; } acaption Workflow for selective side-chain modification using this compound.
The table below summarizes the cleavage conditions for the Dansyl group and other commonly used lysine side-chain protecting groups in Fmoc SPPS. This data provides a clear framework for designing orthogonal synthesis strategies.
| Protecting Group | Abbreviation | Cleavage Reagent | Typical Conditions | Orthogonal To |
| Dansyl | Dansyl | Trifluoromethanesulfonic acid (TFMSA) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | Strongly acidic, non-nucleophilic conditions | Fmoc, Boc, OtBu, Trt, Alloc, Dde/ivDde |
| tert-Butyloxycarbonyl | Boc | Trifluoroacetic acid (TFA) | >30% TFA in DCM | Fmoc, Alloc, Dde/ivDde |
| Allyloxycarbonyl | Alloc | Pd(PPh₃)₄ / Scavenger | Anhydrous, inert atmosphere | Fmoc, Boc, OtBu, Trt, Dde/ivDde |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | Hydrazine | 2% Hydrazine in DMF | Fmoc, Boc, OtBu, Trt, Alloc |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | Hydrazine | 2-10% Hydrazine in DMF | Fmoc, Boc, OtBu, Trt, Alloc |
| 4-Methyltrityl | Mtt | Dilute TFA | 1-5% TFA in DCM | Fmoc, Alloc, Dde/ivDde |
Causality Behind Experimental Choices:
-
Choosing Dansyl: The Dansyl group is selected when a synthetic route requires a protection scheme that must withstand both standard basic (Fmoc removal) and standard acidic (Boc/resin cleavage) conditions. Its primary application is for complex syntheses where a lysine side chain is reserved for a very late-stage modification after the main peptide has been assembled and potentially modified at other sites.
-
Choosing Alloc: The Alloc group is ideal for on-resin modifications when you need orthogonality to both acid- and base-labile groups.[3] Its removal via palladium catalysis is highly specific but requires careful exclusion of sulfur-containing residues (Cys, Met) which can poison the catalyst.[3]
-
Choosing Dde/ivDde: These groups are employed for on-resin modifications, such as branching or cyclization, due to their mild, hydrazine-based removal.[9][10] This method is orthogonal to Fmoc and acid-labile groups. However, hydrazine can also slowly cleave Fmoc groups, so the N-terminus is often protected with Boc during Dde/ivDde removal to prevent side reactions.[11]
-
Choosing Mtt: The Mtt group provides "quasi-orthogonality" with Boc. It is cleaved under very mild acidic conditions that, with careful control, can leave more robust acid-labile groups like Boc intact.[12] This allows for selective deprotection on-resin prior to final TFA cleavage.
Experimental Protocol: Selective On-Resin Modification of Lys(Dansyl)
This protocol describes a self-validating system for the selective deprotection of the Dansyl group and subsequent modification of the lysine side chain on a solid support. The success of the Dansyl removal is confirmed by the successful coupling of a new moiety, which can be verified by mass spectrometry after a test cleavage.
Objective: To synthesize a peptide with a specific label (e.g., Biotin) attached to a lysine side chain, using this compound as the orthogonal handle.
Workflow:
-
Peptide Synthesis: Assemble the main peptide chain using standard Fmoc/tBu SPPS protocols, incorporating this compound at the desired position. Other trifunctional amino acids should use standard acid-labile protecting groups (e.g., Tyr(tBu), Asp(OtBu), Trp(Boc)).[13]
-
N-Terminal Protection: After the final coupling step, ensure the N-terminal Fmoc group is removed and then re-protected with a Boc group (using Boc-anhydride) to prevent its removal during the subsequent Dansyl deprotection step.[11]
-
Selective Dansyl Deprotection: a. Swell the peptide-resin (100 mg, ~0.1 mmol) in dichloromethane (DCM, 2 mL) for 30 minutes. b. Prepare the deprotection cocktail: 1 M TMSOTf/TFA. (Caution: Handle TMSOTf and TFA in a certified fume hood with appropriate personal protective equipment). c. Drain the DCM and add the deprotection cocktail (2 mL) to the resin. d. Agitate the reaction vessel at room temperature for 60-90 minutes. e. Drain the cocktail and wash the resin thoroughly with DCM (5x), DMF (5x), and DCM (5x) to remove all traces of acid and reagents.
-
Side-Chain Modification (Biotinylation): a. Prepare the activation solution: Dissolve Biotin (5 eq.), HBTU (4.9 eq.), and HOBt (5 eq.) in DMF. Add DIPEA (10 eq.) and pre-activate for 5 minutes. b. Add the activated biotin solution to the resin. c. Agitate the reaction at room temperature for 4-6 hours, or until a negative Kaiser test indicates complete coupling. d. Wash the resin with DMF (5x), DCM (5x), and Methanol (3x). Dry the resin under vacuum.
-
Final Cleavage and Global Deprotection: a. Treat the dried resin with a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O) for 2-3 hours. b. Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. c. Analyze the crude product by HPLC and Mass Spectrometry to confirm the successful synthesis of the side-chain biotinylated peptide.
dot graph Experimental_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"];
// Nodes Start [label="Start: Peptide-Resin\nwith Lys(Dansyl)", shape=Mdiamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="1. Boc-protect N-terminus", fillcolor="#FFFFFF", fontcolor="#202124"]; Step2 [label="2. Swell Resin in DCM", fillcolor="#FFFFFF", fontcolor="#202124"]; Step3 [label="3. Add TMSOTf/TFA Cocktail\n(Selective Dansyl Removal)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step4 [label="4. Wash Resin Thoroughly", fillcolor="#FFFFFF", fontcolor="#202124"]; Step5 [label="5. Couple Activated Biotin\n(Side-Chain Modification)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Step6 [label="6. Wash and Dry Resin", fillcolor="#FFFFFF", fontcolor="#202124"]; Step7 [label="7. Global Deprotection\n(TFA Cocktail)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End: Purified\nLys(Biotin)-Peptide", shape=Mdiamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start -> Step1 [color="#5F6368"]; Step1 -> Step2 [color="#5F6368"]; Step2 -> Step3 [color="#5F6368"]; Step3 -> Step4 [color="#5F6368"]; Step4 -> Step5 [color="#5F6368"]; Step5 -> Step6 [color="#5F6368"]; Step6 -> Step7 [color="#5F6368"]; Step7 -> End [color="#5F6368"]; } acaption Step-by-step protocol for on-resin side-chain modification.
Conclusion
The selection of a lysine protecting group is a critical decision that dictates the possibilities and limitations of a peptide synthesis strategy.[1] While staples like Boc, Alloc, and Dde serve the majority of needs, this compound offers a unique solution for multi-step, complex syntheses requiring an exceptionally stable and truly orthogonal protecting group. Its resistance to both piperidine and strong TFA cocktails carves out a niche for applications where side-chain modification must be performed as a final, selective step on a fully assembled and otherwise protected peptide. The added benefit of its inherent fluorescence provides a valuable tool for downstream analysis, making it a powerful, albeit specialized, reagent in the arsenal of the modern peptide chemist.
References
- BenchChem. A Comparative Analysis of Lysine Protecting Groups for Enhanced Yield in Solid-Phase Peptide Synthesis.
- Smolecule. Buy this compound | 118584-90-0. (2023-08-15).
- Amino Acid Deriv
- Mastering Peptide Synthesis with Fmoc-Lys(Alloc)-OH.
- BenchChem. A Comparative Guide to Lysine Protecting Groups: The Advantages of Msc.
- LifeTein. Strategies for the Synthesis of Labeled Peptides. (2023-04-05).
- ACS Central Science. Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of K48/K63 Heterotypic and Branched Ubiquitin Chains. (2023-07-15).
- ResearchGate. Side-chain protecting groups in Fmoc-based SPPS.
- Understanding the Chemistry of Fmoc-D-Lys(Boc)-OH in Synthesis.
- The Royal Society of Chemistry. c4ob00297k1.pdf.
- BenchChem. A Researcher's Guide to Orthogonal Protecting Groups in Peptide Synthesis.
- NIH.
- Sigma-Aldrich. Selecting Orthogonal Building Blocks.
- PubMed.
- YouTube. DANSYL METHODS OF AMINO ACIDS SEQUENCE. (2022-10-15).
- UCI Department of Chemistry.
- ResearchGate.
- PubMed. Strategies for the synthesis of labeled peptides.
- ResearchGate. 1.2.5.
- PubMed. Dansyl lysine: a structure-selective fluorescent membrane stain?.
- Scribd. Study of The Dansylation Reaction of Amino Acids, Peptides and Proteins | PDF.
- Merck Millipore. Product Focus: New reagents for peptide synthesis Novabiochem®.
- Wikipedia. Dansyl chloride.
- Google Patents. A method for preparing liraglutide via a solid phase peptide synthesis.
- Google Patents. Production of peptides containing poly-gly sequences using fmoc chemistry.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Buy this compound | 118584-90-0 [smolecule.com]
- 6. Dansyl chloride - Wikipedia [en.wikipedia.org]
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- 8. researchgate.net [researchgate.net]
- 9. lifetein.com [lifetein.com]
- 10. rsc.org [rsc.org]
- 11. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 12. peptide.com [peptide.com]
- 13. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]
The Dansyl Dynamo: A Comparative Guide to its Versatile Applications in Peptide Research
In the landscape of peptide analysis, the utility of a reagent is measured by its sensitivity, versatility, and the reliability of the data it generates. For decades, 5-(dimethylamino)naphthalene-1-sulfonyl chloride, or dansyl chloride, has been a cornerstone reagent for researchers in proteomics and drug development. Its enduring relevance stems from its ability to react with primary and secondary amines to yield highly fluorescent sulfonamide adducts.[1][2] This simple chemistry underpins a surprising breadth of applications, from definitive N-terminal sequencing to nuanced studies of peptide conformation and sensitive quantitative analyses.
This guide provides an in-depth exploration of the multifaceted applications of dansyl chloride in peptide research. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering a comparative analysis against common alternatives and grounding our discussion in experimental data. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to effectively leverage this powerful tool.
I. N-Terminal Amino Acid Analysis: A Classic Application with Enduring Value
The definitive identification of the N-terminal amino acid is a foundational step in protein and peptide characterization.[3] The dansyl method, first introduced by Gray and Hartley, offers a highly sensitive and robust approach to this challenge.[4][5]
The Dansylation Workflow for N-Terminal Identification
The core principle of this method lies in the reaction of dansyl chloride with the free α-amino group of a peptide's N-terminus under alkaline conditions.[3][6] This reaction forms a stable, fluorescent dansyl-peptide adduct. Subsequent acid hydrolysis cleaves all peptide bonds; however, the sulfonamide bond between the dansyl group and the N-terminal amino acid is resistant to this hydrolysis.[4][5] The resulting fluorescently labeled N-terminal dansyl-amino acid can then be identified using chromatographic techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3][4]
Caption: Workflow for N-terminal amino acid identification using dansylation.[7]
Experimental Protocol: N-Terminal Analysis of a Peptide
This protocol provides a general procedure for the dansylation of a peptide for N-terminal amino acid analysis.[3]
Materials:
-
Peptide sample (1-10 nmol)
-
0.2 M Sodium bicarbonate buffer
-
Dansyl chloride solution (freshly prepared)
-
6 M HCl
-
Solvent for redissolving (e.g., 50% ethanol)
-
TLC plate (polyamide) or HPLC system
-
Dansylated amino acid standards
Procedure:
-
Sample Preparation: Dissolve the peptide sample in 20 µL of 0.2 M sodium bicarbonate buffer in a reaction vial.[3]
-
Dansylation Reaction: Add 20 µL of the freshly prepared dansyl chloride solution to the peptide solution.[3] Incubate at an elevated temperature (e.g., 37-75°C) for a specified time (e.g., 45-120 minutes), as optimal conditions can vary.[6]
-
Quenching (Optional): The reaction can be stopped by adding a small amount of a primary amine-containing solution, such as hydroxylamine.
-
Drying: Evaporate the solvent from the reaction mixture.
-
Acid Hydrolysis: Add 50-100 µL of 6 M HCl to the dried residue.[3] Seal the vial and hydrolyze at 110°C for 16-24 hours.[3]
-
Sample Preparation for Analysis: After hydrolysis, cool the sample and evaporate the HCl. Redissolve the dried sample in a small volume of a suitable solvent.[6]
-
Chromatographic Analysis: Spot the sample on a polyamide TLC plate alongside dansylated amino acid standards and develop the chromatogram.[6] Alternatively, inject the sample into an HPLC system equipped with a fluorescence detector.
-
Identification: Identify the N-terminal amino acid by comparing the chromatographic mobility of the sample's fluorescent spot/peak with that of the standards.
Comparative Analysis: Dansylation vs. Edman Degradation and Dabsyl Chloride
While dansylation is a powerful tool for identifying the N-terminal residue, it is a destructive method that hydrolyzes the entire peptide.[7] This contrasts with the Edman degradation, which sequentially removes N-terminal amino acids, allowing for the determination of a peptide's sequence.[8][9]
| Feature | Dansyl Chloride | Edman Degradation | Dabsyl Chloride |
| Principle | Labels N-terminus, followed by complete peptide hydrolysis.[4] | Sequential removal of N-terminal residues.[9] | Chromophoric labeling of primary and secondary amines.[10] |
| Outcome | Identifies the single N-terminal amino acid.[7] | Determines a sequence of N-terminal amino acids.[8] | Quantification of amino acids by UV-Vis detection.[11] |
| Sensitivity | High (picomole range) due to fluorescence.[3][12] | High (10-100 picomoles).[9] | Good, with high sensitivity in the visible range.[10] |
| Throughput | High | Low (cyclical process) | High |
| Limitations | Destructive to the peptide chain.[7] | Cannot sequence more than 50-60 residues; blocked N-termini are problematic.[9] | Primarily for quantification, not sequencing.[11] |
The "dansyl-Edman" method combines the strengths of both techniques, where a small fraction of the peptide is dansylated at each cycle of the Edman degradation to identify the newly exposed N-terminal amino acid.[8][13]
Dabsyl chloride, another sulfonyl chloride derivative, is often used as a chromophoric label for quantifying amino acids by HPLC with UV-Vis detection.[10][11] While it reacts with primary and secondary amines similarly to dansyl chloride, its derivatives are not fluorescent but have strong absorbance in the visible region, offering excellent selectivity.[10][14]
II. Dansyl Chloride as a Fluorescent Probe: Illuminating Peptide Conformation and Interactions
The fluorescence of the dansyl group is highly sensitive to the polarity of its local environment.[11] This property makes dansylated peptides and proteins powerful tools for studying conformational changes and molecular interactions.[15] When a dansylated peptide binds to another molecule, such as a protein or a lipid membrane, the dansyl group may move into a more hydrophobic environment, leading to an increase in fluorescence intensity and a blue shift in the emission maximum.[15]
Applications in Binding Assays
This environmental sensitivity can be exploited to monitor peptide-protein interactions in real-time.[15] For instance, the binding of a dansylated peptide to a protein can be detected by an enhancement in fluorescence intensity.[15] This allows for the determination of binding affinities and the study of the kinetics of association and dissociation.
Caption: Principle of dansyl fluorescence enhancement upon peptide binding.
Advantages and Considerations
A key advantage of using dansyl chloride as a fluorescent probe is its relatively small size, which minimizes the potential for steric hindrance and disruption of the native protein structure.[11][16] However, it is crucial to verify that the fluorescent label does not interfere with the biological activity of the peptide.[17]
III. Quantitative Peptide Analysis: Enhancing Detection in LC-MS
In the field of quantitative proteomics and metabolomics, dansylation has emerged as a powerful pre-column derivatization strategy for liquid chromatography-mass spectrometry (LC-MS) analysis.[18][19]
Benefits of Dansylation for LC-MS
-
Increased Sensitivity: Dansylation can enhance the detection sensitivity of peptides and other amine-containing molecules by 10 to 1000-fold in LC-MS.[18]
-
Improved Chromatographic Separation: The hydrophobic dansyl group improves the retention of polar peptides on reversed-phase HPLC columns, leading to better separation.[2][19]
-
Enhanced Ionization Efficiency: The dansyl group can improve the ionization efficiency of peptides in the mass spectrometer.
This approach has been successfully applied to the quantitative profiling of dipeptides in complex biological samples.[18][19]
Experimental Workflow: Quantitative Peptide Analysis by Dansylation-LC-MS
Caption: Workflow for quantitative peptide analysis using dansylation-LC-MS.
IV. Solid-Phase Dansylation: On-Resin Labeling Strategies
For peptides synthesized via solid-phase peptide synthesis (SPPS), dansylation can be performed while the peptide is still attached to the resin.[20][21] This approach simplifies the purification of the labeled peptide, as excess reagents can be easily washed away.
Protocol for On-Resin Dansylation
Materials:
-
Peptide-resin
-
Dansyl chloride solution
-
Base (e.g., diisopropylethylamine, DIEA)
-
Solvent (e.g., dimethylformamide, DMF)
-
Cleavage cocktail (e.g., TFA-based)
Procedure:
-
Resin Swelling: Swell the peptide-resin in a suitable solvent like DMF.[20]
-
Deprotection (if necessary): If the N-terminal protecting group (e.g., Fmoc) is present, remove it using standard deprotection conditions.
-
Dansylation: Treat the resin with a solution of dansyl chloride and a base (e.g., DIEA) in DMF. Allow the reaction to proceed to completion.
-
Washing: Thoroughly wash the resin to remove excess dansyl chloride and other reagents.
-
Cleavage and Deprotection: Cleave the dansylated peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail.[21]
-
Purification: Purify the labeled peptide by HPLC.
Conclusion
Dansyl chloride remains a remarkably versatile and valuable tool in the peptide researcher's arsenal. Its applications, ranging from the classic N-terminal sequencing to sophisticated fluorescence-based binding assays and sensitive quantitative LC-MS analysis, underscore its enduring utility. By understanding the chemical principles behind its reactivity and the nuances of its various applications, researchers can continue to leverage the dansyl dynamo to generate high-quality, reliable data in their pursuit of scientific discovery and therapeutic innovation.
References
- Fluorometric Measurement of Calmodulin-Dependent Peptide–Protein Interactions Using Dansylated Calmodulin - PMC - PubMed Central.
- protocol for dansylation of peptides with Dansyl-L-leucine - Benchchem.
- A Comparative Guide to N-Terminal Sequencing: Cross-Validation of Dansylation and Edman Degradation Results - Benchchem.
- The dansyl method for identifying N-terminal amino acids - PubMed.
- Application Notes and Protocols for N-Terminal Amino acid Analysis Using Dansyl Chloride - Benchchem.
- Navigating the Maze of Protein Labeling: A Comparative Guide to Dansyl Chloride and its Alternatives - Benchchem.
- Liquid Chromatography/Mass Spectrometry Methods for Measuring Dipeptide Abundance in Non-Small Cell Lung Cancer - PMC - NIH.
- The Use of Dansyl Chloride to Probe Protein Structure and Dynamics - MDPI.
- The Dansyl Method for Identifying N-Terminal Amino Acids | Springer Nature Experiments.
- The Dansyl-Edman Method for Manual Peptide Sequencing | Springer Nature Experiments.
- A Head-to-Head Comparison: Dansyl Chloride vs. Dabsyl Chloride for Amino Acid Analysis - Benchchem.
- The Dansyl-Edman Method for Peptide Sequencing | Springer Nature Experiments.
- The Use of Dansyl Chloride to Probe Protein Structure and Dynamics - ResearchGate.
- The Use of Dansyl Chloride to Probe Protein Structure and Dynamics - MDPI.
- Application Notes and Protocols for Labeling Peptides with Dansyl Chloride for HPLC Analysis - Benchchem.
- A Comparative Guide to Peptide Labeling for LC-MS/MS Analysis: Featuring 1-Chloro-2,4- dinitronaphthalene and - Benchchem.
- The Use of Dansyl Chloride to Probe Protein Structure and Dynamics - OSTI.gov.
- High-sensitivity profiling of dipeptides in sauce-flavor Baijiu Daqu by chemical derivatization and ultrahigh-performance liquid chromatography coupled with high-resolution mass spectrometry - PMC.
- Dansyl chloride derivatization coupled with UPLC-MS/MS for absolute quantification of 47 dipeptides and their profile in the foregut of goats | Request PDF - ResearchGate.
- Edman degradation - Wikipedia.
- 1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives - ResearchGate.
- Amino Acid Sequencing - Edman Degradation (Part 1) - YouTube.
- HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives | PDF - Scribd.
- Methods and protocols of modern solid phase peptide synthesis - ResearchGate.
- Why is dansyl chloride preferred over FDNB for N-terminal determination of a relatively rare peptide? - Quora.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry.
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- 5. The Dansyl Method for Identifying N-Terminal Amino Acids | Springer Nature Experiments [experiments.springernature.com]
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- 8. The Dansyl-Edman Method for Manual Peptide Sequencing | Springer Nature Experiments [experiments.springernature.com]
- 9. Edman degradation - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
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- 17. mdpi.com [mdpi.com]
- 18. Liquid Chromatography/Mass Spectrometry Methods for Measuring Dipeptide Abundance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Fmoc-Lys(Dansyl)-OH
For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety and responsibility of our practices. The proper disposal of chemical reagents like Fmoc-Lys(Dansyl)-OH is not merely a regulatory hurdle; it is a fundamental aspect of ensuring a safe laboratory environment and protecting our ecosystem. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this fluorescently labeled amino acid, grounded in established safety principles and regulatory standards.
Hazard Assessment: Understanding the "Why"
Before disposal, we must understand the nature of the substance. This compound (CAS No. 118584-90-0) is a derivative of the amino acid lysine, featuring two key functional modifications:
-
Fmoc (9-fluorenylmethyloxycarbonyl) group: A protecting group common in peptide synthesis.[1] While the group itself is stable, its removal (deprotection) is typically achieved with a secondary amine base like piperidine.[2] The resulting waste stream contains not only the hazardous base but also its dibenzofulvene (DBF) adduct, which must be managed as hazardous waste.[2]
-
Dansyl (5-(Dimethylamino)naphthalene-1-sulfonyl) group: A fluorescent probe, or fluorophore, used for detection and quantification.[1] The precursor, Dansyl chloride, is classified as a corrosive solid that is reactive with water.[3][4]
While a specific, comprehensive Safety Data Sheet (SDS) for this compound may not always be readily available, standard laboratory practice dictates that any chemical waste, especially of a complex nature, should be treated as hazardous unless explicitly determined otherwise by an Environmental Health and Safety (EHS) professional.[5][6] Therefore, all disposal procedures outlined below are based on the prudent assumption that this compound and its associated waste are hazardous.
Core Principles of Chemical Waste Management
Four foundational principles must guide the disposal of this compound and its associated waste streams. Adherence to these principles ensures safety and regulatory compliance.
-
Identify and Characterize: All waste must be accurately identified. Treat this compound as hazardous chemical waste.[7]
-
Segregate Waste Streams: Never mix incompatible waste types.[8] Doing so can cause violent chemical reactions or complicate the final disposal process.[8] Keep solids, liquids, halogenated, and non-halogenated wastes in separate, dedicated containers.[9][10]
-
Use Proper Containers: Waste must be collected in containers that are chemically compatible with their contents and can be securely sealed.[6][11] For example, acids and bases should not be stored in metal containers.[11]
-
Label Correctly: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name(s) of the contents, and any associated hazards.[4][6]
Detailed Step-by-Step Disposal Protocols
The following protocols provide specific guidance for different forms of this compound waste.
Protocol 1: Disposal of Solid Waste
This category includes expired or unused neat compound, as well as contaminated personal protective equipment (PPE) like gloves and weigh boats.
-
Collection: Place all solid waste contaminated with this compound into a dedicated, compatible solid waste container (e.g., a polyethylene-lined drum or a robust plastic bag within a secondary container).[11]
-
Container: The primary container for the neat compound should be its original vial or bottle, if possible.[9] Ensure the cap is secure.
-
Labeling: Label the container clearly as: "HAZARDOUS WASTE: Solid this compound (CAS 118584-90-0), Contaminated Lab Debris."
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) away from incompatible materials.[8]
-
Disposition: Arrange for pickup through your institution's EHS office or a licensed hazardous waste disposal service.[5]
Protocol 2: Disposal of Liquid Waste
Liquid waste includes solutions of the compound in organic solvents (e.g., DMF, NMP) and, critically, the waste from Fmoc-deprotection steps.
-
Segregation is Key:
-
Non-Halogenated Solvents: Collect solutions of this compound in solvents like DMF, DMSO, or methanol in a container designated for non-halogenated solvent waste.
-
Halogenated Solvents: If using solvents like Dichloromethane (DCM), collect this waste in a separate container for halogenated solvents.
-
Aqueous Waste: Do not dispose of any solution containing this compound down the drain.[5][8] Collect all aqueous waste in a designated aqueous hazardous waste container.
-
Fmoc-Deprotection Waste: This waste stream, containing piperidine or a similar base, is particularly hazardous. It must be collected in a separate, dedicated container labeled appropriately.
-
-
Containerization: Use chemically resistant containers (e.g., glass or polyethylene for solvents, polyethylene for bases) with secure, screw-top caps.[11] Do not fill containers beyond 90% capacity to allow for expansion.[11]
-
Labeling: Label each liquid waste container with "HAZARDOUS WASTE" and list all chemical constituents with approximate percentages (e.g., "Fmoc-Deprotection Waste: Piperidine (~20%), Dimethylformamide (~80%), this compound reaction byproducts").
-
Storage & Disposition: Keep containers securely closed in the SAA and arrange for pickup via your EHS office.[8][12]
Protocol 3: Decontamination of Glassware and Containers
Properly decontaminating reusable glassware reduces costs and waste volume, while empty containers must be handled correctly to be considered non-hazardous.
-
Initial Rinse: Rinse the contaminated glassware or "empty" container three times with a suitable solvent (e.g., ethanol or acetone) that can solubilize the compound.
-
Collect Rinsate: This initial rinsate is considered hazardous waste.[9] It must be collected and disposed of into the appropriate liquid hazardous waste container (e.g., non-halogenated solvent waste).[9]
-
Final Cleaning: After the triple rinse, the glassware can be washed using standard laboratory procedures with soap and water.
-
Empty Container Disposal: A container that held this compound is considered "empty" by regulatory standards once it has been triple-rinsed.[9] After this decontamination, deface or remove the original chemical label and dispose of the container in the regular laboratory glass or plastic recycling, as appropriate.[5]
Summary of Disposal Procedures
The following table provides a quick-reference summary of the disposal plan.
| Waste Type | Description | Container Type | Disposal Method |
| Solid Waste | Unused/expired powder, contaminated gloves, weigh paper, pipette tips. | Labeled, compatible container for dry chemical waste.[11] | Collect in SAA; arrange for EHS pickup.[8] |
| Liquid Waste (Non-Halogenated) | Solutions in DMF, DMSO, Methanol, etc. | Labeled, compatible solvent waste container (glass or polyethylene).[11] | Collect in SAA; arrange for EHS pickup.[8] |
| Liquid Waste (Fmoc-Deprotection) | Solutions containing piperidine or other amine bases post-deprotection. | Labeled, dedicated container for basic/amine waste (polyethylene).[11] | Strict Segregation. Collect in SAA; arrange for EHS pickup.[8] |
| Contaminated Glassware | Beakers, flasks, etc., used to handle the compound. | N/A | Triple-rinse with a suitable solvent, collecting rinsate as hazardous liquid waste.[9] Wash as normal. |
| "Empty" Primary Containers | The original vial or bottle the compound was supplied in. | N/A | Triple-rinse, collecting rinsate as hazardous waste. Deface label and dispose of as regular lab trash/recycling.[5] |
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of waste related to this compound.
Caption: Disposal workflow for this compound waste.
By adhering to these detailed protocols, you ensure that your innovative research is conducted not only effectively but also with the highest commitment to safety and environmental stewardship. Always consult your institution's specific EHS guidelines, as local regulations may vary.
References
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
- CEM Corporation. (2020, November). Safety Data Sheet Fmoc-Lys(Fmoc)-OH.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 14(1), 294-307. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Fmoc-Lys(Dansyl)-OH
Welcome to a comprehensive guide on the safe handling of Nα-Fmoc-Nε-dansyl-L-lysine, or Fmoc-Lys(Dansyl)-OH. As a fluorescently labeled amino acid, this reagent is invaluable for synthesizing labeled peptides used in fluorescence-based assays, protein interaction studies, and real-time monitoring of solid-phase peptide synthesis (SPPS)[1][2]. However, its unique chemical structure—combining a bulky Fmoc protecting group with a fluorescent dansyl moiety—necessitates a robust and well-understood safety protocol.
This document moves beyond a simple checklist. It is designed to provide you, a fellow researcher, with the causal logic behind each safety recommendation, ensuring that every protocol you implement is a self-validating system for safety and experimental integrity.
Hazard Assessment: Understanding the Molecule's Risk Profile
While a specific Safety Data Sheet (SDS) for this compound is not always readily available, a reliable hazard assessment can be constructed by examining its constituent parts and analogous chemical structures.
-
The Fmoc-Amino Acid Backbone: Fmoc-protected amino acids are typically fine, crystalline powders[3]. The primary physical hazard is the potential for inhalation of airborne dust particles. Chemically, analogous compounds like Fmoc-Lys-OH (hydrochloride) are classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335)[4]. They can also be harmful if swallowed (H302)[4]. Therefore, we must assume a similar hazard profile for this compound.
-
The Dansyl Group: The dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) group is derived from dansyl chloride. Dansyl chloride itself is known to cause irritation and possible burns upon contact[5]. When heated to decomposition, it can emit highly toxic fumes of chlorine and nitrogen oxides[6]. While the dansyl group in this compound is covalently bound and less reactive than dansyl chloride, its presence underscores the need to avoid skin contact and to handle with care.
-
Solvents and Reagents: The environment in which this compound is used—typically involving solvents like N,N-dimethylformamide (DMF) and reagents like piperidine for Fmoc deprotection—adds another layer of risk[7][8][9]. These substances have their own significant hazards, and the selected PPE must offer protection against them as well.
This composite risk profile mandates a multi-faceted approach to personal protection, focusing on shielding the eyes, skin, and respiratory system from powdered particulates and chemical splashes.
Core Personal Protective Equipment (PPE) Protocol
A risk assessment of your specific laboratory tasks should always be performed to determine if additional or specialized PPE is required[10][11]. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Item | Specifications & Rationale |
| Eye & Face Protection | Safety Goggles | Required. Must be chemical splash goggles that provide a complete seal around the eyes. They should be marked with "Z87" to signify compliance with ANSI Z87.1 standards[10]. This is critical to protect against accidental splashes of solvents and fine dust particles of the reagent[12][13]. |
| Face Shield | Recommended. To be worn over safety goggles, especially when handling larger quantities of powder or solutions, or during procedures with a high splash hazard (e.g., cleavage from resin)[11][12]. | |
| Hand Protection | Disposable Nitrile Gloves | Required. Nitrile gloves offer good protection against incidental contact with a wide range of chemicals, including the solvents typically used in peptide synthesis[14]. Always inspect gloves before use and remove them immediately if contamination occurs[15][16]. Double-gloving is recommended for enhanced protection during prolonged handling[11]. |
| Body Protection | Laboratory Coat | Required. A standard cotton/polyester blend lab coat is necessary to protect skin and personal clothing from minor spills and dust[12][15]. Ensure the coat has long sleeves and is fully buttoned. |
| Respiratory Protection | Dust Mask / Respirator | Required when handling powder. When weighing or transferring the solid, powdered form of this compound, a dust mask or an N95 respirator is essential to prevent inhalation of fine particles that may cause respiratory irritation[4][10][13]. All handling of the powder should be performed within an appropriate engineering control. |
Operational Plan: Engineering Controls and Safe Workflow
PPE is the last line of defense. The first line is always a combination of engineering controls and established safe handling procedures.
Engineering Controls
All procedures involving the handling of powdered this compound or volatile solvents like DMF and piperidine must be conducted in a certified chemical fume hood or a ventilated balance enclosure. This engineering control is the primary method for minimizing inhalation exposure[10][17].
Safe Handling Workflow
The following workflow diagram illustrates the critical steps for safely handling powdered reagents like this compound, from initial preparation to final solutioning.
Caption: Safe handling workflow for powdered chemical reagents.
Spill and Disposal Plan
Trust in our procedures comes from being prepared for every contingency, including accidental spills and the routine disposal of waste.
Emergency Procedures for Exposure
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention[18].
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[18][19].
-
Inhalation: If dust is inhaled, move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention[17][18].
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek medical attention[18].
Waste Disposal Protocol
Proper segregation and disposal of chemical waste are critical for laboratory safety and environmental compliance[16].
-
Solid Waste: All disposable items contaminated with this compound, such as gloves, weighing papers, and pipette tips, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Avoid generating dust during collection[10].
-
Liquid Waste: All solutions containing this compound, as well as waste solvents from reaction vessels and washing steps (e.g., DMF, piperidine solutions), must be collected in a separate, sealed, and clearly labeled container for hazardous liquid waste[10]. Never pour chemical waste down the drain.
-
Container Management and Disposal: Ensure all waste containers are chemically compatible, in good condition, and tightly sealed. Store them in a designated secondary containment area away from incompatible materials. Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department, following all local, state, and federal regulations[10][19].
By integrating this expert-level understanding of the hazards with a comprehensive plan for protection, handling, and disposal, you can ensure both your personal safety and the integrity of your invaluable research.
References
- Dansyl chloride. Wikipedia. [Link]
- Dansyl chloride. MFA Cameo - Museum of Fine Arts Boston. [Link]
- Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Colorado Boulder. [Link]
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
- Safety Data Sheet for Fmoc-Lys(N)3-OH. AAPPTec. [Link]
- SAFETY DATA SHEET Fmoc-Lys(Fmoc)-OH.
- Personal Protective Equipment (PPE)
- Personal Protective Equipment.
- Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager Magazine. [Link]
- Safety Data Sheet for Fmoc-Lys(Boc)-OH. AnaSpec. [Link]
- Supplementary Information for a research paper. The Royal Society of Chemistry. [Link]
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Retrosynthesis Analysis
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
